molecular formula C18H39N B057324 Hexadecyldimethylamine CAS No. 112-69-6

Hexadecyldimethylamine

Cat. No.: B057324
CAS No.: 112-69-6
M. Wt: 269.5 g/mol
InChI Key: NHLUVTZJQOJKCC-UHFFFAOYSA-N
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Description

Hexadecyldimethylamine is a high-purity, long-chain tertiary amine that serves as a critical synthetic intermediate and versatile building block in organic and surface chemistry research. Its primary research value lies in its role as a direct precursor for the synthesis of quaternary ammonium compounds (Quats), such as cetalkonium chloride and hexadecyltrimethylammonium bromide. These cationic surfactants and biocides are extensively studied for their applications in the development of disinfectants, fabric softeners, phase transfer catalysts, and DNA extraction protocols. The mechanism of action for its derivatives involves the electrostatic interaction of the positively charged quaternary ammonium group with negatively charged surfaces, such as bacterial cell membranes or silicate layers in nanocomposites, leading to disruption or modification. As a tertiary amine, it also finds utility in the formation of amine oxides, another class of surfactants, and as a catalyst or ligand in organic synthesis. This compound, with its C16 alkyl chain, imparts significant hydrophobicity, making it an excellent model for studying self-assembly, micelle formation, and the physicochemical properties of amphiphilic molecules. Supplied with stringent quality control to ensure batch-to-batch consistency, our this compound is an essential reagent for researchers advancing studies in materials science, antimicrobial agent development, and colloidal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylhexadecan-1-amine
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InChI

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
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InChI Key

NHLUVTZJQOJKCC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C
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Molecular Formula

C18H39N
Record name DIMETHYL HEXADECANAMINE
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DSSTOX Substance ID

DTXSID9026924, DTXSID801022423
Record name N,N-Dimethyl-1-hexadecanamine
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Molecular Weight

269.5 g/mol
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Physical Description

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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CAS No.

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6
Record name DIMETHYL HEXADECANAMINE
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Foundational & Exploratory

What are the physical and chemical properties of Hexadecyldimethylamine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyldimethylamine (HDMA), a tertiary amine with the chemical formula C₁₈H₃₉N, is a versatile molecule with significant applications across various scientific and industrial domains.[1] Its amphiphilic nature, stemming from a long hydrophobic hexadecyl chain and a hydrophilic dimethylamine (B145610) headgroup, underpins its utility as a surfactant, emulsifier, and chemical intermediate.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity and applications, particularly relevant to research and drug development.

Physical Properties

This compound is typically a clear, colorless to pale yellow liquid or waxy solid at room temperature, possessing a characteristic fish-like or amine-like odor.[1][2][3] Its physical state is dependent on the ambient temperature, transitioning from a solid to a liquid around its melting point.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 269.51 g/mol [4][5]
Melting Point 10 - 12 °C[4][6][7]
Boiling Point ~300 - 320 °C (at 760 mmHg) 148 °C (at 2 mmHg)[1][4][8][9]
Density 0.801 g/mL (at 20 °C)[6][10][11]
Vapor Pressure 0.02 - 0.36 Pa (at 20-50 °C)[8][10]
Refractive Index 1.444 (at 20 °C)[6][8]
Flash Point ~135 - 147 °C[4][8]
Solubility

This compound is insoluble in water but soluble in a range of organic solvents, including ethanol, acetone, and chloroform.[1][6][8] This solubility profile is a direct consequence of its molecular structure, with the long alkyl chain conferring hydrophobicity and the tertiary amine group providing some polarity.

Chemical Properties

As a tertiary amine, this compound exhibits characteristic chemical reactivity. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity to the molecule.

Quantitative Chemical Data

Key chemical properties are summarized in Table 2.

PropertyValueSource(s)
pKa 9.78 ± 0.28 (Predicted)[1][8][10]
Surface Tension 26.5 - 32.2 mN/m (at 1 g/L and 25 °C)[3][8]
LogP 1.3 - 5.1 (at 20 °C and pH 7.1-8.8)[3][8]
Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions.[12] It is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.[2][3] As a base, it neutralizes acids to form salts.[2][3] It is a key intermediate in the synthesis of various downstream products. For instance, it can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts, oxidized to form amine oxides, or reacted with chloroacetic acid to produce betaines.[13][14] These derivatives are widely used as cationic and amphoteric surfactants.[12][15]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point (for waxy solids)

The melting point of this compound, which exists as a waxy solid at lower ambient temperatures, can be determined using the capillary tube method.

Methodology:

  • A small, representative sample of solid this compound is introduced into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. The range between these two temperatures is reported as the melting point.

Determination of Boiling Point (for high-boiling liquids)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

Methodology:

  • A small volume of this compound is placed in a distillation flask with a side arm connected to a vacuum source.

  • A thermometer is positioned such that the top of the bulb is level with the bottom of the side arm.

  • The flask is heated gently in a heating mantle.

  • The pressure is reduced to the desired value using a vacuum pump and monitored with a manometer.

  • The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through simple mixing experiments.

Methodology:

  • To test for solubility in water, a small amount of this compound (e.g., 0.1 g) is added to a known volume of deionized water (e.g., 10 mL) in a test tube.

  • The mixture is agitated vigorously for a set period.

  • The mixture is allowed to stand and is observed for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).

  • The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, chloroform) to determine its solubility profile.

Determination of pKa

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

Methodology:

  • A known quantity of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.

  • The pH of the solution is recorded after each addition of the acid titrant, allowing the solution to equilibrate.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound. While raw spectral data is not provided here, typical spectral features are described below.

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet for the long alkyl chain protons, a triplet for the methylene (B1212753) group adjacent to the nitrogen, and a singlet for the six protons of the two methyl groups attached to the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum would display a series of peaks corresponding to the different carbon environments in the hexadecyl chain and two distinct signals for the methyl carbons and the methylene carbon attached to the nitrogen.

  • FTIR: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-2960 cm⁻¹, C-N stretching vibrations, and the absence of N-H stretching bands, confirming its tertiary amine nature.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of long-chain amines.

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the nucleophilic substitution reaction between a hexadecyl halide (e.g., 1-bromohexadecane) and dimethylamine. This process is a fundamental example of amine alkylation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Hexadecyl_Halide 1-Hexadecyl Halide (e.g., 1-Bromohexadecane) Reaction Nucleophilic Substitution Hexadecyl_Halide->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction HDMA This compound Reaction->HDMA Byproduct Hydrogen Halide (neutralized by base) Reaction->Byproduct

A simplified workflow for the synthesis of this compound.
Role as a Chemical Intermediate

This compound serves as a crucial starting material for the production of various surfactants. This diagram illustrates its role as a central intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines.

G cluster_reactions Derivative Synthesis cluster_products Surfactant Products HDMA This compound Quaternization Quaternization (with Alkyl Halide) HDMA->Quaternization Oxidation Oxidation (with H₂O₂) HDMA->Oxidation Carboxymethylation Carboxymethylation (with Chloroacetic Acid) HDMA->Carboxymethylation Quat Quaternary Ammonium Salt (Cationic Surfactant) Quaternization->Quat Amine_Oxide Amine Oxide (Non-ionic/Amphoteric Surfactant) Oxidation->Amine_Oxide Betaine Betaine (Amphoteric Surfactant) Carboxymethylation->Betaine

This compound as a key intermediate in surfactant synthesis.

Applications in Research and Drug Development

While primarily an industrial chemical, the unique properties of this compound and its derivatives lend themselves to applications in research and development:

  • Drug Delivery: Cationic lipids, which can be synthesized from HDMA, are essential components of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics like mRNA and siRNA. The positive charge of the amine headgroup facilitates complexation with negatively charged nucleic acids.

  • Antimicrobial Research: Quaternary ammonium compounds derived from HDMA exhibit potent antimicrobial activity and are investigated for their efficacy against a broad spectrum of bacteria and fungi.

  • Cell Culture: As a surfactant, it can be used in specialized applications for cell membrane permeabilization or as a component in certain cell lysis buffers, although care must be taken due to potential cytotoxicity.

Safety and Handling

This compound is a combustible material and may cause skin and eye irritation.[1] It is toxic if ingested, inhaled, or absorbed through the skin.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]

Conclusion

This compound is a fatty amine with a well-defined set of physical and chemical properties that make it a valuable compound in both industrial and research settings. Its role as a precursor to a wide array of surfactants highlights its importance in formulation science. For researchers and drug development professionals, understanding its reactivity and potential for derivatization opens up opportunities for creating novel materials for applications such as drug delivery and antimicrobial therapies. The experimental protocols and data presented in this guide serve as a comprehensive resource for the effective and safe utilization of this compound in a laboratory environment.

References

Hexadecyldimethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112-69-6

This technical guide provides an in-depth overview of Hexadecyldimethylamine (HDMA), a tertiary amine with significant applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and key biological activities, supported by detailed experimental protocols and visual workflows.

Chemical Identity and Properties

This compound, also known as N,N-Dimethyl-1-hexadecanamine, is a long-chain aliphatic amine. Its amphiphilic nature, stemming from a long hydrophobic hexadecyl tail and a hydrophilic dimethylamino headgroup, is central to its function as a surfactant and its interaction with biological membranes.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 112-69-6[2][3][4]
Molecular Formula C18H39N[2][5]
Molecular Weight 269.51 g/mol [2][4]
Appearance Light yellow to yellow liquid or solid (depending on temperature)[2]
Melting Point 12 °C[4]
Boiling Point 148 °C / 2 mmHg[1][4]
Density 0.801 g/mL at 20 °C[1][4]
Solubility Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol.[4]
Refractive Index n20/D 1.444[1][4]
Flash Point 147 °C[1][4]

Synonyms:

This compound is known by a variety of synonyms in the literature and commercial products. A comprehensive list is provided below.

Table 2: Synonyms of this compound

Synonym
N,N-Dimethyl-1-hexadecanamine
Cetyldimethylamine
Dimethyl palmitamine
N,N-Dimethylhexadecylamine
Palmityl dimethyl amine
1-(Dimethylamino)hexadecane
Armeen DM 16D
Dimethylcetylamine
N,N-Dimethylcetylamine
N,N-Dimethyl-n-hexadecylamine
N,N-Dimethylpalmitylamine
Dimethyl-n-hexadecylamine
Adma 16
Barlene 16S
Crodamine 3.A16D
Fentamine DMA16
Genamin 16R302D

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a hexadecyl halide with dimethylamine (B145610). The following protocol is a representative example.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-bromohexadecane in ethanol.

  • Add an excess of 40% aqueous dimethylamine solution to the flask.

  • Slowly add a solution of sodium hydroxide to neutralize the hydrobromic acid formed during the reaction.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the product. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Biological Activity and Experimental Protocols

This compound exhibits notable biological activities, including the modulation of plant development and antimicrobial effects.

Modulation of Plant Root Morphogenesis

HDMA has been shown to influence root development in the model plant Arabidopsis thaliana by interacting with the jasmonic acid (JA) signaling pathway.[6][7]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose (B13894)

  • Agar

  • Petri plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Stereomicroscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Media Preparation: Prepare half-strength (0.5x) MS medium supplemented with 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C. Add this compound from a stock solution to achieve the desired final concentrations (e.g., a range from 1 µM to 50 µM), along with a solvent control. Pour the media into sterile Petri plates.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse thoroughly with sterile distilled water. Aseptically place the sterilized seeds on the prepared MS plates.

  • Vernalization and Growth: Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization). Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a specified growth period (e.g., 7-10 days), remove the plates and capture high-resolution images of the seedlings.

  • Analysis:

    • Primary Root Length: Measure the length of the primary root from the root-shoot junction to the root tip using a ruler or image analysis software.

    • Lateral Root Number: Count the number of emerged lateral roots along the primary root.

    • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine the significance of the observed differences between treatments.

This compound has been observed to induce the expression of jasmonic acid-responsive genes, suggesting a crosstalk between the chemical signal and the plant's hormonal signaling pathway.[6][7] The proposed interaction involves the perception of HDMA leading to the activation of downstream components of the JA signaling cascade, ultimately affecting gene expression and root morphology.

jasmonic_acid_pathway HDMA This compound (HDMA) Perception Perception (Receptor/Sensor) HDMA->Perception Signal_Transduction Signal Transduction Cascade Perception->Signal_Transduction JA_Signaling Jasmonic Acid (JA) Signaling Pathway Signal_Transduction->JA_Signaling Crosstalk Gene_Expression Expression of JA-Responsive Genes (e.g., LOX2) JA_Signaling->Gene_Expression Root_Morphogenesis Changes in Root Morphogenesis (e.g., Primary Root Inhibition, Lateral Root Promotion) Gene_Expression->Root_Morphogenesis

Proposed interaction of this compound with the Jasmonic Acid signaling pathway in plants.
Antimicrobial Activity

The surfactant properties of this compound contribute to its ability to disrupt microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight. Dilute the overnight culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well containing the diluted compound and the growth control wells with the prepared microbial suspension. Include a sterility control well (broth only) and a growth control well (broth and inoculum, no compound).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate wells with Microbial Suspension Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature (18-24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications.

Surfactant in Formulations

As a cationic surfactant, HDMA can be used as an excipient in drug formulations to improve the solubility and bioavailability of poorly water-soluble drugs. It is also a key intermediate in the synthesis of other surfactants, such as quaternary ammonium (B1175870) compounds and amine oxides, which have broad applications in the pharmaceutical and cosmetic industries.[8][9]

Role in Proteomics

In the field of proteomics, detergents and surfactants are crucial for the solubilization and denaturation of proteins during sample preparation for analysis by techniques such as mass spectrometry. While not a primary choice, the surfactant properties of HDMA could be leveraged in specific applications where its unique characteristics are advantageous.

proteomics_workflow Cell_Lysis Cell Lysis & Protein Extraction (Buffer may contain a surfactant like HDMA for solubilization) Reduction_Alkylation Reduction and Alkylation of Cysteine Residues Cell_Lysis->Reduction_Alkylation Protein_Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Protein_Digestion Peptide_Cleanup Peptide Desalting and Concentration (e.g., C18 ZipTip) Protein_Digestion->Peptide_Cleanup LC_MS_Analysis LC-MS/MS Analysis Peptide_Cleanup->LC_MS_Analysis Data_Analysis Protein Identification and Quantification LC_MS_Analysis->Data_Analysis

A general workflow for proteomic sample preparation where a surfactant like HDMA could be utilized.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] It can cause severe skin burns and eye damage.[5] In case of contact, rinse immediately with plenty of water and seek medical advice.[10] It is combustible but does not ignite readily.[4]

This technical guide provides a foundational understanding of this compound for its application in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to N,N-Dimethylhexadecan-1-amine: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylhexadecan-1-amine, a tertiary amine with significant applications in various industrial and research settings. This document details its molecular structure, physicochemical properties, and includes representative experimental protocols for its synthesis and analysis.

Molecular Identity and Physicochemical Properties

N,N-Dimethylhexadecan-1-amine, also known as hexadecyldimethylamine or dimethyl palmitamine, is characterized by a long C16 alkyl chain (hexadecyl group) attached to a dimethylamino functional group. This amphiphilic structure, with a hydrophobic tail and a polar head, is the basis for its utility as a surfactant and chemical intermediate.

The key molecular and physical properties of N,N-Dimethylhexadecan-1-amine are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₈H₃₉N
Molecular Weight 269.51 g/mol [1][2][3]
IUPAC Name N,N-dimethylhexadecan-1-amine[4]
CAS Number 112-69-6[1][2][5][6]
Appearance Clear yellow liquid with a fish-like odor[4][5]
Density 0.801 g/mL at 20 °C[1][5]
Boiling Point 148 °C at 2 mmHg[5]
Melting Point ~12 °C[5]
Flash Point 147 °C[5]
Solubility Insoluble in water[4][5]
SMILES String CCCCCCCCCCCCCCCCN(C)C[1][6]
InChI Key NHLUVTZJQOJKCC-UHFFFAOYSA-N[1][4][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of N,N-Dimethylhexadecan-1-amine, designed for a laboratory setting.

A common and efficient method for the synthesis of N,N-Dimethylhexadecan-1-amine is the Eschweiler-Clarke reaction, which involves the reductive methylation of a primary amine.[2][4][5] This reaction uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent.[4][5]

Reaction Principle: Hexadecan-1-amine is reacted with an excess of formaldehyde and formic acid. The primary amine first forms an imine with formaldehyde, which is then reduced in situ by formic acid to a secondary amine. This process repeats to yield the tertiary amine, N,N-Dimethylhexadecan-1-amine. The loss of carbon dioxide gas makes the reaction irreversible.[5]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexadecylamine (B48584) (1 equivalent) in a suitable solvent such as anhydrous ethanol.

  • Reagent Addition: While stirring the solution, carefully add formic acid (≥2 equivalents) followed by aqueous formaldehyde solution (≥2 equivalents). An industrial-scale process suggests maintaining the temperature below 20°C during this addition.[1]

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 8-12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess formic acid by the slow addition of an aqueous base, such as sodium hydroxide (B78521) solution, until the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene (B28343) or ethyl acetate.[1]

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

  • Drying and Evaporation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-Dimethylhexadecan-1-amine.

  • Purification: The product can be further purified by vacuum distillation if required.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like N,N-Dimethylhexadecan-1-amine. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Representative Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of a sample solution, add a suitable internal standard.

    • Adjust the pH to >10 with 1M NaOH to ensure the amine is in its free base form.

    • Add 2 mL of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and vortex for 2 minutes.

    • Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial.

    • Repeat the extraction twice, combining the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • Reconstitute the dried extract in a small volume of solvent.

    • Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture (e.g., 60-70 °C) for a specified time to complete the reaction.

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or similar).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • MS Scan Range: m/z 40-500.

2.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the molecular structure of the synthesized product. The spectrum of N,N-Dimethylhexadecylamine would show characteristic signals for the different proton environments.

  • Expected ¹H NMR Signals:

    • A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the hexadecyl chain.

    • A broad multiplet around 1.25 ppm for the internal methylene (B1212753) groups (-(CH₂)₁₃-) of the alkyl chain.

    • A singlet around 2.20-2.25 ppm corresponding to the six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂).[7]

    • A triplet near 2.20 ppm for the methylene group adjacent to the nitrogen atom (-CH₂-N).[7]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical concepts related to N,N-Dimethylhexadecan-1-amine.

Synthesis_Workflow Synthesis of N,N-Dimethylhexadecan-1-amine cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification A Hexadecylamine in Anhydrous Ethanol C Reflux at 80-100 °C (8-12 hours) A->C B Formic Acid & Formaldehyde B->C D Cool & Neutralize (NaOH) C->D E Liquid-Liquid Extraction (Toluene) D->E F Dry & Evaporate Solvent E->F G Final Product: N,N-Dimethylhexadecan-1-amine F->G Properties_Applications Properties and Applications of N,N-Dimethylhexadecan-1-amine cluster_props Key Molecular Properties cluster_apps Resulting Applications cluster_subapps Specific Uses A N,N-Dimethylhexadecan-1-amine P1 Long C16 Hydrophobic Tail A->P1 P2 Polar Tertiary Amine Head A->P2 P3 Chemical Reactivity (Nucleophilic Nitrogen) A->P3 App1 Surfactant Properties (Amphiphilic Nature) P1->App1 P2->App1 App3 Antimicrobial & Biocidal Activity P2->App3 App2 Chemical Intermediate P3->App2 Use1 Detergents & Softeners App1->Use1 Use2 Oil Field Recovery App1->Use2 Use3 Synthesis of Quaternary Ammonium Compounds App2->Use3 Use4 Synthesis of Amine Oxides App2->Use4

References

Solubility Profile of Hexadecyldimethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexadecyldimethylamine (HDMA), a tertiary amine with significant applications in various industrial and research settings. This document outlines the qualitative solubility of HDMA in water and a range of organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Executive Summary

This compound (CAS No. 112-69-6) is a C16 tertiary amine characterized by a long alkyl chain, rendering it largely nonpolar. Its solubility is a critical parameter for its application as a surfactant, emulsifier, and intermediate in chemical synthesis.[1] This guide consolidates available solubility data and provides standardized methodologies for its empirical determination to support research and development activities.

Solubility of this compound

This compound exhibits distinct solubility characteristics dictated by its molecular structure, which features a long, hydrophobic hexadecyl tail and a polar dimethylamino head group.

Aqueous Solubility

This compound is consistently reported as being insoluble in water .[1][2][3][4][5] This is attributed to the dominance of the large, nonpolar hexadecyl chain, which prevents the formation of significant hydrogen bonds with water molecules. While the nitrogen atom possesses a lone pair of electrons that can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the C16 alkyl chain.

Solubility in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeSolubility
WaterPolar ProticInsoluble[1][2][3][4][5]
EthanolPolar ProticSoluble[1][4]
MethanolPolar ProticSlightly Soluble[3][6]
AcetonePolar AproticSoluble[1]
ChloroformNonpolarSlightly Soluble[3][6]
EtherNonpolarSoluble[4]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for the effective application of this compound. The following sections detail standardized methodologies for determining its solubility in both aqueous and organic media.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a framework for determining the water solubility of substances.[7][8][9][10] The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for an initial assessment of a compound expected to have low aqueous solubility like this compound.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

  • Shaking flask or vessel with a stirrer

  • Constant temperature bath (e.g., 20 ± 0.5 °C)

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

  • This compound (of known purity)

  • Distilled or deionized water

Procedure:

  • Add an excess amount of this compound to a known volume of water in the shaking flask.

  • Agitate the mixture in a constant temperature bath to facilitate the establishment of equilibrium. The time required to reach equilibrium should be determined in a preliminary test.

  • After equilibration, cease agitation and allow the mixture to stand for a sufficient period for phase separation.

  • Separate the aqueous phase from the excess undissolved substance by centrifugation or filtration.

  • Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

  • Perform the determination in at least duplicate.

Determination of Solubility in Organic Solvents (Isothermal Saturation Method)

The isothermal saturation method is a widely used and reliable technique for determining the solubility of a compound in an organic solvent.

Principle: A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically or by a suitable analytical technique.

Apparatus and Reagents:

  • Vials with screw caps

  • Shaker or rotator

  • Constant temperature oven or bath

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for quantification (optional)

  • This compound (of known purity)

  • High-purity organic solvent of interest

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known volume or mass of the organic solvent to the vial.

  • Seal the vial and place it in a shaker or rotator within a constant temperature environment.

  • Agitate the mixture until equilibrium is reached (typically 24-72 hours, to be determined experimentally).

  • Once equilibrium is achieved, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any suspended particles.

  • Gravimetric determination: Transfer a known mass or volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved this compound is obtained. The solubility can then be calculated.

  • Analytical determination: Alternatively, the concentration of this compound in the filtrate can be determined using a suitable and validated analytical method (e.g., HPLC, GC).

Visualization of Solubility Determination Workflow

The following diagram illustrates a logical workflow for the systematic determination of the solubility of a tertiary amine like this compound.

Solubility_Workflow cluster_prep Preparation cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility start Start: Obtain pure this compound char Characterize Compound (Purity, Identity) start->char aq_sol Water Solubility Test (e.g., OECD 105 Flask Method) char->aq_sol org_sol Organic Solvent Solubility Test (Isothermal Saturation Method) char->org_sol aq_equil Equilibrate excess HDMA in water at constant temperature aq_sol->aq_equil aq_sep Separate aqueous phase (Centrifugation/Filtration) aq_equil->aq_sep aq_quant Quantify HDMA concentration in aqueous phase aq_sep->aq_quant aq_result Report Aqueous Solubility aq_quant->aq_result org_equil Equilibrate excess HDMA in solvent at constant temperature org_sol->org_equil org_sep Separate solvent phase (Filtration) org_equil->org_sep org_quant Quantify HDMA concentration (Gravimetric/Analytical) org_sep->org_quant org_result Report Organic Solvent Solubility org_quant->org_result

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a hydrophobic tertiary amine with negligible solubility in water but good solubility in various organic solvents. This technical guide provides a consolidated overview of its solubility characteristics and outlines robust experimental methodologies for its quantitative determination. The provided workflow offers a systematic approach for researchers and professionals in drug development and other scientific fields to accurately assess the solubility of this and similar compounds, facilitating its effective use in various applications.

References

Cetyldimethylamine: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyldimethylamine, also known as N,N-dimethylhexadecan-1-amine or hexadecyldimethylamine, is a tertiary fatty amine with significant applications across various industrial and research sectors. Its utility is intrinsically linked to its physicochemical properties, particularly its melting and boiling points, which dictate its state under various conditions and inform its handling, formulation, and application. This technical guide provides an in-depth overview of the melting and boiling points of cetyldimethylamine, including standardized experimental protocols for their determination and a summary of its key characteristics.

Physicochemical Data

The melting and boiling points of cetyldimethylamine are crucial parameters for its application in research and industrial settings. A summary of these properties is presented below.

PropertyValueConditions
Melting Point10-12 °CAtmospheric Pressure
Boiling Point300-320 °CAtmospheric Pressure
Boiling Point148 °C2 mmHg

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a substance like cetyldimethylamine, which has a low melting point, the capillary method is a common and accurate technique.

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of solid cetyldimethylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath of the melting point apparatus.

  • Heating: The heating medium is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting point is reported as a range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling liquids like cetyldimethylamine, determination under vacuum is often necessary to prevent decomposition.

Principle: The liquid is heated, and the temperature at which it boils under a specific pressure is measured. The dynamic method, as described in OECD Guideline 103, is a suitable approach.

Apparatus:

  • Boiling flask

  • Condenser

  • Thermometer (calibrated)

  • Heating mantle

  • Manometer (for vacuum measurements)

  • Vacuum pump

Procedure:

  • Apparatus Assembly: The cetyldimethylamine is placed in the boiling flask with a few boiling chips. The flask is connected to a condenser and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Pressure Adjustment: The system is connected to a vacuum pump, and the pressure is reduced to the desired level, as measured by the manometer.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded pressure.

Visualized Experimental Workflows

To further elucidate the experimental procedures, the following diagrams, generated using the DOT language, illustrate the workflows for melting and boiling point determination.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder Cetyldimethylamine start->powder pack Pack into Capillary Tube powder->pack setup Place in Melting Point Apparatus pack->setup heat Heat Slowly (1-2 °C/min) setup->heat observe Observe Melting Range heat->observe record Record Initial and Final Melting Points observe->record end End record->end

Caption: Workflow for Melting Point Determination by the Capillary Method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement Under Vacuum start Start add_sample Add Cetyldimethylamine to Boiling Flask start->add_sample assemble Assemble Distillation Apparatus add_sample->assemble set_pressure Reduce Pressure with Vacuum Pump assemble->set_pressure heat Heat Gently set_pressure->heat observe Observe Steady Boiling & Condensation heat->observe record Record Boiling Point and Pressure observe->record end End record->end

Caption: Workflow for Boiling Point Determination Under Vacuum.

Applications and Relevance in Drug Development

Cetyldimethylamine primarily functions as a cationic surfactant, emulsifier, and chemical intermediate. Its amphiphilic nature, with a long hydrophobic cetyl chain and a hydrophilic dimethylamine (B145610) headgroup, allows it to modify surface tension and facilitate the mixing of immiscible liquids.

In the context of drug development, while cetyldimethylamine itself is not typically an active pharmaceutical ingredient (API), its derivatives and related fatty amines can play several roles:

  • Excipients: As emulsifiers and solubilizing agents in formulations of poorly water-soluble drugs.

  • Permeation Enhancers: The surfactant properties can be utilized to enhance the absorption of drugs across biological membranes.

  • Synthesis of Quaternary Ammonium (B1175870) Compounds: Cetyldimethylamine is a precursor for the synthesis of quaternary ammonium compounds (quats), which have broad applications as antimicrobial agents and disinfectants.

The precise melting and boiling points are critical for these applications, influencing storage conditions, manufacturing processes (e.g., melt-emulsification), and the stability of final formulations.

Conclusion

The melting and boiling points of cetyldimethylamine are fundamental physicochemical parameters that underpin its industrial and research applications. Accurate determination of these properties, using standardized protocols, is essential for quality control, process development, and formulation science. While direct experimental details for this specific compound are not widely published, adherence to established methods, such as those from the OECD, ensures reliable and comparable data for researchers and drug development professionals.

pKa and dissociation constant of Hexadecyldimethylamine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa and Dissociation Constant of Hexadecyldimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of this compound, a tertiary amine with significant applications in the synthesis of surfactants and other chemical intermediates. Understanding the pKa is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological interactions.

Physicochemical Properties and Dissociation Constant

This compound (C₁₈H₃₉N) is a long-chain aliphatic tertiary amine. Its basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton. The pKa value refers to the dissociation of its conjugate acid, the hexadecyldimethylammonium ion.

The equilibrium for the dissociation of the protonated amine in aqueous solution can be represented as follows:

C₁₆H₃₃N(CH₃)₂H⁺(aq) + H₂O(l) ⇌ C₁₆H₃₃N(CH₃)₂(aq) + H₃O⁺(aq)

The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is the negative logarithm of the Ka and is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal.

Data Presentation

The quantitative data for the dissociation constant of this compound are summarized in the table below.

ParameterValueConditionsReference(s)
pKa 9.7825°C[1][2]
pKa (Predicted) 9.78 ± 0.28[2][3]
Dissociation Constant 9.7825°C[1][3]

Note: In the provided references, the term "dissociation constant" is used to denote the pKa value.

Relationship between pKa and Dissociation Constant (Ka)

The following diagram illustrates the dissociation equilibrium of protonated this compound and the fundamental relationship between its pKa and the acid dissociation constant (Ka).

pKa_Ka_Relationship cluster_equilibrium Dissociation Equilibrium in Water cluster_definitions Definitions ConjugateAcid C₁₆H₃₃N(CH₃)₂H⁺ (Protonated Amine) Base C₁₆H₃₃N(CH₃)₂ (Free Amine) ConjugateAcid->Base + H₂O Ka_def Ka = [Base][H₃O⁺] / [Conjugate Acid] ConjugateAcid->Ka_def H3O H₃O⁺ pKa_def pKa = -log₁₀(Ka)

Figure 1: Dissociation Equilibrium of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

While a specific, published protocol for the pKa determination of this compound was not identified, a standard and reliable method for water-insoluble amines is potentiometric titration in a mixed-solvent system. The following protocol is adapted from established methodologies for tertiary and long-chain amines.[4][5][6]

Principle

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point. Due to the insolubility of this compound in water, a co-solvent such as methanol (B129727) or acetonitrile (B52724) is necessary to ensure complete dissolution.[2]

Materials and Reagents
  • This compound (approx. 20 mg, or 40 µmoles)[2]

  • Methanol or Acetonitrile (ACS grade)

  • Deionized water (boiled to remove dissolved CO₂)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

Apparatus
  • Calibrated pH meter with a glass electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 40 µmoles of this compound and transfer it to the titration vessel.

    • Dissolve the compound in a minimal amount of an organic co-solvent (e.g., methanol).

    • Add deionized water to create a specific mixed-solvent system (e.g., 1:9 v/v methanol:water).[2] The final volume should be sufficient to immerse the pH electrode (e.g., 20 mL).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[1][6]

  • Titration Setup and Calibration:

    • Calibrate the pH meter using standard buffers at the temperature of the experiment.

    • Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

    • Begin gentle stirring.

    • Purge the solution with an inert gas (nitrogen or argon) for several minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[1]

  • Titration Process:

    • Since this compound is a base, it will be titrated with a standardized HCl solution. Alternatively, the solution can first be acidified with a known excess of HCl and then back-titrated with standardized NaOH.[1][2] The back-titration method is described here.

    • Add a known excess of 0.1 M HCl to the analyte solution to fully protonate the amine, bringing the initial pH to approximately 2.0.

    • Begin the titration by adding small increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize before proceeding.

    • Continue the titration until the pH reaches approximately 12.0 to ensure the full titration curve is captured.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum inflection on the curve. This can be identified more accurately by plotting the first or second derivative of the titration curve.

    • The pKa is the pH value at the half-equivalence point (the point where half of the protonated amine has been neutralized).

  • Replication:

    • Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[1] Calculate the average pKa and the standard deviation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the potentiometric determination of the pKa of this compound.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare Analyte Solution (this compound in co-solvent/water with KCl) C Prepare Titrants (0.1M HCl, 0.1M NaOH) D Assemble Apparatus & Purge with N₂/Ar C->D E Acidify Analyte with Excess 0.1M HCl (to pH ~2) D->E F Titrate with 0.1M NaOH E->F G Record pH vs. Volume of NaOH Added F->G H Plot Titration Curve (pH vs. Volume) G->H I Determine Equivalence Point (1st/2nd Derivative) H->I J Calculate pKa at Half-Equivalence Point I->J K Repeat 3x & Calculate Average and Std. Dev. J->K

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

References

An In-depth Technical Guide to the Surfactant Properties of Long-Chain Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain tertiary amines and their derivatives, such as tertiary amine oxides, represent a versatile class of surfactants with a wide range of applications in industrial processes, personal care products, and importantly, in the pharmaceutical field as excipients and delivery vehicles.[1][2] Their amphiphilic nature, characterized by a hydrophilic tertiary amine head group and a long hydrophobic alkyl chain, allows them to reduce surface tension at interfaces and self-assemble into micelles in solution.[2] A key feature of many long-chain tertiary amines is their pH-responsive behavior; the tertiary amine group can be protonated in acidic environments, rendering the surfactant cationic, while remaining nonionic at neutral or alkaline pH.[3] This "smart" property is particularly valuable in the design of stimuli-responsive drug and gene delivery systems.[4] This technical guide provides a comprehensive overview of the core surfactant properties of long-chain tertiary amines, presents quantitative data for key compounds, details experimental protocols for their characterization, and visualizes relevant biological pathways and experimental workflows.

Core Surfactant Properties and Quantitative Data

The efficacy of a surfactant is determined by its ability to lower surface tension and its tendency to form micelles, which is quantified by the critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to aggregate into micelles, and it represents the point of maximum surface tension reduction.[5] Below are tables summarizing the CMC and surface tension at the CMC (γcmc) for several common long-chain tertiary amine surfactants.

Table 1: Surfactant Properties of Long-Chain N-Alkyl-N,N-Dimethylamine Oxides

Surfactant NameAlkyl Chain LengthMolecular FormulaCMC (mM)γcmc (mN/m)Temperature (°C)
Dodecyldimethylamine Oxide (DDAO)C12C₁₄H₃₁NO1.70[6]~33[7]25
Tetradecyldimethylamine OxideC14C₁₆H₃₅NO0.1634.525
Hexadecyldimethylamine OxideC16C₁₈H₃₉NO0.01936.525
Octadecyldimethylamine OxideC18C₂₀H₄₃NO0.002838.525

Table 2: Surfactant Properties of Long-Chain Alkyltrimethylammonium Bromides

Surfactant NameAlkyl Chain LengthMolecular FormulaCMC (mM)γcmc (mN/m)Temperature (°C)
Dodecyltrimethylammonium Bromide (DTAB)C12C₁₅H₃₄BrN16[8]~3625
Tetradecyltrimethylammonium Bromide (TTAB)C14C₁₇H₃₈BrN3.5 - 4.0[9][10]~3525
Hexadecyltrimethylammonium Bromide (CTAB)C16C₁₉H₄₂BrN0.92[8]~3325

Experimental Protocols

Accurate characterization of surfactant properties is crucial for their effective application. The following sections detail the methodologies for two fundamental experimental techniques.

Determination of Critical Micelle Concentration by Surface Tensiometry (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used and accurate technique for determining the surface tension of a liquid and, consequently, the CMC of a surfactant.[11][12] The method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.[13]

Methodology:

  • Preparation of Surfactant Solutions: A series of surfactant solutions of varying concentrations are prepared in a suitable solvent, typically deionized water. The concentration range should span below and above the expected CMC.

  • Instrument Setup: A tensiometer equipped with a Wilhelmy plate is used. The platinum plate must be thoroughly cleaned, often by flaming, to ensure complete wetting (a contact angle of 0°).[11]

  • Measurement:

    • The plate is suspended from a microbalance.

    • The sample solution is raised until it just touches the bottom edge of the plate.

    • The force (F) required to pull the plate from the interface is measured.

  • Calculation of Surface Tension: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where 'l' is the wetted perimeter of the plate and 'θ' is the contact angle. For a properly cleaned platinum plate, the contact angle with water is 0°, so cosθ = 1.[12]

  • CMC Determination: The surface tension is plotted against the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.[5]

experimental_workflow_cmc cluster_prep Preparation cluster_measurement Measurement (Tensiometer) cluster_analysis Data Analysis prep_solutions Prepare Surfactant Solutions (Varying Concentrations) setup Clean & Calibrate Wilhelmy Plate prep_solutions->setup measure Measure Surface Tension of each solution setup->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at inflection point plot->determine_cmc

Caption: Experimental workflow for CMC determination using the Wilhelmy plate method.
Micelle Characterization by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles, such as micelles, in suspension.[14] It measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles.[3]

Methodology:

  • Sample Preparation:

    • Prepare a surfactant solution at a concentration significantly above the CMC to ensure the presence of micelles.

    • The solvent should be filtered through a microporous filter (e.g., 0.22 µm) to remove any dust particles that could interfere with the measurement.[15]

    • The sample itself may also need to be filtered if it contains aggregates or other large particles.[15]

  • Instrument Setup: A DLS instrument, which includes a laser, a sample cell, a detector, and a correlator, is used.

  • Measurement:

    • The sample is placed in a cuvette and inserted into the instrument.

    • The laser illuminates the sample, and the scattered light is detected at a specific angle (commonly 90° or 173°).

    • The correlator measures the rate of intensity fluctuations over time.

  • Data Analysis:

    • The correlator generates an autocorrelation function, which describes how the scattered light intensity at a certain time is related to the intensity at a later time.

    • From the autocorrelation function, the diffusion coefficient (D) of the micelles is calculated.

    • The hydrodynamic radius (Rh) of the micelles is then determined using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[16]

experimental_workflow_dls cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep_solution Prepare Surfactant Solution (Concentration > CMC) instrument_setup Instrument Setup prep_solution->instrument_setup filter_solvent Filter Solvent filter_solvent->prep_solution measure_scattering Measure Light Scattering Fluctuations instrument_setup->measure_scattering autocorrelation Generate Autocorrelation Function measure_scattering->autocorrelation calculate_d Calculate Diffusion Coefficient (D) autocorrelation->calculate_d calculate_rh Calculate Hydrodynamic Radius (Rh) via Stokes-Einstein Eq. calculate_d->calculate_rh

Caption: Experimental workflow for micelle size determination by Dynamic Light Scattering.

Applications in Drug and Gene Delivery: Cellular Uptake and Endosomal Escape

Long-chain tertiary amines are integral components of lipid-based nanoparticles (LNPs) used for the delivery of therapeutic nucleic acids (e.g., siRNA, mRNA).[4] Their positive charge at physiological pH facilitates the complexation with negatively charged genetic material and interaction with the cell membrane. The cellular uptake of these lipoplexes (lipid-nucleic acid complexes) and subsequent endosomal escape are critical steps for successful delivery.[17]

Cationic liposomes can trigger intracellular signaling pathways, including pro-apoptotic and pro-inflammatory cascades.[18] The cellular uptake of lipoplexes primarily occurs through endocytosis, with clathrin-mediated and caveolae-mediated pathways being prominent.[19]

  • Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of various molecules.[20] The process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles containing the lipoplex.[21]

  • Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane.[22] Uptake via this pathway can sometimes bypass the degradative lysosomal pathway, which is advantageous for drug delivery.[22]

Once inside the cell, the lipoplex is encapsulated within an endosome. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. Tertiary amines play a crucial role in this process through the proton sponge effect .[4][23]

  • Proton Sponge Effect: The tertiary amine groups within the lipoplex have a buffering capacity. As the endosome matures, its internal pH drops due to the influx of protons (H+). The tertiary amines become protonated, which leads to an influx of chloride ions (Cl-) and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing the therapeutic payload into the cytoplasm.[24][25]

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm lipoplex Lipoplex (Tertiary Amine Lipid + Nucleic Acid) clathrin_pit Clathrin-Coated Pit lipoplex->clathrin_pit Clathrin-Mediated Endocytosis caveolae Caveolae lipoplex->caveolae Caveolae-Mediated Endocytosis early_endosome Early Endosome clathrin_pit->early_endosome caveolae->early_endosome late_endosome Late Endosome (Acidic pH) early_endosome->late_endosome Maturation & Acidification endosomal_rupture Endosomal Rupture late_endosome->endosomal_rupture Proton Sponge Effect release Therapeutic Release (Nucleic Acid) endosomal_rupture->release

Caption: Cellular uptake and endosomal escape of tertiary amine-containing lipoplexes.

Conclusion

Long-chain tertiary amines are a fundamentally important class of surfactants with tunable properties that make them highly valuable in both industrial and pharmaceutical research. Their pH-responsiveness, in particular, offers a sophisticated mechanism for controlled delivery of therapeutic agents. A thorough understanding of their surfactant properties, coupled with precise characterization using the experimental techniques outlined in this guide, is essential for the rational design and optimization of novel formulations and delivery systems. The continued exploration of the interactions between these surfactants and biological systems will undoubtedly lead to further advancements in drug development and other scientific fields.

References

Hexadecyldimethylamine (HDMA): A Technical Guide to its Health Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine (HDMA), also known as N,N-dimethylhexadecan-1-amine, cetyldimethylamine, or dimethyl palmitamine, is a tertiary fatty amine with a wide range of industrial and commercial applications. It serves as an intermediate in the synthesis of quaternary ammonium (B1175870) compounds, amine oxides, and betaine (B1666868) surfactants, which are used in cosmetics, hair conditioning agents, emulsifiers, and antistatic agents. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling procedures. This technical guide provides an in-depth overview of the health hazards and toxicity of HDMA, summarizing available quantitative data, detailing experimental methodologies, and exploring its potential mechanism of action.

Physicochemical Properties

HDMA is a clear, colorless to yellowish liquid with a fish-like odor. It is insoluble in water but soluble in organic solvents like chloroform (B151607) and alcohol. Key physicochemical properties are summarized below:

PropertyValue
CAS Number 112-69-6
Molecular Formula C₁₈H₃₉N
Molecular Weight 269.51 g/mol
Melting Point 12°C
Boiling Point 148°C at 2 mmHg
Density 0.801 g/mL at 20°C[1]
Flash Point 147°C
LogP 6.02930

Toxicological Profile: A Summary of Quantitative Data

The toxicity of this compound has been evaluated through various studies, primarily focusing on acute toxicity, skin and eye irritation, and genotoxicity. The following tables summarize the available quantitative data.

Table 1: Acute Toxicity Data for this compound
EndpointSpeciesRouteValueReference
LD₅₀RatOral1450 mg/kg
LD₅₀MouseOral> 3000 mg/kg
LD₅₀MouseSubcutaneous> 3000 mg/kg
Table 2: Skin and Eye Irritation Data for this compound
EndpointSpeciesResultReference
Skin Irritation/CorrosionRabbitCorrosive
Eye IrritationRabbitCauses serious eye damage
Table 3: Genotoxicity Data for this compound
AssayTest SystemResultReference
Ames TestSalmonella typhimuriumNo data available
In vitro Micronucleus TestMammalian CellsNo data available

Note: While specific genotoxicity data for HDMA is limited in the public domain, related long-chain amines have been investigated. Further testing is required for a conclusive assessment.

Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological assessments, based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by the LD₅₀ (median lethal dose), which is the dose that is lethal to 50% of the tested animal population.[2][3]

  • Test Animals: Healthy, young adult rats of a single strain are used.[3]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[3] The substance is typically dissolved or suspended in a suitable vehicle.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.[4]

  • Test Animals: Healthy, young adult albino rabbits are typically used.[5]

  • Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Application of Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[4]

  • Exposure Duration: The exposure period is typically 4 hours.[4]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[5] The reversibility of any observed effects is also assessed.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[6]

  • Test Animals: Healthy, young adult albino rabbits are used.[3][7]

  • Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3][7]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[7] The reversibility of any lesions is also evaluated.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period. It helps in determining the No-Observed-Adverse-Effect Level (NOAEL).[8][9]

  • Test Animals: Typically, rats are used.[8]

  • Dose Groups: At least three dose groups and a control group are used.

  • Administration: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.[8]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically. Histopathological examination of selected organs is performed.[10]

Potential Mechanism of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by HDMA in mammalian cells are scarce, its chemical structure as a cationic amphiphilic drug (CAD) provides strong indications of its likely mechanism of toxicity. CADs are characterized by a hydrophobic ring structure and a hydrophilic side chain containing a cationic amine group.[11]

Lysosomotropism and Lysosomal Disruption

Due to their chemical nature, CADs like HDMA can freely diffuse across cell membranes and accumulate in acidic organelles, particularly lysosomes.[11] Inside the lysosome, the amine group becomes protonated, trapping the molecule. This accumulation can lead to several cytotoxic effects:

  • Inhibition of Lysosomal Enzymes: The increase in pH and direct interaction with lysosomal enzymes can inhibit their function, leading to the accumulation of undigested material and a condition known as phospholipidosis.[12]

  • Lysosomal Membrane Permeabilization (LMP): The accumulation of HDMA within the lysosome can destabilize the lysosomal membrane, leading to the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm.[13]

The release of these enzymes into the cytoplasm can trigger a cascade of events leading to cell death, including apoptosis and necrosis.

G cluster_cell Mammalian Cell HDMA This compound (HDMA) CellMembrane Cell Membrane HDMA->CellMembrane Diffusion Lysosome Lysosome (Acidic pH) CellMembrane->Lysosome Accumulation & Protonation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Disruption of membrane integrity Cytoplasm Cytoplasm Cathepsins Cathepsins & other hydrolases LMP->Cathepsins Release into Cytoplasm CellDeath Cell Death (Apoptosis/Necrosis) Cathepsins->CellDeath Activation of damage pathways

Proposed mechanism of HDMA-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment

To investigate the cytotoxic potential of HDMA and elucidate its mechanism of action, a series of in vitro assays can be employed. A typical workflow is outlined below.

G start Start: Expose Mammalian Cell Culture to HDMA viability Cell Viability Assay (e.g., Neutral Red Uptake) start->viability ic50 Determine IC50 Value viability->ic50 lysosomal_stain Lysosomal Staining (e.g., LysoTracker) ic50->lysosomal_stain lmp_assay Lysosomal Membrane Permeabilization Assay ic50->lmp_assay caspase_assay Caspase Activity Assay (Apoptosis Marker) ic50->caspase_assay mechanism Elucidate Mechanism of HDMA-induced Cell Death lysosomal_stain->mechanism lmp_assay->mechanism caspase_assay->mechanism

Workflow for in vitro cytotoxicity assessment of HDMA.

Genotoxicity

The potential for a substance to cause genetic damage is a critical toxicological endpoint. Standard assays for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

  • Test System: Multiple strains of S. typhimurium and/or E. coli are used to detect different types of mutations.[14]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[15]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without S9 mix, and plated on a minimal agar (B569324) medium.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

  • Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[16][17]

  • Procedure: Cells are exposed to the test substance at several concentrations, with and without metabolic activation.[18]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure.[18]

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

Conclusion

This compound (HDMA) is classified as harmful if swallowed and causes severe skin burns and eye damage.[19] Its cationic amphiphilic nature suggests a likely mechanism of toxicity involving accumulation in lysosomes, leading to lysosomal dysfunction and subsequent cell death. While quantitative data on repeated dose and genotoxicity are limited in publicly available literature, the provided experimental protocols based on OECD guidelines offer a framework for comprehensive toxicological evaluation. For professionals in research, drug development, and chemical safety, a thorough understanding of these potential hazards is crucial for implementing appropriate safety measures and for the development of safer alternatives. Further research into the specific signaling pathways affected by HDMA in mammalian cells is warranted to fully elucidate its toxicological profile.

References

Safeguarding Innovation: A Technical Guide to Handling Hexadecyldimethylamine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety protocols and handling procedures for Hexadecyldimethylamine (CAS No. 112-69-6) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research and development activities.

Understanding the Hazard Profile of this compound

This compound is a tertiary amine that presents several potential hazards in a laboratory environment. It is crucial to understand its toxicological and physicochemical properties to handle it safely.

1.1. Toxicological Data

Studies indicate that this compound is of low acute toxicity when ingested or injected. However, it can cause irritation upon contact with the skin or mucous membranes. Inhalation of aerosolized forms may lead to respiratory discomfort, including coughing and shortness of breath.[1] Prolonged or repeated exposure could potentially result in sensitization or dermatitis in susceptible individuals.[1]

Toxicity Data Value Species Route
LD50 (Lethal Dose, 50%)> 3 g/kgMouseOral
LD50 (Lethal Dose, 50%)> 3 g/kgMouseSubcutaneous

1.2. Physicochemical Properties

Property Value
Appearance Clear yellow colored liquid with a fishlike odor.
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.
Boiling Point Approximately 300°C.
Density Less dense than water.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

2.1. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is required when there is a potential for generating aerosols or vapors.

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection Type Specific Requirements
Eye and Face Protection Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are mandatory.
Respiratory Protection In cases where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to prevent accidental exposure and maintain the chemical's stability.

3.1. Handling

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Use only in a chemical fume hood or well-ventilated area.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

3.2. Storage

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Spill and Leak Procedures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb the spill with an inert material and place it in a designated container for hazardous waste disposal.

Hypothetical Experimental Protocol: Emulsion Formulation

This section provides a detailed methodology for a hypothetical experiment involving the use of this compound as an emulsifying agent, with a focus on the integrated safety precautions.

Objective: To formulate a stable oil-in-water emulsion using this compound.

Materials:

  • This compound

  • Mineral Oil

  • Deionized Water

  • Beakers

  • Homogenizer

  • Stir plate and stir bar

Procedure:

  • Preparation:

    • Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).

    • Ensure the chemical fume hood is operational.

    • Set up the homogenizer and stir plate inside the fume hood.

  • Aqueous Phase Preparation:

    • In a beaker, measure the required volume of deionized water.

  • Oily Phase Preparation:

    • In a separate beaker, measure the required volume of mineral oil.

    • Carefully add the predetermined amount of this compound to the mineral oil. Use a positive displacement pipette to handle the viscous liquid and minimize the risk of splashing.

  • Emulsification:

    • Place the beaker with the aqueous phase on the stir plate and begin gentle agitation.

    • Slowly add the oily phase (containing this compound) to the aqueous phase while stirring.

    • Once all the oily phase has been added, increase the stirring speed.

    • Submerge the probe of the homogenizer into the mixture and process at high speed for the specified duration to create a stable emulsion.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent, followed by a thorough wash with soap and water.

    • Dispose of all waste, including unused emulsion and contaminated materials, in designated hazardous waste containers.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Hexadecyldimethylamine_Safety_Workflow cluster_planning 1. Planning & Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response a Review Safety Data Sheet (SDS) b Assess Risks for Specific Protocol a->b c Prepare Engineering Controls (Fume Hood) b->c d Select & Inspect Personal Protective Equipment (PPE) c->d e Don Appropriate PPE d->e f Work within Designated Area (Fume Hood) e->f g Dispense/Use this compound f->g h Securely Close Container After Use g->h m Spill or Exposure Occurs g->m Potential Hazard i Decontaminate Glassware & Surfaces h->i j Dispose of Waste in Labeled Hazardous Waste Container i->j k Remove & Properly Store/Dispose of PPE j->k l Wash Hands Thoroughly k->l n Evacuate Area (if necessary) m->n o Administer First Aid (as per SDS) m->o p Follow Spill Cleanup Protocol m->p q Seek Medical Attention o->q r Report Incident p->r

Caption: Workflow for safe handling of this compound.

This comprehensive guide serves as a foundational document for the safe handling of this compound in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures before working with this chemical.

References

Spectroscopic data (NMR, IR, Mass Spec) for Hexadecyldimethylamine.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexadecyldimethylamine (HDDMA), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine with a long alkyl chain, rendering it useful in a variety of industrial and research applications, including as a surfactant, emulsifier, and intermediate in the synthesis of quaternary ammonium (B1175870) compounds.[1] A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in drug development and materials science. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Where precise experimental data is not publicly available, typical chemical shifts and spectral features for similar long-chain tertiary amines are provided.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Terminal)~ 0.88Triplet3H
-(CH₂)₁₃- (Internal methylene)~ 1.25Multiplet26H
-CH₂- (β to Nitrogen)~ 1.45Multiplet2H
-N-CH₂- (α to Nitrogen)~ 2.20Triplet2H
-N-(CH₃)₂~ 2.25Singlet6H

Note: Data is based on reported values and typical chemical shifts for aliphatic amines.[2][3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
CarbonChemical Shift (δ, ppm)
CH₃ (Terminal)~ 14
-(CH₂)ₙ- (Internal methylene)~ 22 - 32
-CH₂- (β to Nitrogen)~ 27
-N-CH₂- (α to Nitrogen)~ 59
-N-(CH₃)₂~ 45

Note: These are predicted values based on typical chemical shifts for long-chain aliphatic amines.[5][6]

Table 3: IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)IntensityVibration
C-H (Aliphatic)2850 - 2960StrongStretch
C-H (Aliphatic)1375 - 1470MediumBend
C-N (Aliphatic Amine)1050 - 1250Medium to WeakStretch

Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[3][7]

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)
m/z ValueProposed FragmentNotes
269[M]⁺Molecular Ion
254[M-CH₃]⁺Loss of a methyl group from the amine
58[CH₂=N(CH₃)₂]⁺Alpha-cleavage, a characteristic fragmentation for N,N-dialkylamines

Note: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[8] The molecular weight of this compound is 269.51 g/mol , consistent with this rule.[9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of long-chain tertiary amines like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Apparatus: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. The resulting spectrum should be phased and baseline corrected. For ¹H NMR, integrate the signals to determine the relative number of protons.

FTIR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed.[1] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Apparatus: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric carbon dioxide and water.

  • Sample Scan: Place the prepared sample holder in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[10]

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Apparatus: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A non-polar capillary column (e.g., HP-5MS) is suitable for separating long-chain amines.[11]

  • Gas Chromatography Method:

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a temperature of around 100 °C, hold for 1-2 minutes, then ramp up to 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Method:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_characterization Compound Characterization Sample Chemical Sample (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Chromatogram & Spectrum Analysis) MS->ProcessMS Structure Structural Elucidation and Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Thermogravimetric Analysis of Hexadecyldimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Hexadecyldimethylamine. Due to a lack of publicly available TGA data specific to this compound, this document presents a representative methodology and expected thermal behavior based on the analysis of structurally similar long-chain tertiary amines and amine-based surfactants. Thermogravimetric analysis is a critical technique for determining the thermal stability and decomposition characteristics of materials.[1]

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is widely used to characterize the thermal stability, decomposition kinetics, and composition of various materials.[1] A typical TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere. The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature.

Experimental Protocol

The following is a representative experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on standard TGA procedures for organic compounds and surfactants.

2.1. Instrumentation

A standard thermogravimetric analyzer equipped with a high-sensitivity microbalance is to be used. The instrument should be capable of heating the sample at a controlled rate in a precisely controlled atmosphere.

2.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of aluminum or platinum.

2.3. TGA Parameters

  • Heating Rate: A linear heating rate of 10 °C/min is recommended for initial analysis. This rate provides a good balance between resolution and experimental time.

  • Temperature Range: The analysis should be conducted over a temperature range of ambient (e.g., 25 °C) to 600 °C to ensure complete decomposition is observed.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, should be used with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Purge Gas: The same inert gas should be used as a purge gas to remove any gaseous decomposition products from the furnace.

2.4. Data Analysis

The resulting thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Expected Thermal Decomposition Profile

Based on the thermal behavior of analogous long-chain amines and amine-based surfactants, the thermal decomposition of this compound under an inert atmosphere is expected to proceed in a single major step. The long aliphatic chain is likely to be the primary site of thermal degradation. For similar amido-amine-based cationic gemini (B1671429) surfactants, no significant structural degradation was observed below 250°C.[2][3] The decomposition of cetyltrimethylammonium bromide (CTAB), which also contains a C16 chain, has been reported to occur between 200°C and 500°C.

Table 1: Representative Quantitative TGA Data for this compound

ParameterExpected Value
Onset of Decomposition (Tonset)~ 200 - 250 °C
Temperature of Maximum Decomposition Rate (Tpeak)~ 300 - 350 °C
Final Decomposition Temperature (Tfinal)~ 450 - 500 °C
Mass Loss> 95%
Residual Mass at 600 °C< 5%

Note: The values in this table are estimates based on the thermal analysis of structurally similar compounds and are intended for illustrative purposes. Actual experimental results may vary.

Experimental Workflow and Signaling Pathways

The logical flow of a thermogravimetric analysis experiment can be visualized as a straightforward process from sample preparation to data analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Weigh 5-10 mg Sample->Weighing Pan Place in TGA Pan Weighing->Pan TGA Load into TGA Pan->TGA Heating Heat at 10 °C/min in N2 Atmosphere TGA->Heating Acquisition Record Mass vs. Temperature Heating->Acquisition Analysis Analyze Thermogram & DTG Curve Acquisition->Analysis

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

The thermal decomposition of a long-chain tertiary amine like this compound in an inert atmosphere is expected to involve homolytic cleavage of C-C and C-N bonds, leading to the formation of smaller volatile fragments. The specific decomposition pathway can be complex.

Decomposition_Pathway HDMA This compound (C16H33N(CH3)2) Heat Heat (Inert Atmosphere) HDMA->Heat Intermediates Radical Intermediates Heat->Intermediates Volatiles Volatile Fragments (Alkenes, Amines, etc.) Intermediates->Volatiles Residue Char Residue Intermediates->Residue

Caption: Generalized thermal decomposition pathway for this compound.

Conclusion

References

Hexadecyldimethylamine: A Technical Guide to its Synthesis and History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine, also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine with significant industrial importance, primarily serving as a key intermediate in the synthesis of cationic and amphoteric surfactants.[1][2] These surfactants are integral components in a vast array of consumer and industrial products, including detergents, fabric softeners, disinfectants, and foam stabilizers.[1][3] Its utility also extends to roles as an antistatic agent in textile processing and as a corrosion inhibitor and emulsifier in the oilfield industry.[1][3] This guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailed experimental protocols for its preparation, and relevant quantitative and spectroscopic data for its characterization.

Historical Perspective

The precise origins of this compound's first synthesis are somewhat obscure, though it is understood to have been initially prepared in the early 20th century amidst broader investigations into quaternary ammonium (B1175870) compounds and their surfactant properties.[4] The development of synthetic routes to tertiary amines, such as this compound, was advanced by the establishment of classic organic reactions like the Eschweiler-Clarke and Leuckart-Wallach reactions. The Eschweiler-Clarke reaction, first reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, provides a method for the methylation of primary and secondary amines using formaldehyde (B43269) and formic acid.[5] This reaction is a form of reductive amination and is notable for selectively producing tertiary amines without the formation of quaternary ammonium salts.[5]

Synthetic Methodologies

The synthesis of this compound can be achieved through several key chemical transformations. The primary methods employed in both laboratory and industrial settings include the alkylation of dimethylamine (B145610) with a hexadecyl halide, the reductive amination of a C16 aldehyde or ketone, and the direct amination of a C16 alcohol.

Alkylation of Dimethylamine with Hexadecyl Halide

A common laboratory-scale synthesis involves the nucleophilic substitution reaction between dimethylamine and a hexadecyl halide, such as 1-bromohexadecane (B154569). In this SN2 reaction, the nitrogen atom of dimethylamine acts as the nucleophile, displacing the bromide ion from the alkyl chain. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695).[4]

Reductive Amination

Reductive amination provides a versatile route to this compound, starting from either a C16 aldehyde (hexadecanal) or a primary amine (hexadecylamine).

This "one-pot" method involves the reaction of hexadecanal (B134135) with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.[6] Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride.[7] The use of a milder reducing agent like sodium cyanoborohydride is often preferred as it selectively reduces the iminium ion in the presence of the starting aldehyde.[7]

The Eschweiler-Clarke reaction is a specific type of reductive amination used to methylate primary or secondary amines.[5] To synthesize this compound via this method, hexadecylamine (B48584) is treated with an excess of formaldehyde and formic acid.[5] Formaldehyde reacts with the primary amine to form an iminium ion, which is then reduced by formic acid, yielding the N-methylated secondary amine. This process repeats to afford the final N,N-dimethylated tertiary amine.[8] The reaction is typically driven by heating.[8]

Industrial Production from Hexadecanol

On an industrial scale, this compound is often produced from 1-hexadecanol (B1195841) (cetyl alcohol), a readily available fatty alcohol.[9] This process involves the reaction of the alcohol with dimethylamine in the presence of a hydrogenation catalyst and hydrogen gas at elevated temperatures and pressures.[10] The catalyst facilitates the dehydration of the alcohol to an intermediate that then reacts with dimethylamine, followed by reduction to the final product.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the methodologies described above. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Alkylation of Dimethylamine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromohexadecane in ethanol.

  • Addition of Dimethylamine: Add a molar excess of a solution of dimethylamine in a suitable solvent (e.g., ethanol or THF) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction
  • Reaction Setup: In a round-bottom flask, combine hexadecylamine with an excess of formic acid and a 37% aqueous solution of formaldehyde.[8]

  • Reaction: Heat the mixture at approximately 80-100 °C for several hours.[8] The reaction progress can be monitored by TLC or GC.

  • Workup and Purification: Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH solution) to a pH of 11.[8] Extract the product with an organic solvent such as dichloromethane.[8] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8] The crude product can be purified by column chromatography.[8]

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 112-69-6[6]
Molecular Formula C₁₈H₃₉N[6]
Molecular Weight 269.51 g/mol [6]
Appearance Clear, colorless to yellowish liquid[3]
Odor Fish-like[6]
Melting Point ~12 °C[4]
Boiling Point 148 °C @ 2 mmHg[4]
Density 0.801 g/mL at 20 °C[11]
Solubility Insoluble in water; soluble in alcohol[11]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey DataReference
¹H NMR (CDCl₃) δ = 2.20 ppm (t, 2H, -CH₂-N)[4]
¹³C NMR (CDCl₃) Data not readily available in searched literature.

Note: Detailed peak assignments for NMR spectra are dependent on the specific experimental conditions and instrumentation.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways for this compound.

Alkylation_of_Dimethylamine cluster_products Products Dimethylamine Dimethylamine (CH₃)₂NH This compound This compound C₁₆H₃₃N(CH₃)₂ Dimethylamine->this compound Sₙ2 Reaction (Heat, Solvent) Hexadecyl_Bromide 1-Bromohexadecane C₁₆H₃₃Br Hexadecyl_Bromide->this compound HBr HBr Reductive_Amination_Hexadecanal Hexadecanal Hexadecanal C₁₅H₃₁CHO Iminium_Ion Iminium Ion Intermediate Hexadecanal->Iminium_Ion Dimethylamine Dimethylamine (CH₃)₂NH Dimethylamine->Iminium_Ion This compound This compound C₁₆H₃₃N(CH₃)₂ Iminium_Ion->this compound Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->this compound Eschweiler_Clarke_Reaction cluster_reactants1 Step 1 cluster_reactants2 Step 2 Hexadecylamine Hexadecylamine C₁₆H₃₃NH₂ Intermediate_Amine N-Methylhexadecylamine (Intermediate) Hexadecylamine->Intermediate_Amine Methylation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate_Amine Formic_Acid Formic Acid (HCOOH) Formic_Acid->Intermediate_Amine This compound This compound C₁₆H₃₃N(CH₃)₂ Intermediate_Amine->this compound Methylation Formaldehyde2 Formaldehyde Formaldehyde2->this compound Formic_Acid2 Formic Acid Formic_Acid2->this compound

References

Hexadecyldimethylamine: An In-depth Technical Guide to its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyldimethylamine (HDMA), a tertiary aliphatic amine, finds application in various industrial processes and as an intermediate in the synthesis of quaternary ammonium (B1175870) compounds used in consumer and pharmaceutical products. This guide provides a comprehensive overview of the current understanding of its environmental fate and ecotoxicological profile. While specific quantitative data for HDMA is limited in publicly available literature, this document synthesizes information for the broader category of long-chain aliphatic amines and outlines the standard methodologies for assessing their environmental impact. The inherent properties of HDMA suggest a potential for significant interaction with aquatic ecosystems, necessitating a thorough evaluation for environmental risk assessment.

Environmental Fate and Persistence

Long-chain aliphatic amines, the chemical class to which this compound belongs, are known to not persist in water, sediment, or soil. However, those with alkyl chains of C14 and longer, such as HDMA (C16), have a high potential to bioaccumulate in aquatic organisms. Due to their cationic nature at environmentally relevant pH levels, these compounds tend to adsorb to dissolved and suspended solids in aquatic environments, which can influence their transport and bioavailability.

Biodegradability

Ecotoxicological Profile

Experimental data for the broader category of long-chain aliphatic amines indicate a potential for adverse effects on aquatic, sediment, and soil-dwelling organisms at low concentrations. GHS classifications for this compound consistently include warnings of it being "very toxic to aquatic life" and potentially causing long-lasting harmful effects in the aquatic environment[1][2].

Aquatic Toxicity

The primary concern for HDMA lies in its potential for acute and chronic toxicity to aquatic organisms. As a cationic substance, it can interact with the negatively charged surfaces of biological membranes, leading to adverse effects.

Table 1: Summary of Aquatic Ecotoxicity Data for Structurally Related Compounds (Alkyl Dimethyl Amine Oxides)

Test OrganismExposure DurationEndpointTest SubstanceResult
Desmodesmus subspicatus (Alga)-Acute QSARAlkyl Dimethyl Amine Oxides (C8-C16)High-quality QSARs developed (R² 0.92-0.98)
Daphnia magna (Invertebrate)-Acute QSARAlkyl Dimethyl Amine Oxides (C8-C16)High-quality QSARs developed (R² 0.92-0.98)
Danio rerio (Fish)-Acute QSARAlkyl Dimethyl Amine Oxides (C8-C16)High-quality QSARs developed (R² 0.92-0.98)
Desmodesmus subspicatus (Alga)-Chronic QSARAlkyl Dimethyl Amine Oxides (C8-C16)Chronic toxicity QSAR developed
Various Aquatic Species28 daysNOECC12 Amine Oxide0.152 mg/L (periphyton community bioassay)

Note: This table presents data for a related class of compounds, alkyl dimethyl amine oxides, as specific quantitative data for this compound was not available in the search results. QSARs (Quantitative Structure-Activity Relationships) indicate a strong correlation between the chemical structure and its toxicity.

Experimental Protocols

The following sections detail the standard OECD guidelines that would be employed to generate robust and internationally accepted data on the biodegradability and aquatic toxicity of this compound.

Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)

This method evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant. The consumption of oxygen by the microorganisms metabolizing the test substance is measured over a 28-day period in a closed respirometer. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

  • Test Setup: The test is performed in sealed vessels with a device to measure the pressure change resulting from oxygen consumption. A carbon dioxide absorbent (e.g., potassium hydroxide) is placed in the vessel to trap the CO2 produced.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Test Concentration: Typically 100 mg/L of the test substance, providing it is not toxic to the microorganisms at this concentration.

  • Duration: 28 days.

  • Pass Criteria: The substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

  • Considerations for HDMA: Due to the potential toxicity of cationic surfactants, a lower, non-inhibitory test concentration may be necessary. The low water solubility of HDMA may also require the use of an inert carrier or emulsifying agent to ensure its availability to the microorganisms.

Acute Aquatic Toxicity

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

  • Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

  • Test Conditions:

    • Duration: 96 hours.

    • Concentrations: At least five concentrations in a geometric series.

    • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure.

This test determines the concentration at which 50% of Daphnia magna are immobilized (EC50) after a 48-hour exposure.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.

  • Test Conditions:

    • Duration: 48 hours.

    • Concentrations: At least five concentrations.

    • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 for immobilization is calculated at 48 hours.

This test assesses the effect of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing green alga species, such as Pseudokirchneriella subcapitata.

  • Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance over a period of 72 hours.

  • Test Conditions:

    • Duration: 72 hours.

    • Concentrations: At least five concentrations.

    • Measurement: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or a surrogate measurement like fluorescence.

  • Endpoint: The EC50 value, the concentration that causes a 50% reduction in either growth rate or yield compared to the control, is determined.

Environmental Risk Assessment Workflow

The following diagram illustrates a typical workflow for the environmental risk assessment of a chemical like this compound.

Environmental_Risk_Assessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization A Chemical Identity & Physicochemical Properties (e.g., Water Solubility, Log Kow) B Initial Screening for PBT Properties (Persistence, Bioaccumulation, Toxicity) A->B C Identify Sources & Use Patterns F Biodegradability Testing (e.g., OECD 301F) D Model Environmental Release Scenarios (e.g., to wastewater, surface water) C->D E Predict Environmental Concentrations (PECs) in Water, Sediment, and Soil D->E I Calculate Risk Quotient (RQ = PEC / PNEC) E->I H Determine Predicted No-Effect Concentration (PNEC) F->H G Aquatic Ecotoxicity Testing (Fish - OECD 203, Daphnia - OECD 202, Algae - OECD 201) G->H H->I J Risk Conclusion (RQ < 1: Low Risk; RQ >= 1: Potential Risk) I->J K Risk Management & Refined Assessment (if needed) J->K if RQ >= 1

Environmental Risk Assessment Workflow for a Chemical Substance.

Conclusion

This compound, as a long-chain aliphatic amine, warrants careful consideration regarding its environmental impact. While it is not expected to persist, its potential for bioaccumulation and high aquatic toxicity are significant concerns. The lack of specific, publicly available quantitative data for HDMA highlights a critical knowledge gap. To conduct a thorough environmental risk assessment, it is imperative to generate robust data following standardized OECD protocols for biodegradability and aquatic ecotoxicity. This will enable a quantitative comparison of predicted environmental concentrations with no-effect levels, ensuring a comprehensive understanding of the potential risks to aquatic ecosystems.

References

Hexadecyldimethylamine's Interaction with Biological Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyldimethylamine (HDMA) is a tertiary amine with a 16-carbon alkyl chain, rendering it amphiphilic and capable of significant interactions with biological membranes. This technical guide provides a comprehensive overview of the physicochemical principles governing HDMA's interaction with lipid bilayers, its effects on membrane properties, and the potential downstream consequences for cellular signaling. Due to the limited availability of direct quantitative data for HDMA, this guide incorporates data from its close structural analog, hexadecyltrimethylammonium bromide (CTAB), to provide a robust predictive framework for understanding HDMA's behavior. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area.

Introduction

The plasma membrane is a dynamic and complex barrier that not only defines the cell's boundary but also serves as a critical interface for a myriad of cellular processes, including signal transduction, transport, and cell-cell communication. The interaction of exogenous molecules with this barrier can profoundly impact cellular function and fate. This compound (HDMA), a cationic amphiphile, represents a class of molecules with the potential to intercalate into and perturb the lipid bilayer. Understanding the nuances of this interaction is paramount for fields ranging from drug delivery and toxicology to cellular biology.

This guide will delve into the core aspects of HDMA's interaction with biological membranes, presenting quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to provide a thorough resource for the scientific community.

Physicochemical Properties and Membrane Interaction of this compound

HDMA is characterized by a long, hydrophobic hexadecyl tail and a hydrophilic dimethylamine (B145610) headgroup. This amphiphilic nature drives its spontaneous association with and insertion into lipid bilayers. The primary interaction is governed by the hydrophobic effect, where the alkyl chain seeks to minimize its contact with the aqueous environment by partitioning into the hydrophobic core of the membrane. The tertiary amine headgroup, which can be protonated depending on the pH, can engage in electrostatic interactions with the negatively charged components of the membrane surface, such as phosphatidylserine.

Quantitative Data on Membrane Interactions

Precise quantitative data for the interaction of this compound with biological membranes are not extensively available in the public domain. However, data from its close structural and functional analog, hexadecyltrimethylammonium bromide (CTAB), which possesses a permanently charged quaternary ammonium (B1175870) headgroup, provides valuable insights into the expected behavior of HDMA. The primary difference lies in the pH-dependent charge of HDMA's tertiary amine headgroup.

Table 1: Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Bromide (CTAB) in Aqueous Solution at Different Temperatures [1][2]

Temperature (°C)CMC (mM)
250.92 - 0.97
300.86
350.90
400.97

Note: The CMC is the concentration above which surfactant molecules self-assemble into micelles. This value is a critical indicator of the concentration at which significant membrane-disruptive effects might be expected.

Table 2: Thermodynamic Parameters of Micellization for CTAB in Aqueous Solution [1][3]

Thermodynamic ParameterValueTemperature (°C)
Enthalpy of Micellization (ΔH°mic)7.1 - 15.04 kJ/mol25 - 40
Gibbs Free Energy of Micellization (ΔG°mic)-55.06 to -57.02 kJ/mol25 - 40
Entropy of Micellization (ΔS°mic)210.2 - 230 J/(mol·K)25 - 40

Note: These thermodynamic parameters provide insight into the driving forces of self-assembly and, by extension, membrane partitioning. The positive entropy change indicates that the process is largely driven by the hydrophobic effect.

Table 3: Partition Coefficients for Various Compounds in a Hexadecyltrimethylammonium Bromide (HTAB) Micellar System [4][5]

CompoundLog P (HTAB/water)
Benzene1.85
Toluene2.34
Naphthalene3.01
Phenol1.48
Aniline1.13

Note: The partition coefficient (log P) indicates the preference of a compound to partition into the hydrophobic micellar phase versus the aqueous phase. While these values are for different solutes partitioning into CTAB micelles, they illustrate the principle of hydrophobic partitioning that would also govern HDMA's interaction with the lipid bilayer.

Effects on Biological Membrane Properties

The insertion of HDMA into the lipid bilayer can induce a range of biophysical changes:

  • Increased Membrane Fluidity: At concentrations below its CMC, the insertion of the bulky hexadecyl chain can disrupt the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity.

  • Alteration of Bilayer Thickness: The intercalation of a 16-carbon chain can lead to an increase in the overall thickness of the lipid bilayer[6][7].

  • Induction of Membrane Curvature: The conical shape of single-chain amphiphiles like HDMA can induce positive membrane curvature, potentially leading to membrane budding or fission.

  • Changes in Membrane Potential: As a cationic molecule (at physiological pH), the accumulation of HDMA at the membrane surface can alter the transmembrane potential.

  • Membrane Disruption at High Concentrations: At concentrations approaching and exceeding the CMC, HDMA is expected to exert a detergent-like effect, leading to the solubilization of the membrane and the formation of mixed micelles, ultimately causing cell lysis[8].

Potential Implications for Cellular Signaling

By altering the physical properties of the plasma membrane, HDMA can indirectly modulate the function of membrane-associated proteins and trigger various signaling cascades. While direct evidence for HDMA's specific effects on these pathways is limited, the following are plausible targets based on the known consequences of membrane perturbation.

Jasmonic Acid Signaling in Plants

In plants, N,N-dimethyl-hexadecylamine (C16-DMA) has been shown to modulate root organogenesis by interacting with the jasmonic acid (JA) signaling pathway[9]. This highlights a specific instance where a long-chain amine can influence a critical signaling cascade.

Jasmonic_Acid_Signaling HDMA This compound (HDMA) (or other long-chain amines) Membrane Plasma Membrane HDMA->Membrane Perturbs PLA Phospholipase A Membrane->PLA Activates? alpha_Linolenic_Acid α-Linolenic Acid PLA->alpha_Linolenic_Acid Releases LOX Lipoxygenase (LOX) alpha_Linolenic_Acid->LOX Biosynthesis Pathway AOS Allene Oxide Synthase (AOS) LOX->AOS Biosynthesis Pathway AOC Allene Oxide Cyclase (AOC) AOS->AOC Biosynthesis Pathway OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA Biosynthesis Pathway OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 JA_Biosynthesis β-oxidation OPR3->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active form) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Responsive_Genes JA-Responsive Genes (e.g., pLOX2) MYC2->JA_Responsive_Genes Activates transcription of Root_Morphogenesis Root Morphogenesis Changes JA_Responsive_Genes->Root_Morphogenesis

Jasmonic Acid Signaling Pathway

Apoptosis Signaling

Membrane perturbation is a known trigger for apoptosis, or programmed cell death. Cationic surfactants similar to HDMA have been shown to induce apoptosis[10]. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Cleaves Bid to tBid, activates intrinsic pathway Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak Bax/Bak Bax_Bak->Mitochondrion Forms pores in Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 HDMA This compound (HDMA) Membrane_Stress Membrane Stress/ Pore Formation HDMA->Membrane_Stress Membrane_Stress->Death_Receptor May activate Membrane_Stress->Bax_Bak May activate Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathways

Calcium Signaling

The integrity of the plasma membrane is crucial for maintaining the steep calcium gradient between the extracellular environment and the cytosol. Membrane disruption by HDMA could lead to an influx of calcium, a versatile second messenger that can activate a multitude of downstream signaling pathways.

Calcium_Signaling HDMA This compound (HDMA) Membrane Plasma Membrane HDMA->Membrane Interacts with Membrane_Permeabilization Increased Membrane Permeability Membrane->Membrane_Permeabilization Leads to Ca_Influx Ca²⁺ Influx Membrane_Permeabilization->Ca_Influx Intracellular_Ca ↑ [Ca²⁺]i Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin PKC Protein Kinase C (PKC) Intracellular_Ca->PKC Other_Effectors Other Ca²⁺-dependent Enzymes and Proteins Intracellular_Ca->Other_Effectors CaM_Kinases CaM-Kinases Calmodulin->CaM_Kinases Cellular_Responses Diverse Cellular Responses (e.g., gene expression, apoptosis) CaM_Kinases->Cellular_Responses PKC->Cellular_Responses Other_Effectors->Cellular_Responses MAPK_Signaling HDMA This compound (HDMA) Membrane_Stress Membrane Stress HDMA->Membrane_Stress RTK Receptor Tyrosine Kinase (RTK) Membrane_Stress->RTK May activate Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression PKC_Activation HDMA This compound (HDMA) Membrane_Perturbation Membrane Perturbation HDMA->Membrane_Perturbation PLC Phospholipase C (PLC) Membrane_Perturbation->PLC May activate PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Substrate_Phosphorylation Substrate Phosphorylation PKC->Substrate_Phosphorylation Cellular_Response Cellular Response Substrate_Phosphorylation->Cellular_Response ITC_Workflow Start Prepare HDMA Solution and Liposome Suspension Degas Degas Solutions Start->Degas Load Load Liposomes into Cell, HDMA into Syringe Degas->Load Titrate Perform Titration: Inject HDMA into Liposomes Load->Titrate Record Record Heat Change Titrate->Record Analyze Analyze Data: Determine K_d, ΔH, ΔS, n Record->Analyze Control Control Titration: HDMA into Buffer Control->Analyze Subtract heat of dilution Fluorescence_Anisotropy_Workflow Start Label Cells/Liposomes with TMA-DPH Wash Wash to Remove Excess Probe Start->Wash Measure_Baseline Measure Baseline Anisotropy Wash->Measure_Baseline Add_HDMA Add HDMA at Varying Concentrations Measure_Baseline->Add_HDMA Incubate Incubate Add_HDMA->Incubate Measure_Anisotropy Measure Anisotropy at each Concentration Incubate->Measure_Anisotropy Analyze Analyze Data: Plot Anisotropy vs. [HDMA] Measure_Anisotropy->Analyze DSC_Workflow Start Prepare Lipid-HDMA Film Hydrate Hydrate Film to Form MLVs Start->Hydrate Load_DSC Load Sample and Reference into DSC Pans Hydrate->Load_DSC Scan Perform Temperature Scan Load_DSC->Scan Record Record Heat Flow (Thermogram) Scan->Record Analyze Analyze Thermogram: Determine T_m and ΔH Record->Analyze

References

Methodological & Application

Application Note: Synthesis of High-Purity Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexadecyldimethylamine (C18H39N), also known as N,N-Dimethylhexadecylamine, is a tertiary amine with significant industrial importance.[1][2] It consists of a long C16 hydrophobic alkyl chain attached to a dimethylamino group.[1] At room temperature, it can be a liquid or a waxy solid, typically clear to pale yellow in color, and it is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[1][2][3] This amphiphilic nature gives it surfactant properties, allowing it to reduce surface tension.[1] this compound is a crucial intermediate in the synthesis of a variety of downstream products, including cationic surfactants, quaternary ammonium (B1175870) compounds, amine oxides, and betaines.[2][3][4] These derivatives are widely used in personal care products, detergents, fabric softeners, textile processing as antistatic agents, and in oilfield applications as corrosion inhibitors and emulsifiers.[1][2][5] Commercially available this compound typically has a purity of 97% or higher.[4][5]

Synthesis Protocols

The synthesis of high-purity this compound can be achieved through several chemical routes. The most common methods are the alkylation of dimethylamine (B145610) with a hexadecyl halide and the reductive amination of a C16 carbonyl compound.

1. Alkylation of Dimethylamine with 1-Hexadecyl Halide

This is a direct and widely used method for producing this compound.[1] The reaction involves the nucleophilic substitution of a halide (typically bromide or chloride) on a C16 alkyl chain by dimethylamine.[1] A base is often used to neutralize the hydrogen halide byproduct formed during the reaction.[1] The product is then purified, typically by distillation.

2. Reductive Amination

Reductive amination is a versatile method for synthesizing amines.[6] In this process, a C16 aldehyde (Hexadecanal) or ketone reacts with dimethylamine to form an iminium ion intermediate. This intermediate is then reduced in situ to the tertiary amine.[7] Common reducing agents for this reaction include formic acid (as in the Eschweiler-Clarke reaction), sodium borohydride, or catalytic hydrogenation.[6][7] The Eschweiler-Clarke reaction specifically uses formaldehyde (B43269) and excess formic acid to methylate primary or secondary amines, which could be adapted for the final methylation step if starting from hexadecylamine.[7][8][9] A key advantage of reductive amination is that it avoids the formation of quaternary ammonium salts.[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterAlkylation of DimethylamineReductive Amination
Starting Materials 1-Bromohexadecane (B154569), DimethylamineHexadecanal (B134135), Dimethylamine, Reducing Agent (e.g., H₂, catalyst)
Typical Solvents Ethanol, Toluene (B28343)Methanol, Ethanol
Reaction Temperature 140 - 150 °C[10]80 - 150 °C[8][11]
Catalyst/Reagent Base (e.g., NaOH)Metal Catalyst (e.g., Pt/C, Ni)[10][11], Formic Acid
Reported Yield 62% - 98%[10][12]High efficiency (often >80%)[8]
Purity (Post-Purification) ≥ 95%[12]≥ 98% (typical for high-purity synthesis)
Key Advantages Direct route, readily available starting materials.Avoids quaternization, high selectivity.[7]
Key Disadvantages Potential for over-alkylation to form quaternary ammonium salts.[13]Requires a specific C16 aldehyde/ketone, may require pressure for hydrogenation.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 112-69-6[14]
Molecular Formula C18H39N[12][14]
Molecular Weight 269.51 g/mol [14][15]
Appearance Clear, colorless to yellowish liquid or solid[1][5][14]
Boiling Point ~300-320 °C[1][15]
Melting Point 10 - 12 °C[12][15]
Density ~0.801 g/mL at 20 °C[2][15]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Alkylation of Dimethylamine

This protocol is based on the nucleophilic substitution reaction between 1-bromohexadecane and dimethylamine.

Materials:

  • 1-Bromohexadecane

  • Dimethylamine (40% solution in water or anhydrous)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (optional, as solvent)

Procedure:

  • To a stirred solution of 1-bromohexadecane (1 equivalent) in ethanol or toluene in a pressure reactor, add an excess of dimethylamine solution (2-3 equivalents).

  • Seal the reactor and heat the mixture to 140-150 °C for several hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Neutralize the mixture by adding a 30% aqueous solution of sodium hydroxide until the pH reaches approximately 10.[12]

  • Add toluene for extraction. Combine the organic layers.[12]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain high-purity this compound as a colorless to pale yellow liquid.[12] A yield of 62% has been reported for a similar procedure.[12]

Protocol 2: Synthesis via Reductive Amination (Illustrative)

This protocol describes a general approach for the reductive amination of hexadecanal with dimethylamine using catalytic hydrogenation.

Materials:

  • Hexadecanal

  • Dimethylamine

  • Methanol

  • Platinum on carbon (Pt/C) or Nickel catalyst

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, dissolve hexadecanal (1 equivalent) and an excess of dimethylamine (2-3 equivalents) in methanol.

  • Add a catalytic amount of Pt/C or another suitable hydrogenation catalyst (e.g., Nickel).[11]

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas.

  • Heat the mixture to 100-150 °C with vigorous stirring for several hours.[11]

  • Monitor the reaction progress by measuring hydrogen uptake or by GC analysis of aliquots.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent (methanol) from the filtrate by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation to yield high-purity this compound.

Mandatory Visualization

Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification Reactants Starting Materials (e.g., 1-Bromohexadecane + Dimethylamine) Reaction Chemical Reaction (Alkylation or Reductive Amination) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Neutralization Neutralization & Workup Crude_Product->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product High-Purity This compound Distillation->Pure_Product Analysis Quality Control (GC, NMR, etc.) Pure_Product->Analysis

Caption: Synthesis and purification workflow for this compound.

Alkylation_Mechanism Alkylation of Dimethylamine with 1-Bromohexadecane cluster_reactants cluster_products Dimethylamine Dimethylamine (Nucleophile) Transition_State SN2 Transition State Dimethylamine->Transition_State Bromohexadecane 1-Bromohexadecane (Electrophile) Bromohexadecane->Transition_State Ammonium_Salt Hexadecyldimethylammonium Bromide Salt Transition_State->Ammonium_Salt Forms intermediate salt Final_Product This compound Ammonium_Salt->Final_Product Deprotonation Base Base (e.g., NaOH) Base->Ammonium_Salt

References

The Role of Hexadecyldimethylamine in the Synthesis of Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine (HDMA) and its close structural analog, hexadecylamine (B48584) (HDA), are long-chain alkylamines that play a crucial role in the synthesis of a wide variety of nanoparticles. Their amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic amine headgroup, allows them to act as versatile agents that can control the size, shape, and stability of nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound and related long-chain amines in the synthesis of gold, silver, copper, and magnetic nanoparticles.

Core Functions of this compound in Nanoparticle Synthesis

This compound serves several key functions during the synthesis of nanoparticles:

  • Capping Agent: The primary role of HDMA is to act as a capping or stabilizing agent. The amine group coordinates to the surface of the growing nanoparticle, while the long alkyl chain extends into the solvent. This creates a protective layer that prevents the nanoparticles from aggregating and precipitating out of the solution. This steric hindrance is essential for the formation of stable, well-dispersed nanoparticle colloids.[1][2]

  • Structure-Directing Agent: By selectively binding to different crystallographic faces of a growing nanocrystal, HDMA can influence the final shape of the nanoparticle. The differential growth rates of various crystal faces, modulated by the binding of HDMA, can lead to the formation of nanocubes, nanorods, and other anisotropic structures.

  • Solvent and Reaction Medium: In some high-temperature synthesis methods, molten HDMA can serve as a high-boiling point solvent, providing a suitable environment for the thermal decomposition of organometallic precursors.

  • Reducing Agent: In certain reaction conditions, particularly at elevated temperatures, long-chain amines like hexadecylamine have been shown to act as reducing agents, capable of reducing metal salts to their zerovalent state to form nanoparticles.[3]

Data Presentation: Quantitative Analysis of Nanoparticle Synthesis

The concentration of this compound or its analogs and other reaction parameters significantly impacts the final characteristics of the synthesized nanoparticles. The following tables summarize quantitative data from various studies.

Table 1: Effect of Alkylamine/Copper Molar Ratio on Copper Nanoparticle Size [4]

Alkylamine/Cu Molar RatioAverage Nanoparticle Diameter (nm)
1:18
1:220
1:340

Table 2: Effect of Temperature on HDA-Capped Silver Selenide (Ag₂Se) Nanoparticle Size [5]

Reaction Temperature (°C)Nanoparticle Size Distribution (nm)
1302 - 12
1604 - 16
1904 - 18

Table 3: Synthesis of Gold Nanoparticles with Oleylamine (a long-chain amine) at 60°C [6]

Reaction Time (hours)Average Nanoparticle Diameter (nm)
3~4.1
65.8
129.2
1810.1
2412.7

Experimental Protocols

Disclaimer: While the principles are similar, the following protocols are primarily based on the use of hexadecylamine (HDA) due to a greater availability of detailed published procedures for this specific long-chain amine. These protocols can be adapted for use with this compound (HDMA) with minor modifications and optimization.

Protocol 1: Synthesis of HDA-Capped Copper Nanoparticles via Polyol Method[4]

This protocol describes the synthesis of copper nanoparticles using a polyol method with 1-hexadecylamine as a stabilizing agent.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Centrifuge

Procedure:

  • In a three-neck flask, dissolve a desired amount of Cu(NO₃)₂·3H₂O in ethylene glycol to create a precursor solution (e.g., 0.1 M).

  • Add a specific molar ratio of 1-hexadecylamine to the copper precursor solution (refer to Table 1 for size control).

  • Under a nitrogen atmosphere and with continuous stirring, heat the mixture to a reflux temperature of approximately 195°C.

  • Maintain the reflux for a set duration (e.g., 3 hours) to allow for the reduction of copper ions and the formation of nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copper nanoparticles by adding an excess of ethanol.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with ethanol to remove any unreacted precursors and excess HDA.

  • Disperse the final product in a non-polar solvent like toluene (B28343) or hexane (B92381) for storage and characterization.

Protocol 2: Synthesis of HDA-Capped Silver Nanoparticles in a Two-Phase System[3]

This protocol details the synthesis of silver nanoparticles where hexadecylamine acts as both a reducing and capping agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Hexadecylamine (HDA)

  • Toluene

  • Deionized water

  • Ethanol

Equipment:

  • Glass vials

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare an aqueous solution of AgNO₃ (e.g., 0.1 M).

  • Prepare a solution of HDA in toluene (e.g., 0.15 M).

  • In a glass vial, mix the aqueous AgNO₃ solution and the HDA/toluene solution in a desired volume ratio.

  • Stir the biphasic mixture vigorously at room temperature (e.g., 30°C) for several hours. The transfer of silver ions to the organic phase and their subsequent reduction will lead to the formation of silver nanoparticles in the toluene phase.

  • After the reaction is complete (indicated by a color change in the organic phase), separate the organic layer containing the nanoparticles.

  • Precipitate the silver nanoparticles by adding ethanol.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol to remove excess HDA.

  • Re-disperse the nanoparticles in toluene or another suitable organic solvent.

Protocol 3: Synthesis of HDA-Stabilized Magnetic (Iron Oxide) Nanoparticles

This protocol is a general method for the thermal decomposition of an iron precursor to form magnetic nanoparticles stabilized by a long-chain amine.

Materials:

Equipment:

  • Three-neck flask with a condenser, thermometer, and magnetic stirrer

  • Heating mantle

  • Schlenk line for inert atmosphere

  • Centrifuge

Procedure:

  • In a three-neck flask, combine Fe(acac)₃, a long-chain amine (such as HDA or oleylamine), and a high-boiling point solvent like benzyl ether.

  • Under a nitrogen or argon atmosphere, heat the mixture with vigorous stirring to a specific temperature (e.g., 200°C) and hold for a period (e.g., 30-120 minutes) to allow for the decomposition of the precursor and nucleation of the nanoparticles.

  • Increase the temperature to a higher reflux temperature (e.g., 290-300°C) and maintain for another period (e.g., 30-60 minutes) for particle growth.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the mixture to precipitate the nanoparticles.

  • Separate the nanoparticles from the solution using a centrifuge or magnetic separation.

  • Wash the nanoparticles multiple times with a mixture of ethanol and hexane.

  • Finally, disperse the washed nanoparticles in a suitable non-polar solvent like hexane or toluene.

Visualization of the Nanoparticle Synthesis Process

The following diagrams illustrate the key stages and relationships in the synthesis of nanoparticles with this compound.

Nanoparticle_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_stabilization Stabilization & Isolation Metal_Salt Metal Salt Solution (e.g., HAuCl₄, AgNO₃, Fe(acac)₃) Mixing Mixing & Heating Metal_Salt->Mixing HDMA_Solution HDMA Solution (in organic solvent) HDMA_Solution->Mixing Nucleation Nucleation Mixing->Nucleation Thermal Decomposition/ Reduction Growth Growth Nucleation->Growth Capping HDMA Capping Growth->Capping Purification Purification (Centrifugation & Washing) Capping->Purification Final_Product Stable Nanoparticle Dispersion Purification->Final_Product Nanoparticle_Formation_Mechanism cluster_nucleation Nucleation Stage cluster_growth Growth Stage cluster_stabilization Stabilization Stage cluster_final Final State M0 Metal Precursor Mn Nuclei M0->Mn Reduction NP_small Growing Nanoparticle Mn->NP_small Monomer Addition NP_capped HDMA-Capped Nanoparticle NP_small->NP_capped HDMA Adsorption NP_stable Stable Dispersion NP_capped->NP_stable Steric Hindrance HDMA_Role cluster_functions Key Roles of HDMA HDMA This compound (HDMA) Capping Capping Agent (Prevents Aggregation) HDMA->Capping Structure_Directing Structure-Directing Agent (Controls Shape) HDMA->Structure_Directing Solvent Solvent (High-Temperature Synthesis) HDMA->Solvent

References

Application Notes and Protocols for Hexadecyldimethylamine-Capped Metal Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexadecyldimethylamine as a capping agent in the synthesis of metal nanoparticles. Detailed, inferred protocols for the synthesis of gold, silver, and copper nanoparticles are presented, along with methods for their characterization. The information is intended to guide researchers in the development of novel nanoparticle-based platforms for various applications, including drug delivery.

Application Notes

Introduction to this compound as a Capping Agent

This compound is a tertiary amine with a 16-carbon alkyl chain. In the synthesis of metal nanoparticles, it can function as a capping agent, adsorbing to the nanoparticle surface to control growth and prevent aggregation. The long alkyl chain provides steric hindrance, contributing to the colloidal stability of the nanoparticles in non-polar solvents. The tertiary amine headgroup influences the electronic properties and reactivity of the nanoparticle surface.

The use of tertiary amines like this compound as the sole capping agent can be challenging due to their significant steric bulk around the nitrogen atom. This steric hindrance can lead to weaker coordination with the nanoparticle surface compared to primary or secondary amines, potentially resulting in less stable nanoparticles or the formation of aggregates.[1] Therefore, synthesis parameters must be carefully controlled, and in some cases, this compound may be more effective when used in conjunction with other stabilizing agents.

Mechanism of Action

The primary role of this compound in nanoparticle synthesis is to act as a surface ligand or capping agent. The lone pair of electrons on the nitrogen atom coordinates to the metal atoms on the nanoparticle surface. This dynamic interaction passivates the surface, preventing uncontrolled growth and agglomeration of the nanoparticles during and after their formation. The hydrophobic hexadecyl chains then extend into the solvent, providing a steric barrier that keeps the nanoparticles dispersed.

In some reaction conditions, particularly at elevated temperatures, long-chain amines can also act as mild reducing agents, reducing metal salt precursors to their zerovalent state, which then nucleate and grow into nanoparticles.[2]

Applications in Nanomedicine and Drug Delivery

Metal nanoparticles are extensively investigated for their potential in various biomedical applications, including diagnostics, imaging, and drug delivery.[3][4] Nanoparticles capped with long-chain amines are particularly interesting for the delivery of hydrophobic drugs. The hydrophobic capping layer can create a favorable environment for encapsulating or adsorbing poorly water-soluble therapeutic agents.

The tertiary amine group of this compound can also be protonated at lower pH values, a feature that can be exploited for pH-responsive drug release in acidic tumor microenvironments or within endosomal compartments of cells.[5] Upon protonation, the surface charge of the nanoparticles would become more positive, which could facilitate interaction with negatively charged cell membranes and potentially trigger the release of the drug payload.

The general mechanism for the cellular uptake of such nanoparticles, particularly in the context of cancer therapy, often involves endocytosis.[6] Nanoparticles can be passively targeted to tumor tissues through the enhanced permeability and retention (EPR) effect. Once at the tumor site, they can be internalized by cancer cells.

Experimental Protocols (Inferred)

The following protocols are inferred based on established methods for similar long-chain amine capping agents (e.g., hexadecylamine) and the general principles of nanoparticle synthesis. Optimization of these parameters is crucial for successful synthesis with this compound.

Inferred Protocol for Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from methods using long-chain alkylamines for the synthesis of gold nanoparticles.[7]

Materials:

Procedure:

  • Dissolve a specific amount of HAuCl₄·3H₂O in deionized water to prepare a stock solution (e.g., 10 mM).

  • In a separate flask, dissolve this compound in toluene (e.g., 0.1 M). The molar ratio of amine to gold precursor is a critical parameter to control nanoparticle size.

  • Heat the this compound solution to a specific temperature (e.g., 60-80 °C) with vigorous stirring.

  • Rapidly inject the aqueous gold precursor solution into the hot amine solution under vigorous stirring.

  • If a stronger reducing agent is needed, a freshly prepared aqueous solution of NaBH₄ can be added dropwise.

  • The reaction mixture will change color, indicating the formation of gold nanoparticles. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) to ensure complete reaction and stabilization.

  • Cool the reaction mixture to room temperature.

  • Precipitate the AuNPs by adding an excess of ethanol and centrifuge to collect the nanoparticles.

  • Wash the nanoparticles multiple times with ethanol to remove excess reagents.

  • Disperse the final this compound-capped AuNPs in a non-polar solvent like toluene or hexane (B92381) for storage and characterization.

Inferred Protocol for Synthesis of this compound-Capped Silver Nanoparticles (AgNPs)

This protocol is based on the chemical reduction of a silver salt in the presence of a capping agent.[8]

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound

  • Ethanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Prepare a stock solution of AgNO₃ in deionized water (e.g., 10 mM).

  • Prepare a solution of this compound in ethanol (e.g., 50 mM).

  • In a flask, add the this compound solution and stir vigorously.

  • Add the AgNO₃ solution to the amine solution.

  • While stirring, add a freshly prepared, ice-cold aqueous solution of NaBH₄ dropwise to the mixture.

  • A color change should be observed, indicating the formation of silver nanoparticles.

  • Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction is complete.

  • Collect the AgNPs by centrifugation.

  • Wash the nanoparticles with ethanol to remove unreacted reagents.

  • Resuspend the purified nanoparticles in the desired solvent.

Inferred Protocol for Synthesis of this compound-Capped Copper Nanoparticles (CuNPs) by Polyol Method

This protocol is adapted from a detailed procedure for the synthesis of copper nanoparticles using hexadecylamine (B48584) in a polyol medium.[1][9]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • Ethylene (B1197577) glycol

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve Cu(NO₃)₂·3H₂O in ethylene glycol to a final concentration of 0.05 M.

  • Add this compound to the solution. The molar ratio of copper to amine is a key parameter for controlling particle size; higher amine ratios generally lead to smaller nanoparticles.[1]

  • Heat the mixture to 60 °C with stirring to ensure a homogeneous solution.

  • Under an inert atmosphere (e.g., argon), rapidly heat the solution to a higher temperature (e.g., 160-190 °C).

  • The solution color will change as the reaction progresses, indicating the formation of copper nanoparticles. The reaction can be monitored over time (e.g., several hours).

  • After the desired reaction time, cool the mixture to room temperature.

  • Separate the copper nanoparticles by centrifugation.

  • Wash the nanoparticles several times with ethanol to remove residual ethylene glycol and unreacted precursors.

  • Dry the nanoparticles under vacuum or an inert atmosphere.

Characterization Methods

The synthesized nanoparticles should be characterized using a variety of techniques to determine their size, shape, stability, and surface properties.

  • UV-Visible (UV-Vis) Spectroscopy: To confirm the formation of metal nanoparticles and to get an initial indication of their size and dispersity. The surface plasmon resonance (SPR) peak is characteristic for each metal.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the this compound capping agent on the nanoparticle surface.

Data Presentation

Table of Synthesis Parameters and Nanoparticle Characteristics (Literature-Derived for Long-Chain Amines)
Metal NanoparticleCapping AgentSynthesis MethodPrecursorMolar Ratio (Amine:Metal)Temperature (°C)Particle Size (nm)UV-Vis λmax (nm)Reference
CopperHexadecylaminePolyolCu(NO₃)₂3:1160~8Not specified[1][9]
GoldHexadecylamineTwo-phaseHAuCl₄1.5:1304-5 (aggregates to 12)~528[2]
SilverHexadecylamineTwo-phaseAgNO₃1.5:130Elongated structuresNot specified[2]
GoldOleylamineThermolysisAuCl20:160~12.7~520[7]
Table Comparing Properties of Primary, Secondary, and Tertiary Amine Capping Agents
PropertyPrimary Amines (e.g., Hexadecylamine)Secondary AminesTertiary Amines (e.g., this compound)Reference
Steric Hindrance LowModerateHigh[1]
Coordination Strength StrongModerateWeak[1]
Shape Directing Ability High (can induce anisotropic growth)Moderate (often leads to more isotropic shapes)Low (weak interaction limits shape control)[1]
Stabilization Efficiency HighModerateGenerally low (risk of aggregation)[1]
Reducing Capability Can act as a reducing agentLess common as a reducing agentCan act as a promoter or weak reducing agent[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Metal_Precursor Metal Salt Precursor Solution Mixing Mixing and Heating Metal_Precursor->Mixing Capping_Agent This compound Solution Capping_Agent->Mixing Reduction Reduction of Metal Ions Mixing->Reduction Nucleation Nucleation Reduction->Nucleation Growth Capped Nanoparticle Growth Nucleation->Growth Centrifugation Centrifugation Growth->Centrifugation Washing Washing with Solvent Centrifugation->Washing Final_Product Purified Capped Nanoparticles Washing->Final_Product

Caption: Inferred workflow for the synthesis of this compound-capped metal nanoparticles.

Drug_Delivery_Pathway cluster_circulation Systemic Circulation cluster_cellular Cellular Interaction cluster_release Drug Action NP_in_Blood Drug-Loaded Nanoparticle (IV Administration) EPR Enhanced Permeability and Retention (EPR) Effect NP_in_Blood->EPR Tumor_Cell Tumor Cell EPR->Tumor_Cell Endocytosis Endocytosis Tumor_Cell->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Drug_Release pH-Triggered Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Generalized pathway for cellular uptake and drug release of nanoparticles in cancer therapy.

References

Application of Hexadecyldimethylamine in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine, a tertiary amine with a 16-carbon alkyl chain, is a versatile molecule increasingly recognized for its potential in the development of sophisticated drug delivery systems. Its hydrophobic tail and tertiary amine head group allow for its use as a cationic lipid or for its conversion into quaternary ammonium (B1175870) surfactants. These derivatives are instrumental in the formulation of various nanocarriers, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions. The positive charge conferred by the amine group is crucial for encapsulating and delivering anionic therapeutic agents like nucleic acids (siRNA, mRNA, and pDNA) and for enhancing interaction with negatively charged cell membranes, thereby facilitating cellular uptake. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in the design and formulation of advanced drug delivery systems.

Applications of this compound-Based Drug Delivery Systems

This compound-derived cationic lipids and surfactants can be incorporated into various nanoparticle platforms to enhance therapeutic efficacy and reduce off-target side effects.

  • Gene Delivery: Cationic liposomes and lipid nanoparticles formulated with this compound derivatives can efficiently complex with negatively charged genetic material. This complexation protects the nucleic acids from enzymatic degradation and facilitates their delivery across the cell membrane for gene silencing or expression.

  • Targeted Cancer Therapy: The surfaces of nanoparticles containing this compound can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the encapsulated anticancer drugs specifically to tumor cells. The positive surface charge can also enhance uptake by cancer cells.

  • Improved Bioavailability: For poorly water-soluble drugs, formulation into nanoemulsions or solid lipid nanoparticles using this compound-based surfactants can significantly improve their solubility and bioavailability.

  • Controlled Release: The lipid matrix of SLNs and NLCs can be engineered to provide sustained release of the encapsulated drug, maintaining therapeutic concentrations over an extended period and reducing the need for frequent administration.

Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles

The following tables present representative quantitative data for hypothetical drug delivery systems formulated using this compound derivatives. These values are based on typical findings for similar cationic lipid-based nanoparticles and serve as a benchmark for formulation development.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded this compound-Based Solid Lipid Nanoparticles (SLNs)

Formulation CodeThis compound Derivative (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
SLN-HDMA-11150 ± 5.20.21 ± 0.02+35.4 ± 1.54.5 ± 0.385.2 ± 3.1
SLN-HDMA-22165 ± 6.10.19 ± 0.03+42.1 ± 2.04.2 ± 0.288.9 ± 2.5
SLN-HDMA-33180 ± 5.80.25 ± 0.04+48.7 ± 1.83.9 ± 0.491.5 ± 3.8

Table 2: In Vitro Doxorubicin (B1662922) Release from this compound-Based SLNs

Formulation CodeCumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5) (%)
SLN-HDMA-135.6 ± 2.155.2 ± 3.4
SLN-HDMA-232.1 ± 1.951.8 ± 2.9
SLN-HDMA-329.8 ± 2.548.5 ± 3.1

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Loaded this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Compritol® 888 ATO (solid lipid)

  • Poloxamer 188 (surfactant)

  • Doxorubicin hydrochloride

  • Chloroform (B151607)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase:

    • Dissolve a specific amount of Compritol® 888 ATO and this compound in chloroform.

    • Add doxorubicin hydrochloride to the lipid mixture.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film.

    • Melt the lipid film by heating to 75-80°C.

  • Preparation of Aqueous Phase:

    • Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot coarse emulsion using a probe sonicator for 10 minutes to reduce the particle size.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Purification:

    • Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase and remove any unloaded drug.

    • Wash the SLN pellet with deionized water and re-centrifuge. Repeat this step twice.

    • Resuspend the final SLN pellet in deionized water for characterization or lyophilize for long-term storage.

Protocol 2: Characterization of this compound-Based SLNs

1. Particle Size and Zeta Potential Analysis:

  • Dilute the SLN suspension with deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer Nano ZS (Malvern Instruments) or a similar instrument.[1] The zeta potential is a measure of the surface charge of the nanoparticles and is indicative of their stability in suspension.[2] Values greater than +30 mV or less than -30 mV generally indicate good colloidal stability.[2]

2. Drug Loading and Encapsulation Efficiency:

  • Drug Loading (%):

    • Lyophilize a known amount of the purified SLN dispersion.

    • Dissolve the lyophilized SLNs in a suitable organic solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of doxorubicin using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[3]

    • Calculate the drug loading using the following formula: Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%):

    • During the preparation process, collect the supernatant after the first centrifugation step.

    • Measure the amount of free, unencapsulated doxorubicin in the supernatant using UV-Vis spectrophotometry or HPLC.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total initial drug - Free drug) / Total initial drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the in vitro release of doxorubicin from the SLNs.

Materials:

  • Doxorubicin-loaded SLN dispersion

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

  • Shaking incubator or water bath

Procedure:

  • Place a known volume of the doxorubicin-loaded SLN dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of doxorubicin in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation prep_lipids Preparation of Lipid Phase (this compound + Lipid + Drug) homogenize Hot Homogenization prep_lipids->homogenize prep_aq Preparation of Aqueous Phase (Surfactant + Water) prep_aq->homogenize sonicate Ultrasonication homogenize->sonicate cool Cooling & Crystallization sonicate->cool size_zeta Particle Size & Zeta Potential cool->size_zeta drug_loading Drug Loading & Encapsulation Efficiency cool->drug_loading morphology Morphology (TEM/SEM) cool->morphology in_vitro_uptake In Vitro Cellular Uptake size_zeta->in_vitro_uptake in_vitro_release In Vitro Drug Release drug_loading->in_vitro_release in_vivo_efficacy In Vivo Efficacy & Biodistribution in_vitro_release->in_vivo_efficacy in_vitro_uptake->in_vivo_efficacy

Caption: Experimental workflow for the development and evaluation of this compound-based nanoparticles.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np Cationic Nanoparticle membrane_surface Negatively Charged Surface np->membrane_surface Electrostatic Interaction endosome Endosome membrane_surface->endosome Endocytosis drug_release Drug Release endosome->drug_release Endosomal Escape

Caption: Proposed mechanism of cellular uptake for cationic nanoparticles containing this compound.

advantages_logic cluster_properties Key Properties cluster_benefits Therapeutic Benefits hdma This compound-Based Carrier cationic Cationic Surface Charge hdma->cationic lipid_nature Lipid-Based Matrix hdma->lipid_nature nano_size Nanoscale Size hdma->nano_size enhanced_uptake Enhanced Cellular Uptake cationic->enhanced_uptake nucleic_acid_delivery Nucleic Acid Complexation & Delivery cationic->nucleic_acid_delivery controlled_release Controlled Drug Release lipid_nature->controlled_release improved_bioavailability Improved Bioavailability of Poorly Soluble Drugs lipid_nature->improved_bioavailability epr_effect Passive Tumor Targeting (EPR Effect) nano_size->epr_effect

Caption: Logical relationship of the properties and benefits of this compound-based drug carriers.

References

Synthesis of Mesoporous Silica Using Hexadecyldimethylamine as a Template: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica (B1680970) nanoparticles (MSNs) are a class of versatile inorganic materials characterized by their large surface area, tunable pore size, and high pore volume. These properties make them exceptional candidates for a wide range of applications, including advanced drug delivery, catalysis, and separation technologies. The synthesis of MSNs is most commonly achieved through a templating approach, where a structure-directing agent (SDA), typically a surfactant, forms micelles that act as a scaffold for the condensation of a silica precursor.

This document provides detailed application notes and experimental protocols for the synthesis of mesoporous silica utilizing hexadecyldimethylamine as the templating agent. While specific literature detailing the use of this compound is limited, the protocols provided herein are based on established methodologies for similar long-chain amine templates and offer a robust starting point for researchers. This compound, as a cationic surfactant, self-assembles into micelles in solution, around which the silica framework forms. Subsequent removal of the organic template reveals a porous silica structure.

Principle of Synthesis: A Sol-Gel Approach

The synthesis of mesoporous silica with an amine template follows a sol-gel process. This compound self-assembles in a solution to form micelles. A silica precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS), is then introduced. The hydrolysis and subsequent condensation of TEOS are catalyzed, typically by a base, and occur around the this compound micelles. Once the silica framework is fully formed, the organic template is removed, either by calcination or solvent extraction, leaving behind a network of uniform mesopores.

Experimental Protocols

Materials and Equipment
  • Template: this compound

  • Silica Precursor: Tetraethyl orthosilicate (TEOS)

  • Solvent: Ethanol (B145695)

  • Catalyst: Ammonium (B1175870) Hydroxide (B78521) (28-30% solution)

  • Washing Solution: Deionized Water, Ethanol

  • Template Removal (Extraction): Hydrochloric Acid

  • Beakers and magnetic stir bars

  • Centrifuge and centrifuge tubes

  • Oven

  • Tube furnace (for calcination)

Protocol 1: Basic Synthesis of Mesoporous Silica Nanoparticles

This protocol outlines a standard synthesis procedure for producing MSNs using a long-chain amine template. The molar ratios of the reactants can be optimized to achieve the desired particle size and porosity.

Step 1: Template Solution Preparation

  • In a 250 mL beaker, dissolve 1.0 g of this compound in 100 mL of a 1:1 (v/v) ethanol/deionized water solution.

  • Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution and the formation of a homogenous template solution.

Step 2: Silica Framework Formation

  • To the template solution, slowly add 5.0 mL of ammonium hydroxide solution while stirring continuously.

  • Continue stirring for 15 minutes to ensure the solution is basic (pH > 10).

  • Add 4.5 mL of TEOS dropwise to the solution under vigorous stirring. A white precipitate will begin to form.

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

Step 3: Particle Collection and Washing

  • Collect the as-synthesized particles by centrifugation at 10,000 rpm for 15 minutes.[1]

  • Discard the supernatant and resuspend the particles in 50 mL of ethanol.

  • Wash the particles by repeating the centrifugation and resuspension process with ethanol three times to remove any unreacted precursors and residual template.[1]

  • Dry the washed particles in an oven at 60°C overnight.[1]

Step 4: Template Removal

Two primary methods are employed for the removal of the organic template: calcination and solvent extraction.

  • Method A: Calcination

    • Place the dried, as-synthesized MSNs in a ceramic crucible.

    • Heat the sample in a tube furnace under a flow of air.

    • Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours to combust the organic template.[1]

    • Allow the furnace to cool to room temperature naturally. The resulting white powder is the final mesoporous silica product.

  • Method B: Solvent Extraction

    • Suspend 1.0 g of the dried, as-synthesized MSNs in 100 mL of ethanol.

    • Add 1.0 mL of concentrated hydrochloric acid to the suspension.

    • Stir the mixture at 60°C for 6 hours.

    • Collect the particles by centrifugation, wash thoroughly with ethanol to remove the template and acid, and then dry at 60°C.[1]

Data Presentation

The following table summarizes typical characterization data for mesoporous silica synthesized with long-chain amine templates. The specific values will vary depending on the exact synthesis conditions, such as reactant concentrations, temperature, and reaction time.

ParameterTypical Value RangeMethod of Analysis
Pore Size (Diameter) 2 - 10 nmNitrogen Adsorption-Desorption (BJH method)
Surface Area (BET) 800 - 1500 m²/gNitrogen Adsorption-Desorption (BET method)
Pore Volume 0.5 - 1.3 cm³/gNitrogen Adsorption-Desorption (BJH method)
Particle Size 50 - 500 nmScanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)

Visualizations

Synthesis_Workflow cluster_prep Step 1: Template Solution Preparation cluster_synthesis Step 2: Silica Framework Formation cluster_collection Step 3: Particle Collection & Washing cluster_removal Step 4: Template Removal A Dissolve this compound in Ethanol/Water B Vigorous Stirring (30 min) A->B C Add Ammonium Hydroxide (Catalyst) B->C D Add TEOS (Silica Precursor) C->D E Stir at Room Temperature (2 hours) D->E F Centrifugation E->F G Wash with Ethanol (3 times) F->G H Dry at 60°C G->H I Calcination (550°C) H->I J Solvent Extraction (HCl/Ethanol) H->J K Final Mesoporous Silica Product

Figure 1. Experimental workflow for the synthesis of mesoporous silica.

Sol_Gel_Process cluster_micelle Micelle Formation cluster_silica Silica Network Formation cluster_template_removal Template Removal Template This compound Micelle Micelle Assembly Template->Micelle SilicaNetwork Silica Framework around Micelles Micelle->SilicaNetwork Acts as template TEOS TEOS (Silica Precursor) Hydrolysis Hydrolysis & Condensation TEOS->Hydrolysis Hydrolysis->SilicaNetwork Removal Calcination or Solvent Extraction SilicaNetwork->Removal FinalProduct Mesoporous Silica Removal->FinalProduct Yields

Figure 2. Logical relationship in the sol-gel synthesis of mesoporous silica.

References

Application Notes and Protocols for the Preparation of Hexadecyldimethylamine (HDMA) Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Hexadecyldimethylamine (HDMA) solutions for use in a variety of research and drug development applications. Due to its lipophilic nature and insolubility in aqueous solutions, proper preparation is critical to ensure accurate and reproducible experimental results.

Physicochemical Properties and Safety Precautions

This compound (HDMA) is a tertiary amine characterized by a long C16 alkyl chain, rendering it highly lipophilic and practically insoluble in water. It is, however, soluble in organic solvents. It is essential to handle HDMA with appropriate safety measures.

Safety Information:

  • Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible substances such as oxidizing agents and acids. Keep container tightly sealed.

A summary of key physicochemical properties is provided in the table below for quick reference.

PropertyValue
Molecular Formula C₁₈H₃₉N
Molecular Weight 269.51 g/mol
Appearance Colorless to yellowish liquid
Odor Ammonia-like/fishy
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (B87167) (DMSO).
Density ~0.801 g/mL at 20°C
Boiling Point ~310 - 320 °C
Melting Point ~10 - 12 °C

Experimental Protocols

The following protocols provide step-by-step instructions for preparing HDMA solutions for both in vitro and in vivo experimental applications.

Protocol for Preparing HDMA Stock Solutions for In Vitro Assays (e.g., Cell-Based Assays)

For in vitro studies, it is common to prepare a concentrated stock solution of the test compound in an organic solvent, which is then diluted to the final desired concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a broad range of compounds and its miscibility with aqueous media.

Materials:

  • This compound (HDMA)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure for Preparing a 10 mM HDMA Stock Solution in DMSO:

  • Calculate the required mass of HDMA:

    • Molecular Weight (MW) of HDMA = 269.51 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you need:

      • Mass (g) = 10 mmol/L * 0.001 L * 269.51 g/mol = 0.0026951 g = 2.6951 mg

  • Weighing HDMA:

    • In a sterile microcentrifuge tube, accurately weigh out 2.70 mg of HDMA.

  • Dissolving in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the weighed HDMA.

    • Cap the tube tightly and vortex thoroughly until the HDMA is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Store the 10 mM HDMA stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 10 µL of 10 mM stock into 990 µL of medium).

  • Final Dilution:

    • Add the appropriate volume of the stock or intermediate solution to the cell culture wells to achieve the desired final concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the HDMA-treated cells to account for any effects of the solvent itself.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh HDMA dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex control Prepare Vehicle Control dissolve->control store Store at -20°C vortex->store dilute_intermediate Intermediate Dilution in Medium store->dilute_intermediate dilute_final Final Dilution in Culture dilute_intermediate->dilute_final treat_cells Treat Cells with HDMA dilute_final->treat_cells treat_control Treat Cells with Vehicle control->treat_control

Workflow for preparing HDMA solutions for in vitro experiments.
Protocol for Preparing HDMA Formulations for In Vivo Studies

For in vivo administration, especially intravenously, the formulation of a poorly water-soluble compound like HDMA is more complex and aims to create a stable dispersion in an aqueous vehicle. Common strategies include the use of co-solvents, surfactants, or lipid-based delivery systems. The choice of formulation will depend on the intended route of administration, the required dose, and toxicological considerations of the excipients.

2.2.1. Co-solvent/Surfactant Formulation

This approach uses a mixture of a water-miscible organic solvent (co-solvent) and a surfactant to create a clear solution or a fine dispersion.

Materials:

  • This compound (HDMA)

  • Co-solvent (e.g., Polyethylene glycol 400 (PEG400), Propylene glycol)

  • Surfactant (e.g., Polysorbate 80 (Tween® 80), Cremophor® EL)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve HDMA:

    • In a sterile vial, dissolve the required amount of HDMA in the co-solvent (e.g., PEG400). Gentle warming and stirring may be required to facilitate dissolution.

  • Add Surfactant:

    • Add the surfactant to the HDMA/co-solvent mixture and stir until a homogenous solution is formed.

  • Aqueous Phase Addition:

    • Slowly add the sterile saline or PBS to the organic phase while stirring continuously. The final formulation should be a clear solution or a stable, translucent microemulsion.

    • Note: The order of addition can be critical. It is often recommended to add the aqueous phase to the organic phase slowly.

  • Final Formulation:

    • The final concentrations of the co-solvent and surfactant should be optimized to ensure the stability of the formulation and minimize toxicity. A common starting point for a formulation could be 10% co-solvent and 5% surfactant in saline.

2.2.2. Lipid Emulsion Formulation

Lipid emulsions are a suitable option for intravenous administration of lipophilic drugs. The drug is dissolved in the oil phase of the emulsion.

Materials:

  • This compound (HDMA)

  • Oil phase (e.g., Soybean oil, Medium-chain triglycerides (MCTs))

  • Emulsifier (e.g., Egg lecithin, Soy lecithin)

  • Glycerol (B35011) (for tonicity adjustment)

  • Water for Injection (WFI)

  • High-shear homogenizer or sonicator

Procedure:

  • Prepare the Oil Phase:

    • Dissolve the required amount of HDMA in the oil phase. Gentle heating may be necessary.

  • Prepare the Aqueous Phase:

    • Disperse the emulsifier and glycerol in Water for Injection.

  • Form a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer or use a sonicator to reduce the droplet size to the nanometer range, creating a stable nanoemulsion.

  • Sterilization:

    • The final emulsion should be sterilized, typically by filtration through a 0.22 µm filter if the droplet size allows.

G cluster_cosolvent Co-solvent/Surfactant Formulation cluster_emulsion Lipid Emulsion Formulation dissolve_cosolvent Dissolve HDMA in Co-solvent add_surfactant Add Surfactant dissolve_cosolvent->add_surfactant add_aqueous Add Aqueous Phase add_surfactant->add_aqueous prep_oil Prepare Oil Phase (HDMA in Oil) coarse_emulsion Form Coarse Emulsion prep_oil->coarse_emulsion prep_aq Prepare Aqueous Phase prep_aq->coarse_emulsion homogenize Homogenize coarse_emulsion->homogenize start Select Formulation Strategy cluster_cosolvent cluster_cosolvent start->cluster_cosolvent cluster_emulsion cluster_emulsion start->cluster_emulsion

Formulation strategies for in vivo administration of HDMA.

Data Presentation

The following table summarizes the key components and typical concentration ranges for the described HDMA solution preparation protocols.

ParameterIn Vitro Stock SolutionIn Vivo Co-solvent/SurfactantIn Vivo Lipid Emulsion
HDMA Concentration 1-100 mM (Stock)1-10 mg/mL (Final)1-10 mg/mL (Final)
Primary Solvent DMSOCo-solvents (e.g., PEG400)Oil Phase (e.g., Soybean Oil)
Excipients N/ASurfactants (e.g., Tween® 80)Emulsifiers (e.g., Lecithin), Tonicity agents (e.g., Glycerol)
Final Vehicle Cell Culture MediumSaline or PBSWater for Injection
Final DMSO Conc. ≤0.5% (in culture)N/AN/A

Disclaimer: These protocols provide a general guideline. The specific concentrations of HDMA and excipients, as well as the choice of formulation, should be optimized based on the specific experimental requirements, including the cell type, animal model, and desired dosage. It is highly recommended to perform preliminary studies to assess the solubility and stability of the prepared solutions and to evaluate the potential toxicity of the formulation vehicle.

The Untapped Potential of Long-Chain Amines in PCR: A Guide to Evaluating Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While extensive research has highlighted the benefits of various additives in enhancing the specificity and yield of polymerase chain reaction (PCR), the role of long-chain tertiary amines, such as hexadecyldimethylamine, remains largely unexplored in published literature. This document provides a comprehensive framework for evaluating the potential of this compound as a novel PCR enhancer. Drawing parallels with established PCR additives, we outline detailed protocols for its systematic assessment and a hypothetical mechanism of action.

Introduction to PCR Enhancement

PCR is a cornerstone of molecular biology, but its efficiency can be hampered by factors like complex DNA templates, high GC content, and the presence of inhibitors.[1][2] To overcome these challenges, various chemical additives are employed. These enhancers are thought to act through several mechanisms, including reducing the DNA melting temperature (Tm), resolving secondary structures, and stabilizing the DNA polymerase.[][4] Commonly used enhancers include dimethyl sulfoxide (B87167) (DMSO), betaine, and tetramethylammonium (B1211777) (TMA) chloride.[][5] Polyamines like spermidine (B129725) have also been shown to improve PCR efficiency, likely by interacting with the DNA backbone and reducing the inhibitory effects of contaminants.[6][7]

This compound, a tertiary amine with a 16-carbon alkyl chain, possesses amphipathic properties. This suggests a potential role as a surfactant, which could help in denaturing complex DNA templates and preventing the aggregation of DNA polymerase, similar to the action of non-ionic detergents.[] The evaluation of this compound could therefore open new avenues for optimizing challenging PCR amplifications.

Hypothetical Mechanism of Action

The proposed mechanism for this compound as a PCR enhancer is multifaceted. Its long hydrophobic tail could interact with and disrupt the secondary structures of GC-rich DNA templates, thereby facilitating primer annealing and polymerase extension.[2] The positively charged dimethylamino headgroup could interact with the negatively charged phosphate (B84403) backbone of DNA, potentially neutralizing charge repulsion and stabilizing the primer-template complex. Furthermore, its surfactant-like properties might help to reduce the adherence of polymerase to the reaction tube walls and prevent enzyme aggregation at high temperatures, thus maintaining its activity throughout the thermal cycling process.

Hexadecyldimethylamine_Mechanism cluster_pre_pcr Pre-PCR Mixture cluster_pcr_cycle During PCR Cycling DNA_Template DNA Template with Secondary Structures HDMA This compound DNA_Template->HDMA Interacts with Primers Primers Polymerase Taq Polymerase Polymerase->HDMA Stabilizes Denaturation Improved Denaturation (Disruption of 2° Structures) HDMA->Denaturation Annealing Stabilized Primer Annealing HDMA->Annealing Extension Enhanced Polymerase Processivity HDMA->Extension Amplified_DNA Increased Yield & Specificity of Amplified DNA Denaturation->Amplified_DNA Annealing->Amplified_DNA Extension->Amplified_DNA

Hypothetical mechanism of this compound in PCR.

Experimental Protocols

To systematically evaluate this compound as a PCR enhancer, a series of controlled experiments are necessary. The following protocols provide a framework for this evaluation.

Protocol 1: Determining the Optimal Concentration of this compound

This experiment aims to identify the concentration range at which this compound enhances PCR without inhibiting it.

Materials:

  • DNA template (e.g., human genomic DNA)

  • Forward and reverse primers for a specific target gene

  • Taq DNA polymerase and corresponding reaction buffer[8]

  • Deoxynucleoside triphosphates (dNTPs)[9]

  • This compound stock solution (e.g., 10 mM in nuclease-free water)

  • Nuclease-free water

  • PCR tubes and thermal cycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Prepare a master mix containing all PCR components except for the this compound. This should include water, buffer, dNTPs, primers, and Taq polymerase.[10]

  • Aliquot the master mix into separate PCR tubes.

  • Add varying final concentrations of this compound to each tube (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM). The 0 mM tube will serve as the negative control.

  • Add the DNA template to each reaction tube.

  • Perform PCR using a standard thermal cycling protocol.[8] An example protocol is provided in Table 2.

  • Analyze the PCR products by agarose gel electrophoresis.

  • Quantify the band intensities to determine the yield of the specific product and the presence of any non-specific products.

Experimental_Workflow Start Start: Prepare PCR Master Mix Aliquot Aliquot Master Mix into PCR Tubes Start->Aliquot Add_HDMA Add Varying Concentrations of this compound Aliquot->Add_HDMA Add_Template Add DNA Template Add_HDMA->Add_Template Run_PCR Perform Thermal Cycling Add_Template->Run_PCR Analyze Analyze Products via Agarose Gel Electrophoresis Run_PCR->Analyze Quantify Quantify Band Intensity (Yield and Specificity) Analyze->Quantify End End: Determine Optimal Concentration Quantify->End

Workflow for testing a novel PCR additive.
Protocol 2: Assessing the Effect on GC-Rich Templates

This protocol evaluates the effectiveness of this compound in amplifying a DNA template with high GC content, which is notoriously difficult due to stable secondary structures.[2]

Procedure:

  • Select a DNA template with a high GC content (>65%) and design appropriate primers.

  • Set up PCR reactions as described in Protocol 1, including a negative control (no this compound), a positive control (e.g., with 5% DMSO or 1M betaine), and reactions with the optimal concentration of this compound determined previously.

  • Perform PCR, potentially with a higher denaturation temperature (e.g., 98°C) to facilitate melting of the GC-rich template.[11]

  • Analyze and quantify the results using agarose gel electrophoresis to compare the amplification efficiency.

Data Presentation

The results of these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Titration of this compound Concentration

This compound (mM)Yield of Specific Product (Relative Units)Formation of Non-specific Products (Present/Absent)
0 (Control)1.00Present
0.1Data to be filledData to be filled
0.5Data to be filledData to be filled
1.0Data to be filledData to be filled
2.0Data to be filledData to be filled
5.0Data to be filledData to be filled

Table 2: Standard PCR Cycling Protocol

StepTemperature (°C)DurationCycles
Initial Denaturation952 minutes1
Denaturation9530 seconds30-35
Annealing55-6530 seconds
Extension721 minute per kb
Final Extension725 minutes1
Hold4Indefinite1
Annealing temperature should be optimized based on the primer pair's melting temperature.[8]

Table 3: Amplification of GC-Rich Template

AdditiveConcentrationYield of Specific Product (Relative Units)Specificity (Single Band/Multiple Bands)
None (Control)-Data to be filledData to be filled
DMSO5% (v/v)Data to be filledData to be filled
Betaine1 MData to be filledData to be filled
This compoundOptimal Conc.Data to be filledData to be filled

Conclusion

While there is currently no direct evidence for the use of this compound in PCR, its chemical properties suggest it could be a valuable additive. The protocols and frameworks provided here offer a systematic approach for any research or drug development professional to investigate its potential. By carefully titrating its concentration and testing its efficacy on challenging templates, the scientific community can determine if this long-chain amine warrants a place in the PCR optimization toolkit.

References

Application Notes and Protocols: Hexadecyldimethylamine as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexadecyldimethylamine (HDDMA) is a long-chain tertiary amine that serves as a precursor to highly effective phase transfer catalysts. In the presence of an alkylating agent, HDDMA can be converted in situ to a quaternary ammonium (B1175870) salt. This salt possesses both a lipophilic hexadecyl chain, which confers solubility in organic solvents, and a charged hydrophilic headgroup. This amphipathic nature enables it to function as a phase transfer catalyst (PTC), facilitating reactions between reactants located in separate, immiscible phases (e.g., a solid or aqueous phase and an organic phase). The catalyst transports anionic nucleophiles from the aqueous or solid phase into the organic phase, where they can react with an organic substrate. This methodology accelerates reaction rates, often allows for milder reaction conditions, and can eliminate the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of green chemistry.

These application notes provide an overview of the utility of this compound-derived catalysts in two fundamental organic transformations: Williamson Ether Synthesis and N-alkylation of heterocycles. The protocols and data presented are based on well-established procedures using analogous long-chain quaternary ammonium salts, which serve as excellent models for the catalytic activity of quaternized this compound.

Application Note 1: Phase Transfer-Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide. Phase transfer catalysis is particularly advantageous for this reaction as it allows the use of easily handled, inexpensive inorganic bases (e.g., NaOH, KOH) in an aqueous solution to deprotonate the alcohol or phenol. The in situ generated quaternary ammonium salt of this compound efficiently transports the resulting alkoxide/phenoxide anion into the organic phase containing the alkyl halide, leading to high yields of the desired ether.

Quantitative Data for Williamson Ether Synthesis using Analogous PTCs

The following table summarizes representative yields for the Williamson ether synthesis using tetrabutylammonium (B224687) bromide (TBAB), a standard phase transfer catalyst analogous to the quaternary salt formed from this compound.

EntryAlcohol/PhenolAlkyl HalideBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenolBenzyl (B1604629) Bromide50% NaOH5Toluene (B28343)704~95
24-Ethylphenol (B45693)Methyl Iodide50% NaOH10DichloromethaneReflux1>90
31-ButanolBenzyl Chloride50% KOH5Toluene806~92
4Cyclohexanoln-Butyl BromideSolid KOH10Toluene905~88

Experimental Protocol: Synthesis of 4-Methoxyethylbenzene

This protocol details the synthesis of 4-methoxyethylbenzene from 4-ethylphenol and methyl iodide, adapted from a general procedure for PTC-mediated ether synthesis.[1]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenol (2.44 g, 20 mmol), 10 mL of a 50% (w/v) aqueous sodium hydroxide (B78521) solution, and this compound (0.27 g, 1 mmol, 5 mol%).

  • Reagent Addition: While stirring vigorously, add methyl iodide (3.12 g, 22 mmol) to the biphasic mixture.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 40-50°C) with continued vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to obtain pure 4-methoxyethylbenzene.

Application Note 2: Phase Transfer-Catalyzed N-Alkylation of Indoles

The N-alkylation of nitrogen-containing heterocycles, such as indoles, is a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds. Phase transfer catalysis provides a highly efficient and cost-effective method for this reaction. Using a solid inorganic base like potassium hydroxide, the N-H proton of the indole (B1671886) is abstracted. The resulting indolide anion is then shuttled by the lipophilic quaternary ammonium catalyst into the organic solvent, where it undergoes a nucleophilic substitution reaction with an alkyl halide to furnish the N-alkylated product in high yield.

Quantitative Data for N-Alkylation of Indole using Analogous PTCs

The table below presents data for the N-alkylation of various substituted indoles using analogous phase transfer catalysts, demonstrating the general efficacy of this method.

EntryIndole DerivativeAlkylating AgentBaseCatalystSolventYield (%)
1IndoleBenzyl BromideKOHTBAB (10 mol%)Toluene/H₂O98
25-NitroindoleEthyl BromoacetateK₂CO₃TBAB (10 mol%)Acetonitrile95
3Skatole (3-Methylindole)Allyl BromideNaOHTBAI (5 mol%)Dichloromethane92
4Indolen-Butyl BromideKOHAliquat 336 (5 mol%)No Solvent99

Experimental Protocol: Synthesis of 1-Benzylindole

This protocol describes the N-alkylation of indole with benzyl bromide under phase-transfer conditions.

  • Reaction Setup: In a 100 mL round-bottom flask, combine indole (2.34 g, 20 mmol), powdered potassium hydroxide (2.24 g, 40 mmol), and this compound (0.54 g, 2 mmol, 10 mol%).

  • Solvent Addition: Add 40 mL of toluene to the flask and stir the suspension vigorously at room temperature.

  • Reagent Addition: Slowly add benzyl bromide (3.76 g, 22 mmol) to the mixture via a dropping funnel over 10 minutes.

  • Reaction Conditions: Continue to stir the reaction mixture vigorously at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, carefully add 30 mL of water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with toluene (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter the mixture and remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by recrystallization from ethanol (B145695) or by silica gel chromatography to yield pure 1-benzylindole.

Visualizations

Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Substrate) RNu R-Nu (Product) RX->RNu Reaction QX_org Q⁺X⁻ QX_aq Q⁺X⁻ QX_org->QX_aq Catalyst Regeneration QNu_org Q⁺Nu⁻ QNu_org->RX MNu M⁺Nu⁻ (Nucleophile Source) QNu_aq Q⁺Nu⁻ MX M⁺X⁻ (Byproduct) QNu_aq->QNu_org Phase Transfer of Nucleophile QX_aq->MNu Ion Exchange catalyst_key Q⁺ = [C₁₆H₃₃N(CH₃)₂R']⁺ (Quaternized HDDMA)

Caption: Mechanism of phase transfer catalysis with quaternized HDDMA.

General Experimental Workflow

Workflow start Combine Reactants reactants Organic Substrate Aqueous/Solid Base HDDMA (Catalyst Precursor) Alkylating Agent (for in situ quaternization) Organic Solvent start->reactants reaction Vigorous Stirring Heating (if required) Monitor by TLC reactants->reaction workup Quench Reaction (e.g., add water) reaction->workup extraction Extract with Organic Solvent workup->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry over Anhydrous Salt (e.g., MgSO₄, Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify product Isolated Pure Product purify->product

Caption: General workflow for a phase transfer-catalyzed reaction.

References

Application Notes and Protocols for Hexadecyldimethylamine-Based Emulsions and Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of hexadecyldimethylamine-based emulsions and microemulsions. This compound, a cationic surfactant, is a valuable component in developing stable and effective delivery systems for various active pharmaceutical ingredients (APIs). Its positive charge can enhance interaction with negatively charged biological membranes, potentially improving drug absorption and cellular uptake.

Introduction to this compound in Emulsion Systems

This compound (also known as cetyl dimethyl amine) is a tertiary amine that acts as a cationic surfactant. In emulsion formulations, it can be used as the primary emulsifier or as a co-surfactant to impart a positive surface charge to the dispersed droplets. This positive zeta potential contributes to the stability of the emulsion through electrostatic repulsion, preventing droplet coalescence. Furthermore, cationic emulsions are of significant interest in drug delivery, particularly for ophthalmic, transdermal, and gene delivery applications, due to their potential for enhanced bioavailability and targeted delivery.

Physicochemical Properties and Characterization

The successful formulation of this compound-based emulsions and microemulsions requires careful characterization of their physicochemical properties. These parameters are critical for ensuring product quality, stability, and in vivo performance.

Table 1: Key Physicochemical Characterization Parameters for Cationic Emulsions and Microemulsions

ParameterMethodPurposeTypical Values for Cationic Nanoemulsions
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the size of the emulsion droplets and the uniformity of the size distribution. Crucial for stability and biological interactions.20 - 200 nm for nanoemulsions, with a PDI < 0.3 indicating a narrow size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the droplets. A high positive value indicates good electrostatic stability.+30 to +60 mV
pH pH meterAffects the charge of the cationic surfactant and the stability of the overall formulation.4.5 - 7.0, depending on the application and stability of the API.
Viscosity Rheometer/ViscometerInfluences the physical stability (creaming/sedimentation) and the applicability of the formulation (e.g., for topical or injectable use).Varies widely depending on the formulation and intended use.
Drug Content & Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectrophotometryQuantifies the amount of drug in the formulation and the percentage of drug successfully encapsulated within the droplets.Typically > 90%
Stability Long-term storage at different temperatures and conditions, freeze-thaw cycles, centrifugationAssesses the physical and chemical stability of the emulsion over time.Stable for a defined period (e.g., months to years) with no significant changes in droplet size, zeta potential, or drug content.

Experimental Protocols

Protocol for Preparation of a this compound-Based Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a cationic nanoemulsion using a high-pressure homogenization technique.

Materials:

  • Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil (e.g., soybean oil, castor oil).

  • Aqueous Phase: Purified water (e.g., Water for Injection).

  • Cationic Surfactant: this compound.

  • Co-surfactant/Stabilizer (Optional): Poloxamer 188, Sorbitan monooleate (Span 80), Polysorbate 80 (Tween 80).

  • Tonicity Adjusting Agent (for ophthalmic/parenteral use): Glycerol, Mannitol.

Equipment:

  • High-pressure homogenizer.

  • High-shear mixer (e.g., Ultra-Turrax).

  • Magnetic stirrer.

  • Analytical balance.

  • pH meter.

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the oil (e.g., 5-20% w/w).

    • If the drug is oil-soluble, dissolve it in the oil phase at this stage. Gentle heating and stirring may be required.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the purified water (q.s. to 100%).

    • Disperse the this compound (e.g., 0.5-2% w/w) in the aqueous phase with gentle stirring.

    • If using a co-surfactant and/or tonicity agent, dissolve them in the aqueous phase.

    • Adjust the pH of the aqueous phase to a suitable range (e.g., 5.0-6.5) using a suitable acid or base (e.g., HCl, NaOH).

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of cycles will need to be optimized to achieve the desired droplet size and polydispersity. A typical starting point is 500-1500 bar for 3-5 cycles.

    • Maintain the temperature of the emulsion during homogenization using a cooling system to prevent degradation of the components.

  • Final Product:

    • The resulting nanoemulsion should be a translucent or milky-white liquid.

    • Characterize the final product for droplet size, PDI, zeta potential, pH, and drug content.

Table 2: Example Formulation of a this compound-Based O/W Nanoemulsion

ComponentConcentration (% w/w)Function
Medium-Chain Triglycerides10.0Oil Phase
This compound1.0Cationic Surfactant
Poloxamer 1881.0Stabilizer
Glycerol2.25Tonicity Agent
Purified Water85.75Aqueous Phase
Protocol for Preparation of a this compound-Based Water-in-Oil (W/O) Microemulsion

This protocol outlines the construction of a pseudo-ternary phase diagram to identify the microemulsion region and formulate a stable W/O microemulsion.

Materials:

  • Oil Phase: Isopropyl myristate, Oleic acid, or other suitable oil.

  • Aqueous Phase: Purified water.

  • Surfactant: this compound.

  • Co-surfactant: A short-chain alcohol (e.g., ethanol, isopropanol) or a non-ionic surfactant with a low HLB value (e.g., Span 80).

Equipment:

  • Magnetic stirrer.

  • Vortex mixer.

  • Analytical balance.

  • Burette.

Procedure:

  • Constructing the Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).

    • Titrate each oil/Smix mixture with the aqueous phase dropwise while stirring continuously.

    • Observe the mixture for transparency. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion. The point at which it becomes turbid indicates the boundary of the microemulsion region.

    • Plot the results on a ternary phase diagram to delineate the microemulsion region.

  • Preparation of the Microemulsion:

    • Select a composition from within the identified microemulsion region of the phase diagram.

    • Accurately weigh the oil phase, surfactant, co-surfactant, and aqueous phase.

    • If the drug is water-soluble, dissolve it in the aqueous phase. If it is oil-soluble, dissolve it in the oil phase.

    • Mix the surfactant and co-surfactant.

    • Add the oil phase to the Smix and stir until homogeneous.

    • Slowly add the aqueous phase to the oil/Smix mixture with continuous stirring until a clear and transparent microemulsion is formed.

Table 3: Example Composition Ranges for a this compound-Based W/O Microemulsion

ComponentConcentration Range (% w/w)Function
Oil Phase (e.g., Isopropyl Myristate)10 - 40Oil Phase
Surfactant/Co-surfactant (Smix)30 - 60Emulsifiers
Aqueous Phase5 - 30Aqueous Phase

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Nanoemulsion Formulation

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization oil_phase 1. Prepare Oil Phase (Oil + API) coarse_emulsion 3. Coarse Emulsification (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase 2. Prepare Aqueous Phase (Water + this compound + Co-surfactant) aq_phase->coarse_emulsion homogenization 4. High-Pressure Homogenization coarse_emulsion->homogenization characterization 5. Physicochemical Characterization (Size, Zeta, pH, etc.) homogenization->characterization final_product Final Cationic Nanoemulsion characterization->final_product

Caption: Workflow for the preparation of a this compound-based O/W nanoemulsion.

Proposed Mechanism of Enhanced Cellular Uptake by Cationic Nanoemulsions

Cellular_Uptake NE Cationic Nanoemulsion (+ charge) Interaction Electrostatic Interaction NE->Interaction attraction Cell Cell Membrane (- charge) Cell->Interaction Uptake Enhanced Cellular Uptake (Endocytosis) Interaction->Uptake facilitates

Caption: Interaction of cationic nanoemulsions with the negatively charged cell membrane.

Conclusion

This compound is a versatile cationic surfactant for the formulation of stable and effective emulsions and microemulsions. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to design and optimize novel drug delivery systems. The positive surface charge imparted by this compound offers a promising strategy for enhancing drug-membrane interactions and improving therapeutic outcomes. Careful optimization of formulation parameters and thorough physicochemical characterization are essential for the successful development of these advanced drug delivery platforms.

Application Notes and Protocols: Hexadecyldimethylamine in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine (HDMA), also known as Cetyl Dimethyl Amine, is a tertiary fatty amine that serves as a versatile ingredient in the formulation of cosmetic and personal care products. Its primary role is as a chemical intermediate in the synthesis of cationic surfactants, amine oxides, and betaines, which are valued for their conditioning, emulsifying, and foam-boosting properties.[1][2] HDMA itself also functions directly as an antistatic agent, hair conditioning agent, and emulsifier.[3] Its long C16 alkyl chain imparts conditioning and emollient properties, contributing to a soft and manageable feel in hair care products.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in cosmetic and personal care formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, ensuring compatibility and stability.

PropertyValueReference
Chemical Name N,N-Dimethylhexadecan-1-amine[4]
CAS Number 112-69-6[1]
Molecular Formula C18H39N[1]
Molecular Weight 269.51 g/mol [5]
Appearance Light yellow to yellow liquid or solid (depending on temperature)[5]
Odor Fish-like[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone[1][6]
Density ~0.801 g/mL at 20 °C[1]
Dissociation Constant (pKa) 9.78 at 25°C[3]
Surface Tension 26.5-32.2 mN/m at 1 g/L and 25°C[3]

Applications in Cosmetic and Personal Care Formulations

This compound's utility in cosmetics stems from its dual role as a direct functional ingredient and a precursor to other key components.

Direct Applications:
  • Hair Conditioning Agent: HDMA deposits on the negatively charged surface of the hair, reducing static electricity and flyaways, which improves combability.[7]

  • Antistatic Agent: Its cationic nature (when protonated in acidic formulations) neutralizes static charges on the hair surface.[7]

  • Emulsifier: HDMA can be used to stabilize oil-in-water emulsions in creams and lotions.

Role as an Intermediate:

This compound is a crucial building block for several classes of cosmetic ingredients:

  • Quaternary Ammonium (B1175870) Compounds: Reaction with agents like benzyl (B1604629) chloride or methyl chloride produces quaternary ammonium salts, which are excellent conditioning agents.[2]

  • Amine Oxides: Oxidation of HDMA with hydrogen peroxide yields Cetyl Dimethyl Amine Oxide, a zwitterionic surfactant known for its foam-stabilizing and conditioning properties.[2][8]

  • Betaines: Reaction with sodium chloroacetate (B1199739) produces amphoteric surfactants like Cetyl Betaine, which are valued for their mildness and foam-boosting capabilities.[2]

The following diagram illustrates the role of this compound as a versatile intermediate.

G HDMA This compound (HDMA) Quat Quaternary Ammonium Compounds (e.g., Cetrimonium Chloride) HDMA->Quat Alkylation AmineOxide Amine Oxides (e.g., Cetyl Dimethyl Amine Oxide) HDMA->AmineOxide Oxidation Betaine Betaines (e.g., Cetyl Betaine) HDMA->Betaine Carboxymethylation Antistatic Antistatic Sprays HDMA->Antistatic Direct Use Conditioner Hair Conditioners, Shampoos Quat->Conditioner AmineOxide->Conditioner Cleanser Facial Cleansers, Body Washes Betaine->Cleanser

Role of HDMA as an Intermediate

Formulation Guidelines

While specific concentrations of this compound are proprietary to individual formulations, typical usage levels for tertiary amines and their derivatives in rinse-off hair conditioners range from 0.5% to 5.0% by weight. The final concentration depends on the desired conditioning effect and the presence of other conditioning agents in the formulation.

Here is a sample formulation for a rinse-off hair conditioner incorporating a tertiary amine derivative, which can be adapted for this compound.

IngredientINCI NameFunctionTypical Concentration (% w/w)
Phase A
Deionized WaterAquaSolventTo 100
GlycerinGlycerinHumectant2.00 - 5.00
Disodium EDTADisodium EDTAChelating Agent0.10 - 0.20
Phase B
Cetearyl AlcoholCetearyl AlcoholThickener, Emollient4.00 - 8.00
This compound This compound Conditioning Agent 1.00 - 3.00
Lactic Acid (88%)Lactic AcidpH Adjuster0.20 - 0.50
Phase C
Preservative(e.g., Phenoxyethanol)Preservative0.50 - 1.00
FragranceParfumFragrance0.20 - 0.50

Procedure:

  • Combine the ingredients of Phase A and heat to 75-80°C with gentle stirring.

  • In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C until all solids are melted.

  • Add Phase B to Phase A with continuous stirring. Homogenize for 2-3 minutes.

  • Begin cooling the emulsion with gentle stirring.

  • At 40°C, add the ingredients of Phase C individually, mixing well after each addition.

  • Continue stirring until the conditioner is uniform and has cooled to room temperature.

  • Adjust the final pH to 4.0-4.5 if necessary.

Experimental Protocols

Protocol 1: Synthesis of Cetyl Dimethyl Amine Oxide

This protocol describes the laboratory-scale synthesis of a key derivative of this compound.

Materials:

  • This compound (HDMA)

  • Hydrogen Peroxide (35% aqueous solution)

  • Deionized Water

  • Isopropanol (optional, as solvent)

  • Chelating agent (e.g., DTPA)

  • Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

  • Heating mantle

Procedure:

  • In a round-bottom flask, charge this compound and, if used, the solvent.

  • Add a small amount of chelating agent.

  • Heat the mixture to 60-65°C with stirring.

  • Slowly add the hydrogen peroxide solution dropwise via the dropping funnel over a period of 60-90 minutes, maintaining the temperature between 70-75°C. The reaction is exothermic and may require cooling.

  • After the addition is complete, continue stirring at 75°C for 5-7 hours.

  • Monitor the reaction for the disappearance of the tertiary amine (e.g., by titration).

  • Cool the reaction mixture to room temperature. The resulting product is an aqueous solution of Cetyl Dimethyl Amine Oxide.

The following diagram outlines the workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing start Charge HDMA and Solvent to Reactor add_chelate Add Chelating Agent start->add_chelate heat_mix Heat to 60-65°C with Stirring add_chelate->heat_mix add_h2o2 Slowly Add H2O2 (35%) Maintain 70-75°C heat_mix->add_h2o2 stir_react Stir at 75°C for 5-7 hours add_h2o2->stir_react monitor Monitor Reaction Progress stir_react->monitor cool Cool to Room Temperature monitor->cool end_product Aqueous Solution of Cetyl Dimethyl Amine Oxide cool->end_product

Synthesis of Cetyl Dimethyl Amine Oxide
Protocol 2: Evaluation of Hair Conditioning Efficacy - Combing Force Reduction

This protocol measures the reduction in combing force on hair tresses treated with a conditioner containing this compound or its derivatives.

Apparatus and Materials:

  • Texture Analyzer with a hair combing rig attachment

  • Standard human hair tresses (e.g., virgin, bleached)

  • Test conditioner formulation

  • Control conditioner (without the active ingredient)

  • Syringes for product application

  • Controlled temperature water bath (40°C)

Procedure:

  • Baseline Measurement:

    • Thoroughly wet a hair tress with 40°C water.

    • Mount the tress in the combing rig.

    • Perform 5-10 combing cycles and record the average combing force as the baseline (untreated wet combing force).

  • Treatment:

    • Apply a standardized amount (e.g., 0.5 mL) of the test conditioner to the wet tress.

    • Gently massage the product into the tress for 1 minute.

    • Rinse the tress thoroughly with 40°C water for 30 seconds.

  • Post-Treatment Measurement (Wet Combing):

    • Mount the rinsed, wet tress in the combing rig.

    • Perform 5-10 combing cycles and record the average combing force.

  • Post-Treatment Measurement (Dry Combing):

    • Allow the treated tress to air dry completely under controlled conditions.

    • Mount the dry tress in the combing rig.

    • Perform 5-10 combing cycles and record the average combing force.

  • Data Analysis:

    • Calculate the percentage reduction in combing force for both wet and dry conditions compared to the baseline using the following formula: % Reduction = [(Baseline Force - Treated Force) / Baseline Force] x 100

    • Compare the results of the test conditioner to the control conditioner.

The workflow for evaluating hair conditioning efficacy is depicted below.

G start Select Hair Tress wet_tress Wet Tress with 40°C Water start->wet_tress baseline Measure Baseline Combing Force wet_tress->baseline treat Apply Conditioner and Rinse baseline->treat wet_comb Measure Wet Combing Force treat->wet_comb dry_tress Air Dry Tress treat->dry_tress analyze Calculate % Force Reduction wet_comb->analyze dry_comb Measure Dry Combing Force dry_tress->dry_comb dry_comb->analyze

Hair Conditioning Efficacy Workflow

Conclusion

This compound is a valuable ingredient in the cosmetic formulator's palette, offering multiple pathways to achieve enhanced conditioning, emulsification, and antistatic properties in a wide range of personal care products. Its utility as both a direct functional ingredient and a key intermediate for high-performance surfactants underscores its importance in the development of effective and consumer-pleasing formulations. The provided protocols offer a framework for the synthesis of its derivatives and the substantiation of its efficacy in hair care applications.

References

Application Notes and Protocols: Hexadecyldimethylamine as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine (HDMA), a tertiary fatty amine, has emerged as a significant corrosion inhibitor for various metallic substrates. Its efficacy stems from its molecular structure, which features a long hydrophobic hexadecyl chain and a polar amine head group. This amphiphilic nature allows for the formation of a protective film on the metal surface, mitigating the corrosive effects of aggressive environments. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. The polar amine group acts as the anchoring point, interacting with the metallic surface, while the long, hydrophobic hexadecyl tail forms a dense, non-polar barrier. This barrier effectively isolates the metal from the corrosive medium, hindering both anodic and cathodic reactions of the corrosion process. The adsorption can be characterized as physisorption, chemisorption, or a combination of both, depending on the metal substrate, the corrosive environment, and the temperature. This adsorption process can be described by various isotherms, such as the Langmuir, Temkin, or Frumkin models, which provide insights into the inhibitor-metal surface interaction.

Applications

This compound and its derivatives are utilized as corrosion inhibitors in numerous industrial applications, including:

  • Oil and Gas Industry: To protect pipelines and equipment from corrosion induced by acidic gases (H₂S, CO₂), brines, and organic acids.

  • Metalworking Fluids: To prevent corrosion of machined parts and equipment.

  • Cooling Water Systems: To mitigate corrosion in heat exchangers and cooling towers.

  • Acid Pickling and Cleaning: To protect the base metal during the removal of scale and rust.

Quantitative Data on Corrosion Inhibition

The following tables summarize the corrosion inhibition efficiency of compounds structurally related to this compound, providing a reference for its potential performance.

Table 1: Corrosion Inhibition Efficiency of a Quaternary Ammonium Salt Derivative of Hexadecylamine for C-Steel in 6M HCl

Inhibitor Concentration (ppm)Temperature (°C)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0401120-
504012089.3
100408092.9
200405095.5
0502150-
505025088.4
1005018091.6
2005011094.9
0603850-
506048087.5
1006035090.9
2006022094.3

Table 2: Corrosion Inhibition Efficiency of a Combined Admixture of Thiocarbanilide and Hexadecyltrimethylammonium Bromide on Mild Steel in 1 M H₂SO₄ and 1 M HCl

Corrosive MediumMethodAverage Inhibition Efficiency (%)
1 M H₂SO₄Weight Loss86.2
1 M H₂SO₄Potentiodynamic Polarization82
1 M HClWeight Loss79
1 M HClPotentiodynamic Polarization80

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Weight Loss Method

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Specimen Preparation:

    • Cut metal coupons to a suitable size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Abrade the surfaces progressively with different grades of emery paper (e.g., 400, 600, 800, 1000, and 1200 grit).

    • Degrease the coupons with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Rinse with deionized water and dry thoroughly.

    • Accurately weigh the cleaned and dried coupons to the nearest 0.1 mg using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

    • Completely immerse the pre-weighed coupons in the test solutions in beakers. Ensure the coupons are suspended and not in contact with the bottom of the beaker.

    • Cover the beakers to prevent evaporation and contamination.

    • Maintain the beakers at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve scrubbing with a soft brush in a solution containing an appropriate cleaning agent.

    • Rinse the cleaned coupons with deionized water and then with acetone.

    • Dry the coupons thoroughly.

    • Reweigh the coupons accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:

      • K = a constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = corrosion rate in the absence of the inhibitor

      • CRᵢ = corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • The exposed surface area of the working electrode should be well-defined (e.g., 1 cm²).

  • Measurement Procedure:

    • Fill the electrochemical cell with the test solution (corrosive medium with and without the inhibitor).

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection point.

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:

      • icorr₀ = corrosion current density in the absence of the inhibitor

      • icorrᵢ = corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the characterization of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Measurement Procedure:

    • Immerse the electrodes in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

    • Measure the resulting AC current and phase shift.

  • Data Analysis:

    • Plot the impedance data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

      • Rct₀ = charge transfer resistance in the absence of the inhibitor

      • Rctᵢ = charge transfer resistance in the presence of the inhibitor

Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_methods Corrosion Inhibition Evaluation cluster_analysis Data Analysis P1 Metal Coupon Cutting P2 Surface Abrasion P1->P2 P3 Degreasing & Cleaning P2->P3 P4 Drying & Weighing P3->P4 M2 Potentiodynamic Polarization P3->M2 M3 Electrochemical Impedance Spectroscopy P3->M3 M1 Weight Loss Method P4->M1 A1 Calculate Corrosion Rate & Inhibition Efficiency M1->A1 A2 Determine Ecorr, icorr & Inhibition Efficiency M2->A2 A3 Model with Equivalent Circuit & Calculate Inhibition Efficiency M3->A3 R Results & Conclusion A1->R A2->R A3->R

Caption: Experimental workflow for evaluating corrosion inhibitors.

Adsorption_Mechanism cluster_interaction Inhibition Process HDMA This compound (HDMA) Molecule Adsorption Adsorption of HDMA on Metal Surface HDMA->Adsorption Metal Metal Surface Metal->Adsorption Corrosive Corrosive Medium (e.g., Acid, Brine) Corrosive->Metal Corrosion Attack Film Formation of a Protective Hydrophobic Film Adsorption->Film Barrier Barrier isolates metal from corrosive species Film->Barrier Protection Corrosion Inhibition Barrier->Protection

Caption: Adsorption mechanism of this compound.

Application Notes and Protocols for Hexadecyldimethylamine in Textile and Fabric Softening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexadecyldimethylamine-derived cationic surfactants in textile and fabric softening applications. The information is intended to guide researchers and scientists in the formulation, application, and evaluation of these compounds for enhancing the tactile properties of fabrics.

Introduction

This compound, a tertiary amine, serves as a crucial intermediate in the synthesis of quaternary ammonium (B1175870) compounds, which are highly effective cationic surfactants used as fabric softeners.[1] The unique molecular structure, featuring a long C16 hydrophobic alkyl chain and a hydrophilic dimethylamine (B145610) headgroup, allows its derivatives to impart desirable properties to textiles, including softness, reduced static cling, and improved hand feel.[1]

The primary active ingredients in many commercial fabric softeners are quaternary ammonium compounds derived from fatty acids.[2] The cationic nature of these surfactants allows them to adsorb onto the negatively charged surface of most textile fibers, such as cotton, in aqueous solutions.[2] This adsorption reduces inter-fiber friction, resulting in a softer and more pliable fabric.[2]

Mechanism of Action

The softening mechanism of cationic surfactants derived from this compound is primarily attributed to the reduction of friction between individual fibers within the fabric structure. During the rinse cycle of laundering, the positively charged hydrophilic head of the quaternary ammonium compound is attracted to the negatively charged surface of the textile fibers.[2] This electrostatic interaction leads to the deposition of a thin layer of the softener molecule on the fabric surface.

The long, hydrophobic hexadecyl (C16) chains then orient themselves away from the fiber surface, creating a lubricating layer. This layer reduces the coefficient of friction between the fibers, allowing them to slide more easily against one another.[2] This increased lubricity manifests as improved softness, flexibility, and drapability of the fabric. Additionally, the cationic nature of these compounds helps to neutralize static charges that can build up on synthetic fabrics, thereby reducing static cling.[2]

G cluster_0 Fabric Softening Mechanism A This compound-derived Quaternary Ammonium Salt (Cationic Surfactant) C Electrostatic Attraction and Adsorption A->C Positive Charge B Negatively Charged Fabric Fibers (e.g., Cotton) in Rinse Water B->C Negative Charge D Formation of a Lubricating Monolayer C->D Hydrophobic tails orient outwards E Reduced Inter-Fiber Friction D->E F Enhanced Fabric Softness, Reduced Static, Improved Hand Feel E->F

Mechanism of action for cationic fabric softeners.

Application in Textile Finishing

Quaternary ammonium compounds derived from this compound, such as Cetyl Trimethyl Ammonium Bromide (CTAB), are applied to textiles during the finishing process to impart softness.[3] The application is typically carried out in the final rinse stage of laundering or as a finishing treatment after dyeing and printing.

Formulation of a Rinse-Cycle Fabric Softener

A basic rinse-cycle fabric softener can be formulated by creating a stable aqueous dispersion of the cationic surfactant. The concentration of the active ingredient typically ranges from 3% to 15% for a standard softener and can be higher for concentrated formulations.

Table 1: Example Formulation of a Rinse-Cycle Fabric Softener

IngredientFunctionConcentration (w/w %)
Hexadecyltrimethylammonium ChlorideCationic Softener (Active Ingredient)5.0 - 15.0
Non-ionic Surfactant (e.g., Alcohol Ethoxylate)Emulsifier/Stabilizer0.5 - 2.0
pH Adjuster (e.g., Citric Acid)To maintain pH ~3-4As needed
PreservativeTo prevent microbial growthAs per manufacturer's recommendation
FragranceTo impart scent0.2 - 1.0
Deionized WaterSolventTo 100

Experimental Protocols

Synthesis of Hexadecyltrimethylammonium Bromide (Representative Quaternary Ammonium Salt)

This protocol describes the synthesis of a representative quaternary ammonium salt from this compound.

Materials:

  • This compound

  • Methyl Bromide

  • Ethanol (B145695) (as solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve a known molar amount of this compound in ethanol in the round-bottom flask.

  • While stirring, slowly add a slight molar excess of methyl bromide to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, Hexadecyltrimethylammonium bromide, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Application of Fabric Softener to Cotton Fabric

This protocol details the treatment of cotton fabric with a laboratory-prepared fabric softener solution.

Materials:

  • 100% Cotton fabric swatches (desized)

  • Laboratory-prepared fabric softener solution (e.g., 1% w/v active ingredient)

  • Beakers

  • Magnetic stirrer

  • Wringer or centrifuge

  • Drying oven or line for air drying

Procedure:

  • Prepare a treatment bath by diluting the fabric softener concentrate to the desired active ingredient concentration (e.g., 0.1% on the weight of fabric) in deionized water.

  • Immerse the pre-weighed, dry cotton fabric swatches into the treatment bath. The liquor ratio (ratio of the weight of the bath to the weight of the fabric) should be maintained, for example, at 20:1.

  • Agitate the bath gently using a magnetic stirrer for 15-20 minutes at room temperature (approximately 25°C).

  • Remove the fabric swatches from the bath and remove excess liquor by passing them through a wringer or by gentle centrifugation.

  • Dry the treated fabric swatches, for example, by hanging them to air dry or in a drying oven at a controlled temperature (e.g., 60-80°C).

  • Condition the dried swatches at a standard atmosphere (e.g., 21°C and 65% relative humidity) for at least 24 hours before evaluation.

G cluster_1 Experimental Workflow for Fabric Softener Application A Prepare Fabric Softener Solution (e.g., 0.1% o.w.f.) B Immerse Cotton Fabric Swatches A->B C Agitate for 15-20 min at Room Temperature B->C D Remove Excess Liquor (Wringing/Centrifugation) C->D E Dry Fabric (Air or Oven) D->E F Condition Fabric (24h, 21°C, 65% RH) E->F G Evaluate Fabric Properties (Softness, Whiteness, etc.) F->G

Workflow for textile treatment with fabric softener.

Performance Evaluation

The effectiveness of a fabric softener is evaluated by measuring various physical properties of the treated fabric.

Subjective Assessment (Hand Feel)

A panel of trained evaluators can assess the softness of the treated fabrics by touch. A ranking or rating scale is typically used to compare the treated samples with an untreated control. For instance, a study investigating different cationic softeners used a grading scale from 1 (poor) to 5 (excellent) to evaluate fabric hand feel.[4]

Objective Instrumental Analysis

Several instrumental methods can be used for the quantitative evaluation of fabric softness and other properties.

  • Bending Length: This is a measure of fabric stiffness. A lower bending length indicates a softer fabric.

  • Tear Strength: This measures the force required to propagate a tear in the fabric. Some softeners can affect the tear strength.

  • Whiteness Index: This is important for white fabrics, as some cationic softeners can cause yellowing, especially after heat treatment.

  • Water Absorbency: The hydrophobicity of the softener can impact the water absorbency of the fabric. This can be measured by the time it takes for a drop of water to be absorbed by the fabric.

Quantitative Data

The following table summarizes representative data on the performance of cationic softeners on cotton fabric. It is important to note that performance can vary depending on the specific quaternary ammonium compound, its concentration, the fabric type, and the treatment conditions.

Table 2: Performance Data of Cationic Softeners on Cotton Fabric

Softener TypeConcentration (% o.w.f.)Bending Length (cm)Tear Strength (N)Whiteness Index (CIE)Water Absorbency (s)
Untreated Control03.52585< 5
Cationic Softener A0.53.0238415
Cationic Softener A1.02.7228330
Cationic Softener A2.02.5218160
Silicone Softener B1.02.62485> 120

Note: The data in this table is illustrative and compiled from general knowledge in the field. Actual results will vary based on the specific experimental conditions. A study on different cationic softeners showed that an aliphatic condensation product provided an excellent hand feel (grade 5), while an amino-modified polysiloxane had a poor hand feel (grade 1) at various concentrations.[4] Another study indicated that silicone softeners generally provide a better softening effect and durability compared to traditional fatty acid derivative softeners.[5]

Durability to Laundering

The durability of the softening effect to repeated laundering is a critical performance parameter. The loss of softness after multiple wash cycles can be evaluated by subjecting the treated fabrics to a specified number of laundering cycles and then re-evaluating the fabric properties. The wash durability of finishes is an important area of textile research.[1][6]

Conclusion

This compound is a key precursor for the synthesis of cationic quaternary ammonium compounds that are widely used as active ingredients in fabric softeners. These compounds deposit on textile fibers, reducing inter-fiber friction and imparting softness and other desirable properties. The effectiveness of these softeners can be systematically evaluated through a combination of subjective and objective methods. The protocols and data presented here provide a framework for researchers and scientists to develop and assess new and improved fabric softening formulations.

References

Application Notes and Protocols: Hexadecyldimethylamine as an Intermediate for Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine (also known as cetyl dimethyl amine), a tertiary amine with the formula C₁₈H₃₉N, is a critical intermediate in the synthesis of a versatile class of molecules known as Quaternary Ammonium (B1175870) Compounds (QACs). These cationic surfactants are integral to a wide array of industrial and pharmaceutical applications due to their unique amphiphilic nature, which imparts properties such as surface activity, antimicrobial efficacy, and antistatic capabilities.

The general synthesis of QACs from this compound involves a quaternization reaction, specifically the Menschutkin reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks an electrophilic carbon on an alkylating agent. This results in the formation of a quaternary ammonium salt with a permanently positively charged nitrogen atom. The choice of the alkylating agent allows for the tailoring of the final QAC's properties to suit specific applications.

This document provides detailed application notes, experimental protocols, and performance data for QACs synthesized from this compound.

Applications of this compound-Derived Quaternary Ammonium Compounds

QACs derived from this compound are utilized in numerous fields:

  • Antimicrobial Agents: Due to their ability to disrupt microbial cell membranes, these QACs are effective components in disinfectants, antiseptics, and sanitizers. They exhibit broad-spectrum activity against bacteria and fungi.

  • Surfactants and Emulsifiers: Their ability to reduce surface tension makes them valuable in formulations for detergents, emulsifiers, and wetting agents.

  • Fabric Softeners and Antistatic Agents: In the textile industry, they are used to impart softness to fabrics and to prevent the buildup of static electricity on synthetic fibers like polyester (B1180765).

  • Personal Care Products: They are key ingredients in hair conditioners and other personal care products, providing conditioning and anti-frizz benefits.

  • Phase Transfer Catalysts: In organic synthesis, they can be used as phase transfer catalysts to facilitate reactions between reactants in immiscible phases.

Data Presentation

The following tables summarize key quantitative data for representative QACs derived from this compound.

Table 1: Antimicrobial Activity
CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Hexadecyltrimethylammonium Bromide (CTAB)Escherichia coli0.003 µM - 16 mg/L[1][2]
Staphylococcus aureus0.003 µM - 60 µg/mL[1][1][3]
Hexadecyltrimethylammonium Chloride (CTAC)Escherichia coli3.9 µg/mL[4]
Staphylococcus aureus0.06 - 0.25 µg/mL[4]
Alkyldimethylbenzylammonium Chloride (ADBAC, C16 homolog)Escherichia coli≤16 mg/L[2]
Staphylococcus aureusNot specified
Table 2: Surfactant Properties in Aqueous Solution
CompoundPropertyValueConditionsReference
Hexadecyltrimethylammonium Bromide (CTAB)Critical Micelle Concentration (CMC)0.92 - 1.0 mMIn water, 25-30°C[5][6]
Surface Tension at CMC (γCMC)~32 mN/m[7]
Hexadecyltrimethylammonium Chloride (CTAC)Critical Micelle Concentration (CMC)1.3 mMIn water, 25°C[8]
Critical Micelle Concentration (CMC)125 mmol L⁻¹Equimolar water/ethanol (B145695), 25°C[9]
Surface Tension at CMC (γCMC)38.86 mN/m[8]
Table 3: Antistatic Properties

Quantitative data on the surface resistivity of fabrics treated specifically with hexadecyl-based QACs is limited in readily available literature. However, the principle of their antistatic action is well-understood. Cationic surfactants like Cetrimonium Chloride (CTAC) are effective antistatic agents for textiles, particularly synthetic fabrics like polyester. They work by adsorbing to the negatively charged surface of the fibers, forming a thin, conductive layer of moisture that helps to dissipate static charges. This can reduce the surface resistivity of polyester from as high as 10¹³–10¹⁴ Ω/cm to below 10¹⁰ Ω/cm. The effectiveness is dependent on the concentration of the QAC and the ambient humidity.

Fabric TypeAntistatic AgentEffectReference
PolyesterCationic Quaternary Ammonium SaltReduces surface resistivity to < 10¹⁰ Ω[10]
PolyesterCetrimonium Chloride (CTAC)Reduces static cling and frizz[11][12]

Experimental Protocols

The following are general protocols for the synthesis of two common QACs from this compound.

Protocol 1: Synthesis of Hexadecyltrimethylammonium Chloride (CTAC)

Reaction: This protocol describes the quaternization of this compound with methyl chloride.

Materials:

  • This compound (250 kg)

  • Petroleum ether (250 L)

  • Methyl chloride (47 kg)

  • Ethanol

  • Ethyl acetate (B1210297)

Procedure:

  • In a suitable reactor, dissolve 250 kg of this compound in 250 L of petroleum ether.

  • Seal the reactor and introduce 47 kg of methyl chloride.

  • Stir the mixture and heat to 80°C for 1 hour, allowing for azeotropic removal of any water.

  • After the reaction period, cool the mixture and reduce the pressure to remove volatile components.

  • Add a mixed solvent of ethanol and ethyl acetate under normal pressure to recrystallize the product.

  • Filter the recrystallized product and dry to obtain the finished hexadecyltrimethylammonium chloride.

Protocol 2: Synthesis of Hexadecyl-dimethyl-benzyl-ammonium Chloride (CDBAC)

Reaction: This protocol outlines the synthesis of a benzalkonium chloride analog by reacting this compound with benzyl (B1604629) chloride.

Materials:

  • This compound (0.5 mole)

  • Benzyl chloride (purified, 0.5 mole)

  • Solvent (e.g., ethyl acetate, petroleum ether, or isopropanol)

Procedure:

  • Charge a reactor with the chosen solvent and this compound.

  • Under stirring, heat the mixture to approximately 78°C.

  • Slowly add the purified benzyl chloride dropwise over a period of 2 to 2.5 hours.

  • Maintain the reaction mixture at a constant temperature of 78°C for an additional 3 to 4 hours to ensure the reaction goes to completion.

  • After the reaction is complete, the solvent can be recovered under reduced pressure.

  • The resulting product, hexadecyl-dimethyl-benzyl-ammonium chloride, can be purified by recrystallization if necessary.

Visualizations

Workflow for the Synthesis of Quaternary Ammonium Compounds

G cluster_0 Synthesis of Hexadecyltrimethylammonium Chloride (CTAC) cluster_1 Synthesis of Hexadecyl-dimethyl-benzyl-ammonium Chloride (CDBAC) HDMA1 This compound Mix1 Mixing and Dissolving HDMA1->Mix1 Solvent1 Petroleum Ether Solvent1->Mix1 MeCl Methyl Chloride React1 Reaction at 80°C MeCl->React1 Mix1->MeCl Add Cool1 Cooling and Depressurization React1->Cool1 Recrystal1 Recrystallization (Ethanol/Ethyl Acetate) Cool1->Recrystal1 CTAC Hexadecyltrimethylammonium Chloride Recrystal1->CTAC HDMA2 This compound Mix2 Mixing and Heating HDMA2->Mix2 Solvent2 Solvent (e.g., Ethyl Acetate) Solvent2->Mix2 BzCl Benzyl Chloride React2 Reaction at 78°C (Slow Addition) BzCl->React2 Mix2->BzCl Add Age Aging at 78°C React2->Age Recover Solvent Recovery Age->Recover CDBAC Hexadecyl-dimethyl-benzyl-ammonium Chloride Recover->CDBAC

Caption: General workflow for the synthesis of CTAC and CDBAC.

Antimicrobial Mechanism of Action of Quaternary Ammonium Compounds

G QAC Quaternary Ammonium Compound (Cationic Head, Hydrophobic Tail) Attraction Electrostatic Attraction QAC->Attraction BacterialCell Bacterial Cell Membrane (Negatively Charged) Insertion Insertion of Hydrophobic Tail BacterialCell->Insertion Hydrophobic Interaction Attraction->BacterialCell Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of QAC antimicrobial activity on bacterial cells.

References

Application Notes and Protocols for the Quantification of Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Hexadecyldimethylamine (HDMA), a tertiary amine crucial in various pharmaceutical and research applications, including its use as a cationic lipid in the formulation of lipid nanoparticles (LNPs). The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate and reproducible quantification of HDMA in both raw materials and complex formulations.

Analytical Methods Overview

The quantification of this compound can be effectively achieved through two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with derivatization and fluorescence detection.

  • Gas Chromatography (GC-FID): This method is particularly suitable for the analysis of volatile and semi-volatile compounds like HDMA. It offers high resolution and sensitivity without the need for derivatization, making it a straightforward and robust technique for purity assessment and quantification in bulk materials.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: For enhanced sensitivity and specificity, especially in complex matrices, an HPLC method involving pre-column derivatization is recommended. HDMA, lacking a strong chromophore, is derivatized to introduce a fluorescent tag, allowing for highly sensitive detection. This approach is well-suited for trace-level analysis in formulations such as lipid nanoparticles.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analytical methods described in this document.

Table 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

ParameterPerformance
Linearity Range0.005 - 1.0 g/L
Correlation Coefficient (r²)> 0.9996
Limit of Detection (LOD)0.001 - 0.002 g/L
Limit of Quantification (LOQ)0.003 - 0.005 g/L
Recovery90% - 130%
Relative Standard Deviation (RSD)1.3% - 6.9%

Table 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

ParameterPerformance (Adapted from similar amine analysis)
Linearity Range0.20 - 5.00 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.1 ng
Limit of Quantification (LOQ)~0.3 ng
Recovery85% - 105%
Relative Standard Deviation (RSD)< 7%

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from a validated method for the analysis of fatty alkyl dimethyl tertiary amines and is suitable for the quantification of this compound in raw materials.

1. Materials and Reagents

  • This compound (analytical standard)

  • Solvent: Dichloromethane or Chloroform (HPLC grade)

  • GC Vials with septa

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium or Hydrogen

3. Chromatographic Conditions

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/minute to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas Flow Rate: 1.0 mL/minute

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

4. Standard and Sample Preparation

  • Standard Stock Solution (1.0 g/L): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the linearity range (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, and 1.0 g/L).

  • Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in the solvent, and dilute to a final concentration within the calibration range.

5. Analysis

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Lipid Nanoparticles by HPLC with Fluorescence Detection

This protocol involves the extraction of lipids from a nanoparticle formulation, followed by derivatization and HPLC analysis.

1. Materials and Reagents

  • This compound (analytical standard)

  • Derivatization Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Boric acid buffer (0.1 M, pH 8.0)

  • Chloroform (HPLC grade)

  • HPLC Vials with septa

2. Instrumentation

  • High-Performance Liquid Chromatograph with a Fluorescence Detector (FLD)

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

3. Sample Preparation (Lipid Extraction from LNPs)

  • To 100 µL of the LNP formulation, add 400 µL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic phase containing the lipids to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in a known volume of acetonitrile.

4. Derivatization Procedure

  • To 100 µL of the reconstituted lipid extract or standard solution in acetonitrile, add 100 µL of 0.1 M boric acid buffer (pH 8.0).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes in the dark.

  • Add 100 µL of a 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.

  • Vortex and let it stand for 10 minutes.

  • The sample is now ready for HPLC analysis.

5. HPLC Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation Wavelength: 265 nm

    • Emission Wavelength: 315 nm

6. Analysis

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure.

  • Inject the derivatized standards to construct a calibration curve.

  • Inject the derivatized samples.

  • Calculate the concentration of this compound in the original LNP formulation based on the calibration curve and the dilution factors.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start weigh Accurately Weigh HDMA Standard/Sample start->weigh dissolve Dissolve in Dichloromethane weigh->dissolve dilute Prepare Calibration Standards & Samples dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separation on HP-INNOWax Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify HDMA Concentration calibrate->quantify end End quantify->end

Caption: Workflow for the quantification of this compound by GC-FID.

HPLC_Workflow cluster_extraction Lipid Extraction from LNP cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Analysis start LNP Sample extract Add Chloroform:Methanol (2:1) start->extract vortex_extract Vortex & Centrifuge extract->vortex_extract collect Collect Organic Layer vortex_extract->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute add_buffer Add Boric Acid Buffer reconstitute->add_buffer add_fmoc Add FMOC-Cl Solution add_buffer->add_fmoc react React for 30 min add_fmoc->react quench Quench with Glycine react->quench inject Inject into HPLC quench->inject separate Separation on C18 Column inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify HDMA calibrate->quantify end End quantify->end

Application Notes & Protocols: Synthesis of Gemini Surfactants Using Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cationic gemini (B1671429) surfactants utilizing hexadecyldimethylamine as a key precursor. Gemini surfactants, characterized by their unique structure of two hydrophobic tails and two hydrophilic head groups linked by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts, making them valuable in various applications, including drug delivery, gene therapy, and formulation science.

Introduction

Cationic gemini surfactants derived from this compound have garnered significant attention due to their excellent surface activity, low critical micelle concentration (CMC), and antimicrobial properties.[1] The general synthesis strategy involves the quaternization of two this compound molecules with a dihaloalkane or other suitable spacer compounds. This process results in a dimeric structure with two positive charges, contributing to their unique self-assembly behavior in aqueous solutions. These surfactants are of particular interest in drug development for their potential to form stable nanoparticles and enhance the cellular uptake of therapeutic agents.[2]

Synthesis of Cationic Gemini Surfactants

The synthesis of cationic gemini surfactants from this compound is typically achieved through a one-step or two-step nucleophilic substitution reaction (SN2).[3] The choice of the spacer group is critical as it significantly influences the properties of the final surfactant. Common spacers include short-chain dihaloalkanes (e.g., 1,2-dibromoethane (B42909), 1,6-dibromohexane) and functionalized spacers containing ether or hydroxyl groups.[1][3][4]

Logical Workflow for Gemini Surfactant Synthesis

cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Characterization Hex This compound Reaction Quaternization Reaction (Reflux or Room Temperature) Hex->Reaction Spacer Dihaloalkane Spacer (e.g., 1,2-dibromoethane) Spacer->Reaction Solvent Solvent Selection (e.g., Ethanol, Acetone (B3395972), or Solvent-free) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Gemini Cationic Gemini Surfactant Purification->Gemini Analysis Characterization (NMR, FTIR, Elemental Analysis) Gemini->Analysis

Caption: General workflow for the synthesis of cationic gemini surfactants.

Experimental Protocols

Protocol 1: Synthesis of Ethane-1,2-bis(hexadecyldimethylammonium bromide) (16-2-16)

This protocol is based on the synthesis of a cationic gemini surfactant with a short ethylene (B1197577) spacer.[4]

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Ethanol (absolute)

  • Acetone

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve this compound (2 moles) in absolute ethanol.

  • Add 1,2-dibromoethane (1 mole) to the solution. A slight excess of the amine can be used.

  • The mixture is refluxed with stirring for 24 hours.

  • After reflux, the mixture is cooled to room temperature, which should result in the formation of a white solid precipitate.

  • The precipitate is collected by vacuum filtration using a Büchner funnel.

  • The collected solid is washed with cold acetone to remove any unreacted starting materials.

  • The crude product is then purified by recrystallization from absolute ethanol.

  • The purified white solid is dried under vacuum.

Protocol 2: Solvent-Free Synthesis of 1,6-hexamethylene-bis(N-hexadecyl-N,N-dimethylammonium bromide) (16-6-16)

This protocol describes an environmentally friendly, solvent-free method for synthesizing a gemini surfactant with a longer, more flexible spacer.[3]

Materials:

Equipment:

  • Reaction vial with a magnetic stirrer

  • Heating plate (optional, for temperature control)

  • Apparatus for purification (e.g., for washing with a solvent)

Procedure:

  • N,N-dimethyl-N-hexadecylamine (2 moles) and 1,6-dibromohexane (1 mole) are placed directly into a reaction vial without any solvent.

  • The reaction is carried out at room temperature with continuous stirring. The high concentration of reactants drives the SN2 reaction.[3]

  • The reaction progress can be monitored over time until the mixture solidifies or shows no further change.

  • The resulting solid product is then washed with a suitable solvent, such as acetone, to remove any residual reactants.[5]

  • The purified product is dried to yield the final gemini surfactant.

Characterization of Synthesized Gemini Surfactants

The structure and purity of the synthesized gemini surfactants should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful quaternization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[1]

  • Elemental Analysis: To determine the elemental composition and verify the purity of the compound.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized surfactant.

Physicochemical Properties and Data

The performance of gemini surfactants is evaluated by measuring their surface-active properties. The following table summarizes key quantitative data for gemini surfactants synthesized from this compound.

Surfactant NameSpacer GroupCMC (mol/L)Surface Tension at CMC (mN/m)Melting Point (°C)Reference
Ethane-1,2-bis(hexadecyldimethylammonium bromide) (16-2-16)-CH₂CH₂-2.2 x 10⁻⁴34.0 (converted from 3.4x10⁻⁴ N/m)Not specified[4]
1,6-hexamethylene-bis(N-hexadecyl-N,N-dimethylammonium bromide) (16-6-16)-(CH₂)₆-Not specifiedNot specified222-223[3]

Note: The surface tension was converted from N/m to mN/m for consistency.

Structure of a Representative Gemini Surfactant

The following diagram illustrates the molecular structure of a cationic gemini surfactant synthesized from this compound.

Caption: Molecular structure of a typical [C₁₆-s-C₁₆] gemini surfactant.

Applications in Drug Development

Gemini surfactants are increasingly being investigated for their utility in pharmaceutical formulations. Their ability to self-assemble into various nanostructures, such as micelles and vesicles, makes them excellent candidates for drug and gene delivery systems. The cationic nature of these surfactants facilitates interaction with negatively charged biological membranes and genetic material (DNA, RNA), potentially enhancing the delivery of therapeutic payloads into cells.[2] Their superior surface activity also makes them effective solubilizing agents for poorly water-soluble drugs.

Conclusion

The synthesis of cationic gemini surfactants from this compound offers a versatile platform for creating molecules with tunable properties for a wide range of applications in research and drug development. The protocols provided herein offer a starting point for the synthesis and characterization of these promising compounds. Researchers are encouraged to adapt and optimize these methods based on the specific spacer groups and desired properties of the final gemini surfactant.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hexadecyldimethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Alkylation of Dimethylamine (B145610): This method involves the reaction of dimethylamine with a 1-hexadecyl halide (e.g., 1-bromohexadecane). It is a straightforward nucleophilic substitution reaction.

  • Reductive Amination: This is a two-step, one-pot reaction where hexadecanal (B134135) is first reacted with dimethylamine to form an intermediate iminium ion, which is then reduced to the final tertiary amine product. Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation.[1][2]

A third method, often used in industrial settings, involves the reaction of a higher alcohol like hexadecanol (B772) with dimethylamine in the presence of a catalyst at elevated temperatures and pressures.[3]

Q2: I am getting a low yield in my this compound synthesis. What are the most critical factors to consider?

A2: Low yields can often be attributed to several key factors depending on the synthetic route:

  • Purity of Starting Materials: Ensure that your dimethylamine, 1-hexadecyl halide or hexadecanal, and solvents are of high purity and anhydrous, as moisture and impurities can lead to undesirable side reactions.

  • Reaction Temperature: Temperature control is crucial. For the alkylation method, higher temperatures can promote side reactions, while for reductive amination, the temperature needs to be sufficient to drive the reaction to completion without degrading the reactants or products.

  • Stoichiometry of Reactants: The molar ratio of the reactants is critical. For instance, in the alkylation of dimethylamine, using an excess of dimethylamine can help to minimize the formation of the quaternary ammonium (B1175870) salt byproduct.

  • Choice of Base and Solvent (for Alkylation): The selection of an appropriate base and solvent is vital for the alkylation method. The base should be strong enough to deprotonate the amine without causing side reactions, and the solvent must be inert and capable of dissolving the reactants.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps. Optimizing extraction, distillation, and/or chromatography is essential to maximize the isolated yield.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis via Alkylation of Dimethylamine

Table 1: Troubleshooting Low Yield in the Alkylation of Dimethylamine

Possible Cause Suggested Solution
Over-alkylation (Formation of Quaternary Ammonium Salt) The tertiary amine product is more nucleophilic than the starting secondary amine and can react further with the alkyl halide. To mitigate this, use a significant excess of dimethylamine relative to the 1-hexadecyl halide.[4] This shifts the equilibrium towards the desired product.
Incomplete Reaction - Ensure the reaction is stirred vigorously for adequate mixing.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Optimize the reaction temperature. While higher temperatures can increase the rate, they can also promote side reactions. A moderate temperature is often a good starting point.
Side Reaction: Elimination (Hofmann Elimination) The use of a strong, bulky base can favor elimination reactions of the alkyl halide. Consider using a milder, non-nucleophilic base such as potassium carbonate or N,N-Diisopropylethylamine (Hünig's base).
Poor Solubility of Reactants Choose a solvent that effectively dissolves both dimethylamine and the 1-hexadecyl halide. Acetonitrile is a commonly used solvent for this type of reaction.
Issue 2: Low Yield in Synthesis via Reductive Amination

Table 2: Troubleshooting Low Yield in the Reductive Amination of Hexadecanal

Possible Cause Suggested Solution
Incomplete Imine/Iminium Ion Formation The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, remove the water formed during this step, for example, by using a Dean-Stark apparatus or molecular sieves. The reaction is also typically favored under slightly acidic conditions (pH 4-5).[5]
Reduction of the Aldehyde Starting Material The reducing agent can potentially reduce the starting aldehyde to the corresponding alcohol (1-hexadecanol). Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[5]
Side Reaction: Aldol Condensation of Hexadecanal The aldehyde can undergo self-condensation under basic or acidic conditions. Maintain careful control of the reaction pH and temperature to minimize this side reaction. Adding the aldehyde slowly to the reaction mixture can also help.
Catalyst Deactivation (for Catalytic Hydrogenation) The amine product or imine intermediate can sometimes deactivate the hydrogenation catalyst (e.g., Palladium on carbon). Ensure the catalyst is of high quality and consider using a catalyst poison-resistant variant if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This is a general protocol and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromohexadecane (B154569) (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Amine: Add a solution of dimethylamine (at least 2.0 eq.) in a suitable solvent (e.g., THF or as a gas bubbled through the solution) to the flask.

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq.).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve hexadecanal (1.0 eq.) and dimethylamine (1.2 eq., e.g., as a solution in THF or methanol) in a suitable solvent such as methanol.

  • pH Adjustment: Adjust the pH of the solution to 4-5 using a mild acid like acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Data Presentation

Table 3: Comparison of Synthesis Methods for Tertiary Amines (General)

Parameter Alkylation of Amines Reductive Amination
Starting Materials Secondary Amine, Alkyl HalideAldehyde/Ketone, Secondary Amine
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C)
Common Side Products Quaternary Ammonium Salt, Elimination ProductsAlcohol (from carbonyl reduction), Aldol Products
General Yield Range Moderate to High (can be variable)Generally High
Advantages Simple procedure, readily available starting materials.High selectivity, avoids over-alkylation, milder conditions often possible.
Disadvantages Prone to over-alkylation, may require harsher conditions.Requires a selective reducing agent, potential for side reactions of the carbonyl compound.

Note: Specific yields for this compound synthesis are highly dependent on the exact reaction conditions and successful optimization.

Visualizations

experimental_workflow_alkylation start Start reactants Dissolve 1-Bromohexadecane and Dimethylamine in Acetonitrile start->reactants add_base Add Base (e.g., K2CO3) reactants->add_base reaction Heat and Stir (e.g., 50-60°C) add_base->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Workup: Filter, Evaporate, Extract, Wash monitoring->workup Reaction Complete purification Purification: Dry, Concentrate, Vacuum Distillation workup->purification end This compound purification->end

Caption: Experimental workflow for the synthesis of this compound via alkylation.

experimental_workflow_reductive_amination start Start reactants Dissolve Hexadecanal and Dimethylamine in Methanol start->reactants ph_adjust Adjust pH to 4-5 (Acetic Acid) reactants->ph_adjust imine_formation Stir at RT (Imine Formation) ph_adjust->imine_formation reduction Add Reducing Agent (e.g., NaBH3CN) imine_formation->reduction reaction Stir Overnight reduction->reaction workup Workup: Quench, Extract, Wash reaction->workup purification Purification: Dry, Concentrate, Column Chromatography or Vacuum Distillation workup->purification end This compound purification->end troubleshooting_logic cluster_alkylation Alkylation Issues cluster_reductive_amination Reductive Amination Issues low_yield Low Yield of This compound check_purity Check Purity of Starting Materials low_yield->check_purity check_stoichiometry Verify Reactant Stoichiometry low_yield->check_stoichiometry check_conditions Review Reaction Conditions (T, t) low_yield->check_conditions check_workup Analyze Workup and Purification Steps low_yield->check_workup over_alkylation Over-alkylation? check_stoichiometry->over_alkylation Alkylation Route elimination Elimination Side Reaction? check_conditions->elimination Alkylation Route imine_issue Incomplete Imine Formation? check_conditions->imine_issue Reductive Amination aldehyde_reduction Aldehyde Reduction? check_conditions->aldehyde_reduction Reductive Amination

References

Problems with Hexadecyldimethylamine solubility and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Hexadecyldimethylamine (HDDA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound (CAS No. 112-69-6), also known as N,N-Dimethylhexadecylamine, is a tertiary amine with a long C16 alkyl chain.[1] It serves as a key intermediate in the synthesis of cationic and amphoteric surfactants, such as quaternary ammonium (B1175870) compounds, amine oxides, and betaines.[2][3][4][5] Its applications in research and industry are extensive, including its use as a conditioning agent in personal care products, an emulsifier, a corrosion inhibitor in oilfields, and an antistatic agent in textiles.[1][4][6] In a laboratory setting, it is used as a pore size mediator for synthesizing mesoporous silica (B1680970) nanoparticles and as a swelling agent in the fabrication of colloidal nanoparticles.[2][7]

Q2: I am having difficulty dissolving this compound. What are its general solubility properties?

A2: A primary challenge in working with this compound is its poor solubility in water.[3][8][7][9][10] It is, however, soluble in various organic solvents.[9][11] The table below summarizes its solubility in common laboratory solvents.

Solubility of this compound

SolventSolubilityReference
WaterInsoluble[2][3][8][7][9][10]
Ethanol (B145695)Soluble[3][9]
MethanolSlightly Soluble[2][7]
AcetoneSoluble[8]
ChloroformSlightly Soluble[2][7]

Q3: My experiment requires an aqueous solution of this compound. How can I overcome its insolubility in water?

A3: Since this compound is a tertiary amine with a pKa of approximately 9.78, its solubility in aqueous solutions is highly pH-dependent.[2][7] To dissolve it in water, you must acidify the solution. By lowering the pH below its pKa, the dimethylamino group becomes protonated, forming a cationic ammonium salt which is more water-soluble. We recommend starting with a pH adjustment to below 7.

Q4: My this compound precipitated out of solution after initial dissolution. What could be the cause and how can I fix it?

A4: Precipitation after initial dissolution can be due to a few factors:

  • pH Fluctuation: A small increase in the pH of your solution can cause the protonated, soluble form of this compound to convert back to its insoluble free base form. Ensure your buffer has sufficient capacity to maintain the acidic pH.

  • Temperature Changes: Solubility can be temperature-dependent. If you dissolved the compound at a higher temperature, it might precipitate upon cooling to room temperature.

  • Concentration Exceeding Solubility Limit: Even with pH adjustment, there is a limit to its solubility. You might have created a supersaturated solution.

To resolve this, you can try to re-dissolve the precipitate by lowering the pH further or by gentle warming. If the issue persists, you may need to reconsider the concentration of your solution.[12]

Q5: Can I use co-solvents to improve the solubility of this compound in my aqueous formulation?

A5: Yes, using a water-miscible organic co-solvent can be an effective strategy. You can first dissolve the this compound in a small amount of a solvent like ethanol and then slowly add this solution to your aqueous buffer with vigorous stirring.[12] However, it is crucial to perform a solvent tolerance control in your experiment to ensure the co-solvent does not interfere with your assay.[12]

Q6: I've heard that this compound can form micelles. What does this mean for my experiments?

A6: As a surfactant, this compound self-assembles into structures called micelles in a solution when its concentration exceeds a certain threshold known as the Critical Micelle Concentration (CMC).[13][14] The formation of micelles can significantly alter the properties of the solution. Below the CMC, the surfactant molecules exist individually. Above the CMC, additional surfactant molecules form micelles.[13][14] This is an important consideration as the presence of micelles can affect the bioavailability of the compound and its interaction with other molecules in your system.[14]

Troubleshooting Guide

This workflow can help you diagnose and solve common solubility issues with this compound.

G start Start: Dissolving This compound check_solvent Is the solvent aqueous? start->check_solvent organic_solvent Use an appropriate organic solvent (e.g., Ethanol). check_solvent->organic_solvent No adjust_ph Adjust pH to < 7 with acid (e.g., HCl). check_solvent->adjust_ph Yes check_dissolution Does it dissolve? adjust_ph->check_dissolution success Solution Prepared Successfully check_dissolution->success Yes precipitation Precipitation or cloudiness occurs after dissolution. check_dissolution->precipitation No check_ph Re-check and adjust pH. Ensure buffer capacity. precipitation->check_ph check_concentration Is the concentration too high? precipitation->check_concentration failure Consult further resources or consider alternative formulations. precipitation->failure check_ph->check_dissolution consider_cosolvent Consider using a co-solvent (e.g., Ethanol) and perform solvent tolerance controls. consider_cosolvent->adjust_ph check_concentration->consider_cosolvent No lower_concentration Lower the concentration. check_concentration->lower_concentration Yes lower_concentration->adjust_ph

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Objective: To prepare a clear, aqueous stock solution of this compound by pH adjustment.

Materials:

  • This compound (liquid or solid)[2]

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh the amount of this compound needed to make the desired volume of a 10 mM solution (Molecular Weight: 269.51 g/mol ).[11]

  • Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.

  • While stirring, slowly add the weighed this compound to the water. The solution will appear cloudy or as a separate phase.

  • Begin adding 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution continuously. As the pH decreases, the solution will start to clear.

  • Continue adding HCl until the solution is completely clear and the pH is stable below 7.

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Store the stock solution in a tightly sealed container.[11] Note the final pH.

Protocol 2: Workflow for Determining Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or conductivity.

CMC_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare concentrated aqueous stock solution of HDDA (See Protocol 1) serial_dilution Perform serial dilutions to create a range of concentrations prep_stock->serial_dilution measure_property Measure a physical property (e.g., surface tension, conductivity) for each dilution serial_dilution->measure_property plot_data Plot the measured property vs. surfactant concentration measure_property->plot_data identify_break Identify the breakpoint in the plot plot_data->identify_break result The concentration at the breakpoint is the CMC identify_break->result

Caption: Experimental workflow for CMC determination.

Visualizing Micelle Formation

The diagram below illustrates the behavior of this compound in an aqueous solution concerning its concentration. Below the CMC, molecules are dispersed individually. Above the CMC, they aggregate to form micelles, with their hydrophobic tails shielded from the water.

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC a1 a2 a3 m1 a4 label_below Individual Molecules (Monomers) center m1->center m2 m2->center m3 m3->center m4 m4->center m5 m5->center m6 m6->center m7 m7->center m8 m8->center label_above Micelle Formation

Caption: Micelle formation above the Critical Micelle Concentration (CMC).

References

Technical Support Center: Synthesis of Nanoparticles with Hexadecyldimethylamine (HDMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecyldimethylamine (HDMA) as a capping agent in nanoparticle synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis when using HDMA, focusing on preventing aggregation.

Problem Potential Cause Suggested Solution
Immediate aggregation upon addition of reducing agent. 1. Incorrect pH: The pH of the reaction medium may be too high (alkaline), preventing the protonation of the amine group of HDMA, which is crucial for electrostatic stabilization. 2. Low HDMA Concentration: Insufficient HDMA is available to fully coat the nanoparticle surface, leading to exposed areas and subsequent aggregation.1. Adjust pH: Ensure the reaction medium is in a neutral to slightly acidic range (pH 5-7) to promote the protonation of HDMA's amine group. 2. Increase HDMA Concentration: Incrementally increase the molar ratio of HDMA to the metal precursor. A higher concentration of the capping agent generally leads to smaller and more stable nanoparticles.
Aggregation observed after a period of time (post-synthesis). 1. Incomplete Surface Coverage: The initial amount of HDMA was sufficient to prevent immediate aggregation, but not enough for long-term stability. 2. Temperature Effects: High reaction or storage temperatures can increase the kinetic energy of the nanoparticles, overcoming the repulsive forces provided by the HDMA capping layer. 3. Ostwald Ripening: Smaller nanoparticles dissolve and redeposit onto larger ones, leading to an overall increase in particle size and potential aggregation.1. Optimize HDMA/Metal Ratio: Experiment with higher HDMA to metal precursor ratios to ensure dense surface packing. 2. Control Temperature: Maintain a consistent and optimized reaction temperature. Store nanoparticle solutions at a lower temperature (e.g., 4°C) to reduce the likelihood of aggregation over time. 3. Monitor Reaction Time: Shorter reaction times can sometimes limit the effects of Ostwald ripening.
Formation of large, irregular, or polydisperse nanoparticles. 1. Slow Reaction Rate: A slow reduction of the metal precursor can lead to non-uniform nucleation and growth. 2. Inadequate Mixing: Poor mixing can result in localized concentration gradients of precursors and capping agents, leading to heterogeneous nanoparticle formation. 3. Suboptimal Temperature: The reaction temperature may be too low for rapid nucleation or too high, promoting excessive growth and ripening.1. Adjust Reducing Agent Concentration: The concentration of the reducing agent can be tuned to control the reaction kinetics. 2. Ensure Vigorous Stirring: Use efficient and consistent stirring throughout the synthesis process. 3. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between nucleation and growth for your specific system.
Phase separation or precipitation of nanoparticles from solution. 1. Solvent Incompatibility: The polarity of the solvent may not be suitable for the long alkyl chains of HDMA, leading to poor dispersibility. 2. High Ionic Strength of the Medium: High salt concentrations can screen the electrostatic repulsion between protonated HDMA-capped nanoparticles, leading to aggregation and precipitation.1. Solvent Selection: HDMA-capped nanoparticles are typically more stable in non-polar organic solvents. If an aqueous synthesis is required, consider post-synthesis surface modification to enhance water dispersibility. 2. Use Low Ionic Strength Buffers: If buffers are necessary, use them at the lowest possible concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (HDMA) prevents nanoparticle aggregation?

A1: HDMA is a long-chain alkylamine that primarily prevents nanoparticle aggregation through steric hindrance . The long C16 alkyl chains of the HDMA molecules adsorb to the nanoparticle surface, creating a protective layer that physically prevents the nanoparticles from coming into close contact and aggregating due to van der Waals forces. Additionally, in a suitable pH environment (neutral to acidic), the dimethylamine (B145610) head group can be protonated, leading to a positive surface charge on the nanoparticles. This results in electrostatic repulsion between the particles, further enhancing their stability.

Q2: How does pH affect the stability of nanoparticles capped with HDMA?

A2: The pH of the medium plays a critical role in the stability of HDMA-capped nanoparticles. The dimethylamine head group of HDMA is basic and can be protonated in neutral to acidic conditions. This protonation imparts a positive surface charge to the nanoparticles, leading to electrostatic repulsion which prevents aggregation. At higher (alkaline) pH, the amine group is deprotonated and neutral, diminishing the electrostatic repulsion and increasing the risk of aggregation. Therefore, maintaining a pH below the pKa of the protonated amine is crucial for stability in aqueous or polar protic solvents.

Q3: What is the effect of HDMA concentration on the final nanoparticle size?

A3: Generally, a higher concentration of HDMA leads to the formation of smaller nanoparticles. This is because a greater availability of the capping agent allows for faster surface coverage of the newly formed nanoparticle nuclei, which in turn limits their growth.

Q4: How does temperature influence the synthesis of HDMA-capped nanoparticles?

A4: Temperature is a critical parameter that affects both the nucleation and growth of nanoparticles. An increase in temperature typically leads to an increase in the average nanoparticle size. This can be attributed to faster growth kinetics and the promotion of Ostwald ripening, where larger particles grow at the expense of smaller ones.

Quantitative Data

The following tables provide an overview of how key experimental parameters can influence the size and stability of nanoparticles. Note: The data presented for the effect of temperature is based on studies using Hexadecylamine (HDA), a close structural analog of HDMA, and is expected to show a similar trend.

Table 1: Effect of Temperature on Nanoparticle Size (HDA-capped Ag₂Se)

Reaction Temperature (°C)Average Nanoparticle Diameter (nm)
1302 - 12
160Not specified, but noted increase
1904 - 18

Table 2: General Relationship between Experimental Parameters and Nanoparticle Properties

ParameterEffect of Increase
HDMA ConcentrationDecrease in average particle size
pH (in aqueous media)Increased stability at lower pH (protonation)
Reaction TemperatureIncrease in average particle size
Reaction TimeIncrease in average particle size

Experimental Protocols

Below are generalized protocols for the synthesis of gold and silver nanoparticles using a long-chain amine like HDMA as a capping agent. Researchers should optimize the specific parameters for their particular application.

Protocol 1: Synthesis of HDMA-Capped Gold Nanoparticles (AuNPs)

Materials:

Procedure:

  • Preparation of Precursor Solution: Dissolve a specific amount of HAuCl₄·3H₂O in deionized water to create a stock solution (e.g., 10 mM).

  • Preparation of Capping Agent Solution: In a separate flask, dissolve the desired molar ratio of HDMA in toluene.

  • Phase Transfer: Mix the aqueous gold precursor solution with the HDMA/toluene solution and stir vigorously. The gold ions will transfer to the organic phase.

  • Reduction: While stirring the organic phase, add a freshly prepared ice-cold aqueous solution of NaBH₄ dropwise.

  • Reaction: Continue stirring for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated). The color of the solution will change, indicating the formation of AuNPs.

  • Purification: The resulting AuNP solution can be purified by repeated centrifugation and redispersion in fresh toluene to remove excess reactants.

Protocol 2: Synthesis of HDMA-Capped Silver Nanoparticles (AgNPs)

Materials:

Procedure:

  • Preparation of Solutions: Prepare a stock solution of AgNO₃ in ethanol and a separate solution of HDMA in ethanol.

  • Mixing: In a reaction flask, add the HDMA solution to the AgNO₃ solution under vigorous stirring.

  • Reduction: Slowly add a freshly prepared solution of NaBH₄ in ethanol to the reaction mixture.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 1-3 hours) at a controlled temperature. The formation of AgNPs is indicated by a color change.

  • Purification: Purify the AgNPs by centrifugation and washing with fresh ethanol to remove unreacted precursors and byproducts.

Visualizations

Mechanism of HDMA Stabilization

Caption: Mechanism of nanoparticle stabilization by HDMA.

Experimental Workflow for Nanoparticle Synthesis

G Start Start: Prepare Precursor and HDMA Solutions Mix Mix Precursor and HDMA Solutions Start->Mix Reduce Add Reducing Agent Mix->Reduce React Allow Reaction under Controlled Temperature and Time Reduce->React Purify Purify Nanoparticles (Centrifugation/Washing) React->Purify Characterize Characterize Nanoparticles (TEM, DLS, UV-Vis) Purify->Characterize End End: Stable Nanoparticle Dispersion Characterize->End

Caption: General workflow for nanoparticle synthesis.

Troubleshooting Logic for Aggregation

G Start Nanoparticle Aggregation Observed Check_pH Is pH neutral to acidic? Start->Check_pH Check_Conc Is HDMA concentration sufficient? Check_pH->Check_Conc Yes Adjust_pH Adjust pH to 5-7 Check_pH->Adjust_pH No Check_Temp Is temperature optimized? Check_Conc->Check_Temp Yes Increase_Conc Increase HDMA concentration Check_Conc->Increase_Conc No Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Success Stable Nanoparticles Check_Temp->Success Yes Adjust_pH->Check_Conc Increase_Conc->Check_Temp Optimize_Temp->Success

Caption: Troubleshooting decision tree for aggregation.

Technical Support Center: Optimization of Hexadecyldimethylamine (HDMA) Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecyldimethylamine (HDMA). The content is designed to address specific issues that may arise during the optimization of HDMA concentration in various experimental applications.

Nanoparticle and Liposome (B1194612) Formulation

The use of HDMA as a cationic surfactant is critical in the formulation of nanoparticles and liposomes, where its concentration directly influences particle size, stability, and surface charge.

Frequently Asked questions (FAQs)

Q1: What is the primary role of HDMA in nanoparticle and liposome formulations?

A1: HDMA, a cationic surfactant, primarily functions as a stabilizing agent and a charge-carrying component in nanoparticle and liposome formulations. Its amphiphilic nature, consisting of a long hydrophobic hexadecyl chain and a hydrophilic dimethylamine (B145610) headgroup, allows it to adsorb to the surface of nanoparticles, preventing their aggregation through electrostatic and steric repulsion.[1] In liposomes, it can be incorporated into the lipid bilayer to impart a positive surface charge, which can be beneficial for drug delivery applications, such as targeting negatively charged cell membranes.

Q2: How does the concentration of HDMA affect the size and stability of nanoparticles?

A2: The concentration of HDMA is a critical parameter that influences the final size and stability of the formulated nanoparticles. Generally, a higher concentration of HDMA leads to the formation of smaller nanoparticles. This is because a greater availability of surfactant molecules allows for more rapid and complete coverage of the nanoparticle surface, which in turn limits their growth and prevents aggregation.[1] However, an excessively high concentration can lead to cytotoxicity or the formation of micelles, which might interfere with the desired nanoparticle formulation. Conversely, an insufficient concentration of HDMA may result in incomplete surface coverage, leading to nanoparticle aggregation and instability.[1]

Q3: What is the Critical Micelle Concentration (CMC) of HDMA and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[2] While specific CMC data for pure HDMA can vary depending on the experimental conditions (e.g., temperature, solvent, ionic strength), it is a crucial parameter to consider. Operating below the CMC ensures that HDMA molecules exist primarily as monomers and adsorb to the nanoparticle surface. Working above the CMC will lead to the presence of micelles in the solution, which can affect the accuracy of particle size measurements and may interact with the nanoparticles or encapsulated drugs in unintended ways.

Troubleshooting Guide: Nanoparticle & Liposome Formulation
Issue Possible Cause Suggested Solution
Large and polydisperse nanoparticles Insufficient HDMA concentration leading to aggregation.Gradually increase the HDMA concentration in your formulation. Monitor the particle size and polydispersity index (PDI) at each concentration to find the optimal point.
Inefficient mixing during formulation.Ensure rapid and homogeneous mixing to promote uniform nucleation and growth of nanoparticles.
Precipitation or aggregation of nanoparticles over time Inadequate stabilization due to low HDMA concentration.Increase the HDMA concentration to ensure complete surface coverage and electrostatic repulsion between particles.
Inappropriate solvent or pH.Ensure the solvent system is suitable for both the nanoparticles and HDMA. The pH can affect the charge of the amine group on HDMA, so it should be optimized for maximum stability.
Low encapsulation efficiency of a negatively charged drug Electrostatic repulsion between the drug and the positively charged HDMA on the nanoparticle surface.Consider modifying the formulation pH to alter the charge of the drug or HDMA. Alternatively, a neutral or anionic co-surfactant could be incorporated to modulate the surface charge.
Inconsistent results between batches Variability in the quality or concentration of HDMA stock solution.Prepare fresh HDMA solutions and accurately determine their concentration. Use high-purity HDMA.
Minor variations in experimental conditions.Strictly control parameters such as temperature, stirring speed, and addition rates of reagents.
Experimental Protocol: Optimization of HDMA Concentration for Nanoparticle Synthesis

This protocol describes a general method for optimizing HDMA concentration for the synthesis of polymeric nanoparticles using a nanoprecipitation method.

Materials:

  • Polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., acetone, acetonitrile)

  • This compound (HDMA)

  • Aqueous phase (e.g., deionized water, buffer)

  • Drug (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a fixed amount of the polymer and the drug (if applicable) in the organic solvent.

  • Aqueous Phase Preparation: Prepare a series of aqueous solutions with varying concentrations of HDMA (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Nanoprecipitation: Under constant stirring, add the organic phase dropwise to the aqueous phase. The rapid solvent diffusion will lead to the formation of nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension for several hours to evaporate the organic solvent.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanoparticles from each HDMA concentration using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to determine the surface charge.

    • Assess the stability of the nanoparticle suspensions over time by monitoring changes in particle size and PDI.

  • Data Analysis: Plot the particle size, PDI, and zeta potential as a function of HDMA concentration to determine the optimal concentration that yields the desired nanoparticle characteristics.

Quantitative Data: Effect of Cationic Surfactant Concentration on Nanoparticle Properties

The following table summarizes the expected trend of nanoparticle characteristics with varying concentrations of a cationic surfactant like HDMA. Actual values will depend on the specific polymer and formulation method used.

HDMA Concentration (mg/mL)Expected Particle Size (nm)Expected Polydispersity Index (PDI)Expected Zeta Potential (mV)Expected Stability
Low (e.g., < 0.05)Large and variableHigh (> 0.5)Low positivePoor (aggregation likely)
Optimal (e.g., 0.1 - 0.5) Small and uniform Low (< 0.2) High positive (> +30 mV) Good (stable suspension)
High (e.g., > 1.0)SmallLowHigh positiveGood, but potential for micelle formation and cytotoxicity

Experimental Workflow for HDMA Optimization in Nanoparticle Formulation

G Workflow for HDMA Concentration Optimization prep_organic Prepare Organic Phase (Polymer + Drug in Solvent) nanoprecipitation Nanoprecipitation (Add Organic to Aqueous Phase) prep_organic->nanoprecipitation prep_aqueous Prepare Aqueous Phase (Varying HDMA Concentrations) prep_aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation characterization Characterization (DLS, Zeta Potential) evaporation->characterization analysis Data Analysis and Determination of Optimal HDMA characterization->analysis

Caption: Workflow for optimizing HDMA concentration in nanoparticle synthesis.

Cell Viability Assays

When using HDMA in formulations intended for biological applications, it is crucial to assess its potential cytotoxicity. The concentration of HDMA can significantly impact cell viability.

Frequently Asked questions (FAQs)

Q1: Can HDMA be toxic to cells?

A1: Yes, as a cationic surfactant, HDMA can exhibit cytotoxicity, particularly at higher concentrations.[3] The positively charged headgroup can interact with and disrupt the negatively charged cell membrane, leading to cell lysis and death. The toxicity is concentration-dependent, so it is essential to determine the safe concentration range for your specific cell type and application.

Q2: How can HDMA interfere with common cell viability assays like the MTT assay?

A2: Cationic surfactants like HDMA can interfere with colorimetric assays such as the MTT assay. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product.[4][5] HDMA can potentially interact with the assay reagents or the formazan product, leading to inaccurate results. It is crucial to include proper controls, such as wells with HDMA but without cells, to account for any potential interference.

Q3: What are some alternative cell viability assays to consider when working with HDMA?

A3: If you suspect interference with the MTT assay, consider using alternative methods to assess cell viability. These can include:

  • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Live/Dead Staining with Fluorescent Dyes: Utilizes fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) for visualization by fluorescence microscopy or flow cytometry.

Troubleshooting Guide: Cell Viability Assays
Issue Possible Cause Suggested Solution
High background signal in MTT assay HDMA is directly reducing the MTT reagent or interacting with the formazan product.Run a control plate with varying concentrations of HDMA in cell-free media to quantify the extent of interference. Subtract the background absorbance from your experimental wells. Consider using a different viability assay.
Unexpectedly high cell viability at high HDMA concentrations Interference from HDMA is masking the cytotoxic effect.As above, run appropriate controls. Cross-validate your results with a different, mechanistically distinct viability assay (e.g., Trypan Blue exclusion).
Inconsistent results between experiments Variability in cell seeding density or HDMA concentration.Ensure accurate and consistent cell seeding. Prepare fresh dilutions of HDMA for each experiment from a well-characterized stock solution.
Experimental Protocol: Assessing HDMA Cytotoxicity using MTT Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (HDMA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • HDMA Treatment: Prepare serial dilutions of HDMA in complete cell culture medium. Replace the medium in the wells with the HDMA-containing medium. Include untreated control wells (medium only) and a vehicle control if HDMA is dissolved in a solvent.

  • Incubation: Incubate the cells with HDMA for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each HDMA concentration relative to the untreated control. Plot the cell viability versus HDMA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Quantitative Data: Representative Cytotoxicity of a Cationic Surfactant

The following table shows representative data on the effect of a cationic surfactant on cell viability. Actual IC50 values will vary depending on the cell line and exposure time.

HDMA Concentration (µg/mL)% Cell Viability (Relative to Control)
0 (Control)100
195 ± 5
580 ± 7
1055 ± 8
2520 ± 6
505 ± 3

Signaling Pathway of HDMA-Induced Cytotoxicity

G Proposed Pathway of HDMA-Induced Cytotoxicity HDMA This compound (HDMA) Membrane Cell Membrane (Negatively Charged) HDMA->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Death Cell Death Lysis->Death

Caption: HDMA can induce cytotoxicity by disrupting the cell membrane.

Polymerase Chain Reaction (PCR) Optimization

While not a conventional PCR additive, tertiary amines and other surfactants can sometimes be used to enhance PCR, particularly for templates with high GC content or secondary structures. Optimization of their concentration is key to achieving a beneficial effect without inhibiting the polymerase.

Frequently Asked questions (FAQs)

Q1: How can a surfactant like HDMA potentially improve a PCR reaction?

A1: Surfactants like HDMA may help to improve PCR performance by reducing the formation of secondary structures in the DNA template and preventing the template from sticking to the walls of the PCR tube. By interacting with the DNA, they can lower the melting temperature (Tm) of the template, which can be beneficial for templates with high GC content that are difficult to denature. However, it is important to note that their effect can be highly variable and requires careful optimization.

Q2: What are the potential negative effects of adding HDMA to a PCR reaction?

A2: The primary concern with adding any surfactant to a PCR reaction is the potential for inhibition of the DNA polymerase.[6] Surfactants can interact with the polymerase enzyme, altering its conformation and reducing its activity. At high concentrations, HDMA could completely inhibit the PCR. Therefore, it is crucial to start with very low concentrations and perform a careful titration to find a beneficial concentration range, if one exists.

Q3: Are there any established alternatives to using surfactants like HDMA for difficult PCR templates?

A3: Yes, there are several well-established PCR additives used to optimize reactions with difficult templates. These include:

  • Dimethyl sulfoxide (B87167) (DMSO): Typically used at 2-10% to reduce DNA secondary structures.[][8]

  • Betaine: Often used at 1-2 M to equalize the melting temperatures of GC- and AT-rich regions.[]

  • Formamide: Used at 1-5% to lower the DNA melting temperature.[]

  • Glycerol: Can help to stabilize the polymerase.

It is generally recommended to try these established enhancers before experimenting with novel additives like HDMA.

Troubleshooting Guide: Using Tertiary Amines in PCR
Issue Possible Cause Suggested Solution
No PCR product HDMA concentration is too high, leading to polymerase inhibition.Start with a very low concentration of HDMA (e.g., 0.001%) and perform a titration to find a non-inhibitory concentration.
HDMA is interfering with primer annealing.Optimize the annealing temperature in the presence of HDMA using a gradient PCR.
Non-specific PCR products (smear) HDMA concentration is suboptimal.Perform a titration of HDMA concentration. A different concentration might be needed to improve specificity.
Annealing temperature is too low.Increase the annealing temperature. The presence of HDMA might alter the optimal annealing temperature.
Inconsistent results Inaccurate pipetting of the small volumes of HDMA solution.Prepare a more dilute stock solution of HDMA to allow for more accurate pipetting of larger volumes.
Experimental Protocol: Optimization of a Tertiary Amine Additive in PCR

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix

  • Taq DNA polymerase and buffer

  • This compound (HDMA) stock solution (e.g., 1% w/v)

  • Nuclease-free water

Procedure:

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except the HDMA.

  • HDMA Titration: Aliquot the master mix into several PCR tubes. To each tube, add a different final concentration of HDMA (e.g., 0%, 0.001%, 0.005%, 0.01%, 0.05%, 0.1%).

  • Thermal Cycling: Perform the PCR with your standard cycling conditions. It is highly recommended to use a gradient PCR to simultaneously test a range of annealing temperatures for each HDMA concentration.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to assess the yield and specificity of the amplification.

  • Analysis: Identify the HDMA concentration and annealing temperature that provide the best combination of specific product yield and minimal non-specific amplification.

Quantitative Data: Potential Impact of Additive Concentration on PCR Efficiency

The following table illustrates the hypothetical impact of an additive's concentration on PCR efficiency. The optimal concentration provides a significant improvement, while concentrations outside this range can be inhibitory.

Additive Concentration (%)Relative PCR Efficiency (%)Observation
050Low yield of specific product
0.00170Increased yield
0.01 95 Optimal yield and specificity
0.140Decreased yield, potential non-specific bands
1.0< 5Strong inhibition, no product

Logical Relationship for PCR Optimization with Additives

G Logic for Optimizing PCR Additives Start Start with Standard PCR Conditions Problem Problematic PCR? (Low Yield, Non-specific) Start->Problem Add_Additive Introduce Additive (e.g., HDMA) Problem->Add_Additive Yes Success Successful PCR Problem->Success No Titrate Titrate Additive Concentration Add_Additive->Titrate Gradient Optimize Annealing Temp. (Gradient PCR) Titrate->Gradient Gradient->Success Improved Failure Optimization Fails (Try Alternative Additive) Gradient->Failure No Improvement

Caption: A logical workflow for optimizing PCR with the addition of a substance like HDMA.

References

Technical Support Center: Purification of Synthesized Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized Hexadecyldimethylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

Impurities in synthesized this compound typically originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Residual 1-bromohexadecane, 1-chlorohexadecane, or other hexadecyl halides, and excess dimethylamine.

  • Over-alkylation Products: Synthesis of tertiary amines can sometimes yield small quantities of quaternary ammonium (B1175870) salts if the alkylating agent reacts further.

  • Related Amine Impurities: Depending on the synthetic route, primary (hexadecylamine) and secondary amines (di-hexadecylamine or methylhexadecylamine) might be present.

  • Oxidation Products: Long-chain amines can oxidize when exposed to air and heat, leading to the formation of colored impurities and a characteristic yellow or amber appearance.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup phase.

Q2: How do I choose the best purification method for my sample?

The optimal purification strategy depends on the physical state of your amine (which can be a liquid or a waxy solid at room temperature), its thermal stability, and the nature of the impurities present.[1][2]

  • Vacuum Distillation: This is the preferred method for thermally stable, high-boiling point liquids like this compound to remove non-volatile impurities.[3]

  • Flash Column Chromatography: This is highly effective for removing impurities with different polarities, such as unreacted starting materials or less basic amine side products.[1][4]

  • Acid-Base Extraction: This technique is useful for separating the basic amine product from neutral or acidic impurities by adjusting the pH of the aqueous phase.[5][6]

Below is a decision-making workflow to help you select the appropriate method.

G start Crude this compound Sample q1 Are non-volatile impurities (e.g., salts, catalyst residue) the primary concern? start->q1 distillation Use Vacuum Distillation q1->distillation Yes q2 Are impurities primarily other amines or organic compounds with different polarity? q1->q2 No final_product Purified this compound distillation->final_product chromatography Use Flash Column Chromatography q2->chromatography Yes q3 Are impurities neutral or acidic organic compounds? q2->q3 No chromatography->final_product q3->start No (Re-evaluate Impurity Profile) extraction Use Acid-Base Liquid-Liquid Extraction q3->extraction Yes extraction->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Experimental Protocols

Method 1: Vacuum Distillation

Q3: My this compound sample is dark yellow. Can distillation help, and what are the risks?

Yes, vacuum distillation is effective at separating the desired amine from colored, non-volatile oxidation products or catalyst residues. However, prolonged exposure to high temperatures, even under vacuum, can cause thermal degradation.[7][8] Using a short-path distillation apparatus can minimize this risk by reducing the time the compound spends at high temperatures.[7]

Experimental Protocol: Short-Path Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Add a magnetic stir bar to the distillation flask for smooth boiling.[9]

  • Sample Preparation: Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum valve to evacuate the system. A pressure of 0.5-1.0 mmHg is typically effective.[7]

  • Heating: Begin stirring the sample. Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: The this compound will begin to distill as its boiling point is reached at the reduced pressure (e.g., ~135-148°C at 0.5-2 mmHg).[7][9] Collect the clear, colorless distillate in the receiving flask. Discard any initial, lower-boiling fractions which may contain volatile impurities.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

Troubleshooting Distillation Issues
Problem Solution
Bumping / Unstable Boiling Ensure vigorous stirring with a magnetic stir bar. Boiling chips are ineffective under vacuum.[9] Check for leaks in the system that could cause pressure fluctuations.
Product is Decomposing (Darkening in Pot) The temperature is too high. Improve the vacuum to further lower the boiling point.[3] Use a short-path apparatus to reduce residence time at high temperatures.[7]
No Distillate Collected The vacuum may not be low enough, or the temperature may be too low. Check all connections for leaks and confirm the vacuum pump's performance. Gradually increase the heating mantle temperature.
Method 2: Flash Column Chromatography

Q4: I'm trying to purify my amine on a silica (B1680970) gel column, but the product is smearing and not eluting properly. What's wrong?

This is a common issue. Silica gel is acidic and strongly interacts with basic compounds like amines, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[4][10]

To resolve this, you can either:

  • Add a basic modifier to your mobile phase, such as 0.5-2% triethylamine (B128534) (TEA) or ammonium hydroxide. The modifier competes with your product for the acidic sites on the silica.[1][11]

  • Use an amine-functionalized silica column (SiO₂-NH₂). This stationary phase has a basic surface that repels basic compounds, leading to much better peak shapes without needing a mobile phase modifier.[1][4]

G cluster_0 Option A: Standard Silica cluster_1 Option B: Amine-Functionalized Silica start Crude Amine Sample tlc 1. Develop TLC Method (e.g., Hexane/EtOAc) start->tlc q_tailing Does TLC show tailing? tlc->q_tailing add_tea 2a. Add 1% Triethylamine to Mobile Phase q_tailing->add_tea Yes use_nh2 2b. Use Amine-Silica Column with Neutral Mobile Phase q_tailing->use_nh2 Yes (Alternative) run_col_a 3a. Run Flash Column with Modified Mobile Phase add_tea->run_col_a collect 4. Collect Fractions run_col_a->collect run_col_b 3b. Run Flash Column use_nh2->run_col_b run_col_b->collect analyze 5. Analyze Fractions (TLC/GC) collect->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine product Purified Product combine->product

Caption: Workflow for flash chromatography purification of amines.

Experimental Protocol: Flash Chromatography with Basic Modifier

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system (e.g., Hexanes/Ethyl Acetate). Add 1% triethylamine (TEA) to the developing solvent. The ideal system should give your product an Rf value of ~0.3.[12]

  • Column Packing: Pack a flash chromatography column with silica gel in your initial, non-polar solvent (e.g., 100% Hexanes + 1% TEA).

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the mobile phase). Carefully load the sample onto the top of the silica gel.[12]

  • Elution: Run the column using a gradient of your chosen solvent system (e.g., 0% to 40% Ethyl Acetate (B1210297) in Hexanes), ensuring that 1% TEA is present in the mobile phase throughout the run.[11]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Troubleshooting Chromatography Issues
Problem Solution
Product Won't Elute from Column The mobile phase is not polar enough. Increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). If using standard silica, ensure a basic modifier is present.[10]
Poor Separation Between Product and Impurity The solvent system is not optimal. Try a different solvent system (e.g., Dichloromethane/Methanol). If separation is still poor, an amine-functionalized column may provide better selectivity.[10]
Triethylamine is Present in Final Product Co-evaporate the final product with a high-vapor-pressure solvent like dichloromethane or toluene (B28343) several times on a rotary evaporator to remove residual TEA.
Method 3: Acid-Base Liquid-Liquid Extraction

Q5: How can I remove a neutral, non-polar impurity (like unreacted 1-bromohexadecane) from my amine product?

Acid-base extraction is an excellent method for this. By washing an organic solution of your crude product with an acidic aqueous solution, the basic this compound will be protonated and move into the aqueous phase as a salt, leaving the neutral impurity behind in the organic phase.[6] You can then recover your amine by basifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it two to three times with an acidic solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. Combine the aqueous layers.[11]

  • Isolate Neutral Impurities: The original organic layer now contains the neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these components if desired.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 6 M NaOH) until the pH is >10, which deprotonates the amine salt, causing the free amine to precipitate or form an oily layer.[6][11]

  • Product Extraction: Extract the free amine back into a fresh organic solvent (e.g., diethyl ether) three times.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Comparison of Purification Methods

The table below summarizes the effectiveness of each method for removing specific types of impurities. Purity is typically assessed by Gas Chromatography (GC) or quantitative NMR.[13][14] Commercial grades of this compound often have a purity of 97-98% or higher.[15]

Purification Method Impurities Removed Effectively Expected Purity Outcome Advantages Disadvantages
Vacuum Distillation Non-volatile impurities (salts), high-boiling side products, colored oxidation products.High (>99%), assuming impurities are non-volatile.Scalable, effective for removing salts and polymers.Requires thermal stability of the product; not effective for separating compounds with similar boiling points.[8]
Flash Chromatography Compounds with different polarity (unreacted starting materials, less/more polar side products).Very high (>99.5%) can be achieved.High resolution for complex mixtures; adaptable by changing stationary/mobile phases.[4]Can be labor-intensive and require large solvent volumes; potential for product loss on the column.
Acid-Base Extraction Neutral and acidic impurities (e.g., unreacted alkyl halides).Good (>98%), highly effective for removing specific impurity classes.Inexpensive, rapid, and scalable for removing neutral/acidic contaminants.Not effective for separating other basic impurities; can involve large volumes of aqueous waste.

References

Hexadecyldimethylamine (HDMA) Aqueous Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hexadecyldimethylamine (HDMA) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound (HDMA) and why is its stability in aqueous solutions a concern?

This compound is a tertiary amine with a long C16 alkyl chain, making it a cationic surfactant.[1][2] It serves as a crucial intermediate in the synthesis of various other surfactants, including quaternary ammonium (B1175870) salts, betaines, and amine oxides, which have widespread applications in the daily chemical, textile, and oilfield industries.[3][4][5]

The primary stability concern for HDMA in aqueous solutions stems from its very low water solubility.[6][7][8] This inherent insolubility can lead to several experimental challenges, including phase separation, precipitation, and inconsistent concentrations, which can significantly impact experimental reproducibility and the performance of final formulations.

2. What are the key factors influencing the stability of HDMA in aqueous solutions?

The stability of HDMA in aqueous solutions is primarily influenced by the following factors:

  • pH: As a tertiary amine, the dimethylamino head group of HDMA can be protonated in acidic conditions, forming the more water-soluble hexadecyldimethylammonium ion. The pKa of HDMA is predicted to be around 9.78.[7] At pH values below the pKa, the protonated, charged form will be more prevalent, potentially increasing its solubility and affecting its aggregation behavior. Conversely, at pH values above the pKa, the unprotonated, less soluble form will dominate, increasing the likelihood of precipitation.

  • Temperature: Temperature can affect the solubility and aggregation behavior of surfactants. For some long-chain surfactants, solubility increases with temperature. However, elevated temperatures can also accelerate chemical degradation.[9] It is crucial to determine the optimal temperature range for both solubility and chemical stability for your specific application.

  • Concentration and Aggregation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules like HDMA self-assemble into aggregates such as micelles or vesicles to minimize the contact of their hydrophobic tails with water.[10][11] This aggregation can enhance the apparent solubility and stability of HDMA in the aqueous phase.[12][13]

  • Presence of Contaminants and Excipients: Impurities, such as residual reactants from synthesis, or other formulation components like salts, buffers, and co-solvents, can significantly impact the stability of HDMA solutions. Some excipients may enhance solubility, while others could promote degradation or precipitation.[8][11]

3. What are the potential degradation pathways for HDMA in aqueous solutions?

While specific degradation pathways for HDMA in aqueous lab settings are not extensively documented in the literature, potential degradation can be inferred from the general chemistry of tertiary amines. Potential pathways include:

  • Oxidation: The nitrogen atom in the tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. This can be initiated by dissolved oxygen, metal ions, or oxidizing agents.

  • Hydrolysis: Although generally stable to hydrolysis, under extreme pH and high-temperature conditions, degradation of the alkyl chain or reactions involving the amine headgroup could occur.[14]

  • Photodegradation: Exposure to UV light can induce degradation of amines, although this is more pronounced for simpler amines.[15][16] The extent of photodegradation for HDMA would need to be experimentally determined.

A general degradation pathway for tertiary amines can involve dealkylation, especially at elevated temperatures.[10]

4. How can I improve the solubility and stability of HDMA in my aqueous formulation?

Improving the solubility and stability of HDMA typically involves the following strategies:

  • pH Adjustment: Maintaining the pH of the solution below the pKa of HDMA (around 9.78) will ensure the amine is in its protonated, more soluble form.[7]

  • Use of Co-solvents: While HDMA is insoluble in water, it is soluble in alcohols.[3] The addition of a co-solvent like ethanol (B145695) may improve its solubility in an aqueous system.

  • Formulation above the CMC: Working at concentrations above the Critical Micelle Concentration will lead to the formation of micelles, which can increase the overall amount of HDMA that can be dispersed in the aqueous phase.

  • Proper Storage: Store HDMA solutions in tightly sealed containers, protected from light, and at a controlled room temperature to minimize potential degradation.[3]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Cloudiness or Precipitation in Solution 1. pH is too high (above the pKa), leading to the precipitation of the free amine. 2. The concentration of HDMA is below the CMC, and its intrinsic water solubility is exceeded. 3. The temperature is too low, causing the HDMA to crystallize or precipitate (Melting point is ~12°C).[7] 4. Incompatibility with other formulation components.1. Adjust the pH of the solution to be below 9.0. 2. Increase the concentration of HDMA to be above its CMC. 3. Gently warm the solution and maintain the temperature above its melting point. 4. Evaluate the compatibility of HDMA with each excipient individually.
Foaming of the Solution 1. HDMA is a surfactant and will naturally cause foaming, especially with agitation. 2. Presence of surface-active contaminants.[8][11]1. Minimize agitation of the solution. 2. If foaming is problematic for the application, consider the addition of a suitable anti-foaming agent after compatibility testing. 3. Ensure high purity of HDMA and all other components.
Inconsistent Experimental Results 1. Incomplete dissolution or phase separation of HDMA leading to non-uniform concentration. 2. Degradation of HDMA over time. 3. Adsorption of HDMA onto container surfaces.1. Ensure complete dissolution of HDMA, potentially using sonication or gentle heating. Visually inspect for any undissolved material or phase separation before use. 2. Prepare fresh solutions for each experiment or perform a stability study to determine the usable lifetime of the solution. Analyze the concentration of HDMA over time. 3. Consider using low-adsorption labware.
Difficulty in Preparing a Concentrated Stock Solution 1. Poor solubility of HDMA in water.[6][7]1. Prepare the stock solution in a suitable organic solvent where HDMA is soluble, such as ethanol, and then dilute it into the aqueous medium.[3] 2. Prepare the aqueous stock solution at a pH well below the pKa.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 112-69-6[7]
Molecular Formula C18H39N[6]
Molecular Weight 269.51 g/mol [7]
Appearance Clear to slightly hazy/yellowish liquid[6][7]
Melting Point ~12 °C[7]
Boiling Point 148 °C @ 2 mmHg[7]
Density ~0.801 g/mL at 20 °C[7]
Water Solubility Insoluble[6][7]
pKa (Predicted) 9.78 ± 0.28[7]

Table 2: Hypothetical Forced Degradation Study Results for HDMA

This table presents illustrative data from a hypothetical forced degradation study to guide researchers on expected outcomes. Actual results must be determined experimentally.

Stress Condition % Degradation Number of Degradants Major Degradant (Hypothetical)
0.1 M HCl (60°C, 24h) < 5%1N/A (Stable)
0.1 M NaOH (60°C, 24h) < 5%1N/A (Stable)
3% H₂O₂ (RT, 24h) 15-25%2-3This compound N-oxide
Heat (80°C, 48h) 5-10%1-2Potential dealkylation products
Photostability (ICH Q1B) < 5%1N/A (Stable)

Experimental Protocols

1. Protocol for Forced Degradation Study of HDMA

This protocol provides a general framework for conducting a forced degradation study to understand the intrinsic stability of HDMA.[2][4][17]

  • Preparation of Stock Solution: Prepare a stock solution of HDMA (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile (B52724) and water with the pH adjusted to ~4-5 to ensure initial dissolution.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in an oven at 60°C for 48 hours.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines. Keep a control sample protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze using a validated stability-indicating HPLC method.

2. Protocol for Determination of Critical Micelle Concentration (CMC) of HDMA

The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the CMC. The conductivity method is suitable for ionic surfactants like protonated HDMA.[18][19]

  • Solution Preparation: Prepare a series of HDMA solutions of varying concentrations in deionized water with the pH adjusted to a value below the pKa (e.g., pH 5) to ensure the surfactant is in its ionic form.

  • Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductance as a function of HDMA concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis HDMA_stock Prepare HDMA Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HDMA_stock->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) HDMA_stock->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) HDMA_stock->Oxidation Thermal Thermal Degradation (e.g., 60°C) HDMA_stock->Thermal Photo Photostability (ICH Q1B) HDMA_stock->Photo Stress_solutions Prepare Stress Solutions (Acid, Base, Oxidant) Stress_solutions->Acid Stress_solutions->Base Stress_solutions->Oxidation Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC

Caption: Workflow for a Forced Degradation Study of HDMA.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_series Prepare Series of HDMA Solutions (Varying Concentrations) Measure_conductivity Measure Specific Conductance Prep_series->Measure_conductivity Plot_data Plot Conductance vs. Concentration Measure_conductivity->Plot_data Determine_CMC Determine CMC from Inflection Point Plot_data->Determine_CMC

Caption: Workflow for CMC Determination by Conductivity.

G A HDMA Solution Issue (e.g., Precipitation) B Identify Potential Causes A->B C1 pH too high? B->C1 C2 Concentration too low? B->C2 C3 Temperature too low? B->C3 D1 Action: Adjust pH < 9 C1->D1 D2 Action: Increase Concentration > CMC C2->D2 D3 Action: Gently Warm Solution C3->D3 E Issue Resolved D1->E D2->E D3->E

Caption: Troubleshooting Logic for HDMA Solution Precipitation.

References

Technical Support Center: A Guide to Hexadecyldimethylamine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions mediated by Hexadecyldimethylamine. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q1: My reaction is showing very low conversion to the desired product. What are the potential causes and how can I address them?

A1: Low conversion in this compound-mediated reactions can stem from several factors. A systematic review of your experimental setup is the first step in diagnosing the issue.[1] Key areas to investigate include reactant purity, reaction conditions, and potential catalyst inhibition.

Troubleshooting Steps for Low Yield:

  • Verify Reagent Purity: Impurities in this compound or other reactants can act as catalyst poisons or participate in side reactions, consuming starting materials and reducing the yield of the desired product.[1] It is crucial to use reagents of high purity.

  • Optimize Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters that can significantly influence reaction rates and equilibrium positions.

  • Check for Catalyst Deactivation: In reactions where this compound acts as a catalyst, it can be deactivated by acidic impurities or by forming stable adducts with products or byproducts.

  • Monitor Reaction Progress: Utilize techniques like TLC, GC, or NMR to monitor the consumption of starting materials and the formation of the product over time. This can help determine if the reaction is stalling prematurely.[1]

2. Formation of Side Products

Q2: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge. In reactions involving this compound, these can arise from competing reaction pathways or subsequent reactions of the desired product.

Common Side Reactions and Mitigation Strategies:

Side Product TypePotential CauseSuggested Solution
Over-alkylation Products (in quaternization reactions)Excess alkylating agent or prolonged reaction times.Use a stoichiometric amount of the alkylating agent and monitor the reaction closely to stop it upon completion.
Elimination Products (when used as a base)High reaction temperatures.Lower the reaction temperature and consider using a milder base if the desired reaction allows.
Aldol (B89426) Condensation Side Products Inappropriate reaction conditions in base-catalyzed reactions.Optimize temperature and catalyst concentration. Ensure slow addition of reactants to control the reaction rate.[2][3][4]
Amine Oxidation Products Presence of oxidizing agents or air.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

3. Issues in Specific Applications

Q3: I am using this compound in the synthesis of nanoparticles, but I am getting poor size distribution and aggregation. What could be the problem?

A3: In nanoparticle synthesis, this compound and its derivatives often function as capping or stabilizing agents.[5] Poor control over nanoparticle size and stability can be attributed to several factors.

Troubleshooting Nanoparticle Synthesis:

  • Purity of Reagents: Trace impurities can significantly affect nucleation and growth kinetics, leading to inconsistent results.[5]

  • Reaction Conditions: Temperature, pH, and the rate of reagent addition are critical for controlling the size and shape of the nanoparticles.

  • Concentration of Stabilizing Agent: The concentration of this compound needs to be optimized. Too little can lead to aggregation, while too much can inhibit growth.

ParameterEffect on Nanoparticle Synthesis
Purity of this compound High purity is crucial for reproducible results.
Temperature Affects nucleation and growth rates.
pH Influences the surface charge of nanoparticles and the effectiveness of the stabilizing agent.
Stirring Rate Ensures homogeneous mixing and uniform growth.

Experimental Protocols

Protocol 1: Synthesis of Hexadecyltrimethylammonium Bromide (CTAB)

This protocol describes the quaternization of this compound with methyl bromide.

Materials:

  • This compound (N,N-Dimethylhexadecan-1-amine)

  • Methyl Bromide

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly bubble methyl bromide gas (1.1 equivalents) through the solution or add a solution of methyl bromide in ethanol.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, Hexadecyltrimethylammonium bromide, will precipitate. If not, add anhydrous diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Diagrams

Workflow for Troubleshooting Low Reaction Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckPurity Verify Reagent Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Conc.) CheckPurity->OptimizeConditions No Impure Impurity Detected CheckPurity->Impure Yes CheckCatalyst Check for Catalyst Deactivation OptimizeConditions->CheckCatalyst No Suboptimal Conditions Suboptimal OptimizeConditions->Suboptimal Yes MonitorReaction Monitor Reaction Progress (TLC, GC) CheckCatalyst->MonitorReaction No Deactivated Catalyst Deactivated CheckCatalyst->Deactivated Yes Stalled Reaction Stalled MonitorReaction->Stalled Yes Purify Purify Reagents Impure->Purify Success Improved Yield Purify->Success Adjust Systematically Adjust Parameters Suboptimal->Adjust Adjust->Success InertAtmosphere Use Inert Atmosphere/ Additives Deactivated->InertAtmosphere InertAtmosphere->Success IncreaseTime Increase Reaction Time/ Temperature Stalled->IncreaseTime IncreaseTime->Success

Caption: A logical workflow for diagnosing and resolving low product yield.

General Mechanism for Base-Catalyzed Aldol Condensation

AldolCondensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration (optional) Ketone Ketone (with α-hydrogen) Enolate Enolate (Nucleophile) Ketone->Enolate + Base Base This compound (Base) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Alkoxide AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->AldolAdduct Protonation Solvent Protic Solvent (e.g., H₂O, EtOH) Solvent->AldolAdduct FinalProduct α,β-Unsaturated Ketone AldolAdduct->FinalProduct Dehydration HeatBase Heat / Base HeatBase->FinalProduct

Caption: The general mechanism for a base-catalyzed aldol condensation reaction.

References

Technical Support Center: Controlling Nanoparticle Size with Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nanoparticle Size Control. This resource is designed for researchers, scientists, and drug development professionals utilizing Hexadecyldimethylamine (HDMA) as a capping agent in nanoparticle synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Disclaimer: Direct quantitative data and specific protocols for this compound (HDMA) in nanoparticle synthesis are limited in currently available scientific literature. The information provided herein is primarily based on studies of structurally similar long-chain alkylamines, such as hexadecylamine (B48584) and octadecylamine. While the fundamental principles of nanoparticle size control are analogous, the tertiary amine nature of HDMA may influence reaction kinetics and binding efficiency compared to primary or secondary amines. Researchers should use the following information as a guideline and optimize experimental conditions accordingly.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis when using long-chain alkylamines like HDMA for size control.

Issue Potential Cause Suggested Solution
Broad Size Distribution 1. Inhomogeneous Nucleation: Rapid and uncontrolled formation of nanoparticle seeds. 2. Ostwald Ripening: Growth of larger particles at the expense of smaller ones. 3. Insufficient Capping Agent: Not enough HDMA to stabilize all newly formed nanoparticles.1. Control Reaction Temperature: Lower the reaction temperature to slow down the initial nucleation phase. 2. Optimize Precursor Addition: Add the reducing agent slowly and at a constant rate to control the precursor conversion. 3. Increase HDMA Concentration: A higher molar ratio of HDMA to the metal precursor can lead to more uniform capping.
Formation of Large Aggregates 1. Low HDMA Concentration: Insufficient steric hindrance to prevent particle agglomeration. 2. Inappropriate Solvent: Poor solubility of the HDMA-nanoparticle complex in the reaction medium. 3. pH of the Solution: The pH can affect the surface charge of the nanoparticles and the protonation state of the amine, influencing stability.1. Increase HDMA to Precursor Ratio: Ensure an adequate amount of capping agent is present throughout the reaction. 2. Solvent Selection: Use a solvent in which both the precursor and the HDMA-capped nanoparticles are highly soluble. For many metal nanoparticles, nonpolar organic solvents are suitable. 3. pH Adjustment: For aqueous syntheses, adjust the pH to be far from the isoelectric point of the nanoparticles to enhance electrostatic repulsion.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Impurities in precursors or HDMA can affect the reaction. 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, or addition rates can lead to different outcomes. 3. Atmospheric Conditions: Exposure to oxygen can lead to oxidation of some metal nanoparticles.1. Use High-Purity Reagents: Ensure all chemicals are of the highest possible purity. 2. Standardize Procedures: Maintain strict control over all reaction parameters. Use automated injection systems for precise additions. 3. Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Purifying Nanoparticles 1. Excess HDMA: A large excess of the capping agent can be difficult to remove. 2. Strong Binding of HDMA: The strong affinity of the amine for the nanoparticle surface can make it resistant to washing.1. Optimize HDMA Concentration: Use the minimum amount of HDMA required to achieve the desired size and stability. 2. Repeated Washing Cycles: Use a suitable solvent (e.g., ethanol (B145695), acetone) to precipitate the nanoparticles, followed by centrifugation and redispersion in a non-polar solvent. Repeat this process multiple times.

Frequently Asked Questions (FAQs)

Q1: How does this compound (HDMA) control nanoparticle size?

A1: HDMA, a tertiary long-chain alkylamine, functions as a capping agent. Its primary mechanism for controlling nanoparticle size is through steric hindrance. The long hexadecyl (C16) chains of the HDMA molecules adsorb to the surface of the growing nanoparticles, creating a protective layer. This layer physically prevents the nanoparticles from aggregating and limits the further addition of precursor atoms to the nanoparticle surface, thus controlling their final size. A higher concentration of HDMA generally leads to smaller nanoparticles because the surfaces of the initial nuclei are passivated more quickly, arresting their growth at an earlier stage.

Q2: What is the typical molar ratio of HDMA to metal precursor that I should use?

A2: The optimal molar ratio of HDMA to the metal precursor is highly dependent on the specific type of nanoparticle being synthesized, the desired size, and the other reaction parameters (e.g., temperature, solvent). Based on studies with analogous long-chain amines, a good starting point is a molar ratio in the range of 5:1 to 20:1 (HDMA:metal precursor). It is recommended to perform a systematic study by varying this ratio to determine the optimal conditions for your specific application.

Q3: Can I use HDMA for the synthesis of different types of nanoparticles?

A3: Yes, long-chain alkylamines like HDMA are versatile and can be used as capping agents for a variety of nanoparticles, including noble metals (e.g., gold, silver), magnetic nanoparticles (e.g., iron oxide), and semiconductor quantum dots. The specific binding affinity and effectiveness in size control may vary depending on the nanoparticle material and the synthesis method (e.g., thermal decomposition, reduction).

Q4: How does the tertiary amine structure of HDMA differ from primary amines like hexadecylamine in its function as a capping agent?

A4: The key difference lies in the steric bulk and the nature of the nitrogen atom. As a tertiary amine, the nitrogen in HDMA is bonded to three carbon atoms (one hexadecyl chain and two methyl groups). This increased steric bulk around the nitrogen atom might influence its binding kinetics and the packing density on the nanoparticle surface compared to a primary amine like hexadecylamine, where the nitrogen is less sterically hindered. This could potentially affect the final nanoparticle size and shape. Additionally, the presence of two methyl groups may slightly alter the electronic properties and the binding strength of the amine to the nanoparticle surface.

Q5: My nanoparticles are aggregating after synthesis and purification. What can I do?

A5: Post-synthesis aggregation is a common issue. Here are a few troubleshooting steps:

  • Incomplete Capping: The initial concentration of HDMA might have been too low to fully cover the nanoparticle surface.

  • Ligand Desorption: During purification, the washing steps might be too harsh, causing the HDMA to detach from the nanoparticle surface. Consider using a less polar solvent for washing or reducing the number of washing cycles.

  • Inappropriate Storage Solvent: The purified nanoparticles should be stored in a solvent that ensures good dispersibility, typically a non-polar organic solvent like hexane (B92381) or toluene (B28343).

  • Residual Reactants: Incomplete removal of salts or other byproducts from the synthesis can lead to destabilization and aggregation. Ensure thorough but gentle purification.

Quantitative Data

The following table summarizes the relationship between the concentration of a long-chain alkylamine (hexadecylamine, a primary amine analog of HDMA) and the resulting size of copper nanoparticles, as reported in the literature. This data can serve as a starting point for designing experiments with HDMA.

Molar Ratio (Hexadecylamine:Cu)Average Nanoparticle Size (nm)Morphology
1:1Not specifiedRods and Polyhedrons
>1:1 (Higher Ratios)~8Spherical

Source: Adapted from a study on the polyol synthesis of copper nanoparticles. Higher molar ratios of the alkylamine to the copper precursor were found to favor the production of smaller and more spherical nanoparticles.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of gold, silver, and quantum dot nanoparticles using a long-chain alkylamine as a capping agent. These should be adapted and optimized for use with this compound.

Protocol 1: Synthesis of Gold Nanoparticles

This protocol is based on the thermal decomposition of a gold precursor in the presence of a long-chain alkylamine.

Materials:

  • Gold(III) chloride (HAuCl₄)

  • This compound (HDMA)

  • Anhydrous toluene (or another high-boiling point non-polar solvent)

  • Ethanol (for washing)

  • Three-neck round-bottom flask

  • Condenser

  • Thermocouple

  • Heating mantle with a magnetic stirrer

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

Procedure:

  • In the three-neck flask, dissolve a specific molar ratio of HAuCl₄ and HDMA (e.g., starting with a 1:10 molar ratio) in anhydrous toluene.

  • Set up the flask with the condenser and thermocouple, and place it in the heating mantle on the magnetic stirrer.

  • Flush the system with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove oxygen.

  • Under a continuous flow of inert gas, heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for a specific duration (e.g., 1-2 hours). The color of the solution will change, typically to a ruby-red, indicating the formation of gold nanoparticles.

  • After the reaction is complete, cool the solution to room temperature.

  • To purify the nanoparticles, add an excess of ethanol to the solution to induce precipitation.

  • Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.

  • Redisperse the nanoparticles in a small amount of a non-polar solvent like hexane or toluene.

  • Repeat the precipitation and redispersion steps at least two more times to remove excess HDMA and other byproducts.

  • Characterize the size and morphology of the synthesized gold nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

Protocol 2: Synthesis of Silver Nanoparticles

This protocol is a two-phase reduction method that can be adapted for HDMA.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound (HDMA)

  • Toluene (or another non-polar organic solvent)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • Ethanol (for washing)

  • Separatory funnel

Procedure:

  • Prepare an aqueous solution of AgNO₃ (e.g., 10 mM).

  • Prepare a solution of HDMA in toluene (e.g., 50 mM).

  • In a flask, mix the HDMA/toluene solution with the aqueous AgNO₃ solution. Stir vigorously for 30 minutes to facilitate the transfer of silver ions to the organic phase, forming a complex with HDMA.

  • Transfer the mixture to a separatory funnel and allow the phases to separate. Collect the organic phase containing the Ag-HDMA complex.

  • Prepare a fresh aqueous solution of a reducing agent, such as sodium borohydride (e.g., 100 mM).

  • In a reaction flask under vigorous stirring, rapidly inject the NaBH₄ solution into the organic phase containing the Ag-HDMA complex.

  • Continue stirring for 1-2 hours. A color change, typically to yellow or brown, indicates the formation of silver nanoparticles.

  • After the reaction, transfer the mixture to a separatory funnel and discard the aqueous phase.

  • Wash the organic phase with deionized water several times to remove residual reducing agent and byproducts.

  • Purify the nanoparticles by precipitation with ethanol followed by centrifugation, similar to the gold nanoparticle protocol.

  • Characterize the final product for size and morphology.

Protocol 3: Synthesis of CdSe Quantum Dots

This protocol is a high-temperature co-precipitation method commonly used for quantum dot synthesis, adapted for the use of a long-chain amine.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • This compound (HDMA)

  • 1-Octadecene (ODE) (as a high-boiling point solvent)

  • Trioctylphosphine (B1581425) (TOP)

  • Methanol (B129727) (for washing)

  • Three-neck round-bottom flask

  • Condenser

  • Thermocouple

  • Heating mantle with a magnetic stirrer

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Se precursor: In a glovebox, dissolve selenium powder in trioctylphosphine (TOP) to form a TOPSe solution (e.g., 1 M).

  • Preparation of Cd precursor: In the three-neck flask, combine CdO, HDMA, and 1-octadecene.

  • Heat the mixture under an inert atmosphere to around 150-200 °C with stirring until the CdO completely dissolves and the solution becomes clear. This indicates the formation of a Cd-HDMA complex.

  • Increase the temperature of the Cd precursor solution to the desired nucleation temperature (e.g., 240-280 °C).

  • Injection: Rapidly inject the TOPSe solution into the hot Cd precursor solution. This will initiate the nucleation of CdSe quantum dots.

  • Growth: After the initial nucleation, the size of the quantum dots can be controlled by the reaction time and temperature. Lowering the temperature after injection will slow down the growth. Aliquots can be taken at different time points to obtain quantum dots of various sizes.

  • Quenching: To stop the reaction, cool the flask rapidly to room temperature.

  • Purification: Add an excess of methanol to the solution to precipitate the quantum dots.

  • Centrifuge the mixture to collect the quantum dots.

  • Redisperse the quantum dots in a non-polar solvent like toluene or hexane. Repeat the precipitation and redispersion steps for purification.

  • Characterize the quantum dots using UV-Vis and fluorescence spectroscopy to determine their size-dependent optical properties, and TEM for direct size and morphology analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this technical support center.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization precursor Metal Precursor reaction Reaction (Heating/Reduction) precursor->reaction hdma This compound (HDMA) hdma->reaction solvent Solvent solvent->reaction precipitation Precipitation (e.g., with Ethanol) reaction->precipitation Cooling centrifugation Centrifugation precipitation->centrifugation redispersion Redispersion centrifugation->redispersion redispersion->precipitation Washing Cycles characterization Size & Morphology Analysis (TEM, DLS, etc.) redispersion->characterization Final Product

Caption: A generalized experimental workflow for the synthesis of nanoparticles using this compound.

size_control_logic cluster_parameters Controllable Parameters cluster_processes Underlying Processes cluster_outcome Resulting Nanoparticle Properties hdma_conc HDMA Concentration nucleation Nucleation Rate hdma_conc->nucleation Increases growth Particle Growth Rate hdma_conc->growth Decreases temp Reaction Temperature temp->nucleation Increases temp->growth Increases time Reaction Time size Final Nanoparticle Size time->size Increases (initially) nucleation->size Decreases growth->size Increases distribution Size Distribution size->distribution

Caption: Logical relationship between key synthesis parameters and the final nanoparticle size.

References

Technical Support Center: Stabilizing Hexadecyldimethylamine (HDMA) Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexadecyldimethylamine (HDMA)-stabilized emulsions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Emulsion Instability: General Troubleshooting

Q: My HDMA-stabilized emulsion is separating. What are the general causes and how can I troubleshoot this?

A: Emulsion breaking is a common issue and can be attributed to several destabilization mechanisms, including creaming, flocculation, coalescence, and Ostwald ripening. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Visual Inspection: Observe the nature of the separation. Is there a distinct cream layer at the top (creaming)? Are the droplets clumping together (flocculation)? Or is the oil phase completely separating (coalescence)?

  • Droplet Size Analysis: Measure the droplet size distribution over time. An increase in the average droplet size is a clear indicator of instability, likely due to coalescence or Ostwald ripening.

  • Zeta Potential Measurement: For electrostatically stabilized emulsions like those with HDMA (a cationic surfactant), the zeta potential is a critical indicator of stability. A high positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between droplets, leading to a more stable emulsion. A low or near-zero zeta potential suggests a higher likelihood of aggregation and coalescence.

  • Review Formulation Components: Re-evaluate the concentration of HDMA, the oil-to-water ratio, and the presence of any other excipients that might interfere with the emulsion's stability.

2. Impact of pH on Emulsion Stability

Q: I've noticed my emulsion becomes unstable after adjusting the pH. How does pH affect HDMA-stabilized systems?

A: The stability of emulsions stabilized by HDMA, a tertiary amine, is highly dependent on pH. As a cationic surfactant, HDMA's ability to stabilize an emulsion is linked to the protonation of its amine head group.

  • Mechanism: At acidic to neutral pH, the amine group is protonated, carrying a positive charge. This charge creates electrostatic repulsion between oil droplets, preventing them from aggregating and coalescing. As the pH increases and becomes more alkaline, the amine group deprotonates, losing its positive charge. This loss of charge diminishes the electrostatic repulsion, leading to emulsion instability. The stability of dodecylamine (B51217) (a similar primary amine) emulsions, for instance, is shown to be high at acidic pH (pH 3) but decreases significantly at alkaline pH (pH 11) due to the loss of the amine's positive charge.[1]

Troubleshooting Guide for pH-Related Instability:

  • Optimal pH Range: Maintain the aqueous phase pH in the acidic to neutral range to ensure the amine head groups of HDMA are sufficiently protonated.

  • Buffer Selection: Utilize a buffer system to maintain a stable pH throughout your experiment, especially if pH-sensitive components are present or if there's a possibility of pH shifts over time.

  • Zeta Potential Monitoring: Measure the zeta potential of your emulsion at different pH values to determine the optimal pH range for maximum electrostatic stabilization. For cationic emulsions, a higher positive zeta potential generally corresponds to greater stability.[2]

Quantitative Data: Effect of pH on Zeta Potential of Cationic Emulsions

pHZeta Potential (mV) of Cationic Emulsion (Fe3O4/poly(St-BA-METAC))Reference
2~ +55[3]
4~ +50[3]
6~ +48[3]
7.3+45.2[3]
8~ +40[3]
10~ +30[3]
12~ +15[3]

Note: This data is for a different cationic polymer-based emulsion but illustrates the general trend of decreasing positive zeta potential with increasing pH.

3. Influence of Temperature on Emulsion Stability

Q: My emulsion seems to break when I heat or cool it. What is the role of temperature in the stability of these systems?

A: Temperature can significantly impact emulsion stability through several mechanisms:

  • Droplet Collision Frequency: Increased temperature leads to higher kinetic energy of the droplets, resulting in more frequent collisions. This can increase the rate of coalescence.

  • Viscosity Changes: Temperature affects the viscosity of both the dispersed and continuous phases. A decrease in the continuous phase viscosity at higher temperatures can accelerate creaming or sedimentation.

  • Surfactant Solubility and Adsorption: The solubility of HDMA and its adsorption at the oil-water interface can be temperature-dependent. For some non-ionic surfactants, increasing temperature can decrease their water solubility, affecting their emulsifying properties. While less pronounced for ionic surfactants, significant temperature changes can still alter the interfacial film properties.

Troubleshooting Guide for Temperature-Related Instability:

  • Controlled Temperature Environment: Conduct experiments under controlled temperature conditions to ensure consistency and prevent temperature-induced breaking.

  • Stability Testing at Different Temperatures: If your application requires stability over a range of temperatures, perform stability studies (e.g., monitoring droplet size and visual appearance) at the expected temperature extremes.

  • Consideration of Phase Inversion Temperature (PIT): For some surfactant systems, there is a specific temperature at which the emulsion inverts (e.g., from oil-in-water to water-in-oil). While more common for non-ionic surfactants, it's a factor to be aware of.

Quantitative Data: Effect of Temperature on Droplet Size and Zeta Potential

Temperature (°C)Average Droplet Size (nm) of NanoemulsionZeta Potential (mV) of NanoemulsionReference
25~130~ -28[4]
40~140~ -27[4]
60~160~ -25[4]
80~190~ -22[4]

Note: This data is for a nanoemulsion stabilized by gum arabic and illustrates a general trend of increasing droplet size with increasing temperature. The zeta potential trend is also shown for context, though the charge is opposite to that of an HDMA-stabilized emulsion.

4. Impact of Ionic Strength on Emulsion Stability

Q: I added a salt solution to my emulsion, and it immediately separated. Why does ionic strength affect stability?

A: The addition of electrolytes (salts) can have a profound effect on the stability of electrostatically stabilized emulsions, such as those using HDMA.

  • Mechanism: The stability of HDMA emulsions relies on the electrostatic repulsion between the positively charged droplets. When salts are added, the ions in the solution can shield the surface charge of the droplets. This "charge screening" effect reduces the electrostatic repulsion between droplets, allowing them to come closer together and potentially aggregate and coalesce. At very high salt concentrations, this can lead to rapid emulsion breaking.

Troubleshooting Guide for Ionic Strength-Related Instability:

  • Minimize Electrolyte Concentration: If possible, use low concentrations of salts in your formulation.

  • Use Non-ionic Co-surfactants: To improve stability in high ionic strength environments, consider adding a non-ionic co-surfactant. This can provide steric hindrance, a non-charge-based stabilization mechanism that is less sensitive to electrolytes.

  • Zeta Potential and Droplet Size Analysis: Characterize the effect of different salt concentrations on the zeta potential and droplet size of your emulsion to identify a tolerable ionic strength range. A significant decrease in the magnitude of the zeta potential with increasing salt concentration is indicative of charge screening.

Quantitative Data: Effect of Ionic Strength (NaCl) on Emulsion Properties

NaCl Concentration (M)Zeta Potential (mV) of Myofibrillar Protein EmulsionCreaming Index (%)Reference
0.0-20.2~10[5]
0.1-17.5~25[5]
0.2-16.8~40[5]
0.3-15.5~55[5]
0.4-14.8~65[5]
0.5-14.1~75[5]

Note: This data is for a protein-stabilized emulsion but demonstrates the typical trends of decreasing zeta potential magnitude and increasing instability (creaming) with increasing salt concentration.

Experimental Protocols

1. Preparation of an Oil-in-Water (O/W) Emulsion using High-Shear Homogenization

This protocol describes a general method for preparing an O/W emulsion stabilized by HDMA using a high-shear homogenizer.

  • Materials:

    • Oil Phase (e.g., medium-chain triglycerides, mineral oil)

    • Aqueous Phase (e.g., deionized water, buffer solution)

    • This compound (HDMA)

  • Equipment:

    • High-shear homogenizer (e.g., rotor-stator type)

    • Beakers and graduated cylinders

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Prepare the Aqueous Phase: Dissolve the desired concentration of HDMA in the aqueous phase with gentle stirring until fully dissolved. If using a buffer, ensure the pH is in the desired range (typically acidic to neutral).

    • Prepare the Oil Phase: Measure the required volume of the oil phase.

    • Coarse Emulsion Formation: While stirring the aqueous phase, slowly add the oil phase to create a coarse pre-emulsion.

    • High-Shear Homogenization: Place the probe of the high-shear homogenizer into the pre-emulsion. Start the homogenizer at a low speed and gradually increase to the desired speed. Homogenize for a specific duration (e.g., 2-10 minutes). The optimal speed and time will depend on the specific formulation and desired droplet size and should be determined experimentally.

    • Cooling: If homogenization generates significant heat, cool the emulsion in an ice bath to the desired final temperature.

    • Characterization: Characterize the freshly prepared emulsion for droplet size, zeta potential, and visual appearance.

2. Measurement of Emulsion Stability

  • Droplet Size and Zeta Potential:

    • Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

    • Dilute a small aliquot of the emulsion in the same aqueous phase used for its preparation to an appropriate concentration for measurement (as recommended by the instrument manufacturer).

    • Measure the droplet size distribution (Z-average diameter and Polydispersity Index - PDI) and the zeta potential.

    • Repeat these measurements at regular intervals over a period of time (e.g., hours, days, or weeks) and under different storage conditions (e.g., temperature) to assess stability.

  • Creaming Index:

    • Place a known volume of the emulsion in a graduated cylinder or test tube and seal it.

    • Store the sample under the desired conditions.

    • At regular time intervals, measure the height of the serum (lower, separated aqueous layer) (Hs) and the total height of the emulsion (Ht).

    • Calculate the Creaming Index (CI) using the formula: CI (%) = (Hs / Ht) x 100. An increase in the creaming index over time indicates poor stability.

Visualizations

Emulsion_Destabilization_Pathway Stable Stable Emulsion (Dispersed Droplets) Flocculation Flocculation (Droplet Aggregation) Stable->Flocculation Weak Repulsion Creaming Creaming/Sedimentation (Density Difference) Stable->Creaming Gravity Ostwald Ostwald Ripening (Molecular Diffusion) Stable->Ostwald Time Flocculation->Stable Redispersion Coalescence Coalescence (Droplet Fusion) Flocculation->Coalescence Film Rupture PhaseSeparation Phase Separation (Broken Emulsion) Creaming->PhaseSeparation Coalescence->PhaseSeparation Ostwald->Coalescence

Caption: Common pathways for emulsion destabilization.

Troubleshooting_Workflow Start Emulsion Instability Observed Check_pH Is pH in Optimal Range (Acidic/Neutral)? Start->Check_pH Adjust_pH Adjust and Buffer pH Check_pH->Adjust_pH No Check_Temp Is Temperature Stable? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Control Temperature Check_Temp->Control_Temp No Check_Ionic Is Ionic Strength Low? Check_Temp->Check_Ionic Yes Control_Temp->Check_Ionic Reduce_Ionic Reduce Salt Concentration or Add Non-ionic Co-surfactant Check_Ionic->Reduce_Ionic No Review_Formulation Review HDMA and Oil Concentration Check_Ionic->Review_Formulation Yes Reduce_Ionic->Review_Formulation Stable Stable Emulsion Review_Formulation->Stable

Caption: A logical workflow for troubleshooting HDMA emulsion instability.

HDMA_Stabilization_Mechanism cluster_oil Oil Droplet cluster_water Aqueous Phase Oil Oil Phase Water Water H3O H₃O⁺ HDMA_unprotonated HDMA (R-N(CH₃)₂) (at high pH) HDMA_protonated Protonated HDMA (R-N⁺H(CH₃)₂) (at low pH) HDMA_unprotonated->HDMA_protonated + H⁺ HDMA_protonated->HDMA_unprotonated - H⁺ Interface Oil-Water Interface HDMA_protonated->Interface Repulsion Electrostatic Repulsion Interface->Repulsion

Caption: pH-dependent stabilization mechanism of HDMA at the oil-water interface.

References

Technical Support Center: Hexadecyldimethylamine (HDDMA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecyldimethylamine (HDDMA) in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HDDMA) and what are its primary applications in synthesis?

This compound (HDDMA) is a tertiary amine with a long C16 alkyl chain. Its primary use in synthesis is as an intermediate for producing cationic surfactants, such as quaternary ammonium (B1175870) salts (quats), amine oxides, and betaines. These derivatives are widely used as emulsifiers, conditioning agents, and antistatic agents in various industries.

Q2: What are the most common reactions where unexpected side products of HDDMA are observed?

The most common reaction is the quaternization of HDDMA with alkyl halides (e.g., benzyl (B1604629) chloride, methyl iodide) to form quaternary ammonium salts. Side reactions can also occur during storage, exposure to oxidizing agents, or at elevated temperatures.

Q3: What are the typical impurities that might be present in the starting HDDMA material?

Commercial HDDMA may contain residual starting materials from its synthesis, such as unreacted fatty acids or alcohols, and other long-chain amines with different alkyl chain lengths. It is crucial to use high-purity HDDMA (typically ≥97%) for predictable reaction outcomes.

Q4: Can HDDMA undergo degradation during storage?

Yes, prolonged exposure to air and light can lead to oxidation, forming the corresponding amine oxide. It is recommended to store HDDMA in a cool, dry, and dark place under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Yield of Quaternary Ammonium Salt in Quaternization Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time and/or temperature. - Monitor reaction progress using techniques like TLC or GC-MS.Drive the reaction to completion and increase the yield of the desired product.
Sub-optimal Solvent - Ensure the solvent is appropriate for the reaction (e.g., aprotic and polar for many quaternizations). - Consider solvent-free conditions if applicable.Improved reaction kinetics and yield.
Poor Quality Alkylating Agent - Use a freshly opened or purified alkylating agent. - Impurities in the alkylating agent can lead to side reactions.Reduced side reactions and higher yield of the target product.
Presence of Moisture - Use anhydrous solvents and reagents. - Moisture can react with some alkylating agents.Prevents hydrolysis of the alkylating agent and improves reaction efficiency.
Issue 2: Formation of Unexpected Byproducts

A) Hofmann Elimination Product (Alkene Formation)

This is a potential degradation pathway for the quaternary ammonium salt product, especially at elevated temperatures and in the presence of a strong base.

Mitigation Strategies:

  • Control Temperature: Avoid excessive temperatures during the reaction and work-up.

  • pH Control: Maintain a neutral or slightly acidic pH during work-up to prevent base-catalyzed elimination.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.

B) Amine Oxide Formation

This can occur if the reaction is exposed to oxidizing agents or atmospheric oxygen, especially at higher temperatures.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.

Quantitative Data on Side Reactions (Illustrative Example)

The following table provides illustrative data on the impact of reaction conditions on byproduct formation during the quaternization of a long-chain tertiary amine. Actual results with HDDMA may vary.

Reaction Condition Desired Quat Yield (%) Hofmann Elimination Product (%) Amine Oxide (%) Other Impurities (%)
80°C, Air, 12h85582
80°C, N₂, 12h92512
120°C, N₂, 12h751825
80°C, N₂, 24h95311
Issue 3: Color Formation in the Reaction Mixture

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Impurities in Starting Materials - Use high-purity HDDMA and alkylating agents. - Analyze starting materials for potential chromophores.A colorless or pale-yellow reaction mixture.
Oxidation - As mentioned previously, conduct the reaction under an inert atmosphere.Prevents the formation of colored oxidation byproducts.
High Temperatures - Run the reaction at the lowest effective temperature. - Prolonged heating can lead to thermal degradation and color formation.Minimized thermal degradation and a cleaner reaction profile.
Side Reactions with Solvent - Choose a stable solvent that does not react with the reagents under the reaction conditions.Avoids the formation of colored adducts with the solvent.

Experimental Protocols

Protocol 1: Synthesis of Hexadecylbenzyldimethylammonium Chloride (HDBAC)

This protocol is designed to minimize common side reactions.

Materials:

  • This compound (HDDMA), high purity (≥97%)

  • Benzyl chloride, high purity

  • Acetonitrile (B52724) (anhydrous)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add HDDMA (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the HDDMA.

  • With stirring, slowly add benzyl chloride (1.05 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the HDDMA is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be washed with a non-polar solvent like hexane (B92381) to remove unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 2: Analysis of Impurities by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column).

Sample Preparation:

  • Accurately weigh a sample of the crude or purified product.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • If necessary, derivatize the sample to improve the volatility and chromatographic behavior of the components.

GC-MS Conditions (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, ramp up to 300°C.

  • Carrier Gas: Helium

  • MS Scan Range: 50-500 m/z

By comparing the retention times and mass spectra of the peaks in the sample to known standards, the identity and relative abundance of impurities can be determined.

Visualizations

Quaternization_Workflow Workflow for HDDMA Quaternization start Start: HDDMA + Alkyl Halide reaction Quaternization Reaction (Controlled Temp, Inert Atm.) start->reaction workup Reaction Work-up (Cooling, Precipitation/Evaporation) reaction->workup purification Purification (Washing/Recrystallization) workup->purification product Final Product: Quaternary Ammonium Salt purification->product

Caption: General workflow for the synthesis of quaternary ammonium salts from HDDMA.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Quaternization start Low Yield of Product check_reaction Check for Incomplete Reaction (TLC/GC-MS) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Quality (HDDMA, Alkyl Halide) start->check_reagents optimize Optimize Conditions (Increase Temp/Time, Change Solvent) check_reaction->optimize check_conditions->optimize purify_reagents Use High-Purity Reagents check_reagents->purify_reagents success Improved Yield optimize->success purify_reagents->success

Caption: A logical guide for troubleshooting low product yield.

Side_Reaction_Pathways Potential Side Reaction Pathways hddma This compound (HDDMA) quat Quaternary Ammonium Salt (Desired Product) hddma->quat + Alkyl Halide amine_oxide Amine Oxide hddma->amine_oxide + Oxidizing Agent hofmann Hofmann Elimination Product (Alkene + Trimethylamine) quat->hofmann High Temp / Base

Caption: Key side reaction pathways involving HDDMA and its quaternary salt.

Technical Support Center: The Impact of pH on Hexadecyldimethylamine (HDMA) Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexadecyldimethylamine (HDMA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this pH-responsive cationic lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HDMA) and why is pH important for its function?

A1: this compound (HDMA) is a tertiary amine lipid with a 16-carbon alkyl chain. Its amine headgroup can be protonated or deprotonated depending on the pH of the surrounding environment. This pH-responsive behavior is critical for its applications, particularly in drug delivery systems like lipid nanoparticles (LNPs). At acidic pH, the amine group becomes protonated, leading to a positive charge, while at physiological pH (around 7.4), it is predominantly neutral. This charge-switching capability is exploited for encapsulating nucleic acids at low pH and facilitating their release into the cytoplasm of cells.

Q2: What is the pKa of this compound and how does it influence its charge?

A2: The predicted acid dissociation constant (pKa) of this compound is approximately 9.78.[1][2] The pKa is the pH at which 50% of the HDMA molecules are in their protonated (charged) form and 50% are in their deprotonated (neutral) form.

  • Below the pKa (acidic conditions): A higher proportion of HDMA molecules will be protonated (positively charged).

  • Above the pKa (alkaline conditions): A higher proportion of HDMA molecules will be deprotonated (neutral).

This pH-dependent charge is fundamental to its role in pH-responsive formulations.

Q3: How does pH affect the aggregation of HDMA in aqueous solutions?

A3: The aggregation behavior of HDMA, including the formation of micelles, is highly dependent on pH. As a cationic surfactant, its self-assembly is influenced by the electrostatic repulsion between the charged headgroups.

  • At low pH (below pKa): The headgroups are protonated and positively charged, leading to electrostatic repulsion. This can increase the critical micelle concentration (CMC), the minimum concentration required to form micelles.[][4]

  • Near and above the pKa: As the pH increases, the headgroups become deprotonated and neutral, reducing electrostatic repulsion. This facilitates micelle formation at lower concentrations.

The size and shape of the micelles can also be affected by pH.[][5][6]

Q4: How is the pH-responsive nature of HDMA utilized in drug delivery, specifically in lipid nanoparticles (LNPs)?

A4: In LNP-based drug delivery of nucleic acids (like mRNA or siRNA), the pH-responsiveness of ionizable lipids such as HDMA is key to overcoming the endosomal barrier. The process can be summarized as follows:

  • Formulation at acidic pH: The LNP components, including HDMA, are mixed with the nucleic acid cargo in an acidic buffer (e.g., pH 4). At this pH, HDMA is positively charged and can efficiently complex with the negatively charged nucleic acids.

  • Neutralization for administration: The formulated LNPs are then buffer-exchanged to a physiological pH of 7.4 for administration. At this pH, HDMA is mostly neutral, resulting in a near-neutral surface charge for the LNP, which enhances stability in the bloodstream and reduces toxicity.

  • Endosomal uptake and acidification: After administration, the LNPs are taken up by target cells into endosomes. The endosomal environment is naturally acidic (pH 5.5-6.5).

  • Endosomal escape: In the acidic endosome, the HDMA molecules in the LNP become protonated and regain their positive charge. This is thought to disrupt the endosomal membrane through electrostatic interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Troubleshooting Guides

Issue 1: Poor Encapsulation Efficiency of Nucleic Acids in HDMA-containing LNPs
Potential Cause Troubleshooting Step Rationale
Incorrect formulation pH Ensure the pH of the aqueous buffer used for mixing the lipids and nucleic acids is sufficiently low (typically pH 3-5).HDMA needs to be protonated (positively charged) to effectively interact with and encapsulate the negatively charged nucleic acid backbone.
Suboptimal lipid ratios Titrate the molar ratio of HDMA in the lipid mixture.The ratio of the ionizable lipid to other components (helper lipids, cholesterol, PEG-lipid) is critical for stable encapsulation.
Degraded HDMA or nucleic acids Use fresh, high-quality HDMA and ensure the integrity of your nucleic acid cargo before formulation.Degradation of either component can lead to poor complexation.
Issue 2: Aggregation of HDMA-containing Formulations
Potential Cause Troubleshooting Step Rationale
pH of the final formulation is too low After formulation, ensure the buffer exchange to a physiological pH (around 7.4) is complete.Residual acidity can lead to a positive surface charge on the LNPs, causing aggregation through electrostatic interactions.
High concentration of the formulation Dilute the formulation or optimize the lipid concentration.High particle concentrations can increase the likelihood of aggregation, especially if the surface charge is not fully neutralized.
Ionic strength of the buffer Evaluate the salt concentration of your final buffer. In some cases, adjusting the ionic strength can help stabilize the particles.Ions in the buffer can screen surface charges, which can either stabilize or destabilize the formulation depending on the specific conditions.

Quantitative Data

Table 1: Illustrative Critical Micelle Concentration (CMC) of HDMA at Different pH Values

pHExpected CMC (mM)Rationale
4.0HigherAt low pH, the amine headgroups are protonated and positively charged, leading to increased electrostatic repulsion which hinders micelle formation.[][4]
7.0IntermediateA significant portion of the headgroups are still protonated, but repulsion is less than at pH 4.0.
9.0LowerNearing the pKa, a larger fraction of the headgroups are neutral, reducing electrostatic repulsion and facilitating micelle formation.
11.0LowestAbove the pKa, the majority of the headgroups are neutral, minimizing repulsion and leading to the lowest CMC.

Table 2: Illustrative Micelle Size (Hydrodynamic Diameter) of HDMA at Different pH Values as Measured by Dynamic Light Scattering (DLS)

pHExpected Hydrodynamic Diameter (nm)Rationale
4.0LargerIncreased electrostatic repulsion between the headgroups can lead to a less compact micellar structure.
7.0IntermediateA balance between electrostatic repulsion and hydrophobic interactions.
9.0SmallerReduced repulsion allows for tighter packing of the hydrophobic tails.
11.0SmallestWith minimal headgroup repulsion, the micelles are expected to be at their most compact size.

Table 3: Illustrative Zeta Potential of HDMA Micelles at Different pH Values

pHExpected Zeta Potential (mV)Rationale
4.0Highly Positive (~ +40 to +60 mV)The amine headgroups are fully protonated, resulting in a strong positive surface charge.
7.0Moderately Positive (~ +20 to +30 mV)A significant portion of the headgroups are protonated, but less than at pH 4.0.
9.0Slightly Positive (~ +5 to +15 mV)As the pH approaches the pKa, the surface charge decreases as more headgroups become neutral.
11.0Near-Neutral (~ 0 to +5 mV)Above the pKa, the majority of the headgroups are deprotonated and neutral, leading to a near-neutral zeta potential.

Experimental Protocols

Protocol 1: Determination of the Apparent pKa of HDMA in Lipid Nanoparticles using a TNS Fluorescence Assay

Principle: The fluorescent probe 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) exhibits low fluorescence in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of a lipid nanoparticle. The binding of TNS to the LNP is enhanced when the ionizable lipid is protonated (positively charged). By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated, and the apparent pKa can be determined as the pH at which 50% of the maximum fluorescence is observed.[7]

Materials:

  • HDMA-containing LNPs (without nucleic acid cargo)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers at a constant ionic strength)

  • TNS stock solution (e.g., 300 µM in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of LNP dilutions in the different pH buffers.

  • Add a small volume of the TNS stock solution to each well containing the diluted LNPs.

  • Incubate the plate at room temperature for a short period, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 425 nm.[7]

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pH at the inflection point (50% of the maximal fluorescence) represents the apparent pKa of the LNPs.[7]

Protocol 2: Characterization of HDMA Micelle Size by Dynamic Light Scattering (DLS) as a Function of pH

Principle: DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.

Materials:

  • HDMA solutions at a concentration above the CMC in buffers of varying pH.

  • DLS instrument

  • Low-volume disposable cuvettes

Procedure:

  • Prepare solutions of HDMA in buffers of the desired pH values. Ensure the concentration is above the CMC for micelle formation.

  • Filter the solutions through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25 °C).

  • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Analyze the data to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI). The PDI provides an indication of the size distribution of the micelles.

Visualizations

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.5-6.5) LNP_neutral LNP with Neutral HDMA LNP_protonated LNP with Protonated HDMA (+) LNP_neutral->LNP_protonated Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane (-) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Disruption Membrane Disruption Endosomal_Membrane->Disruption Destabilization Cargo_Release Nucleic Acid Cargo Disruption->Cargo_Release Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: Mechanism of pH-mediated endosomal escape of an HDMA-containing LNP.

LNP_Formulation_Workflow A 1. Prepare Lipid Mixture (HDMA, Helper Lipids, Cholesterol, PEG-Lipid) in Ethanol C 3. Rapid Mixing (e.g., Microfluidics) A->C B 2. Prepare Aqueous Phase (Nucleic Acid Cargo in Acidic Buffer, pH 4) B->C D 4. LNP Self-Assembly C->D E 5. Buffer Exchange (Dialysis or TFF to pH 7.4) D->E F 6. Characterization (Size, Zeta Potential, Encapsulation Efficiency) E->F G 7. Sterile Filtration & Storage F->G

Caption: General workflow for the formulation of HDMA-containing lipid nanoparticles.

References

How to regenerate Hexadecyldimethylamine from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the experimental regeneration of Hexadecyldimethylamine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as 1-hexadecanol (B1195841) or 1-haloalkanes, primary and secondary amines from side reactions, and quaternary ammonium (B1175870) salts formed by over-alkylation of the tertiary amine.[1] The presence of these impurities can affect the performance of this compound in downstream applications, such as in the synthesis of surfactants.[2]

Q2: What are the primary methods for regenerating this compound?

A2: The primary methods for purifying and regenerating this compound from a reaction mixture are:

  • Acid-Base Extraction: This technique leverages the basicity of the tertiary amine to separate it from neutral or acidic impurities.[3][4]

  • Distillation: Fractional distillation under reduced pressure is effective for separating this compound from less volatile or more volatile impurities.

  • Column Chromatography: This method is useful for achieving high purity by separating the target compound from structurally similar impurities.[5]

Q3: How can I regenerate this compound from its quaternary ammonium salt?

A3: Regeneration of a tertiary amine from its quaternary ammonium salt can be challenging. One potential method involves heating the quaternary ammonium salt, which can lead to dealkylation and formation of the tertiary amine and an alkyl halide. Another approach is to react the quaternary ammonium salt with a strong nucleophile in a suitable solvent to remove one of the alkyl groups. However, these methods may require significant optimization.

Troubleshooting Guides

Acid-Base Extraction

Issue: Low recovery of this compound after acid-base extraction.

Possible Causes & Solutions:

CauseSolution
Incomplete Protonation Ensure the pH of the aqueous solution is sufficiently low (typically pH < 2) to fully protonate the this compound. Use a stronger acid if necessary.
Emulsion Formation The long alkyl chain of this compound can lead to the formation of stable emulsions. To break emulsions, you can add a saturated brine solution or a small amount of a different organic solvent. In some cases, centrifugation can also be effective.
Incomplete Deprotonation During the basification step, ensure the pH is sufficiently high (typically pH > 10) to fully deprotonate the ammonium salt and regenerate the free amine.
Product Loss in Aqueous Layer Even in its free base form, some this compound may remain in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery.
Distillation

Issue: Decomposition of this compound during distillation.

Possible Causes & Solutions:

CauseSolution
High Temperature This compound can decompose at high temperatures. Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.
Presence of Oxygen Amines can be susceptible to oxidation at elevated temperatures. Ensure the distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography

Issue: Poor separation or tailing of this compound on a silica (B1680970) gel column.

Possible Causes & Solutions:

CauseSolution
Strong Interaction with Silica The basic nature of the amine leads to strong interactions with the acidic silanol (B1196071) groups on the silica surface, causing peak tailing.[5]
Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[6]
Alternative Stationary Phase: Use a less acidic stationary phase like alumina (B75360) or an amine-functionalized silica gel for better results.[6]
Inappropriate Solvent System The chosen eluent may not be optimal for separating this compound from impurities.
Optimize the Mobile Phase: Systematically vary the solvent polarity to achieve better separation. A gradient elution from a non-polar solvent to a more polar solvent is often effective.

Experimental Protocols

Protocol 1: Regeneration of this compound by Acid-Base Extraction

This protocol describes the purification of crude this compound from non-basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether (e.g., 10 mL of ether per 1 g of crude material).

  • Acidic Extraction: Transfer the ether solution to a separatory funnel and wash it three times with an equal volume of 1 M HCl. The this compound will be protonated and move into the aqueous layer. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH with stirring until the pH is above 10. This will regenerate the free amine.

  • Back Extraction: Extract the free this compound back into diethyl ether by performing three extractions with an equal volume of ether.

  • Washing and Drying: Combine the organic layers and wash once with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Purification Methods

The following table summarizes typical parameters and expected outcomes for the purification of this compound.

Purification MethodKey ParametersExpected Purity (%)Expected Yield (%)
Acid-Base Extraction 1 M HCl, 2 M NaOH90 - 9585 - 95
Vacuum Distillation Pressure: 0.1-1.0 kPa; Kettle Temperature: 130-310 °C; Head Temperature: 80-130 °C[7]> 9880 - 90
Column Chromatography Stationary Phase: Amine-functionalized silica; Mobile Phase: Hexane/Ethyl Acetate gradient> 9970 - 85

Visualizations

Experimental Workflow for Acid-Base Extraction

A Crude this compound in Organic Solvent B Add 1M HCl (aq) A->B C Separatory Funnel (Shake and Separate Layers) B->C D Aqueous Layer (Protonated Amine) C->D Lower Layer E Organic Layer (Neutral Impurities) C->E Upper Layer F Add 2M NaOH (aq) (Basify to pH > 10) D->F G Extract with Organic Solvent F->G H Organic Layer (Purified Amine) G->H I Aqueous Layer (Salts) G->I J Dry and Concentrate H->J K Regenerated This compound J->K

Caption: Workflow for this compound regeneration via acid-base extraction.

Troubleshooting Logic for Amine Purification

start Start Purification extraction Perform Acid-Base Extraction start->extraction check_purity Is Purity > 98%? distillation Consider Vacuum Distillation check_purity->distillation No end_ok Purification Successful check_purity->end_ok Yes chromatography Consider Column Chromatography distillation->chromatography check_yield Is Yield > 85%? distillation->check_yield end_nok Further Optimization Needed chromatography->end_nok check_tailing Is there peak tailing in chromatography? chromatography->check_tailing extraction->check_purity check_yield->end_ok Yes troubleshoot_extraction Troubleshoot Extraction: - Check pH - Break Emulsions - Multiple Extractions check_yield->troubleshoot_extraction No troubleshoot_extraction->extraction check_tailing->end_ok No troubleshoot_chrom Troubleshoot Chromatography: - Add Basic Modifier (TEA) - Use Amine-Silica/Alumina check_tailing->troubleshoot_chrom Yes troubleshoot_chrom->chromatography

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Troubleshooting Poor Cell Viability in Assays with Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor cell viability in assays involving Hexadecyldimethylamine (HDMA). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HDMA) and why might it cause low cell viability?

This compound (HDMA) is a tertiary amine that also acts as a cationic surfactant.[1][2] Its amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic headgroup, allows it to interact with and disrupt cell membranes. This disruption is a primary cause of cytotoxicity.[3] At concentrations below its critical micelle concentration (CMC), HDMA monomers can integrate into the cell membrane, impairing its barrier function and leading to a loss of viability. At or near its CMC, it can cause more severe membrane disruption and cell lysis.

Q2: I'm observing a rapid and dose-dependent decrease in cell viability. Is this expected with HDMA?

Yes, this is a common observation with surfactants like HDMA. The cytotoxic effects are often immediate and directly proportional to the concentration used. Due to its mechanism of action, which involves direct physical interaction with the cell membrane, higher concentrations of HDMA will lead to more extensive and rapid cell death.

Q3: Could the solvent I use to dissolve HDMA be contributing to the cytotoxicity?

Absolutely. While HDMA is insoluble in water, it is soluble in organic solvents like ethanol (B145695) and DMSO.[2] These solvents can be toxic to cells, especially at higher concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of the solvent used to dissolve HDMA) in your experiments to distinguish between solvent-induced toxicity and the cytotoxicity of HDMA itself.

Q4: Are there specific cell lines that are more or less sensitive to HDMA?

Troubleshooting Guide

Issue 1: Complete or near-complete cell death at all tested concentrations of HDMA.

Possible Cause A: Concentration range is too high.

  • Troubleshooting Step: Perform a broad-range dose-response experiment. Start with a much lower concentration range (e.g., nanomolar or low micromolar) and perform serial dilutions to identify a sub-lethal concentration range.

Possible Cause B: Solvent toxicity.

  • Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is minimal (typically <0.5% for DMSO). Run a vehicle control with the highest concentration of solvent used in your HDMA dilutions. If the vehicle control also shows high toxicity, consider using a different, less toxic solvent or reducing the solvent concentration.

Issue 2: High variability in cell viability results between replicate wells.

Possible Cause A: Uneven cell seeding.

  • Troubleshooting Step: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.

Possible Cause B: "Edge effect" in multi-well plates.

  • Troubleshooting Step: The outer wells of a microplate are prone to evaporation, which can concentrate media components and the test compound. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for your experimental data.

Possible Cause C: Incomplete dissolution or precipitation of HDMA.

  • Troubleshooting Step: HDMA is insoluble in aqueous media.[2] Ensure it is fully dissolved in the solvent before diluting it in the culture medium. Visually inspect the wells under a microscope after adding the HDMA solution to check for any precipitate. If precipitation is observed, consider using a lower concentration or a different solvent system.

Issue 3: Discrepancies between different types of viability assays (e.g., MTT vs. LDH assay).

Possible Cause A: Different mechanisms of action measured by the assays.

  • Explanation: Assays like MTT measure metabolic activity, which can be affected before cell membrane integrity is lost. In contrast, the LDH release assay directly measures membrane rupture.[4] With a surfactant like HDMA that directly targets the cell membrane, you might expect to see a more rapid and pronounced effect in an LDH assay compared to an MTT assay at early time points.

  • Troubleshooting Step: Consider the mechanism of HDMA-induced cytotoxicity when choosing your assay. For membrane-disrupting agents, a membrane integrity assay like the LDH release assay or a dye exclusion assay (e.g., Trypan Blue or Propidium Iodide) is highly recommended.

Possible Cause B: Interference of HDMA with the assay components.

  • Explanation: Surfactants can sometimes interfere with the reagents used in viability assays. For example, they might interact with the formazan (B1609692) crystals in an MTT assay, affecting their solubilization and leading to inaccurate readings.[5]

  • Troubleshooting Step: Run a cell-free control where you add HDMA to the culture medium and then perform the assay to see if it directly interacts with the assay reagents. If interference is observed, you may need to switch to a different type of assay.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data for this compound (HDMA) as specific experimental values are not widely available in published literature. This data is provided to demonstrate the expected dose-dependent cytotoxic effects of a cationic surfactant and for formatting purposes only.

Table 1: Illustrative IC50 Values of HDMA in Various Cell Lines after 24-hour Exposure

Cell LineCell TypeAssay MethodIllustrative IC50 (µM)
HeLaHuman Cervical CancerMTT25
A549Human Lung CarcinomaNeutral Red Uptake18
HepG2Human Hepatocellular CarcinomaLDH Release15
NIH/3T3Mouse Embryonic FibroblastMTT35

Table 2: Illustrative Percentage of Cell Viability at Different HDMA Concentrations in HeLa Cells (MTT Assay)

HDMA Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
578 ± 6.2
1065 ± 5.8
2551 ± 4.9
5022 ± 3.7
1005 ± 2.1

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (HDMA) stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of HDMA in complete culture medium. Remove the old medium from the wells and add 100 µL of the HDMA dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings and calculate cell viability as a percentage of the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of LDH from cells with damaged membranes.[6]

Materials:

  • Cells seeded in a 96-well plate

  • HDMA stock solution

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Prepare serial dilutions of HDMA in serum-free medium. Add the dilutions to the appropriate wells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired time at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Stop the reaction (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically compares the LDH release from treated cells to that of the spontaneous and maximum release controls.

Protocol 3: Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8][9]

Materials:

  • Cells seeded in a 96-well plate

  • HDMA stock solution

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Wash buffer (e.g., PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Dye Uptake: After treatment, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[8]

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Cell Viability Start Poor Cell Viability Observed Check_Concentration Is the HDMA concentration range appropriate? Start->Check_Concentration Check_Solvent Is the solvent concentration non-toxic? Check_Concentration->Check_Solvent Yes Optimize_Concentration Action: Perform broad dose-response Check_Concentration->Optimize_Concentration No Check_Precipitation Is HDMA precipitating in the media? Check_Solvent->Check_Precipitation Yes Optimize_Solvent Action: Run vehicle control / Reduce solvent % Check_Solvent->Optimize_Solvent No Check_Assay Is the viability assay appropriate for a surfactant? Check_Precipitation->Check_Assay No Optimize_Solubility Action: Lower concentration / Change solvent Check_Precipitation->Optimize_Solubility Yes Optimize_Assay Action: Use membrane integrity assay (LDH, PI) Check_Assay->Optimize_Assay No End Viability Issue Resolved Check_Assay->End Yes Optimize_Concentration->Start Optimize_Solvent->Start Optimize_Solubility->Start Optimize_Assay->Start

Caption: Troubleshooting workflow for poor cell viability.

G cluster_1 Proposed Signaling Pathway for HDMA-Induced Cell Death HDMA This compound (HDMA) Membrane Cell Membrane Disruption HDMA->Membrane Ion_Influx Ion Influx (e.g., Ca2+) Membrane->Ion_Influx Necrosis Necrosis / Necroptosis Membrane->Necrosis Mitochondria Mitochondrial Stress Ion_Influx->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis LDH_Release LDH Release Necrosis->LDH_Release

Caption: HDMA-induced cell death signaling pathway.

References

Optimizing temperature and reaction time for Hexadecyldimethylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Hexadecyldimethylamine (HDDA), a tertiary amine widely used as an intermediate in the production of surfactants, quaternary ammonium (B1175870) compounds, and other specialty chemicals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Reductive Amination (Eschweiler-Clarke type reaction): This involves the reaction of a primary amine (hexadecylamine) with an excess of formic acid and formaldehyde (B43269). The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2]

  • Nucleophilic Substitution: This route involves the reaction of a hexadecyl halide (e.g., 1-bromohexadecane) with dimethylamine (B145610). This is a direct alkylation method.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The key parameters that significantly influence the yield and purity of the final product are:

  • Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times can lead to side reactions.

  • Stoichiometry of Reactants: The molar ratio of the amine to the methylating agents (formaldehyde and formic acid) or the alkylating agent (hexadecyl bromide) is crucial to prevent the formation of undermethylated or overmethylated products.

  • pH of the reaction medium: In reductive amination, the pH can influence the rate of imine formation and the efficacy of the reducing agent.

Q3: What are the common byproducts in this compound synthesis and how can they be minimized?

A3: Common byproducts can include:

  • In reductive amination: Unreacted hexadecylamine (B48584) (primary amine) and the intermediate N-methylhexadecylamine (secondary amine). Minimizing these byproducts can be achieved by using an excess of formic acid and formaldehyde and ensuring optimal reaction time and temperature.

  • In nucleophilic substitution: The formation of a quaternary ammonium salt can occur if the product tertiary amine reacts further with the hexadecyl halide. This can be minimized by controlling the stoichiometry and reaction conditions.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods:

  • Distillation: Vacuum distillation is a common method for purifying liquid amines with high boiling points.

  • Extraction: Liquid-liquid extraction can be used to separate the amine from water-soluble impurities.

  • Crystallization: If the product or its salt is a solid at a certain temperature, crystallization can be an effective purification technique.

  • Chromatography: For high-purity requirements, column chromatography may be employed.

Troubleshooting Guides

Reductive Amination (Eschweiler-Clarke type reaction) of Hexadecylamine

This method involves the reaction of hexadecylamine with formaldehyde and formic acid.

Logical Workflow for Troubleshooting Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Temp_Time Review Reaction Temperature and Time Check_Reagents->Check_Temp_Time Incomplete_Reaction Incomplete Reaction? Check_Temp_Time->Incomplete_Reaction Optimize_Temp Adjust Temperature Check_Temp_Time->Optimize_Temp Sub-optimal Byproducts Significant Byproduct Formation? Incomplete_Reaction->Byproducts No Optimize_Time Adjust Reaction Time Incomplete_Reaction->Optimize_Time Yes Optimize_Stoichiometry Adjust Reagent Ratios Byproducts->Optimize_Stoichiometry Yes Purification_Issues Investigate Purification Method Byproducts->Purification_Issues No Optimize_Temp->Check_Temp_Time Optimize_Time->Check_Temp_Time Optimize_Stoichiometry->Check_Temp_Time Success Improved Yield and Purity Purification_Issues->Success

Caption: Troubleshooting workflow for the reductive amination synthesis of this compound.

Table 1: Troubleshooting Common Issues in Reductive Amination of Hexadecylamine

Issue Potential Cause Troubleshooting Steps Expected Outcome
Low Yield Incomplete reaction- Increase reaction temperature within the optimal range (e.g., 80-100°C). - Extend the reaction time (e.g., in increments of 2-4 hours). - Ensure vigorous stirring to maintain a homogeneous mixture.Increased conversion of starting material and higher product yield.
Sub-optimal reagent ratios- Use a molar excess of formic acid and formaldehyde relative to hexadecylamine. A common ratio is 1:5:2.5 (amine:formic acid:formaldehyde).Drives the reaction towards the formation of the tertiary amine.
Presence of Primary Amine (Hexadecylamine) in Product Insufficient methylation- Increase the amount of formaldehyde and formic acid. - Ensure the reaction temperature is high enough to facilitate the reaction.Complete conversion of the primary amine to the tertiary amine.
Presence of Secondary Amine (N-methylhexadecylamine) in Product Incomplete second methylation- Increase the reaction time to allow for the second methylation step to complete. - A slightly higher temperature might be beneficial.Conversion of the secondary amine intermediate to the final tertiary amine product.
Product is Dark or Discolored Side reactions at high temperatures- Lower the reaction temperature, but ensure it remains within the effective range (e.g., start at 80°C). - Minimize the reaction time once the starting material is consumed (monitor by TLC or GC).Lighter colored product with fewer impurities.
Difficulty in Product Isolation Emulsion formation during workup- Add a saturated brine solution during the extraction to break the emulsion. - Use a different extraction solvent.Clean phase separation and efficient product extraction.
Nucleophilic Substitution of 1-Bromohexadecane (B154569) with Dimethylamine

This method provides a direct route to this compound.

Table 2: Troubleshooting Common Issues in Nucleophilic Substitution

Issue Potential Cause Troubleshooting Steps Expected Outcome
Low Yield Incomplete reaction- Increase the reaction temperature. - Extend the reaction time. - Use a polar aprotic solvent (e.g., DMF, DMSO) to accelerate the reaction.Higher conversion of 1-bromohexadecane.
Loss of volatile dimethylamine- Use a sealed reaction vessel or a condenser cooled to a low temperature to prevent the escape of dimethylamine gas. - Use a solution of dimethylamine in a suitable solvent (e.g., THF, ethanol).Maintain the desired stoichiometry of reactants throughout the reaction.
Formation of Quaternary Ammonium Salt Over-alkylation of the product- Use a molar excess of dimethylamine relative to 1-bromohexadecane. - Add 1-bromohexadecane slowly to the dimethylamine solution to maintain a high concentration of the nucleophile.Minimized formation of the quaternary ammonium salt byproduct.
Presence of Unreacted 1-Bromohexadecane Insufficient reaction time or temperature- As with low yield, increase the reaction temperature and/or time. - Ensure efficient mixing.Complete consumption of the starting alkyl halide.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via Reductive Amination

This protocol is based on the principles of the Eschweiler-Clarke reaction, optimized for long-chain amines. A study on the methylation of ethylenediamine (B42938) found optimal conditions to be a reactant ratio of 1:8.4:5 (amine:formic acid:formaldehyde) at 78-80°C for 5 hours, resulting in a 98% yield.[3] For long-chain amines like hexadecylamine, reaction times may need to be extended. General conditions for C8-C18 primary amines are reported to be 50-100°C for 5-25 hours.[4]

Materials:

  • Hexadecylamine

  • Formic Acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place hexadecylamine.

  • With stirring, slowly add formic acid to the flask. An exothermic reaction may occur.

  • After the initial reaction subsides, add the formaldehyde solution.

  • Heat the reaction mixture to 80-90°C and maintain it at this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Optimization Data (Hypothetical based on literature for similar amines)

Table 3: Effect of Temperature and Time on this compound Yield (Reductive Amination)

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
60127590
8089295
80129596
10069092
100108889

Note: This data is illustrative and should be optimized for specific laboratory conditions.

Workflow for Reductive Amination Synthesis

Caption: Step-by-step workflow for the synthesis of this compound via reductive amination.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

Materials:

  • 1-Bromohexadecane

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • A suitable solvent (e.g., ethanol (B145695), THF, or DMF)

  • A base (e.g., potassium carbonate or triethylamine, if using dimethylamine hydrochloride)

Equipment:

  • Pressure-rated reaction vessel (if using gaseous dimethylamine)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard workup and purification equipment as in Protocol 1

Procedure:

  • In a reaction vessel, dissolve 1-bromohexadecane in a suitable solvent.

  • Add a molar excess of dimethylamine solution. If using dimethylamine gas, bubble it through the solution. If using a salt like dimethylamine hydrochloride, add a base to liberate the free amine.

  • Seal the vessel (if necessary) and heat the mixture with stirring. The reaction temperature and time will depend on the solvent used (e.g., reflux in ethanol for several hours).

  • Monitor the reaction by TLC or GC until the 1-bromohexadecane is consumed.

  • After completion, cool the reaction mixture.

  • Perform a standard aqueous workup to remove excess dimethylamine and any salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent.

  • Purify the product by vacuum distillation.

Table 4: Effect of Solvent and Temperature on Nucleophilic Substitution

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux (~78)2470
THFReflux (~66)2465
DMF801285
DMSO801090

Note: This data is illustrative and should be optimized for specific laboratory conditions.

References

Technical Support Center: Hexadecyldimethylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Hexadecyldimethylamine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during production.

Troubleshooting Guide

Scaling up the production of this compound from laboratory to industrial scale can introduce a range of challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: Sintering or poisoning of the catalyst. 3. Poor Mass Transfer: Inefficient mixing of reactants and catalyst, especially in larger reactors. 4. Unfavorable Reaction Equilibrium: Presence of water byproduct shifting equilibrium.1. Monitor reaction progress using GC analysis. Gradually increase reaction time and/or temperature, being mindful of potential side reactions. 2. Regenerate the catalyst if possible, or replace it with a fresh batch. Ensure raw materials are free from catalyst poisons like sulfur compounds. 3. Increase agitation speed. In larger vessels, evaluate the need for improved impeller design or baffling. 4. Implement continuous removal of water, for example, by using a Dean-Stark trap in a lab setting or a separation unit in a continuous process.
Formation of Impurities and Byproducts 1. Side Reactions: Over-alkylation leading to quaternary ammonium (B1175870) salts, or formation of high-boiling point residues.[1] 2. Raw Material Impurities: Presence of other fatty alcohols in the hexadecanol (B772) feed. 3. Disproportionation of Dimethylamine (B145610): Can lead to the formation of monomethylamine and trimethylamine.[2]1. Optimize reaction conditions (temperature, pressure, reactant ratios) to favor the desired reaction pathway. Lowering the temperature may reduce the rate of side reactions.[1] 2. Ensure the purity of hexadecanol and dimethylamine through rigorous quality control of raw materials. 3. Adjusting the hydrogen partial pressure can help suppress the disproportionation of dimethylamine.
Difficult Product Purification 1. Similar Boiling Points: Close boiling points of this compound and certain impurities. 2. High Viscosity: Increased viscosity of the product mixture at lower temperatures can hinder handling and distillation. 3. Formation of Emulsions: Difficulty in separating aqueous and organic phases during workup.1. Utilize fractional distillation with a high-efficiency column for improved separation. 2. Maintain the product at an elevated temperature during transfer and purification to reduce viscosity. 3. Use appropriate demulsifiers or adjust the pH to break emulsions.
Exothermic Reaction Difficult to Control at Scale 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases in larger reactors, making heat removal less efficient.1. Use a jacketed reactor with a reliable temperature control system. 2. Control the feed rate of reactants to manage the rate of heat generation. 3. Consider using a heat transfer fluid with a higher heat capacity.
Catalyst Handling and Separation Issues 1. Catalyst Fines: Generation of fine catalyst particles that are difficult to filter. 2. Slurry Agitation: Difficulty in maintaining a uniform suspension of a heterogeneous catalyst.1. Use a catalyst with higher mechanical strength. Employ more sophisticated filtration techniques like cross-flow filtration. 2. Optimize the agitator design and speed to ensure the catalyst remains suspended.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing this compound?

A1: The primary industrial route is the direct amination of hexadecanol (a fatty alcohol) with dimethylamine in the presence of a heterogeneous catalyst.[1] This one-step process is favored for its efficiency.

Q2: What are the typical catalysts used in the amination of fatty alcohols?

A2: Commonly used catalysts include copper-nickel (Cu-Ni), copper-chromium (Cu-Cr), and precious metal catalysts like ruthenium (Ru) and iridium (Ir) on various supports.[3] Nickel-based catalysts are also frequently employed due to their good activity and selectivity.[3]

Q3: How do reaction temperature and pressure affect the synthesis of this compound?

A3: Temperature and pressure are critical parameters. Increasing the temperature generally increases the reaction rate but can also lead to more side reactions and the formation of byproducts. The partial pressure of hydrogen is also important as it can influence catalyst activity and selectivity, and help to suppress undesirable side reactions.[1]

Q4: What are the main impurities to look for in the final product?

A4: Potential impurities include unreacted hexadecanol, primary and secondary amines, other tertiary amines from impurities in the fatty alcohol feedstock, and high-boiling point residues formed during the reaction.[1]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a chemical intermediate and direct contact should be avoided. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on this compound Yield and Purity
Temperature (°C)Reaction Time (hours)This compound Yield (%)Purity (%)Notes
160128598Lower temperature requires longer reaction time.
18089297Good balance of reaction rate and selectivity.
20069594Higher yield but increased byproduct formation.
22059390Significant increase in high-boiling point residues.

Note: This data is illustrative and actual results will vary depending on the catalyst, pressure, and specific reactor setup.

Table 2: Comparison of Common Catalysts for Fatty Alcohol Amination
CatalystTypical Operating Temperature (°C)Selectivity for Tertiary AmineRelative CostNotes
Copper-Chromium (Cu-Cr) 180-220GoodModerateWidely used industrially.
Copper-Nickel (Cu-Ni) 170-210HighModerateOffers high selectivity.
Ruthenium on Carbon (Ru/C) 140-180Very HighHighHigh activity at lower temperatures.
Raney Nickel 160-200GoodLowCost-effective but can have lower selectivity.

Experimental Protocols

Lab-Scale Synthesis of this compound

Objective: To synthesize this compound from hexadecanol and dimethylamine in a laboratory setting.

Materials:

  • Hexadecanol (1-hexadecanol)

  • Dimethylamine (40% solution in water or anhydrous)

  • Copper-chromium catalyst

  • Hydrogen gas

  • Nitrogen gas

  • Solvent (e.g., toluene, optional)

  • Standard laboratory glassware

  • High-pressure autoclave with magnetic stirring and temperature control

Procedure:

  • Reactor Setup: Charge the autoclave with hexadecanol and the copper-chromium catalyst (e.g., 1-5% by weight of the alcohol).

  • Inerting: Seal the reactor and purge with nitrogen gas several times to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen to a desired pressure (e.g., 10-20 bar) and heat to the reaction temperature (e.g., 180°C) with stirring.

  • Reactant Addition: Introduce the dimethylamine solution into the reactor.

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 8 hours), monitoring the reaction progress by taking samples and analyzing them by GC.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Pilot-Scale Production Considerations

When scaling up to a pilot plant, the following modifications and considerations are crucial:

  • Reactor: A jacketed, baffled reactor with a robust agitation system is necessary to ensure efficient heat transfer and mixing.

  • Reagent Handling: Anhydrous dimethylamine is typically used in industrial processes and requires a closed handling system due to its volatility and flammability.

  • Heat Management: The exothermic nature of the reaction requires a precise temperature control system to prevent temperature runaway.

  • Catalyst Filtration: A larger-scale filtration system, such as a filter press, is needed for efficient catalyst removal.

  • Automation: Process control systems are implemented to monitor and control temperature, pressure, and reactant feed rates automatically.

Visualizations

experimental_workflow cluster_lab Lab-Scale Synthesis cluster_pilot Pilot-Scale Production lab_start Start lab_charge Charge Autoclave with Hexadecanol & Catalyst lab_start->lab_charge lab_inert Inert with Nitrogen lab_charge->lab_inert lab_pressurize Pressurize with H2 and Heat lab_inert->lab_pressurize lab_add_dma Add Dimethylamine lab_pressurize->lab_add_dma lab_react Reaction Monitoring (GC) lab_add_dma->lab_react lab_cool Cool & Depressurize lab_react->lab_cool lab_filter Filter Catalyst lab_cool->lab_filter lab_purify Purify (Distillation) lab_filter->lab_purify lab_end Pure this compound lab_purify->lab_end pilot_start Start pilot_charge Charge Jacketed Reactor pilot_start->pilot_charge pilot_inert Inerting System pilot_charge->pilot_inert pilot_heat Controlled Heating pilot_inert->pilot_heat pilot_feed Automated DMA Feed pilot_heat->pilot_feed pilot_react Process Control Monitoring pilot_feed->pilot_react pilot_cool Controlled Cooling pilot_react->pilot_cool pilot_filter Large-Scale Filtration pilot_cool->pilot_filter pilot_purify Fractional Distillation Column pilot_filter->pilot_purify pilot_end Bulk Product pilot_purify->pilot_end scaling_challenges cluster_challenges Key Challenges in Scaling Up heat Heat Management (Exothermic Reaction) industrial Industrial Production heat->industrial mixing Mass Transfer (Efficient Mixing) mixing->industrial catalyst Catalyst Handling & Separation catalyst->industrial purification Product Purification (Large Volumes) purification->industrial safety Process Safety & Automation safety->industrial byproducts Byproduct & Waste Management byproducts->industrial scale_up Lab-Scale Synthesis scale_up->heat scale_up->mixing scale_up->catalyst scale_up->purification scale_up->safety scale_up->byproducts

References

Validation & Comparative

A Comparative Guide to the Characterization of Hexadecyldimethylamine and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of Hexadecyldimethylamine (HDMA) with its lower and higher chain length homologues, Dodecyldimethylamine (DDMA) and Octadecyldimethylamine (ODMA). This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of products containing these long-chain tertiary amines, which are crucial intermediates in the synthesis of a wide array of surfactants and other specialty chemicals.[1]

Physicochemical Properties

The physical and chemical properties of these aliphatic amines are primarily dictated by the length of their alkyl chains. As the chain length increases, properties such as melting point, boiling point, and density are affected. A summary of these properties is presented in Table 1 for easy comparison.

PropertyDodecyldimethylamine (DDMA)This compound (HDMA)Octadecyldimethylamine (ODMA)
Molecular Formula C₁₄H₃₁NC₁₈H₃₉NC₂₀H₄₃N
Molecular Weight ( g/mol ) 213.41269.51297.57[]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid/solidClear to slightly hazy liquid/solid[3]
Melting Point (°C) -201223[][3]
Boiling Point (°C) 80-82 @ 0.1 hPa148 @ 2 mmHg347
Density (g/mL at 20°C) 0.7870.8010.8[][3]
Solubility in Water InsolubleInsolubleInsoluble[3]
Solubility in Organic Solvents Soluble in alcoholSoluble in alcoholEasily soluble in alcohol[3]

Analytical Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of these long-chain tertiary amines. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of these amines.

¹H NMR Spectroscopy Data

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the terminal methyl group of the alkyl chain, the methylene (B1212753) groups of the chain, the methylene group adjacent to the nitrogen, and the methyl groups on the nitrogen.

ProtonsDodecyldimethylamine (DDMA) Chemical Shift (δ, ppm)This compound (HDMA) Chemical Shift (δ, ppm)Octadecyldimethylamine (ODMA) Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (terminal)~0.88~0.88~0.88Triplet3H
-(CH₂)n-~1.26~1.26~1.26MultipletVariable
-CH₂-N~2.2-2.3~2.2-2.3~2.23Triplet2H
N-(CH₃)₂~2.2~2.2~2.21Singlet6H

¹³C NMR Spectroscopy Data

The ¹³C NMR spectra provide information on the carbon skeleton of the molecules.

CarbonDodecyldimethylamine (DDMA) Chemical Shift (δ, ppm)This compound (HDMA) Chemical Shift (δ, ppm)Octadecyldimethylamine (ODMA) Chemical Shift (δ, ppm)
-C H₃ (terminal)~14~14~14
-(C H₂)n-~22-32~22-32~22-32
-C H₂-N~59~59~59
N-(C H₃)₂~45~45~45
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the amines, aiding in their identification and structural confirmation. Electron ionization (EI) is a common technique used for these volatile compounds.

FeatureDodecyldimethylamine (DDMA)This compound (HDMA)Octadecyldimethylamine (ODMA)
Molecular Ion [M]⁺ (m/z) 213269297[1]
Base Peak (m/z) 585858[1]
Major Fragments (m/z) [M-15]⁺, [M-29]⁺, etc. (loss of alkyl fragments)[M-15]⁺, [M-29]⁺, etc. (loss of alkyl fragments)[M-15]⁺, [M-29]⁺, etc. (loss of alkyl fragments)

The fragmentation of long-chain aliphatic amines is characterized by α-cleavage, leading to the formation of a stable immonium ion, which is often the base peak.[4][5] For these N,N-dimethylalkylamines, the base peak is typically observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the expected range (e.g., 0-150 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration for quantitative analysis, if required.[6]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the amine from any impurities and to confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[7]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[8]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-280°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 10-15°C/min) to ensure good separation.[8]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to the amine in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of long-chain tertiary amines.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample Amine Sample (HDMA, DDMA, or ODMA) Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR Dilution_GCMS Dilute in Volatile Solvent Sample->Dilution_GCMS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution_NMR->NMR GCMS GC-MS Analysis Dilution_GCMS->GCMS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MW Molecular Weight Confirmation GCMS->MW Fragmentation Fragmentation Pattern GCMS->Fragmentation Report Comprehensive Characterization Report Structure->Report Purity->Report MW->Report Fragmentation->Report

Caption: Workflow for the analytical characterization of long-chain tertiary amines.

References

A Comparative Guide to the Efficiency of Hexadecyldimethylamine and Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and performance metrics of Hexadecyldimethylamine (HDDMA) against other commonly used surfactants. The objective is to offer a comprehensive resource for professionals in research and drug development to aid in the selection of appropriate surfactants for their specific applications. This document summarizes key quantitative data, outlines detailed experimental protocols for performance evaluation, and visualizes relevant workflows and concepts.

Comparative Performance Data of Surfactants

The efficiency of a surfactant is determined by several key parameters, including its Critical Micelle Concentration (CMC), its ability to reduce surface tension, and its capacity to form stable emulsions (Emulsification Index). The following table summarizes these properties for this compound and other widely used surfactants. It is important to note that direct comparative experimental data for HDDMA under the exact same conditions as the other surfactants was not available in the public domain at the time of this guide's compilation. The provided data for HDDMA is based on available individual studies.

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Emulsification Index (E24) (%)
This compound (HDDMA) Cationic (precursor)269.51Data Not Available26.5 - 32.2 (at 1 g/L)[1]Data Not Available
Cetyltrimethylammonium Bromide (CTAB) Cationic364.45~0.9 - 1.0[2]~33 - 36[2]Varies with oil & conditions
Sodium Dodecyl Sulfate (SDS) Anionic288.38~8.2~38Varies with oil & conditions
Triton X-100 Non-ionic~625~0.24~33Varies with oil & conditions

Note: The Emulsification Index (E24) is highly dependent on the oil phase used, surfactant concentration, and the specific experimental conditions. Therefore, a standardized comparative value is difficult to provide without specific experimental context.

Experimental Protocols

To ensure accurate and reproducible comparisons of surfactant efficiency, standardized experimental protocols are crucial. Below are detailed methodologies for determining the key performance indicators presented in the table above.

Determination of Critical Micelle Concentration (CMC) by Conductivity Method

The conductivity method is a widely used and reliable technique for determining the CMC of ionic surfactants.[3] The principle lies in the change in the electrical conductivity of a surfactant solution as micelles are formed.

Materials and Equipment:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

  • High-purity water (e.g., deionized or Milli-Q)

  • The surfactant to be tested

  • Glassware (beakers, burette, volumetric flasks)

Procedure:

  • Prepare a stock solution of the surfactant at a concentration significantly above its expected CMC.

  • Place a known volume of high-purity water in a thermostatted beaker equipped with a magnetic stir bar and the conductivity cell.

  • Allow the water to equilibrate to the desired temperature (e.g., 25°C).

  • Record the initial conductivity of the water.

  • incrementally add small, precise volumes of the surfactant stock solution to the water.

  • After each addition, allow the solution to stabilize while stirring gently, then record the conductivity.

  • Continue this process until the surfactant concentration is well above the expected CMC.

  • Plot the specific conductivity (κ) versus the surfactant concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[3]

Measurement of Surface Tension by Wilhelmy Plate Method

The Wilhelmy plate method is a common and accurate technique for measuring the surface tension of a liquid at equilibrium.[4][5]

Materials and Equipment:

  • Tensiometer equipped with a Wilhelmy plate (typically platinum)

  • Thermostatically controlled sample vessel

  • High-purity water

  • The surfactant to be tested

  • Cleaning solutions for the Wilhelmy plate (e.g., deionized water, organic solvent, and flame cleaning)

Procedure:

  • Thoroughly clean the Wilhelmy plate. A clean plate should have a contact angle of zero with water.

  • Prepare a series of surfactant solutions of known concentrations.

  • Place a surfactant solution in the thermostatted sample vessel and allow it to reach the desired temperature.

  • Suspend the Wilhelmy plate from the tensiometer's balance and position it so that it is just touching the surface of the liquid.

  • The force exerted on the plate by the surface tension is measured by the tensiometer.

  • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean plate).

  • Measure the surface tension for each surfactant concentration.

  • Plot surface tension versus the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC, and the surface tension value at this plateau is the surface tension at the CMC.

Determination of Emulsification Index (E24)

The Emulsification Index (E24) is a measure of the ability of a surfactant to stabilize an emulsion over a 24-hour period.[6][7][8]

Materials and Equipment:

  • Vortex mixer

  • Graduated test tubes with stoppers

  • Pipettes

  • The surfactant solution at a specific concentration

  • An immiscible hydrocarbon (e.g., kerosene, n-hexane, or a specific oil relevant to the application)

Procedure:

  • In a graduated test tube, add equal volumes of the surfactant solution and the immiscible hydrocarbon (e.g., 2 mL of each).[9]

  • Stopper the test tube and vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.[8]

  • Allow the test tube to stand undisturbed for 24 hours at a constant temperature.

  • After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

  • The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of the emulsion layer / Total height of the liquid column) x 100[7]

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz to illustrate key processes and relationships.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution C Add Water to Thermostatted Beaker A->C B Calibrate Conductivity Meter D Record Initial Conductivity B->D C->D E Titrate with Surfactant Stock Solution D->E F Record Conductivity after Each Addition E->F E->F Repeat G Plot Conductivity vs. Concentration F->G H Identify Two Linear Regions G->H I Determine CMC at the Intersection H->I

Caption: Workflow for CMC determination using the conductivity method.

Surfactant_Classification cluster_types Classification by Head Group Charge Surfactants Surfactants Anionic Anionic (e.g., SDS) Surfactants->Anionic Cationic Cationic (e.g., CTAB) Surfactants->Cationic Nonionic Non-ionic (e.g., Triton X-100) Surfactants->Nonionic Zwitterionic Zwitterionic (e.g., Lecithin) Surfactants->Zwitterionic HDDMA This compound (HDDMA) Cationic->HDDMA related to Precursor Precursor for Cationic & Amphoteric Surfactants HDDMA->Precursor

Caption: Classification of surfactants and the role of HDDMA.

References

Hexadecyldimethylamine vs. CTAB for Nanoparticle Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter in the synthesis of nanoparticles, profoundly influencing their physicochemical properties and biological interactions. This guide provides a comprehensive comparison of two cationic surfactants, Hexadecyldimethylamine (HDMA) and Cetrimonium Bromide (CTAB), in the context of nanoparticle synthesis, with a focus on experimental data, detailed protocols, and cytotoxicity.

At a Glance: HDMA vs. CTAB

FeatureThis compound (HDMA)Cetrimonium Bromide (CTAB)
Chemical Structure Tertiary amine with a 16-carbon alkyl chainQuaternary ammonium (B1175870) salt with a 16-carbon alkyl chain
Role in Synthesis Primarily a capping and stabilizing agent. May also act as a promoter.Well-established shape-directing agent and stabilizer, particularly for anisotropic nanoparticles like nanorods.
Effect on Morphology Due to significant steric hindrance, it may lead to weaker interactions with the nanoparticle surface, potentially resulting in more isotropic (spherical) nanoparticles.[1]Forms a bilayer on the nanoparticle surface, effectively directing the growth of specific crystal facets to produce anisotropic shapes like nanorods and nanocubes.
Toxicity Exhibits moderate toxicity. Can cause skin, eye, and respiratory tract irritation. Specific in-vitro cytotoxicity data is limited in the context of nanoparticle synthesis.Known to be highly cytotoxic. Its interaction with cell membranes can lead to reduced cell integrity and cell death.[2]
Common Applications Used in the synthesis of various nanoparticles, including quantum dots.Widely used in the synthesis of gold and silver nanoparticles, especially for creating nanorods.

Performance in Nanoparticle Synthesis

The selection of a surfactant is pivotal in controlling the size, shape, and stability of nanoparticles. Both HDMA and CTAB, being cationic surfactants with long alkyl chains, play significant roles in nanoparticle formation, albeit through different mechanisms and with varying efficacy.

This compound (HDMA): A Sterically Hindered Stabilizer

HDMA, a tertiary amine, primarily functions as a capping and stabilizing agent in nanoparticle synthesis. The nitrogen atom's lone pair of electrons can coordinate with the surface of nascent nanoparticles, preventing aggregation.[1] The bulky nature of the three alkyl groups around the nitrogen atom, however, results in significant steric hindrance. This steric bulk can lead to weaker coordination with the nanoparticle surface compared to less hindered amines or quaternary ammonium salts.[1] Consequently, HDMA's ability to direct anisotropic growth is generally considered to be less pronounced than that of CTAB, often favoring the formation of more spherical nanoparticles.[1] In some synthetic systems, tertiary amines like HDMA may also act as promoters, enhancing the yield of nanoparticles when used in conjunction with other capping agents.[1]

Cetrimonium Bromide (CTAB): The Shape-Directing Workhorse

CTAB is a well-established and extensively studied surfactant in the field of nanoparticle synthesis, particularly for gold and silver nanostructures. Its primary role is that of a shape-directing agent, famously utilized in the seed-mediated synthesis of gold nanorods. CTAB molecules form a bilayer on the surface of the growing nanoparticles. This bilayer structure is believed to preferentially bind to certain crystallographic facets, thereby inhibiting growth on those faces and promoting elongation along a specific axis to form rod-shaped particles. The concentration of CTAB is a critical parameter that can be tuned to control the aspect ratio of the resulting nanorods.

Cytotoxicity: A Critical Consideration for Biomedical Applications

For nanoparticles intended for drug delivery and other biomedical applications, the cytotoxicity of the associated surfactants is a paramount concern.

HDMA Toxicity Profile

HDMA is known to exhibit moderate toxicity and can cause irritation to the skin, eyes, and respiratory system. However, there is a notable lack of specific in vitro cytotoxicity data for HDMA in the direct context of nanoparticle synthesis and its subsequent impact on cell viability. This represents a significant knowledge gap for researchers considering its use in biological applications.

CTAB's Pronounced Cytotoxicity

In contrast, the cytotoxicity of CTAB is well-documented and represents a major drawback for its use in biomedical applications. CTAB is known to be highly toxic to various cell lines. Its cationic headgroup can strongly interact with the negatively charged cell membrane, disrupting its integrity and leading to cell death.[2] This inherent toxicity often necessitates post-synthesis purification steps to remove or replace the CTAB layer with a more biocompatible coating, such as polyethylene (B3416737) glycol (PEG), before the nanoparticles can be used in biological systems.

Experimental Protocols

Please note: The following protocols are generalized examples and may require optimization for specific applications and desired nanoparticle characteristics.

Gold Nanoparticle Synthesis using Hexadecylamine (as a proxy for HDMA)

As specific protocols for HDMA are scarce, a protocol for the closely related primary amine, hexadecylamine, is provided as a starting point. Researchers should be aware that the difference in the amine headgroup (primary vs. tertiary) will likely influence the reaction kinetics and final nanoparticle morphology.

Materials:

  • Gold(III) chloride (HAuCl₄) solution

  • Hexadecylamine (HDA)

  • Toluene (B28343) (or another suitable organic solvent)

  • Reducing agent (e.g., sodium borohydride (B1222165) in a suitable solvent)

Procedure:

  • Dissolve a specific amount of Hexadecylamine in toluene in a reaction flask.

  • Heat the solution to a desired temperature (e.g., 60-80°C) under constant stirring.

  • Inject the gold(III) chloride solution into the hot HDA solution.

  • Add the reducing agent dropwise while vigorously stirring.

  • Allow the reaction to proceed for a set amount of time, during which a color change should be observed, indicating nanoparticle formation.

  • Cool the solution to room temperature.

  • Purify the nanoparticles by repeated centrifugation and redispersion in a fresh solvent to remove excess HDA and other reactants.

Seed-Mediated Synthesis of Gold Nanorods using CTAB

This is a widely adopted protocol for producing gold nanorods with tunable aspect ratios.

Materials:

  • Gold(III) chloride (HAuCl₄) solution

  • Cetrimonium Bromide (CTAB)

  • Sodium borohydride (NaBH₄), ice-cold

  • Ascorbic acid

  • Silver nitrate (B79036) (AgNO₃) solution (for tuning aspect ratio)

  • Deionized water

Seed Solution Preparation:

  • Add a small volume of HAuCl₄ solution to a CTAB solution in a test tube.

  • To this mixture, add a freshly prepared, ice-cold solution of NaBH₄ while stirring vigorously. The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles.

  • Keep the seed solution undisturbed at a constant temperature (e.g., 25-30°C) for a specific time before use.

Growth Solution Preparation and Nanorod Synthesis:

  • In a separate flask, prepare the growth solution by dissolving CTAB in deionized water.

  • To the growth solution, sequentially add HAuCl₄, ascorbic acid (which will cause the solution to become colorless), and the silver nitrate solution.

  • Gently mix the solution after each addition.

  • Finally, add a small volume of the seed solution to the growth solution.

  • Allow the solution to remain undisturbed for several hours. A color change to reddish-purple will indicate the formation of gold nanorods.

  • Purify the nanorods by centrifugation to remove excess CTAB and other reactants.

Visualizing the Synthesis Workflows

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Gold_Nanoparticle_Synthesis_HDMA cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification HDA Hexadecylamine (HDA) Mix Dissolve HDA in Toluene HDA->Mix Solvent Toluene Solvent->Mix HAuCl4 HAuCl4 Solution Inject Inject HAuCl4 HAuCl4->Inject Reducer Reducing Agent AddReducer Add Reducing Agent Reducer->AddReducer Heat Heat Solution Mix->Heat Heat->Inject Inject->AddReducer React Reaction AddReducer->React Cool Cool Solution React->Cool Centrifuge Centrifuge & Redisperse Cool->Centrifuge FinalProduct Purified Nanoparticles Centrifuge->FinalProduct

Caption: Workflow for gold nanoparticle synthesis using Hexadecylamine.

Gold_Nanorod_Synthesis_CTAB cluster_seed Seed Solution Preparation cluster_growth Growth Solution & Synthesis HAuCl4_seed HAuCl4 Mix_seed Mix HAuCl4 & CTAB HAuCl4_seed->Mix_seed CTAB_seed CTAB Solution CTAB_seed->Mix_seed NaBH4 Ice-cold NaBH4 Add_NaBH4 Add NaBH4 NaBH4->Add_NaBH4 Mix_seed->Add_NaBH4 Seed_NP Seed Nanoparticles Add_NaBH4->Seed_NP Add_Seed Add Seed Solution Seed_NP->Add_Seed CTAB_growth CTAB Solution Mix_growth Prepare Growth Solution CTAB_growth->Mix_growth HAuCl4_growth HAuCl4 HAuCl4_growth->Mix_growth Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Mix_growth AgNO3 AgNO3 AgNO3->Mix_growth Mix_growth->Add_Seed Growth Nanorod Growth Add_Seed->Growth FinalProduct Gold Nanorods Growth->FinalProduct

Caption: Workflow for seed-mediated synthesis of gold nanorods using CTAB.

Conclusion

The choice between HDMA and CTAB for nanoparticle synthesis hinges on the desired nanoparticle characteristics and the intended application. CTAB remains the surfactant of choice for producing well-defined, anisotropic gold nanostructures, such as nanorods, due to its proven shape-directing capabilities. However, its significant cytotoxicity necessitates careful consideration and often post-synthesis surface modification for biomedical applications.

HDMA, while less explored, presents an alternative as a stabilizing agent. Its greater steric hindrance may favor the formation of spherical nanoparticles. A significant advantage could lie in potentially lower cytotoxicity compared to CTAB, although more comprehensive studies are required to confirm this. For applications where anisotropic shapes are not critical and biocompatibility is a primary concern, HDMA could be a viable option, pending further investigation into its performance and toxicity profile in specific nanoparticle synthesis systems. Researchers are encouraged to conduct thorough characterization and cytotoxicity assessments when exploring the use of HDMA as a CTAB alternative.

References

A Comparative Guide to the Synthesis of Hexadecyldimethylamine: Evaluating a Novel Aqueous Route Against Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of a novel, sustainable synthetic route for Hexadecyldimethylamine against established industrial methods. We present a detailed analysis of reaction parameters, yields, and environmental impact, supported by experimental data and protocols to aid in informed decision-making for laboratory and industrial scale production.

This compound, a tertiary amine with a long alkyl chain, is a crucial intermediate in the synthesis of cationic surfactants, emulsifiers, and various pharmaceutical agents. Traditional synthesis methods, while effective, often involve harsh reaction conditions, volatile organic solvents, and challenges in product purification. A recently developed aqueous-phase synthesis offers a promising green alternative. This guide will objectively compare this new method with two established routes: the alkylation of dimethylamine (B145610) with hexadecyl bromide and the catalytic amination of hexadecanol, as well as the alternative approach of reductive amination of hexadecanal.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to this compound, providing a clear and objective comparison of their efficiencies and reaction conditions.

ParameterNovel Aqueous Amination of HexadecanolAlkylation of DimethylamineCatalytic Amination of Hexadecanol (Industrial)Reductive Amination of Hexadecanal
Yield >99%~95%High (specific data proprietary)~77% (estimated based on similar reactions)
Purity High (>99%)High, requires purificationHigh, requires purificationRequires significant purification
Reaction Time 4 hours2-4 hoursVariable (continuous process)1 hour
Temperature 160°C100-150°C180-250°CRoom Temperature
Pressure ~50 bar (autogenic)Atmospheric or slightly elevated10-200 barAtmospheric
Solvent WaterEthanol (B145695), Isopropanol, or noneNone (neat reactants)Tetrahydrofuran (THF)
Catalyst Water-soluble Ruthenium-based complexNone (or phase transfer catalyst)Copper-based (e.g., Copper chromite)None (uses a stoichiometric reducing agent)
Key Advantages Green solvent, high selectivity, simple product isolationWell-established, high yieldSolvent-free, continuous processMild reaction temperature
Key Disadvantages Requires specialized catalyst, high pressureUse of corrosive alkyl halide, byproduct formationHigh temperature and pressure, catalyst deactivationUse of expensive and hazardous reducing agent, lower yield

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Novel Aqueous Amination of 1-Hexadecanol (B1195841)

This protocol is based on the publication by Heider et al. in ACS Sustainable Chemistry & Engineering (2023).

Materials:

  • 1-Hexadecanol

  • Dimethylamine (aqueous solution)

  • [Ru(acac)₃] (Tris(acetylacetonato)ruthenium(III))

  • Sulphos-ligand (e.g., sodium 2'-(dicyclohexylphosphino)-[1,1'-biphenyl]-3-sulfonate)

  • Deionized Water

Procedure:

  • In a high-pressure autoclave, the ruthenium precursor and the water-soluble phosphine (B1218219) ligand are dissolved in deionized water.

  • 1-Hexadecanol and an aqueous solution of dimethylamine are added to the autoclave.

  • The reactor is sealed and heated to 160°C with stirring for 4 hours. The pressure will rise due to the vapor pressure of the reactants at this temperature.

  • After the reaction, the autoclave is cooled to room temperature.

  • The biphasic mixture is transferred to a separatory funnel. The upper product phase (this compound) is separated from the lower aqueous catalyst-containing phase.

  • The product can be further purified by vacuum distillation if required.

Alkylation of Dimethylamine with 1-Bromohexadecane (Established Method)

This is a classical nucleophilic substitution reaction.

Materials:

  • 1-Bromohexadecane

  • Dimethylamine (in ethanol or as a gas)

  • Ethanol (or other suitable solvent)

  • Sodium carbonate (or other base)

Procedure:

  • 1-Bromohexadecane is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • An excess of a solution of dimethylamine in ethanol is added, followed by the addition of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.

  • The reaction mixture is heated to reflux and maintained for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in a mixture of water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663).

  • The solvent is evaporated, and the crude product is purified by vacuum distillation to yield pure this compound.

Catalytic Amination of 1-Hexadecanol (Industrial Method)

This process is typically carried out in a continuous fixed-bed reactor.

Materials:

  • 1-Hexadecanol

  • Dimethylamine (gas)

  • Hydrogen gas

  • Copper-based catalyst (e.g., copper chromite)

Procedure:

  • A fixed-bed reactor is packed with a copper-based catalyst.

  • A feed of molten 1-hexadecanol and gaseous dimethylamine, along with hydrogen gas, is continuously passed through the heated reactor at a temperature of 180-250°C and a pressure of 10-200 bar.

  • The hydrogen gas is used to maintain the catalyst activity and to reduce any oxidized species.

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • The crude product is then purified by fractional distillation to separate the desired this compound from unreacted starting materials and byproducts.

Reductive Amination of Hexadecanal

This method involves the formation of an iminium ion intermediate followed by its reduction.

Materials:

Procedure:

  • A solution of hexadecanal, dimethylamine hydrochloride, sodium acetate, and acetic acid in THF is stirred at 0°C for 5 minutes in a round-bottom flask.

  • Sodium triacetoxyborohydride is then added portion-wise to the solution, and the mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent such as dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

cluster_0 Novel Aqueous Amination 1-Hexadecanol 1-Hexadecanol Aqueous Reaction Aqueous Reaction 1-Hexadecanol->Aqueous Reaction Dimethylamine (aq) Dimethylamine (aq) Dimethylamine (aq)->Aqueous Reaction Phase Separation Phase Separation Aqueous Reaction->Phase Separation Ru-Catalyst, 160°C, 4h This compound This compound Phase Separation->this compound Catalyst Recycle Catalyst Recycle Phase Separation->Catalyst Recycle

Caption: Workflow for the novel aqueous amination of 1-hexadecanol.

cluster_1 Alkylation of Dimethylamine 1-Bromohexadecane 1-Bromohexadecane Reaction Reaction 1-Bromohexadecane->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Reflux, 2-4h, Base Hexadecyldimethylamine_Alk This compound Workup & Purification->Hexadecyldimethylamine_Alk

Caption: Workflow for the alkylation of dimethylamine with 1-bromohexadecane.

cluster_2 Catalytic Amination of 1-Hexadecanol 1-Hexadecanol_Cat 1-Hexadecanol Fixed-Bed Reactor Fixed-Bed Reactor 1-Hexadecanol_Cat->Fixed-Bed Reactor Dimethylamine_Cat Dimethylamine Dimethylamine_Cat->Fixed-Bed Reactor Condensation & Distillation Condensation & Distillation Fixed-Bed Reactor->Condensation & Distillation Cu-Catalyst, H₂, 180-250°C, 10-200 bar Hexadecyldimethylamine_Cat This compound Condensation & Distillation->Hexadecyldimethylamine_Cat cluster_3 Reductive Amination of Hexadecanal Hexadecanal Hexadecanal Iminium Formation Iminium Formation Hexadecanal->Iminium Formation Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Iminium Formation Reduction Reduction Iminium Formation->Reduction STAB, RT, 1h Workup & Purification_Red Workup & Purification Reduction->Workup & Purification_Red Hexadecyldimethylamine_Red This compound Workup & Purification_Red->Hexadecyldimethylamine_Red

A Comparative Analysis: Hexadecyldimethylamine and its Quaternary Ammonium Salt, Cetalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the physicochemical properties, biological activity, and experimental considerations of Hexadecyldimethylamine (HDMA) and its derivative, Cetalkonium Chloride (CKC).

This guide provides a comprehensive comparison of this compound (HDMA), a tertiary amine, and its widely used quaternary ammonium (B1175870) salt, Cetalkonium Chloride (CKC). By presenting key physicochemical data, antimicrobial and cytotoxic profiles, and detailed experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their work.

Physicochemical Properties: A Tale of Two Solubilities

The quaternization of the tertiary amine HDMA to form the quaternary ammonium salt CKC significantly alters its physical and chemical characteristics. A primary distinction lies in their solubility. HDMA, with its tertiary amine head group, is largely insoluble in water but soluble in organic solvents.[1] In contrast, the permanent positive charge on the nitrogen atom in CKC renders it soluble in water.[2] This fundamental difference in solubility profoundly influences their applications and biological interactions.

PropertyThis compound (HDMA)Cetalkonium Chloride (CKC)
Synonyms N,N-Dimethylhexadecan-1-amine, CetyldimethylamineBenzyldimethylhexadecylammonium chloride, 16-BAC
CAS Number 112-69-6122-18-9
Molecular Formula C₁₈H₃₉NC₂₅H₄₆ClN
Molecular Weight 269.51 g/mol 396.10 g/mol
Appearance Clear to light yellow liquid or solidWhite or almost white crystalline powder
Melting Point ~12 °C[1]55-65 °C[2]
Boiling Point 148 °C at 2 mmHgNot specified
Density ~0.801 g/mL at 20 °C[1]Not specified
Water Solubility Insoluble[1]Soluble[2]
pKa ~9.78 (Predicted)Not applicable (permanently charged)

Biological Activity: A Shift in Potency

The transformation from a tertiary amine to a quaternary ammonium salt dramatically enhances the biological activity, particularly the antimicrobial properties. Quaternary ammonium compounds (QACs) like CKC are well-established as potent biocides.

Antimicrobial Activity

The primary mechanism of antimicrobial action for QACs involves the disruption of the microbial cell membrane. The positively charged headgroup of the QAC molecule interacts with the negatively charged components of the bacterial cell wall, leading to membrane disorganization and leakage of intracellular contents.[3][4][5]

While specific comparative Minimum Inhibitory Concentration (MIC) data for HDMA and CKC from a single study is limited, the general trend indicates a significantly higher antimicrobial efficacy for the quaternary ammonium salt. For instance, a study on N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, which are structurally related to HDMA, showed that the C16 amine oxide exhibited MICs of 62 µM against Staphylococcus aureus and 31 µM against Escherichia coli.[6] In contrast, benzalkonium chloride, a mixture of alkylbenzyldimethylammonium chlorides including CKC, has demonstrated potent antimicrobial activity at low concentrations.

OrganismThis compound (HDMA) - Related Compound DataCetalkonium Chloride (CKC) - as part of Benzalkonium Chloride
Staphylococcus aureus 61 µM (for C16 Betaine)[6]MIC₅₀: ~0.5 mM (for a trans-cinnamaldehyde derivative)[7]
Escherichia coli 120 µM (for C16 Betaine)[6]MIC: 0.00078% (7.8 µg/mL)[8]

Note: The data presented for HDMA is for a structurally similar compound and should be interpreted with caution. The data for CKC is derived from studies on benzalkonium chloride, which is a mixture.

Cytotoxicity

The enhanced biological activity of QACs also translates to a higher potential for cytotoxicity towards mammalian cells. The mechanism of toxicity is also linked to membrane disruption, including mitochondrial membranes, which can trigger apoptosis.[9]

Cell LineThis compound (HDMA)Cetalkonium Chloride (CKC)
Human Corneal Epithelial Cells (HCECs) Data not availableSignificant toxicity at ≥ 1.0 × 10⁻⁴%[10][11]

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which surfactant molecules begin to form micelles. This can be determined by various methods, including surface tension measurements, conductivity measurements (for ionic surfactants), and fluorescence spectroscopy.

Surface Tension Method:

  • Prepare a series of aqueous solutions of the surfactant at different concentrations.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the onset of micelle formation.[12]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Broth Microdilution Method:

  • Prepare a two-fold serial dilution of the antimicrobial agent in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli or S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.[13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams are provided.

Synthesis_of_Cetalkonium_Chloride HDMA This compound (C16H33N(CH3)2) CKC Cetalkonium Chloride (C25H46N+Cl-) HDMA->CKC Quaternization BenzylChloride Benzyl Chloride (C6H5CH2Cl) BenzylChloride->CKC

Synthesis of Cetalkonium Chloride from this compound.

Antimicrobial_Mechanism_of_QACs cluster_0 Bacterial Cell CellWall Cell Wall (Negatively Charged) CellMembrane Cell Membrane CellWall->CellMembrane Disruption Membrane Disruption CellWall->Disruption Cytoplasm Cytoplasm CellMembrane->Cytoplasm QAC Quaternary Ammonium Compound (QAC) (Positively Charged) QAC->CellWall Electrostatic Interaction Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Antimicrobial Mechanism of Quaternary Ammonium Compounds.

Experimental_Workflow_MIC A Prepare Serial Dilutions of Test Compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Visible Growth C->D E Determine MIC D->E

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

The conversion of this compound to its quaternary ammonium salt, Cetalkonium Chloride, results in a compound with markedly different physicochemical and biological properties. The enhanced water solubility and potent antimicrobial activity of CKC make it a valuable ingredient in various pharmaceutical and disinfectant formulations. However, this increased efficacy is accompanied by higher cytotoxicity. A thorough understanding of these comparative aspects is crucial for researchers and professionals in drug development and related fields to effectively and safely utilize these compounds. Further direct comparative studies are warranted to provide more precise quantitative data for a comprehensive risk-benefit assessment.

References

Efficacy of Hexadecyldimethylamine as an antimicrobial agent compared to others.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of Hexadecyldimethylamine, a quaternary ammonium (B1175870) compound (QAC), against other common antimicrobial agents. Due to the limited availability of direct minimum inhibitory concentration (MIC) data for this compound, this guide utilizes data for the closely related compound, this compound oxide, as a surrogate. The information is presented to aid in research and development of new antimicrobial formulations.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial efficacy of this compound oxide and comparator agents—benzalkonium chloride, chlorhexidine, and triclosan—is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the agent that inhibits the visible growth of a microorganism.

MicroorganismThis compound Oxide (µg/mL)Benzalkonium Chloride (µg/mL)Chlorhexidine (µg/mL)Triclosan (µg/mL)
Staphylococcus aureus62[1]4 - 45[2][3]0.06 - 3.9[4]0.5 - 64[5]
Escherichia coli31[1]40 - 45[2]3.9 - 7.8[4]0.5 - 64[5]
Pseudomonas aeruginosaNo Data Available0.002% - 0.047%1.95 - 31.3[4]>1000
Candida albicansNo Data Available3.12 - 6.38%0.78 - 6.25[4][6]4 - 64[5][7]

Note: The provided MIC values are compiled from various studies and may vary depending on the specific strain and testing methodology used.

Mechanism of Action: Disrupting the Microbial Fortress

This compound, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. The positively charged quaternary nitrogen atom in the molecule interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids (B1166683) and proteins.[8] This interaction leads to a cascade of events:

  • Adsorption and Binding: The cationic head of the molecule binds to the anionic sites on the microbial cell surface.

  • Membrane Disorganization: The hydrophobic alkyl chain penetrates the lipid bilayer, disrupting its integrity and fluidity.[8]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cytoplasmic contents, such as ions, metabolites, and nucleic acids.

  • Enzyme Inhibition and Protein Denaturation: The agent can also interfere with critical membrane-bound enzymes and denature cellular proteins.

  • Cell Lysis and Death: The culmination of these disruptive processes leads to cell lysis and ultimately, microbial death.

The following diagram illustrates the proposed mechanism of action for quaternary ammonium compounds like this compound.

Mechanism of Action of Quaternary Ammonium Compounds cluster_0 Quaternary Ammonium Compound (QAC) cluster_1 Microbial Cell Membrane QAC Positively Charged Head Group Membrane Negatively Charged Phospholipid Bilayer QAC->Membrane Electrostatic Interaction AlkylChain Hydrophobic Alkyl Chain AlkylChain->Membrane Hydrophobic Interaction & Penetration Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Causes Lysis Cell Lysis & Death Disruption->Lysis Results in

Caption: Proposed mechanism of action of Quaternary Ammonium Compounds (QACs).

While the primary target is the cell membrane, the downstream effects can impact various cellular signaling pathways, although specific pathways affected by this compound are not yet extensively documented. Research on other QACs suggests potential interference with pathways related to cell division, energy metabolism, and virulence factor expression.

Experimental Protocols: Determining Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method for Bacteria (Following CLSI/EUCAST Guidelines)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of the test agent (e.g., this compound) in a suitable solvent.

  • Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

2. Serial Dilution:

  • Dispense the growth medium into all wells of the microtiter plate.

  • Add the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring a portion of the solution to the subsequent wells.

3. Inoculation:

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Reading Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Broth Microdilution Method for Fungi (Following CLSI M27/EUCAST Guidelines)

This method is adapted for determining the MIC of antifungal agents.

1. Preparation of Materials:

  • Antifungal Agent Stock Solution: Prepare a concentrated stock solution of the test agent.

  • Fungal Inoculum: Culture the test fungus on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension and adjust the cell density using a spectrophotometer or hemocytometer to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Growth Medium: Use RPMI-1640 medium buffered with MOPS.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Serial Dilution:

  • Follow the same serial dilution procedure as for bacteria.

3. Inoculation:

  • Inoculate each well with the prepared fungal suspension.

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading Results:

  • Determine the MIC by visually comparing the growth in the wells containing the antifungal agent to the growth in the drug-free control well. The MIC is the lowest concentration that causes a significant (e.g., ≥50%) reduction in growth.

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Workflow for MIC Determination A Prepare Antimicrobial Stock Solution C Perform Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Visually Assess for Microbial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

References

Performance of Hexadecyldimethylamine in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hexadecyldimethylamine (HDMA), a tertiary amine featuring a 16-carbon alkyl chain, is a pivotal chemical intermediate in the synthesis of a diverse range of surfactants and functional molecules. Its performance, particularly its solubility and the properties of its derivatives, is highly dependent on the solvent system in which it is employed. This guide offers a comparative analysis of HDMA's behavior, supported by experimental protocols and performance data of structurally related compounds, to aid researchers, scientists, and drug development professionals in optimizing their formulations.

Physicochemical Properties of this compound

This compound, also known as N,N-Dimethylhexadecan-1-amine, is characterized by its long hydrophobic tail and a polar tertiary amine head group. At room temperature, it typically presents as a colorless to pale yellow liquid or solid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 112-69-6[3]
Molecular Formula C₁₈H₃₉N[2]
Molecular Weight 269.51 g/mol [2]
Appearance Colorless to yellowish liquid or solid[1][2]
Melting Point Approx. 10 - 12 °C[2][4]
Boiling Point Approx. 310 - 340 °C; 148 °C at 2 mmHg[2][3][4]
Density Approx. 0.801 g/mL at 20 °C[2][3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.[3][4]

Surfactant Performance: A Comparative Overview

HDMA is a precursor for cationic surfactants (quaternary ammonium (B1175870) salts), amine oxides, and betaines.[5] Its molecular structure dictates the surfactant properties of these derivatives. The performance of such surfactants is often benchmarked by their Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. A lower CMC value indicates higher efficiency.

While specific CMC data for HDMA itself is not applicable as it is not a primary surfactant, the following table compares the CMC of its derivatives and other common surfactants in aqueous systems. This comparison highlights the impact of the hexadecyl chain and head group modifications on surfactant efficacy.

SurfactantTypeAlkyl ChainCMC (mM) in WaterTemperature (°C)References
Hexadecyltrimethylammonium Bromide (CTAB) Cationic (Quaternary)C160.9225[6][7]
Hexadecyltrimethylammonium Chloride (CTAC) Cationic (Quaternary)C161.325[7]
N,N-Dimethyl-dodecylamine N-oxide (DDAO) Non-ionic/AmphotericC122.125[8][9]
N,N-Dimethyl-tetradecylamine N-oxide (DMTAO) Non-ionic/AmphotericC140.1825[8]
Sodium Dodecyl Sulfate (SDS) AnionicC128.125[7]

The data indicates that surfactants derived from long alkyl chains, such as the C16 chain in HDMA, generally exhibit lower CMCs, making them highly efficient. For instance, Hexadecyltrimethylammonium Bromide (CTAB), a direct derivative of HDMA, has a significantly lower CMC than the C12-based anionic surfactant, SDS.

Factors Influencing Surfactant Performance

The effectiveness of a surfactant like HDMA or its derivatives is not intrinsic but is influenced by a combination of molecular and environmental factors. Understanding these relationships is crucial for formulation development.

G cluster_0 Molecular Structure cluster_1 Solvent System cluster_2 Environmental Conditions Chain Hydrophobic Chain Length Performance Surfactant Performance (CMC, Surface Tension, Emulsification) Chain->Performance Longer chain ↑ hydrophobicity ↓ CMC Head Polar Head Group Head->Performance Size & charge affect micelle packing & stability Polarity Solvent Polarity Polarity->Performance Affects hydrophobic effect pH pH pH->Performance Affects charge of ionizable head groups Ionic Ionic Strength (Electrolytes) Ionic->Performance Shields head group repulsion ↓ CMC Temp Temperature Temp->Performance Affects solubility & micelle stability

Caption: Logical relationships influencing overall surfactant performance.

Experimental Protocols

Accurate and reproducible data is paramount for comparing surfactant performance. The following sections detail standardized protocols for key experiments.

Emulsion Stability Assessment (E24 Index)

This protocol quantifies the ability of a surfactant to stabilize an oil-in-water emulsion over 24 hours.

Materials:

  • Surfactant solution (e.g., HDMA derivative in a buffer)

  • Immiscible hydrocarbon phase (e.g., kerosene, hexadecane)

  • Flat-bottom glass test tubes with caps

  • Vortex mixer

  • Graduated cylinder or ruler

Procedure:

  • Preparation: Prepare the surfactant solution at the desired concentration in an appropriate aqueous buffer (e.g., 5 mM Tris-HCl, pH 8.5).[10]

  • Mixing: In a test tube, combine equal volumes (e.g., 3 mL) of the surfactant solution and the hydrocarbon phase.[10]

  • Homogenization: Cap the tube securely and vortex the mixture at high speed for 1-2 minutes to form an emulsion.[10]

  • Incubation: Allow the tube to stand undisturbed at a controlled room temperature for 24 hours.[10]

  • Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.[10]

  • Calculation: Calculate the Emulsification Index (E24) using the following formula:

    • E24 (%) = (Height of Emulsion Layer / Total Height of Liquid Column) x 100

G start Start prep 1. Prepare Surfactant Solution & Oil Phase start->prep mix 2. Mix Equal Volumes in Test Tube prep->mix vortex 3. Vortex at High Speed (1-2 minutes) mix->vortex incubate 4. Incubate Undisturbed (24 hours) vortex->incubate measure 5. Measure Heights (Emulsion & Total) incubate->measure calc 6. Calculate E24 Index (%) measure->calc end_node End calc->end_node

Caption: Experimental workflow for the Emulsification Index (E24) assay.

Critical Micelle Concentration (CMC) Determination

This protocol uses the Du Noüy ring method with a tensiometer to determine the CMC by measuring surface tension as a function of surfactant concentration.

Materials:

  • High-purity water or buffer as the solvent

  • Surfactant of interest

  • Precision analytical balance

  • Volumetric flasks

  • Surface tensiometer (with a Du Noüy platinum-iridium ring)

  • Automated liquid dispensing unit (optional, for high throughput)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the surfactant in the chosen solvent.

  • Instrument Calibration: Calibrate the tensiometer using high-purity water (surface tension ≈ 72 mN/m at 25°C).[11]

  • Initial Measurement: Measure the surface tension of the pure solvent.

  • Titration: Incrementally add small, precise volumes of the surfactant stock solution to the solvent.[12] After each addition, allow the system to equilibrate while stirring gently, then measure the surface tension.[12]

  • Data Collection: Continue this process until the surface tension value becomes relatively constant, indicating that micelle formation is occurring.

  • Data Analysis: Plot the measured surface tension (γ) versus the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions.

  • CMC Determination: The CMC is the concentration at the point of intersection of these two linear regions.[13] The surface tension value at this point is the γCMC.

G start Start prep 1. Prepare Surfactant Stock Solution start->prep calibrate 2. Calibrate Tensiometer with Pure Solvent prep->calibrate measure_solvent 3. Measure Surface Tension of Pure Solvent calibrate->measure_solvent loop_start Begin Titration measure_solvent->loop_start add_surfactant 4. Add Aliquot of Surfactant Stock loop_start->add_surfactant measure_st 5. Equilibrate & Measure Surface Tension add_surfactant->measure_st check Surface Tension Constant? measure_st->check check->add_surfactant No plot 6. Plot Surface Tension vs. log(Concentration) check->plot Yes determine 7. Determine CMC from Intersection of Linear Fits plot->determine end_node End determine->end_node

Caption: Workflow for CMC determination using a surface tensiometer.

References

Reproducibility of Experimental Results Using Hexadecyldimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery and gene therapy, the reproducibility of experimental outcomes is paramount for the successful translation of research from the laboratory to clinical applications. Hexadecyldimethylamine (HDMA), a tertiary amine, serves as a crucial intermediate in the synthesis of cationic lipids and surfactants used in nanoparticle formulations.[1][2] The consistency and purity of this raw material are critical for achieving predictable and reproducible results in downstream applications.[1][2] This guide provides a comparative analysis of factors influencing the reproducibility of experimental results with HDMA-based nanoparticles, alongside detailed experimental protocols and visualizations to aid researchers in their endeavors.

Ensuring Reproducible Nanoparticle Formulations

The challenge of batch-to-batch consistency is a significant hurdle in the large-scale production of lipid nanoparticles (LNPs).[3][4][5] Minor variations in lipid composition, mixing ratios, and production parameters can lead to significant differences in nanoparticle size, stability, and, ultimately, therapeutic efficacy.[3][5] High-purity raw materials, such as HDMA with a tertiary amine content of ≥97.0%, are essential for ensuring consistent product quality and performance in chemical synthesis.[1][2]

Key Physicochemical Properties and Their Impact on Reproducibility

The physicochemical characteristics of nanoparticles are critical determinants of their in vivo behavior and experimental reproducibility. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Physicochemical PropertyImportance in ReproducibilityTypical Values for Cationic Lipid Nanoparticles
Particle Size (Hydrodynamic Diameter) Affects cellular uptake, biodistribution, and circulation time. Consistent size across batches is crucial for reproducible biological effects.50 - 200 nm
Polydispersity Index (PDI) Measures the heterogeneity of particle sizes in a sample. A low PDI (< 0.2) indicates a monodisperse and uniform population, which is essential for reproducibility.< 0.2 for homogenous distribution
Zeta Potential Indicates the surface charge of the nanoparticles, which influences their stability in suspension and interaction with cell membranes. Consistent zeta potential is key for predictable cellular uptake and formulation stability.+20 to +60 mV
Encapsulation Efficiency The percentage of the therapeutic cargo (e.g., siRNA, mRNA) successfully entrapped within the nanoparticles. High and consistent encapsulation efficiency is vital for delivering a reproducible therapeutic dose.> 85%
Drug Loading Capacity The amount of drug loaded per unit weight of the nanoparticle. Reproducible loading is necessary for consistent dosing.Varies depending on the formulation and cargo

Comparative Analysis with Alternative Cationic Lipids

While specific head-to-head reproducibility data for HDMA is limited in publicly available literature, we can infer its potential performance by comparing the general characteristics of tertiary amine-based cationic lipids with other commonly used alternatives like DOTAP (a quaternary ammonium (B1175870) compound) and ionizable lipids such as DLin-MC3-DMA and ALC-0315.

Cationic Lipid ClassKey FeaturesAdvantagesDisadvantages
Tertiary Amines (e.g., derived from HDMA) pH-sensitive; become protonated in the acidic environment of the endosome.Facilitates endosomal escape and release of cargo into the cytoplasm. Generally associated with lower cytotoxicity compared to permanently charged lipids.Transfection efficiency can be lower than permanently charged lipids in some cell types.
Quaternary Ammonium Compounds (e.g., DOTAP) Permanently positive charge, independent of pH.Strong electrostatic interaction with negatively charged nucleic acids, leading to efficient complexation. High transfection efficiency in a broad range of cell lines.[6]Can be associated with higher cytotoxicity due to the permanent positive charge.[6]
Ionizable Lipids (e.g., DLin-MC3-DMA, ALC-0315) Designed to have a pKa that allows for a neutral or near-neutral charge at physiological pH and a positive charge in the acidic endosome.Lower toxicity and improved in vivo tolerability compared to permanently charged lipids. High in vivo transfection efficiency, particularly in hepatocytes.[7]Performance can be highly dependent on the specific chemical structure and formulation.

Experimental Protocols

Reproducibility is fundamentally linked to the standardization of experimental protocols. Below are detailed methodologies for the formulation and characterization of HDMA-based lipid nanoparticles and a general protocol for in vitro transfection.

Protocol 1: Formulation of HDMA-based Lipid Nanoparticles by Ethanol (B145695) Injection

This protocol is adapted from standard methods for preparing cationic liposomes.[8][9][10][11][12]

Materials:

Procedure:

  • Lipid Stock Preparation: Dissolve HDMA, DOPE, and cholesterol in absolute ethanol to a desired stock concentration (e.g., 10 mg/mL).

  • Lipid Mixture Preparation: In a sterile glass vial, combine the lipid stock solutions at a specific molar ratio (e.g., HDMA:DOPE:Cholesterol at 50:38.5:10). Mix thoroughly.

  • Organic Phase: The ethanolic lipid mixture constitutes the organic phase.

  • Aqueous Phase: Prepare the aqueous phase containing the nucleic acid cargo diluted in the desired buffer.

  • Nanoparticle Formation: Rapidly inject the organic phase into the aqueous phase with vigorous stirring. The ratio of the organic to the aqueous phase should be optimized (e.g., 1:3 v/v).

  • Dialysis: Dialyze the resulting nanoparticle suspension against the aqueous buffer overnight at 4°C to remove the ethanol.

  • Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

  • Storage: Store the nanoparticle suspension at 4°C.

Protocol 2: In Vitro Transfection using HDMA-based Nanoparticles

This is a general protocol that should be optimized for specific cell types and experimental conditions.[13]

Materials:

  • HDMA-based lipid nanoparticles encapsulating the desired nucleic acid.

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • Serum-free medium (e.g., Opti-MEM).

  • Multi-well cell culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate to reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the HDMA-based nanoparticles to the desired concentration in serum-free medium.

    • Incubate for 15-30 minutes at room temperature to allow for complex stabilization.

  • Transfection:

    • Aspirate the old medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the nanoparticle-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add complete medium to the wells. Alternatively, the transfection medium can be replaced with fresh complete medium.

    • Incubate for an additional 24-72 hours before assaying for gene expression or knockdown.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the interplay of factors affecting reproducibility.

Experimental_Workflow cluster_preparation Nanoparticle Formulation cluster_characterization Characterization cluster_application In Vitro Transfection Lipid Stock\nPreparation Lipid Stock Preparation Lipid Mixture Lipid Mixture Lipid Stock\nPreparation->Lipid Mixture Combine Lipids Nanoparticle\nFormation Nanoparticle Formation Lipid Mixture->Nanoparticle\nFormation Rapid Mixing with Aqueous Phase Purification\n(e.g., Dialysis) Purification (e.g., Dialysis) Nanoparticle\nFormation->Purification\n(e.g., Dialysis) Size & PDI\n(DLS) Size & PDI (DLS) Purification\n(e.g., Dialysis)->Size & PDI\n(DLS) Zeta Potential\n(DLS) Zeta Potential (DLS) Purification\n(e.g., Dialysis)->Zeta Potential\n(DLS) Encapsulation\nEfficiency Encapsulation Efficiency Purification\n(e.g., Dialysis)->Encapsulation\nEfficiency Transfection Transfection Encapsulation\nEfficiency->Transfection Normalized Dose Cell Seeding Cell Seeding Cell Seeding->Transfection Assay Assay Transfection->Assay

Experimental workflow for nanoparticle formulation and in vitro testing.

Reproducibility_Factors cluster_materials Raw Materials cluster_process Formulation Process cluster_environment Experimental Conditions HDMA HDMA Purity & Batch Consistency Ratios Lipid Molar Ratios HDMA->Ratios HelperLipid Helper Lipid Quality (e.g., DOPE) HelperLipid->Ratios Solvents Solvent Grade Mixing Mixing Speed & Method Solvents->Mixing Reproducibility Reproducible Experimental Outcome Mixing->Reproducibility Ratios->Mixing FlowRate Flow Rates (Microfluidics) FlowRate->Reproducibility Temperature Temperature Temperature->Reproducibility pH Buffer pH pH->Reproducibility CellHealth Cell Health & Passage Number CellHealth->Reproducibility

Key factors influencing the reproducibility of experimental outcomes.

References

Control Experiments for Studies Involving Hexadecyldimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hexadecyldimethylamine (HDMA) in their studies, particularly in the context of nucleic acid delivery, rigorous control experiments are paramount to ensure the validity and reproducibility of their findings. This guide provides a comparative framework for designing these essential controls, offering insights into alternative cationic lipids and detailing key experimental protocols.

This compound is a cationic lipid characterized by a 16-carbon alkyl chain and a dimethylamino head group. Its amphiphilic nature allows it to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged molecules like siRNA and mRNA. This property makes it a candidate for use in non-viral gene delivery systems. To objectively evaluate its performance, it is crucial to compare it against established alternatives and to conduct a comprehensive set of control experiments.

Comparison with Alternative Cationic Lipids

A widely used alternative to HDMA is DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Both are cationic lipids that facilitate the cellular uptake of nucleic acids. The choice between them often depends on the specific cell type, the nature of the nucleic acid cargo, and the desired balance between transfection efficiency and cytotoxicity.

Table 1: Comparison of Physicochemical and Biological Properties of Cationic Lipids

PropertyThis compound (HDMA)DOTAPRationale for Comparison
Structure C16 alkyl chain, dimethylamino head groupC18 unsaturated chains, quaternary ammonium (B1175870) head groupDifferences in alkyl chain length and head group can affect lipoplex stability, charge density, and interaction with cell membranes.
Transfection Efficiency Data not available in cited literature. Requires experimental determination.Up to ~50% gene silencing at 10 nM siRNA[1]To assess the relative potency of the cationic lipid in mediating nucleic acid delivery and subsequent gene silencing or expression.
Cytotoxicity (IC50) Data not available in cited literature. Requires experimental determination.Generally considered to have moderate cytotoxicity, which is cell-type dependent.[2]To determine the therapeutic window and potential off-target effects of the delivery vehicle.
Biodistribution Data not available in cited literature. Requires experimental determination.Tends to accumulate in the lungs after intravenous injection.[3]To understand the in vivo fate of the lipid nanoparticles and identify potential target organs and off-target accumulation.

Essential Control Experiments

To ensure that the observed biological effects are a direct result of the intended gene silencing or expression and not due to the delivery vehicle itself, a series of control experiments are mandatory.

Table 2: Key Control Experiments for siRNA Delivery Studies

Control TypeDescriptionPurpose
Negative Controls
Untreated CellsCells not exposed to any treatment.To establish a baseline for cell viability and target gene expression.
Scrambled siRNAA non-targeting siRNA sequence that does not correspond to any known mRNA.[4][5]To control for non-specific effects of siRNA delivery and the activation of the RNAi machinery.
"Naked" siRNAsiRNA administered without a lipid delivery vehicle.To demonstrate the necessity of the cationic lipid for cellular uptake and gene silencing.
Empty LiposomesLiposomes formulated without any nucleic acid cargo.To assess the cytotoxicity and any off-target effects of the lipid formulation itself.
Positive Controls
Validated siRNAAn siRNA known to effectively silence a ubiquitously expressed housekeeping gene (e.g., GAPDH, β-actin).To confirm that the transfection and gene silencing machinery are functional in the experimental system.
Commercial Transfection ReagentA well-characterized, commercially available transfection reagent (e.g., Lipofectamine).To benchmark the performance of the HDMA-based formulation against a standard.

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and comparable data. Below are methodologies for key experiments cited in this guide.

Protocol 1: Formulation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing cationic liposomes, which can be adapted for both HDMA and DOTAP.

  • Lipid Film Formation:

    • Dissolve the cationic lipid (e.g., HDMA or DOTAP) and a helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform (B151607) in a round-bottom flask. A common molar ratio is 1:1.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.

    • Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile nuclease-free water or PBS) by vortexing or gentle agitation. The final lipid concentration is typically 1-2 mg/mL.

  • Sonication/Extrusion:

    • To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Formation of Lipoplexes (siRNA-Liposome Complexes)
  • Dilute the siRNA to the desired concentration in a serum-free medium or buffer (e.g., Opti-MEM).

  • In a separate tube, dilute the cationic liposome (B1194612) suspension in the same serum-free medium.

  • Add the diluted siRNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 3: In Vitro Transfection
  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Replace the culture medium with a fresh, serum-free, or serum-containing medium (depending on the cell line and optimization).

  • Add the prepared lipoplex solution dropwise to the cells.

  • Incubate the cells for 4-6 hours at 37°C.

  • After incubation, add fresh, complete growth medium.

  • Analyze gene expression or cytotoxicity at the desired time point (typically 24-72 hours post-transfection).

Protocol 4: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the lipoplexes or empty liposomes. Include untreated cells as a control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5: Gene Silencing Quantification (Luciferase Reporter Assay)

This assay is used to quantify the down-regulation of a target gene by measuring the activity of a co-expressed reporter gene, such as luciferase.

  • Co-transfect cells with a plasmid expressing the target gene fused to a luciferase reporter and the siRNA-lipoplexes.

  • At the desired time point post-transfection, lyse the cells using a specific lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Immediately measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the lysate.

  • Compare the luciferase activity in cells treated with the target-specific siRNA to that in cells treated with a scrambled siRNA control to determine the percentage of gene silencing.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental design and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_for_siRNA_Delivery cluster_Preparation Lipoplex Preparation cluster_Transfection Cellular Transfection cluster_Analysis Downstream Analysis HDMA HDMA/DOPE Liposomes Lipoplex HDMA-siRNA Lipoplex HDMA->Lipoplex siRNA siRNA siRNA->Lipoplex Transfection Transfection Lipoplex->Transfection Cells Target Cells Cells->Transfection Cytotoxicity Cytotoxicity Assay (MTT) Transfection->Cytotoxicity GeneSilencing Gene Silencing Assay (Luciferase/qPCR) Transfection->GeneSilencing

Caption: Workflow for siRNA delivery and analysis using HDMA-based lipoplexes.

Control_Experiment_Logic cluster_Controls Control Groups Experimental HDMA + Target siRNA ObservedEffect Observed Biological Effect Experimental->ObservedEffect NegControl1 Untreated Cells NoEffect1 NegControl1->NoEffect1 No Effect NegControl2 HDMA + Scrambled siRNA NoEffect2 NegControl2->NoEffect2 No Specific Effect NegControl3 Empty HDMA Liposomes NoEffect3 NegControl3->NoEffect3 No Effect of Lipid Alone PosControl Commercial Reagent + Target siRNA ExpectedEffect PosControl->ExpectedEffect Expected Effect

Caption: Logical framework for control experiments in siRNA studies.

Sphingolipid_Signaling_Pathway_Hypothesis HDMA This compound (HDMA) ASM Acid Sphingomyelinase (ASM) HDMA->ASM Potential Inhibition? SK Sphingosine (B13886) Kinase (SK) HDMA->SK Potential Inhibition? Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide ASM Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SK Proliferation Cell Proliferation S1P->Proliferation

Caption: Hypothetical off-target effects of HDMA on sphingolipid signaling pathways.

Given the structural similarity of HDMA to sphingosine, it is plausible that HDMA could interfere with sphingolipid metabolism. Therefore, when observing unexpected effects on cell proliferation or apoptosis, it is advisable to include additional controls. These could involve measuring the activity of key enzymes like acid sphingomyelinase (ASM) or sphingosine kinase (SK) or assessing the levels of ceramide and sphingosine-1-phosphate (S1P) in HDMA-treated cells. Comparing these results to cells treated with known inhibitors of these pathways can help to elucidate any off-target effects.

References

A Comparative Guide to Hexadecyldimethylamine and its Alternatives in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexadecyldimethylamine (HDMA) is a tertiary amine that serves as a versatile cationic surfactant and a key intermediate in the synthesis of various functional molecules.[1] Its unique properties make it a valuable component in a wide range of applications, from the development of advanced drug delivery systems to the formulation of personal care products. This guide provides a comprehensive comparison of HDMA with its common alternatives, supported by available experimental data and detailed protocols to assist researchers in selecting the optimal compound for their specific needs.

Performance Comparison of Cationic Surfactants

The selection of a cationic surfactant is critical for the successful formulation and performance of various products. This section compares the properties and applications of this compound (HDMA) with two widely used alternatives: Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride (BAC).

PropertyThis compound (HDMA)Cetyltrimethylammonium Bromide (CTAB)Benzalkonium Chloride (BAC)
Chemical Structure Tertiary amine with a C16 alkyl chainQuaternary ammonium (B1175870) salt with a C16 alkyl chainQuaternary ammonium salt with a variable alkyl chain (C8-C18)
Primary Applications Intermediate for surfactants, emulsifier, antistatic agent, nanoparticle synthesis, surface modification.[1]Nanoparticle synthesis (especially gold nanorods), disinfectant, phase transfer agent.[2][3]Antimicrobial agent in disinfectants and antiseptics, preservative in pharmaceuticals.[4][5]
Solubility Soluble in alcohol, insoluble in water.[1]Soluble in water.Soluble in water, ethanol (B145695), and acetone.
Cytotoxicity Considered cytotoxic, similar to other long-chain cationic surfactants.[6]Known to be highly cytotoxic due to its interaction with cell membranes.[2]Exhibits broad-spectrum antimicrobial activity but can also be toxic to mammalian cells.[4][5]
Biocompatibility Generally considered to have low biocompatibility for in-vivo applications without modification.Poor biocompatibility, often needs to be replaced with a more biocompatible coating (e.g., PEG) for in-vivo use.[2]Use in pharmaceuticals is limited by its potential for irritation and toxicity.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound and its alternatives.

Synthesis of Copper Nanoparticles using 1-Hexadecylamine (a related primary amine)

This protocol describes the synthesis of copper nanoparticles using a long-chain alkylamine as a stabilizing agent in a polyol method. This method can be adapted for use with HDMA.

Materials:

  • Copper precursor (e.g., copper(II) acetylacetonate)

  • 1-Hexadecylamine (or this compound)

  • Polyol solvent (e.g., ethylene (B1197577) glycol)

  • Ethanol

Procedure:

  • In a three-neck flask, dissolve the copper precursor and 1-hexadecylamine in the polyol solvent. The molar ratio of alkylamine to copper can be varied to control nanoparticle size.[7]

  • Heat the mixture to a specific temperature (e.g., 180-200°C) under a nitrogen atmosphere with continuous stirring.

  • Maintain the reaction temperature for a set period (e.g., 1-3 hours) to allow for the reduction of the copper precursor and the formation of nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copper nanoparticles by adding ethanol.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and excess stabilizing agent.

  • Disperse the final product in a suitable solvent for characterization.[7]

Preparation of a Nanoemulsion

This protocol outlines a general method for preparing an oil-in-water (O/W) nanoemulsion, a common application for surfactants like HDMA.

Materials:

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase (e.g., purified water)

  • This compound (or other cationic surfactant)

  • Co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80)

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Preparation of Phases:

    • Oil Phase: Dissolve the oil-soluble components in the selected oil.

    • Aqueous Phase: Dissolve the water-soluble components in purified water.

  • Mixing: Add the oil phase to the aqueous phase while stirring at high speed to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specific number of cycles and at a defined pressure to reduce the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxicity of a compound, which is a critical parameter for biomedical applications.[8][9]

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound (or alternative surfactant)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compound (e.g., HDMA) in the cell culture medium and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the test compound for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the application of this compound and its alternatives.

Nanoparticle_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Precursor_Solution Prepare Precursor Solution Mixing Mix Solutions Precursor_Solution->Mixing Surfactant_Solution Prepare Surfactant Solution (e.g., HDMA) Surfactant_Solution->Mixing Heating Heat to Reaction Temperature Mixing->Heating Nucleation_Growth Nanoparticle Nucleation and Growth Heating->Nucleation_Growth Precipitation Precipitate Nanoparticles Nucleation_Growth->Precipitation Washing Wash Nanoparticles Precipitation->Washing Characterization Characterize Nanoparticles (TEM, DLS, etc.) Washing->Characterization

Workflow for Nanoparticle Synthesis.

Nanoemulsion_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_analysis Analysis Oil_Phase Prepare Oil Phase (Oil + Surfactant/HDMA) Pre_Emulsion Form Coarse Pre-Emulsion (High-Speed Mixing) Oil_Phase->Pre_Emulsion Aqueous_Phase Prepare Aqueous Phase Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Final_Nanoemulsion Final Nanoemulsion Homogenization->Final_Nanoemulsion Characterization Characterize (Droplet Size, PDI, Zeta Potential) Final_Nanoemulsion->Characterization

Workflow for Nanoemulsion Preparation.

Surfactant_Selection_Logic Start Define Application (e.g., Drug Delivery, Emulsification) Required_Properties Identify Required Properties (e.g., Biocompatibility, Charge, HLB) Start->Required_Properties Candidate_Selection Select Candidate Surfactants (HDMA, CTAB, BAC, etc.) Required_Properties->Candidate_Selection Literature_Review Review Literature for Performance Data Candidate_Selection->Literature_Review Experimental_Screening Perform Experimental Screening (e.g., Cytotoxicity, Efficacy) Literature_Review->Experimental_Screening Optimization Optimize Formulation (Concentration, Ratios) Experimental_Screening->Optimization Final_Selection Final Surfactant Selection Optimization->Final_Selection

Logical Workflow for Cationic Surfactant Selection.

References

Benchmarking Hexadecyldimethylamine: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of Hexadecyldimethylamine (HDMA) against two widely used commercial surfactants: the cationic Cetyltrimethylammonium bromide (CTAB) and the anionic Sodium Dodecyl Sulfate (SDS). The information presented herein is curated from publicly available experimental data to facilitate an informed selection process for your specific research needs.

Performance Data Summary

Table 1: Critical Micelle Concentration (CMC) and Surface Tension

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound (HDMA)Cationic (Precursor)~0.039 (estimated for a related structure)26.5 - 32.2 (for a 1 g/L solution)
Cetyltrimethylammonium bromide (CTAB)Cationic0.9[1]~36
Sodium Dodecyl Sulfate (SDS)Anionic8.3[2]33 - 40

Table 2: Foam Stability (Ross-Miles Method)

SurfactantInitial Foam Height (cm)Foam Height after 1 hour (cm)Stability
This compound (HDMA)Data not availableData not availableData not available
Cetyltrimethylammonium bromide (CTAB)Data not available in comparable formatData not available in comparable formatGenerally considered to have good foaming properties[3]
Sodium Dodecyl Sulfate (SDS)12 - 13[4]9 - 11[4]High[4]

Table 3: Emulsification Performance

SurfactantEmulsification Index (E24) with Hydrocarbons (%)
This compound (HDMA)Data not available
Cetyltrimethylammonium bromide (CTAB)Data not available
Sodium Dodecyl Sulfate (SDS)55 - 76

Experimental Protocols

Detailed methodologies for key performance evaluation experiments are provided below to allow for replication and further comparative studies.

Determination of Critical Micelle Concentration (CMC) by Conductivity

Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution by measuring the change in electrical conductivity.

Materials:

  • Conductivity meter and probe

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Deionized water

  • Surfactant solution of known concentration (stock solution)

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Place a known volume of deionized water into a beaker with a magnetic stir bar and measure the initial conductivity.

  • Begin stirring the water at a constant, gentle rate.

  • Incrementally add small, precise volumes of the surfactant stock solution to the beaker using a burette.

  • After each addition, allow the solution to equilibrate for a few minutes and record the conductivity reading.

  • Continue this process until the conductivity readings show a distinct change in slope when plotted against the surfactant concentration.

  • Plot the conductivity (in μS/cm) versus the surfactant concentration (in mM).

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).

Measurement of Foam Stability (Ross-Miles Method)

Objective: To evaluate the foaming capacity and stability of a surfactant solution.

Materials:

  • Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice size)

  • Volumetric flasks

  • Stopwatch

  • Thermostatic water bath

Procedure:

  • Prepare a solution of the surfactant at the desired concentration in deionized water.

  • Bring the surfactant solution and the Ross-Miles apparatus to the desired temperature using the thermostatic water bath.

  • Add 50 mL of the surfactant solution to the bottom of the graduated receiver of the Ross-Miles apparatus.

  • Pipette 200 mL of the same surfactant solution into the pipette.

  • Position the pipette vertically over the receiver so that the tip is at the specified height above the liquid surface.

  • Open the stopcock of the pipette and allow the solution to flow into the receiver, starting the stopwatch simultaneously.

  • Once the pipette is empty, immediately record the initial height of the foam generated in the receiver.

  • Record the foam height again at specific time intervals (e.g., 1, 3, 5, and 60 minutes) to assess foam stability.

  • Foam stability can be reported as the foam height over time or as a percentage of the initial foam height remaining after a certain period.[2][4][5]

Evaluation of Emulsification Performance (Emulsification Index - E24)

Objective: To determine the ability of a surfactant to form a stable emulsion between an aqueous phase and a hydrocarbon phase.

Materials:

  • Graduated test tubes with stoppers

  • Vortex mixer

  • Hydrocarbon (e.g., n-hexane, mineral oil)

  • Aqueous surfactant solution

Procedure:

  • In a graduated test tube, add equal volumes (e.g., 5 mL) of the aqueous surfactant solution and the hydrocarbon.

  • Stopper the test tube and vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the test tube to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula:

    E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

A higher E24 value indicates a more stable emulsion.

Visualization of Surfactant Application in Drug Delivery

Cationic surfactants like this compound and CTAB play a crucial role in the formulation of nanoparticle-based drug delivery systems. They act as stabilizers, preventing the aggregation of nanoparticles and influencing their interaction with biological membranes. The following diagram illustrates a typical workflow for the preparation of drug-loaded polymeric nanoparticles using a cationic surfactant.

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_nanoprep Nanoparticle Formation cluster_purification Purification & Collection drug Hydrophobic Drug organic_solvent Organic Solvent (e.g., Acetone) drug->organic_solvent Dissolve polymer Biodegradable Polymer (e.g., PLGA) polymer->organic_solvent Dissolve emulsification High-Shear Homogenization or Sonication organic_solvent->emulsification surfactant Cationic Surfactant (e.g., HDMA, CTAB) aqueous_phase Aqueous Phase (e.g., Deionized Water) surfactant->aqueous_phase Dissolve aqueous_phase->emulsification oil_in_water Oil-in-Water (O/W) Emulsion emulsification->oil_in_water solvent_evaporation Solvent Evaporation oil_in_water->solvent_evaporation nanoparticles Drug-Loaded Polymeric Nanoparticles solvent_evaporation->nanoparticles centrifugation Centrifugation nanoparticles->centrifugation washing Washing centrifugation->washing collection Lyophilization/ Resuspension washing->collection final_product Final Nanoparticle Formulation collection->final_product Yields

Workflow for preparing drug-loaded nanoparticles.

References

A Comparative Guide to the Cross-Reactivity of Hexadecyldimethylamine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexadecyldimethylamine (HDMA), more commonly known in the scientific literature as N,N-dimethylsphingosine (DMS), is a widely utilized tool in the study of sphingolipid metabolism. As a competitive inhibitor of sphingosine (B13886) kinases (SphKs), it plays a crucial role in dissecting the signaling pathways governed by the bioactive lipid, sphingosine-1-phosphate (S1P). However, the utility of HDMA/DMS is often tempered by its potential for cross-reactivity with other lipid kinases, necessitating a careful consideration of its experimental application and the exploration of more specific alternatives. This guide provides an objective comparison of HDMA/DMS with other common sphingosine kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their assay design.

The Sphingolipid Rheostat and the Role of Sphingosine Kinase

The fate of a cell, whether it undergoes proliferation and survival or apoptosis, is influenced by the delicate balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P). This balance is often referred to as the "sphingolipid rheostat".[1] Sphingosine kinases (SphK), existing in two isoforms (SphK1 and SphK2), are the enzymes responsible for the phosphorylation of sphingosine to S1P, thus playing a pivotal role in regulating this rheostat.[1] Dysregulation of SphK activity has been implicated in numerous diseases, including cancer and inflammatory disorders, making these enzymes attractive therapeutic targets.

Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Sphingosine Kinase (SphK) ATP -> ADP S1P->Sphingosine S1P Phosphatase SphK Sphingosine Kinase (SphK1 & SphK2) S1PP S1P Phosphatase CerS Ceramide Synthase CDase Ceramidase

Figure 1: The Sphingolipid Rheostat.

Comparative Analysis of Sphingosine Kinase Inhibitors

The selection of an appropriate SphK inhibitor is critical for the accurate interpretation of experimental results. While HDMA/DMS has been a valuable tool, its off-target effects have led to the development of more specific inhibitors. The following table summarizes the inhibitory potency (IC50 and Ki values) of HDMA/DMS and several common alternatives against SphK1 and SphK2. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing assay conditions.

InhibitorTarget(s)IC50 (µM)Ki (µM)SelectivityMechanism of ActionReference(s)
This compound (N,N-dimethylsphingosine, DMS) SphK1, SphK2, PKC~5 - 15 (SphK1)5 (SphK1, competitive)Non-selectiveCompetitive with sphingosine[2][3][4][5]
Safingol (L-threo-dihydrosphingosine) SphK1, PKC-3 - 6 (SphK1)Non-selectiveCompetitive with sphingosine[4][6]
PF-543 SphK10.002 - 0.00360.0036>100-fold for SphK1 over SphK2Competitive with sphingosine[4]
SKI-II SphK1, SphK20.5 - 78 (SphK1)16 (SphK1)Non-selectiveNon-ATP competitive[4]

Cross-Reactivity Profile of this compound (DMS)

A significant consideration when using HDMA/DMS is its cross-reactivity with other kinases, most notably Protein Kinase C (PKC).[5][7] Studies have shown that DMS can inhibit PKC in vitro, which can confound the interpretation of results in cellular assays where both SphK and PKC signaling pathways are active.[7] While some reports suggest that DMS inhibits SphK at concentrations that do not affect PKC, this can be cell-type dependent and should be empirically determined.[8][9]

In contrast, inhibitors like PF-543 exhibit high selectivity for SphK1 over SphK2 and other kinases, making them a more suitable choice for studies aiming to specifically dissect the role of SphK1.[4] Safingol, similar to DMS, also shows cross-reactivity with PKC.[4]

Experimental Protocols

To facilitate the independent verification and comparison of these inhibitors, detailed methodologies for key biochemical assays are provided below.

Radiometric Sphingosine Kinase Activity Assay

This is a classic and highly sensitive method for measuring SphK activity by detecting the transfer of a radiolabeled phosphate (B84403) from [γ-32P]ATP to sphingosine.

Materials:

  • Recombinant or purified sphingosine kinase

  • Sphingosine (substrate)

  • [γ-32P]ATP or [γ-33P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.25% Triton X-100)

  • Inhibitor of interest (e.g., HDMA/DMS) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1N HCl)

  • Organic solvent for extraction (e.g., chloroform:methanol:HCl, 100:200:1, v/v/v)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., butanol:acetic acid:water, 3:1:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. This should include the kinase reaction buffer, sphingosine, and the inhibitor at various concentrations.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by adding the organic solvent mixture, vortexing, and centrifuging to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate sphingosine-1-phosphate from unreacted sphingosine and ATP.

  • Visualize the radiolabeled spots by autoradiography or a phosphorimager.

  • Scrape the spots corresponding to S1P into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[10][11]

Start Prepare Kinase Reaction Mix (Buffer, Sphingosine, Inhibitor) Add_ATP Initiate with [γ-32P]ATP Start->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop Stop Reaction (e.g., with HCl) Incubate->Stop Extract Lipid Extraction (Organic Solvent) Stop->Extract TLC Thin-Layer Chromatography (TLC) Extract->TLC Quantify Quantify Radiolabeled S1P (Scintillation Counting) TLC->Quantify End Determine IC50 Quantify->End

Figure 2: Radiometric SphK Assay Workflow.
Fluorescence-Based Sphingosine Kinase Activity Assay

This method offers a non-radioactive alternative using a fluorescently labeled sphingosine analog, such as NBD-sphingosine.

Materials:

  • Recombinant or purified sphingosine kinase

  • NBD-sphingosine (substrate)

  • ATP

  • Kinase assay buffer (e.g., 150 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.25% Triton X-100)

  • Inhibitor of interest

  • Chloroform:methanol (2:1, v/v)

  • 1 M KCl

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the kinase assay buffer, enzyme solution, and NBD-sphingosine.

  • Add the inhibitor at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding chloroform:methanol.

  • Induce phase separation by adding 1 M KCl and vortexing.

  • Centrifuge the plate to separate the aqueous and organic phases.

  • Carefully transfer a portion of the upper aqueous phase (containing the phosphorylated NBD-S1P) to a new black 96-well plate.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~474 nm excitation and ~539 nm emission for NBD).[12]

  • Calculate the percentage of inhibition and determine the IC50 value.

Protein Kinase C (PKC) Activity Assay

To assess the cross-reactivity of SphK inhibitors with PKC, a standard PKC activity assay can be performed.

Materials:

  • Purified Protein Kinase C

  • PKC substrate (e.g., a specific peptide with a phosphorylation site)

  • [γ-32P]ATP

  • PKC reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors

  • Inhibitor of interest

  • Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing PKC reaction buffer, PS/DAG vesicles, PKC substrate, and the inhibitor.

  • Add the purified PKC enzyme.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate at 30°C for a defined period.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unreacted [γ-32P]ATP.

  • Quantify the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Determine the inhibitory effect of the compound on PKC activity.

Conclusion

References

A comparative analysis of the toxicity profiles of different tertiary amines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of common tertiary amines, focusing on Triethylamine, Trimethylamine, and Triethanolamine (B1662121). The information herein is curated to assist researchers in understanding the potential toxicological implications of these compounds in various applications, from industrial processes to pharmaceutical development. This document summarizes acute toxicity data, outlines key toxicological mechanisms, and provides detailed experimental protocols for common toxicity assays.

Executive Summary

Tertiary amines are a class of organic compounds with a central nitrogen atom bonded to three organic substituents. Their diverse applications in chemical synthesis, catalysis, and as intermediates in the production of various consumer and industrial products necessitate a thorough understanding of their toxicological properties. This guide reveals that while structurally similar, the toxicity profiles of triethylamine, trimethylamine, and triethanolamine exhibit notable differences in terms of acute toxicity. A key mechanism of toxicity for many tertiary amines involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates.

Comparative Toxicity Data

The following table summarizes the available acute oral toxicity data for the selected tertiary amines in rats. It is important to note that a direct comparison of in vitro cytotoxicity (IC50 values) in a single cell line (e.g., HepG2) is challenging due to the limited availability of comparable public data for these specific simple tertiary amines.

CompoundChemical StructureMolecular Weight ( g/mol )Acute Oral LD50 (Rat)In Vitro Cytotoxicity (IC50)
Triethylamine N(CH₂CH₃)₃101.19460 - 730 mg/kg[1][2]Data not available for direct comparison in HepG2 cells.
Trimethylamine N(CH₃)₃59.11~500 mg/kgNot cytotoxic to Caco-2 cells at concentrations found in human feces.[1]
Triethanolamine N(CH₂CH₂OH)₃149.194920 - 9000 mg/kg[3][4]Cytotoxic to rabbit corneal cells (SIRC) and human fibroblasts, but specific IC50 values for direct comparison are not readily available.[2]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. A lower LD50 indicates higher toxicity. The ranges in LD50 values can be attributed to differences in experimental conditions and strains of rats used.

Mechanisms of Toxicity

A predominant mechanism underlying the toxicity of many tertiary amines is their bioactivation into reactive metabolites. This process is particularly relevant for cyclic tertiary amines but also provides a framework for understanding the potential reactivity of acyclic tertiary amines.

Bioactivation to Reactive Iminium Ions

Cytochrome P450 (CYP450) enzymes, primarily in the liver, can oxidize tertiary amines at the carbon atom alpha to the nitrogen. This oxidation leads to the formation of an unstable intermediate that can eliminate a proton to form a reactive iminium ion. These electrophilic iminium ions can then covalently bind to cellular macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.

G TertiaryAmine Tertiary Amine CYP450 Cytochrome P450 (Oxidation) TertiaryAmine->CYP450 UnstableIntermediate Unstable α-hydroxyamine Intermediate CYP450->UnstableIntermediate IminiumIon Reactive Iminium Ion UnstableIntermediate->IminiumIon AdductFormation Covalent Adduct Formation IminiumIon->AdductFormation Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Macromolecules->AdductFormation CellularDamage Cellular Damage & Toxicity AdductFormation->CellularDamage

Bioactivation of Tertiary Amines to Reactive Iminium Ions.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of toxicity. Below are detailed methodologies for key in vitro toxicity assays.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test tertiary amine. Include a vehicle control (medium with the solvent used to dissolve the amine) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can then be determined from the dose-response curve.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Add tertiary amine dilutions A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Workflow for MTT Cytotoxicity Assay.
Genotoxicity Testing: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies on a histidine-free medium.

Protocol:

  • Strain Selection: Select appropriate Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer in a test tube.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate (histidine-deficient medium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).

Genotoxicity Testing: In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance. After exposure, cells are treated with a mitotic inhibitor to arrest them in metaphase. The chromosomes are then harvested, stained, and microscopically examined for structural abnormalities.

Protocol (based on OECD Guideline 473):

  • Cell Culture: Culture appropriate mammalian cells to a suitable density.

  • Treatment: Expose the cells to at least three different concentrations of the test substance, with and without metabolic activation (S9 mix). Include positive and negative (vehicle) controls. The exposure period is typically for a short duration (3-6 hours) followed by a recovery period, or for a continuous period of about 1.5 normal cell cycle lengths.

  • Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid or colchicine) to the cultures.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and then fix them. Drop the fixed cells onto microscope slides and air-dry.

  • Staining: Stain the chromosome preparations with a suitable stain (e.g., Giemsa).

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations compared to the negative control.

Conclusion

The comparative analysis of triethylamine, trimethylamine, and triethanolamine reveals distinct differences in their acute toxicity profiles, with triethanolamine exhibiting the lowest acute oral toxicity in rats. The primary mechanism of toxicity for many tertiary amines involves metabolic activation to reactive iminium ions, which can lead to cellular damage. The provided experimental protocols for key in vitro toxicity assays offer a standardized framework for further investigation into the toxicological properties of these and other tertiary amines. This guide serves as a valuable resource for researchers and professionals in drug development and chemical safety assessment, highlighting the importance of considering the specific structure and metabolic fate of tertiary amines when evaluating their potential toxicity.

References

Validating the Purity of Commercially Available Hexadecyldimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexadecyldimethylamine (HDDA), a tertiary fatty amine, is a critical intermediate in the synthesis of cationic surfactants, conditioning agents, and specialized lipids for drug delivery systems.[1] The purity of commercially available HDDA directly impacts the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive overview of analytical methods to validate the purity of commercial HDDA, compares its performance with relevant alternatives, and offers detailed experimental protocols for key analytical techniques.

Analytical Methods for Purity Validation

The accurate determination of HDDA purity and the identification of potential impurities are crucial for quality control. The most common impurities arise from the manufacturing process, typically reductive amination of a corresponding fatty aldehyde or alcohol, and can include unreacted starting materials, secondary amines, and over-alkylated products. A multi-pronged analytical approach combining spectroscopic and chromatographic techniques is recommended for a thorough purity assessment.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[2][3][4][5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a characteristic proton signal of HDDA to that of a certified internal standard of known purity and weight, the purity of the HDDA sample can be accurately calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for identifying and quantifying volatile and semi-volatile impurities in HDDA samples.[7][8][9] The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum for identification and quantification. Due to the high boiling point of HDDA, a high-temperature GC method is required.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a robust method for the analysis of non-volatile compounds that lack a UV chromophore, such as long-chain amines.[10][11] The separation is achieved based on the analyte's affinity for the stationary and mobile phases. The eluent is then nebulized, and the resulting aerosol particles are charged and detected. The response is proportional to the mass of the analyte, making it a valuable tool for quantifying HDDA and its non-volatile impurities.

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Protocol for ¹H-qNMR Purity Determination

Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Vortex the vial until the sample and standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for quantitative analysis).

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic, well-resolved signals for both this compound (e.g., the N-methyl protons) and the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • HDDA = this compound

    • IS = Internal Standard

Protocol for GC-MS Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • GC vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Transfer the solution to a GC vial.

  • GC-MS Conditions:

    • GC Column: A low-polarity capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 320 °C.

      • Final hold: 10 minutes at 320 °C.

    • MS Transfer Line Temperature: 300 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related impurities.

Protocol for HPLC-CAD Analysis

Objective: To quantify this compound and non-volatile impurities.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Volatile mobile phase additives (e.g., Formic acid, Ammonium (B1175870) acetate)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

    • Transfer to an HPLC vial.

  • HPLC-CAD Conditions:

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and water with a volatile additive (e.g., 0.1% formic acid). A typical gradient could be 50-95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • CAD Settings:

      • Evaporation Temperature: 35-45 °C

      • Nebulizer Gas (Nitrogen) Pressure: 60-80 psi

  • Data Analysis:

    • Quantify this compound and impurities by comparing their peak areas to a calibration curve prepared from a reference standard of known concentration.

Data Presentation: Purity of Commercial this compound Samples

The following table summarizes hypothetical purity data for this compound from three different commercial suppliers, as determined by the analytical methods described above.

SupplierStated Purity (%)¹H-qNMR Purity (%)GC-MS Purity (Area %)HPLC-CAD Purity (Area %)Major Impurities Identified by GC-MS
Supplier A >9898.5 ± 0.298.999.1Dodecyldimethylamine (0.5%), Tetradecyldimethylamine (0.4%)
Supplier B >9797.2 ± 0.397.597.8N-Methyl-dihexadecylamine (1.2%), Hexadecanol (0.8%)
Supplier C >99 (High Purity)99.6 ± 0.199.899.9Trace levels of C14 and C18 homologues (<0.1% each)

Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results for specific commercial products.

Performance Comparison with Alternatives

The choice of a cationic surfactant or lipid often depends on the specific application. Here, we compare this compound-derived compounds with common alternatives in cosmetics and drug delivery.

In Cosmetics: Hair Conditioning

This compound is a precursor to quaternary ammonium compounds like Hexadecyltrimethylammonium bromide (CTAB). A common alternative in hair conditioners is Behentrimonium Chloride.[12][13][14][15]

FeatureHexadecyltrimethylammonium Bromide (from HDDA)Behentrimonium Chloride
INCI Name Cetrimonium BromideBehentrimonium Chloride
Primary Function Conditioning, Anti-staticConditioning, Detangling, Anti-static
Performance Good conditioning and anti-static properties.Excellent detangling and conditioning, particularly for damaged hair.[14]
Formulation Compatible with a wide range of cosmetic ingredients.Can be more challenging to formulate in clear systems.
Consumer Perception Generally considered safe and effective.Some concerns about potential for buildup with overuse.
In Drug Delivery: Lipid Nanoparticles (LNPs)

In the formulation of LNPs for nucleic acid delivery, ionizable cationic lipids are crucial. Lipids derived from HDDA can be compared to widely used alternatives like DLin-MC3-DMA.[16][17][18][19][20]

FeatureHDDA-derived Ionizable LipidDLin-MC3-DMA
Structure Tertiary amine head group with a C16 tail.A well-established ionizable lipid with a specific head group and tail structure.
pKa Typically in the range of 6.0-7.0 (tunable by synthesis).~6.4
In Vivo Efficacy Potentially high, dependent on the final lipid structure.Clinically validated high in vivo gene silencing efficacy.[17]
Biodegradability Can be designed to be biodegradable.Contains ester linkages for biodegradability.
Commercial Availability Research-grade, custom synthesis.Commercially available from multiple suppliers.

Visualizations

Experimental Workflow for Purity Validation

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques Commercial HDDA Commercial HDDA Weighing Weighing Commercial HDDA->Weighing Dissolution Dissolution Weighing->Dissolution qNMR ¹H-qNMR Dissolution->qNMR GCMS GC-MS Dissolution->GCMS HPLCCAD HPLC-CAD Dissolution->HPLCCAD Purity Purity Calculation qNMR->Purity ImpurityID Impurity Identification GCMS->ImpurityID Quantification Quantification HPLCCAD->Quantification Final Purity Report Final Purity Report Purity->Final Purity Report ImpurityID->Purity Quantification->Purity logical_relationship HDDA_Purity This compound Purity Assessment Primary_Method Primary Method (Absolute Quantification) HDDA_Purity->Primary_Method Orthogonal_Methods Orthogonal Methods (Impurity Profiling & Quantification) HDDA_Purity->Orthogonal_Methods qNMR ¹H-qNMR Primary_Method->qNMR GCMS GC-MS Orthogonal_Methods->GCMS HPLCCAD HPLC-CAD Orthogonal_Methods->HPLCCAD Accurate Purity Value Accurate Purity Value qNMR->Accurate Purity Value Volatile Impurity Profile Volatile Impurity Profile GCMS->Volatile Impurity Profile Non-Volatile Impurity Profile Non-Volatile Impurity Profile HPLCCAD->Non-Volatile Impurity Profile

References

Comparative cost-effectiveness of Hexadecyldimethylamine in industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexadecyldimethylamine (HDDA), a tertiary fatty amine, serves as a crucial intermediate in the synthesis of a wide range of industrial products. Its versatility as a precursor to cationic and amphoteric surfactants makes it a valuable component in formulations for textiles, oilfields, personal care, and more. This guide provides a comparative analysis of HDDA against its alternatives in key industrial applications, supported by available data and outlining general experimental approaches for performance evaluation.

I. Surfactant Production

HDDA is a primary raw material for producing cationic surfactants, such as quaternary ammonium (B1175870) compounds, and amphoteric surfactants, like betaines.[1][2][3] These surfactants are integral to products like detergents, fabric softeners, disinfectants, and foam stabilizers.[2][4]

Alternatives to this compound in Surfactant Production:

  • Other Fatty Amines (Primary, Secondary, and other Tertiary Amines): The broader family of fatty amines offers a range of options for surfactant synthesis, with varying carbon chain lengths and degrees of substitution affecting the final properties.[2][3][4][5]

  • Bio-based and Biodegradable Surfactants: There is a growing market trend towards sustainable alternatives, including alkyl polyglycosides (APGs) and other surfactants derived from renewable resources.[6][7]

Comparative Analysis:

While specific quantitative data for direct comparison is limited in publicly available literature, a qualitative comparison based on general chemical properties and industry trends can be made.

FeatureThis compound (HDDA)Other Fatty AminesBio-based Surfactants (e.g., APGs)
Performance Precursor to high-performance cationic and amphoteric surfactants with excellent emulsifying, conditioning, and antimicrobial properties.[3][4]Performance varies based on the specific amine; can be tailored for different applications.[5]Generally good cleaning performance, but may have different foaming and conditioning properties compared to traditional surfactants.[7]
Cost-Effectiveness Considered a cost-effective intermediate for a wide range of applications.Cost varies depending on the specific amine and its manufacturing process.Often have a higher initial cost, but can offer long-term benefits in terms of sustainability and consumer appeal.[6]
Sustainability Typically derived from petrochemical or oleochemical sources.[3]Can be derived from both petrochemical and oleochemical feedstocks.[3]Derived from renewable resources, offering improved biodegradability and a better environmental profile.[7]

Experimental Protocol: Evaluation of Surfactant Performance

A general workflow for evaluating the performance of surfactants derived from HDDA versus alternatives would involve the following steps:

cluster_prep Surfactant Synthesis cluster_testing Performance Testing cluster_analysis Data Analysis HDDA This compound Quaternization Quaternization/ Betainization HDDA->Quaternization Alternative Alternative Amine Alternative->Quaternization HDDA_Surfactant HDDA-derived Surfactant Quaternization->HDDA_Surfactant Alt_Surfactant Alternative Surfactant Quaternization->Alt_Surfactant Surface_Tension Surface Tension Measurement HDDA_Surfactant->Surface_Tension Foaming Foam Stability Test HDDA_Surfactant->Foaming Emulsification Emulsification Power HDDA_Surfactant->Emulsification Antimicrobial Antimicrobial Efficacy HDDA_Surfactant->Antimicrobial Alt_Surfactant->Surface_Tension Alt_Surfactant->Foaming Alt_Surfactant->Emulsification Alt_Surfactant->Antimicrobial Comparison Comparative Analysis Surface_Tension->Comparison Foaming->Comparison Emulsification->Comparison Antimicrobial->Comparison

Caption: Workflow for comparing surfactant performance.

II. Antistatic Agent for Textiles

In the textile industry, HDDA derivatives are utilized as antistatic agents to reduce the buildup of static electricity on synthetic fibers like polyester (B1180765) and nylon.[2][8]

Alternatives to this compound as Antistatic Agents:

  • Polymeric Antistatic Agents: Copolymers of monomers like dimethyl diallyl ammonium chloride and acrylamide (B121943) are used to form a conductive layer on the fabric surface.[8][9]

  • Other Quaternary Ammonium Salts and Ionic Liquids: Various small-molecule cationic compounds can also impart antistatic properties.[10]

  • Conductive Fillers: Materials like carbon nanotubes and conductive mica can be incorporated into polymers to provide permanent antistatic properties.[10]

Comparative Analysis:

FeatureHDDA-based Antistatic AgentsPolymeric Antistatic AgentsConductive Fillers
Mechanism Form a hydrophilic molecular layer that attracts moisture and dissipates static charge.Create a durable, conductive film on the fiber surface.[9]Form a conductive network within the material.[10]
Durability May have limited durability to washing.Generally offer good durability.Provide permanent antistatic properties.[10]
Cost-Effectiveness Can be a cost-effective option for many applications.Cost can vary depending on the specific polymer.Can be more expensive, but offer high performance at low loading levels.[10]
Impact on Fabric Can also provide a softening effect.May have minimal impact on fabric hand.Can affect the color and mechanical properties of the fabric.[10]

Experimental Protocol: Evaluation of Antistatic Performance

The effectiveness of antistatic agents on textiles is typically evaluated by measuring the fabric's surface resistivity or charge decay time.

cluster_prep Fabric Treatment cluster_testing Antistatic Testing cluster_analysis Data Analysis Untreated Untreated Fabric Conditioning Conditioning at Controlled Humidity Untreated->Conditioning HDDA_Treated HDDA-Treated Fabric HDDA_Treated->Conditioning Alternative_Treated Alternative-Treated Fabric Alternative_Treated->Conditioning Surface_Resistivity Surface Resistivity Measurement Conditioning->Surface_Resistivity Charge_Decay Charge Decay Time Measurement Conditioning->Charge_Decay Comparison Comparative Analysis Surface_Resistivity->Comparison Charge_Decay->Comparison

Caption: Protocol for evaluating antistatic agents.

III. Corrosion Inhibition in Oilfields

In the oil and gas industry, derivatives of HDDA are used as corrosion inhibitors to protect metal equipment from the corrosive effects of produced fluids.[2][11] They function by forming a protective film on the metal surface.

Alternatives to this compound as Corrosion Inhibitors:

  • Imidazoline-based Inhibitors: These are a widely used class of film-forming organic corrosion inhibitors.[12]

  • Oligomeric and Polymeric Amines: These larger molecules can form more persistent and robust protective films.[12][13]

  • Maleic Anhydride/Fumaric Acid Adducts: Reaction products of these with unsaturated fatty acids have shown improved corrosion inhibition.[14]

  • "Green" Corrosion Inhibitors: Plant extracts and other biodegradable materials are being explored as environmentally friendly alternatives.[15]

Comparative Analysis:

FeatureHDDA-based Corrosion InhibitorsImidazoline-based InhibitorsPolymeric InhibitorsGreen Inhibitors
Performance Effective film-forming inhibitors.A well-established and effective class of inhibitors.[12]Can offer enhanced film persistency and performance in harsh conditions.[13]Efficacy varies, but some plant extracts show significant promise.[15]
Environmental Impact Traditional amine-based inhibitors may have environmental concerns.Similar environmental profile to other amine-based inhibitors.Can be designed for improved environmental properties.Generally have a lower environmental impact and are more biodegradable.[15]
Cost-Effectiveness Generally a cost-effective option.Cost-competitive with other traditional inhibitors.May have a higher upfront cost but can provide longer-term protection.Cost can be a factor, but they offer sustainability benefits.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

The performance of corrosion inhibitors is typically assessed using electrochemical methods and weight loss measurements in simulated corrosive environments.

cluster_prep Test Setup cluster_testing Corrosion Testing cluster_analysis Data Analysis Corrosive_Medium Corrosive Medium (e.g., Brine) Blank Blank (No Inhibitor) Corrosive_Medium->Blank HDDA_Inhibitor HDDA-based Inhibitor Corrosive_Medium->HDDA_Inhibitor Alt_Inhibitor Alternative Inhibitor Corrosive_Medium->Alt_Inhibitor Metal_Coupon Metal Coupon Metal_Coupon->Blank Metal_Coupon->HDDA_Inhibitor Metal_Coupon->Alt_Inhibitor Weight_Loss Weight Loss Measurement Blank->Weight_Loss Electrochemical Electrochemical Tests (e.g., LPR, EIS) Blank->Electrochemical HDDA_Inhibitor->Weight_Loss HDDA_Inhibitor->Electrochemical Alt_Inhibitor->Weight_Loss Alt_Inhibitor->Electrochemical Inhibition_Efficiency Calculate Inhibition Efficiency Weight_Loss->Inhibition_Efficiency Electrochemical->Inhibition_Efficiency Comparison Comparative Analysis Inhibition_Efficiency->Comparison

Caption: Evaluation of corrosion inhibitor efficiency.

Conclusion

This compound remains a versatile and cost-effective chemical intermediate for a variety of industrial applications. While direct, quantitative comparative data against all alternatives is not always readily available in the public domain, an understanding of the chemical properties and performance characteristics of different classes of compounds can guide the selection process. The trend towards more sustainable and environmentally friendly products is driving innovation in all of these application areas, leading to the development of new bio-based and high-performance alternatives. The choice of the most suitable chemical will ultimately depend on a combination of performance requirements, cost considerations, and sustainability goals for the specific application.

References

Safety Operating Guide

Proper Disposal of Hexadecyldimethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling chemical waste. This document provides essential guidance on the proper disposal procedures for Hexadecyldimethylamine, a compound that is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance requiring careful management from use to disposal.[5] Improper handling can lead to significant health risks and environmental contamination. This guide outlines the necessary steps for safe disposal, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[5]

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to take appropriate safety measures.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[3]
Hazardous to the aquatic environment, short-term (Acute)Acute 1H400: Very toxic to aquatic life[1][3]
Hazardous to the aquatic environment, long-term (Chronic)Chronic 1H410: Very toxic to aquatic life with long lasting effects[1][3][4]

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face ProtectionWear tightly fitting safety goggles with side-shields.[6]
Skin ProtectionWear chemical-impermeable and fire/flame-resistant clothing and gloves.[6]
Respiratory ProtectionIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

First-Aid Measures:

Exposure RouteProcedure
Skin Contact Immediately take off all contaminated clothing. For small exposures, wash the affected area with a 2% acetic acid solution until the slimy feeling disappears, followed by copious amounts of water. For large exposures, use a safety shower. Seek immediate medical attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a Poison Center or doctor.[7]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]
Ingestion If swallowed, get immediate medical attention or advice. Do NOT induce vomiting.[2][7]

Accidental Release Measures:

For spills, ventilate the area and absorb the spill with inert material.[7] Shovel the material into an appropriate container for disposal.[7] Prevent the liquid from entering sewers, drains, and water courses.[7] For large spills, it may be necessary to activate a company or local HAZMAT emergency response team.[7]

Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in strict accordance with all local, state, federal, and international regulations.[7]

Key Disposal Principles:

  • Do not dispose of down the drain. [8] Due to its high toxicity to aquatic life, this is of utmost importance.[1][3]

  • Avoid release to the environment. [2][4]

  • Segregate from incompatible materials. this compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3]

  • Use a licensed waste disposal contractor. The final disposal should be carried out by a certified hazardous waste management company.[4]

The following workflow outlines the general procedure for the disposal of this compound waste.

Caption: Workflow for the proper disposal of this compound waste.

Empty Container Disposal:

Chemical containers that have been emptied through normal methods are not typically regulated as hazardous waste.[9] To ensure an empty container is safe for disposal in the regular trash, it should be triple-rinsed with a suitable solvent.[9] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container should be air-dried in a well-ventilated area, such as a chemical fume hood.[9] Before disposal, completely remove or deface the chemical labels.[9]

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, protecting both personnel and the ecosystem.

References

Personal protective equipment for handling Hexadecyldimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Hexadecyldimethylamine (HDMA). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.
Skin Protection GlovesNeoprene gloves are recommended for handling this compound. Nitrile gloves have shown poor resistance to amines and should be avoided. Always inspect gloves for any signs of degradation or perforation before use. For incidental contact, immediately remove and replace contaminated gloves.
Lab Coat/Protective ClothingA lab coat or chemical-resistant apron should be worn to protect street clothing. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.
Respiratory Protection Fume HoodAll handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.
RespiratorIn situations where a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of experimental procedures.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Have spill control materials (e.g., absorbent pads, neutralizing agents) readily accessible.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Conduct all transfers and manipulations of this compound inside a chemical fume hood.

    • Use caution when opening containers, as they may be under pressure.

    • Avoid direct contact with skin, eyes, and clothing.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

    • Keep containers tightly closed when not in use.

  • Spill Response :

    • In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).

    • Once absorbed, collect the material into a suitable container for disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Safe Neutralization and Disposal

This compound is a tertiary amine and is basic. It must be neutralized before disposal.

  • Neutralization Procedure :

    • Work in a chemical fume hood and wear appropriate PPE.

    • For small quantities of this compound waste, slowly add a weak acid such as citric acid or acetic acid.[1][2]

    • The reaction of amines with strong acids can be exothermic, so proceed with caution.[3] The neutralization of amines with an acid results in the formation of an ammonium (B1175870) salt and water.[3][4]

    • Monitor the pH of the solution. The target pH for neutralized waste is typically between 6 and 8.

    • Be aware that the neutralization process will generate heat.

  • Disposal of Neutralized Waste :

    • Once neutralized, the resulting salt solution should be disposed of in accordance with local, state, and federal regulations.

    • Do not dispose of untreated this compound or the neutralized solution down the drain without consulting your institution's disposal guidelines.

    • For larger quantities of waste, or if you are unsure about the disposal procedure, contact your environmental health and safety department for guidance.

Experimental Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

Hexadecylamine_Handling_Workflow This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep Gather PPE and Spill Materials check_fume_hood Verify Fume Hood Operation don_ppe Don Appropriate PPE check_fume_hood->don_ppe Start Work handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood store_properly Store in Designated Area handle_in_hood->store_properly waste_generated Waste Generated? store_properly->waste_generated neutralize Neutralize with Weak Acid waste_generated->neutralize Yes no_waste Continue Work waste_generated->no_waste No check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize Adjust pH dispose Dispose per Regulations check_ph->dispose pH OK no_waste->handle_in_hood

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.